Petunidin 3-glucoside
Description
Petunidin 3-O-beta-D-glucoside is an anthocyanin cation that is petunidin substituted at position 3 by a beta-D-glucosyl residue It has a role as a metabolite and an antioxidant. It is an anthocyanin cation, a beta-D-glucoside and an aromatic ether. It derives from a petunidin.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1/t16-,18-,19+,20-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQDWIRWKWIUKK-QKYBYQKWSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O12+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990158 | |
| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6988-81-4 | |
| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Petunidin 3-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Natural Sources, Biosynthesis, and Analysis of Petunidin 3-glucoside
This document provides an in-depth exploration of Petunidin 3-glucoside, a significant anthocyanin found throughout the plant kingdom. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes current knowledge on its natural origins, biosynthetic pathways, and the analytical methodologies required for its robust extraction and quantification. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely instructional but also fundamentally sound and self-validating.
Introduction: The Chemical and Biological Significance of this compound
This compound is a water-soluble plant pigment belonging to the anthocyanin class of flavonoids.[1][2] Structurally, it is the 3-O-β-D-glucoside of petunidin, an anthocyanidin characterized by hydroxyl groups at the 3, 4', 5, and 7 positions and a methoxy group at the 5' position of the core flavylium cation structure.[3] This specific molecular arrangement is responsible for the vibrant purple-red hues it imparts to numerous flowers, fruits, and vegetables.[4]
Beyond its role as a natural colorant, this compound is of significant interest to the scientific community for its potent antioxidant properties and potential therapeutic applications.[2][5] Its ability to scavenge free radicals is a key area of investigation, with implications for mitigating oxidative stress-related pathologies.[6] Understanding its natural distribution and developing precise analytical methods are therefore critical first steps for any research or development program focused on this compound.
Natural Abundance and Distribution
This compound is widespread in the plant kingdom, with particularly high concentrations found in dark-colored berries, grapes, and certain vegetables.[1][7] Its presence is a key contributor to the characteristic color and phytochemical profile of these foods.
Major Dietary Sources
The most significant natural sources of this compound are fruits, especially those from the Vaccinium and Vitis genera.[1][8]
-
Berries : Bilberries (Vaccinium myrtillus) and blueberries (Vaccinium corymbosum, Vaccinium angustifolium) are exceptionally rich sources.[1][9] The concentration can vary significantly based on cultivar, ripeness, and growing conditions.[10] Other notable berry sources include blackcurrants (Ribes nigrum) and Aronia berries (Aronia melanocarpa).[11][12]
-
Grapes and Wine : Red and black grapes (Vitis vinifera) contain substantial amounts of this compound, primarily in the skins.[7][13] Consequently, it is a prominent anthocyanin in red wines, contributing to their color and phenolic profile.[8]
-
Other Sources : The compound has also been identified in black beans (Phaseolus vulgaris), the flowers of plants like Petunia, and certain varieties of potato (Solanum tuberosum) with purple flesh.[8][14][15]
Quantitative Data on this compound Content
The following table summarizes the mean content of this compound in various food sources, compiled from the Phenol-Explorer database and other scientific literature. This data is essential for researchers selecting raw materials for extraction or dietary intervention studies.
| Food Source | Scientific Name | Mean Content (mg/100g FW*) | Reference(s) |
| Lowbush Blueberry, raw | Vaccinium angustifolium | 11.20 | [8] |
| Highbush Blueberry, raw | Vaccinium corymbosum | 6.09 | [8] |
| Black Grape | Vitis vinifera | 2.76 | [8] |
| Blackcurrant, raw | Ribes nigrum | Present, variable | [11][16] |
| Red Wine | Vitis vinifera | 1.40 (mg/100mL) | [8] |
| Black Bean, raw | Phaseolus vulgaris | 0.80 | [8] |
*FW = Fresh Weight
The Biosynthetic Pathway in Planta
The formation of this compound is an elegant, multi-step process integrated within the broader flavonoid biosynthesis pathway. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants. The synthesis originates from the amino acid phenylalanine.
The key differentiation step for this compound occurs after the formation of delphinidin-based anthocyanins. The enzyme O-methyltransferase (OMT) catalyzes the methylation of delphinidin-3-glucoside at the 3'-hydroxyl group on the B-ring, converting it to this compound.[17] This methylation is a critical modification that alters the color and stability of the anthocyanin.
Analytical Methodologies: A Validated Approach
Accurate quantification of this compound from complex biological matrices requires robust and validated analytical methods. The following sections detail a comprehensive workflow from sample preparation to final analysis, explaining the scientific rationale behind each step.
Protocol: Extraction and Purification
The primary goal of extraction is to efficiently solubilize anthocyanins while preserving their chemical integrity. Anthocyanins are susceptible to degradation at neutral or alkaline pH, making acidified solvents essential.[18]
Step-by-Step Extraction Protocol:
-
Sample Preparation :
-
Flash-freeze fresh plant material (e.g., 50g of blueberries) in liquid nitrogen to halt enzymatic degradation.
-
Lyophilize (freeze-dry) the material to remove water, which facilitates grinding and improves extraction efficiency. The result is a stable, dry powder.
-
Grind the lyophilized tissue into a fine, homogenous powder using a cryogenic grinder.
-
-
Solid-Liquid Extraction :
-
Weigh 5g of the powdered sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of the extraction solvent: Methanol/Water/Formic Acid (80:20:1, v/v/v) .
-
Causality: Methanol is an effective solvent for polar flavonoids. Water increases polarity to extract glycosides efficiently. Formic acid maintains a low pH (~2-3), which is critical for stabilizing the anthocyanin flavylium cation and preventing its conversion to the colorless carbinol pseudobase.[18][19]
-
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[19] This uses cavitation to disrupt cell walls and enhance solvent penetration.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant. Repeat the extraction on the pellet with another 100 mL of solvent and combine the supernatants.
-
-
Solvent Removal & Purification :
-
Concentrate the combined supernatants to approximately 10% of the original volume using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation.
-
The concentrated extract can now be purified using Solid-Phase Extraction (SPE) to remove sugars, organic acids, and other interfering compounds. A C18 SPE cartridge is typically used for this purpose.
-
Protocol: Quantification by HPLC-PDA
High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the gold standard for anthocyanin analysis. It allows for separation, identification (by retention time and UV-Vis spectrum), and quantification.[9][20]
Step-by-Step Quantification Protocol:
-
Instrumentation and Conditions :
-
HPLC System : Agilent 1290 Infinity II or equivalent.[21]
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[20]
-
Mobile Phase A : 5% Formic Acid in Water.
-
Mobile Phase B : 100% Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.
-
PDA Detection : Scan from 200-600 nm, with specific monitoring at 520 nm for anthocyanin quantification.[20]
-
-
Gradient Elution Program :
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 30% B
-
25-30 min: Hold at 30% B
-
30-32 min: Linear gradient from 30% to 5% B
-
32-40 min: Hold at 5% B (column re-equilibration)
-
Causality: A gradient program is necessary to separate the various anthocyanins and other phenolics present in a crude extract, which have a wide range of polarities.
-
-
-
Quantification :
-
Prepare a calibration curve using a certified reference standard of this compound chloride at concentrations ranging from 1 to 100 µg/mL.
-
Inject the purified sample extract.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum to the standard.
-
Quantify the concentration by integrating the peak area at 520 nm and interpolating from the linear regression of the calibration curve.
-
Analytical Workflow Diagram
The entire process, from raw material to quantitative result, can be visualized as a logical workflow.
Conclusion
This compound is a valuable natural compound with a significant presence in common dietary sources, particularly dark-colored berries and grapes. Its biosynthesis is a well-defined extension of the core flavonoid pathway, offering targets for metabolic engineering. For researchers and developers, the successful isolation and study of this anthocyanin depend on the rigorous application of validated analytical chemistry principles. The methodologies detailed in this guide, from acidified solvent extraction to gradient HPLC-PDA analysis, provide a robust framework for obtaining accurate and reproducible quantitative data, forming the essential foundation for future investigations into the biological activities and applications of this compound.
References
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- Phenol-Explorer. Showing all foods in which the polyphenol Petunidin 3-O-glucoside is found.
- ResearchGate. (n.d.). (A) Structure of the four anthocyanins in blackcurrants. Delphinidin-3-rutinoside (D3R...).
- Miloa Academy. Identification of Flavonoid and Phenolic Antioxidants in Black Currants, Blueberries, Raspberries, Red Currants, and Cranberries.
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- Shi, M., et al. (2024). Blueberry (Vaccinium spp.) Anthocyanins and Their Functions, Stability, Bioavailability, and Applications. PMC - PubMed Central.
- Turturică, M., et al. (2016). Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review. MDPI.
- Li, H., et al. (2023). Cyanidin-3-O-glucoside Contributes to Leaf Color Change by Regulating Two bHLH Transcription Factors in Phoebe bournei. PMC - NIH.
- ResearchGate. (2025). Acylated delphinidin 3-rutinoside-5-glucosides in the flowers of Petunia reitzii.
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- Infowine. (n.d.). CYANIDIN-3-O-GLUCOSIDE IS AN IMPORTANT ANTHOCYANIN IN SEVERAL CLONES OF VITIS VINIFERA L. PINOT NOIR FRUITS AND RESULTING WINE.
- ResearchGate. (2025). Flavonol 3-O-Glycosides Series of Vitis vinifera Cv. Petit Verdot Red Wine Grapes.
- Government of Canada. (n.d.). Herbal Component - Petunidin-3-glucoside.
- Scilit. (1990, December 31). Accumulation of peonidin 3-glucoside enhanced by osmotic stress in grape (Vitis vinifera L.) cell suspension.
- Pharmacognosy Magazine. (2019, January 23). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different.
- MDPI. (n.d.). The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase.
- PubMed. (2024, July 3). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside.
- ResearchGate. (2025). Comparative study of anthocyanin composition, antimicrobial and antioxidant activity in bilberry (Vaccinium myrtillus L.) and blueberry (Vaccinium corymbosum L.) fruits.
- ResearchGate. (2025). Anthocyanin-Rich Black Currant Extract and Cyanidin-3-O-Glucoside Have Cytoprotective and Anti-Inflammatory Properties.
- ResearchGate. (2025). Anthocyanins profiling of bilberry (Vaccinium myrtillus L.) extract that elucidates antioxidant and anti-inflammatory effects.
- ResearchGate. (2025). Development of Proanthocyanidins in Vitis vinifera L. cv. Pinot noir Grapes and Extraction into Wine.
- PMC - PubMed Central. (n.d.). Drinks containing anthocyanin-rich blackcurrant extract decrease postprandial blood glucose, insulin and incretin concentrations.
- Phenol-Explorer. (n.d.). Showing details for content value of Cyanidin 3-O-glucoside in Blackcurrant, raw.
- Advion Interchim Scientific. (n.d.). The Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice.
- EPrints USM. (n.d.). METHOD VALIDATION OF DELPHINIDIN-3-O- GLUCOSIDE CHLORIDE IN RAT PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC).
- ResearchGate. (n.d.). Content of (a) anthocyanins, expressed as cyanidin-3-glucoside....
- PMC - NIH. (2023, May 4). Anthocyanin and proanthocyanidin from Aronia melanocarpa (Michx.) Ell.: Purification, fractionation, and enzyme inhibition.
- PubMed. (n.d.). Anthocyanin-rich black currant extract and cyanidin-3-O-glucoside have cytoprotective and anti-inflammatory properties.
- MDPI. (2022, July 8). Aronia Melanocarpa: Identification and Exploitation of Its Phenolic Components.
- PMC - PubMed Central. (2023, May 15). Investigation of Polyphenolic Compounds in Different Varieties of Black Chokeberry Aronia melanocarpa.
- MDPI. (n.d.). Aronia melanocarpa Products and By-Products for Health and Nutrition: A Review.
- ResearchGate. (n.d.). Changes in anthocyanin content (milligram cyanidin 3-glucoside...).
- ScienceDirect. (n.d.). Chemical composition, anthocyanins, non-anthocyanin phenolics and antioxidant activity of wild bilberry (Vaccinium meridionale S).
- MDPI. (n.d.). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects.
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Petunidin 3-glucoside biosynthesis pathway in plants.
An In-depth Technical Guide to the Biosynthesis of Petunidin 3-Glucoside in Plants
Abstract
This compound is a prominent anthocyanin responsible for a spectrum of purple, violet, and blue hues in the flowers, fruits, and leaves of numerous plant species. As a member of the flavonoid family, its biosynthesis is a complex, multi-step process originating from the general phenylpropanoid pathway. This technical guide provides a comprehensive overview of the enzymatic reactions, key regulatory control points, and transcriptional machinery governing the production of this compound. We will delve into the catalytic mechanisms of pivotal enzymes such as Flavonoid 3',5'-hydroxylase (F3'5'H), Dihydroflavonol 4-reductase (DFR), and UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), explaining the causality behind their influence on the final anthocyanin profile. Furthermore, this guide presents validated, field-proven methodologies for the extraction, purification, and quantification of this compound, offering researchers a robust framework for its analysis.
Introduction: The Significance of this compound
Anthocyanins are water-soluble pigments that play crucial roles in plant biology, from attracting pollinators and seed dispersers to protecting against abiotic stresses like UV radiation.[1][2] this compound, an O-glycosylated form of the anthocyanidin petunidin, is a key determinant of color in many economically important plants, including grapes (Vitis vinifera), blueberries (Vaccinium spp.), and petunias (Petunia hybrida).[3][4] Its structure, characterized by hydroxyl groups at the 3', 5', 5, and 7 positions and a methoxy group at the 4' position of the flavonoid backbone, gives it potent antioxidant properties.[5][6] The final glycosylation step, which attaches a glucose moiety at the C3 position, is critical for the molecule's stability and water solubility within the plant cell's vacuole.[7][8] Understanding the biosynthetic pathway is therefore paramount for applications ranging from crop improvement and natural colorant development to pharmaceutical research exploring its health benefits.[4][9]
The Core Biosynthetic Pathway
The synthesis of this compound is an extension of the highly conserved flavonoid biosynthesis pathway, which itself branches from the general phenylpropanoid pathway.[7][10] The journey begins with the amino acid phenylalanine and proceeds through a series of enzymatic conversions to produce the core flavonoid structure, which is then specifically modified to yield this compound.
The pathway can be broadly divided into three phases:
-
General Phenylpropanoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA.
-
Core Flavonoid Synthesis: 4-coumaroyl-CoA and three molecules of malonyl-CoA are condensed to form the flavanone naringenin.
-
Anthocyanin Branch and Specific Modifications: Naringenin is hydroxylated, reduced, and finally glycosylated and methylated to yield this compound.
The critical branching and modification steps that lead specifically to this compound are illustrated below.
Caption: Core biosynthetic pathway leading to this compound.
Key Enzymatic Control Points: The Basis of Specificity
The specific type of anthocyanin produced by a plant is determined by the activity and substrate specificity of a few key enzymes. For this compound, three enzymes are of paramount importance.
Flavonoid 3',5'-Hydroxylase (F3'5'H)
This cytochrome P450 enzyme is the primary gatekeeper for the synthesis of delphinidin-based anthocyanins, including petunidin.[11] F3'5'H catalyzes the addition of hydroxyl groups to the 3' and 5' positions on the B-ring of flavonoid precursors like dihydrokaempferol (DHK) and dihydroquercetin (DHQ).[1][12] The conversion of DHK or DHQ to dihydromyricetin (DHM) is the essential step that channels metabolic flux towards the production of blue/purple pigments.[13] Plants that lack a functional F3'5'H gene, such as roses and carnations, cannot produce delphinidin-based pigments and thus lack blue or violet flower varieties.[14] Conversely, the high expression of F3'5'H is directly correlated with the accumulation of these compounds.[13][15]
Dihydroflavonol 4-Reductase (DFR)
DFR is a pivotal enzyme that catalyzes the NADPH-dependent reduction of dihydroflavonols (DHK, DHQ, DHM) to their corresponding colorless leucoanthocyanidins.[16][17] The substrate specificity of DFR is a critical determinant of the final anthocyanin profile.[18] For petunidin synthesis, DFR must efficiently reduce dihydromyricetin (DHM) to leucodelphinidin. In many species, such as Petunia hybrida, the endogenous DFR has a very low affinity for DHK, preventing the formation of orange pelargonidin-based pigments, while efficiently acting on DHQ and DHM.[19] This substrate preference is a key reason why petunias naturally produce cyanidin and delphinidin/petunidin derivatives but not orange hues.[18][19]
UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT)
The final and crucial step for creating a stable anthocyanin is glycosylation, catalyzed by UFGT (also known as 3GT).[20][21] This enzyme transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of the anthocyanidin (e.g., petunidin).[10][20] This reaction not only significantly increases the stability and water solubility of the pigment but is often a prerequisite for its transport into the vacuole for storage.[7] The expression of the UFGT gene is often considered a rate-limiting step and is tightly correlated with the onset of color accumulation in tissues like grape skins.[21][22] The enzyme from Vitis vinifera (VvGT1) has been structurally characterized, providing insight into its catalytic mechanism and substrate recognition.[23]
A subsequent modification, methylation of the 3'-hydroxyl group on the B-ring of delphinidin 3-glucoside by an O-methyltransferase (OMT), can also lead to this compound. Alternatively, delphinidin can be methylated first to petunidin, which is then glycosylated by UFGT.[24][25]
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function in this compound Synthesis |
| Flavanone 3-Hydroxylase | F3H | Naringenin | Dihydrokaempferol (DHK) | Core pathway enzyme creating dihydroflavonols.[26] |
| Flavonoid 3'-Hydroxylase | F3'H | DHK | Dihydroquercetin (DHQ) | B-ring modification leading to cyanidin precursors.[7][11] |
| Flavonoid 3',5'-Hydroxylase | F3'5'H | DHK, DHQ | Dihydromyricetin (DHM) | Crucial gatekeeper enzyme ; directs flux to delphinidin/petunidin precursors.[11][12] |
| Dihydroflavonol 4-Reductase | DFR | DHK, DHQ, DHM | Leucoanthocyanidins | Key specificity point ; reduces DHM to leucodelphinidin.[16][17] |
| Anthocyanidin Synthase | ANS | Leucoanthocyanidins | Anthocyanidins | Creates the unstable colored anthocyanidin core.[1][27] |
| O-Methyltransferase | OMT | Delphinidin | Petunidin | Methylates the B-ring to form the petunidin aglycone.[24] |
| UDP-glucose:Flavonoid 3-O-Glucosyltransferase | UFGT | Anthocyanidins | Anthocyanin 3-glucosides | Final stabilizing step ; adds glucose to petunidin.[20][21][28] |
Transcriptional Regulation: The MBW Complex
The biosynthesis of anthocyanins is tightly regulated at the transcriptional level. The expression of the late biosynthetic genes (LBGs), including DFR, ANS, and UFGT, is primarily controlled by a conserved transcriptional activation complex known as the MBW complex.[26][29] This ternary complex consists of three types of transcription factors:
-
R2R3-MYB proteins
-
basic Helix-Loop-Helix (bHLH) proteins
-
WD40-repeat proteins
This complex binds to the promoters of the structural genes, activating their coordinated expression and leading to pigment production in response to developmental cues (e.g., fruit ripening) and environmental signals like light and stress.[2][29][30] The specific MYB and bHLH proteins involved can vary between plant species, providing a mechanism for the diverse coloration patterns observed in nature.[29] Negative regulators, such as certain R3-MYB proteins, also exist to repress anthocyanin synthesis, adding another layer of control.[2]
Methodologies for Analysis
Accurate analysis of this compound requires robust protocols for extraction and quantification. The choice of methodology is critical to prevent degradation and ensure reliable data.
Extraction and Purification Protocol
This protocol describes a standard, self-validating method for extracting anthocyanins from plant tissue for subsequent quantification. The use of an acidic solvent is crucial for maintaining the integrity of the anthocyanins.
Rationale: Anthocyanins exist in a colored flavylium cation form at low pH but are unstable and colorless at neutral or high pH. Acidified methanol is a highly effective solvent for extraction, ensuring both solubility and stability.[31][32][33]
Step-by-Step Protocol:
-
Sample Preparation: Flash-freeze fresh plant tissue (e.g., 100 mg of berry skin, flower petals) in liquid nitrogen to halt enzymatic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add 1 mL of extraction solvent (Methanol:Water:Formic Acid, 70:29:1, v/v/v). Vortex thoroughly for 1 minute.
-
Incubation: Incubate the mixture in the dark at 4°C for 1-2 hours with occasional vortexing to maximize extraction efficiency. The dark condition prevents photodegradation.
-
Clarification: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the anthocyanin extract.
-
Purification (Optional but Recommended): For cleaner samples, especially from complex matrices, Solid Phase Extraction (SPE) is recommended.[34]
-
Condition a C18 SPE cartridge with methanol followed by acidified water (0.1% HCl).
-
Load the supernatant onto the cartridge.
-
Wash with acidified water to remove sugars and other polar impurities.
-
Elute the anthocyanins with acidified methanol.
-
-
Final Preparation: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a known volume (e.g., 200 µL) of mobile phase (e.g., 5% formic acid in water) for HPLC analysis. Filter through a 0.22 µm syringe filter before injection.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the gold standard for separating and quantifying individual anthocyanins.[32][35][36]
Rationale: This method provides high resolution, allowing for the separation of structurally similar anthocyanins. Detection at ~520 nm is specific for the colored flavylium form of anthocyanins. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from an authentic standard, ensuring accuracy.[34][37]
Typical HPLC-DAD Workflow:
Caption: A standard workflow for the quantification of anthocyanins using HPLC-DAD.
Step-by-Step Protocol:
-
Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) and a DAD detector.
-
Mobile Phases:
-
Mobile Phase A: 5% Formic Acid in Water
-
Mobile Phase B: 100% Acetonitrile
-
-
Gradient Elution: A typical gradient would be: 0-25 min, 5-30% B; 25-30 min, 30-50% B; 30-35 min, 50-5% B; 35-40 min, 5% B (re-equilibration). The flow rate is typically 1.0 mL/min.
-
Detection: Monitor the eluent at 520 nm for anthocyanins. A full UV-Vis spectrum (200-600 nm) should also be recorded to aid in identification.
-
Standard Curve: Prepare a series of dilutions of a certified this compound standard (e.g., from 1 to 100 µg/mL).[37] Inject each standard and generate a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the prepared sample extract. Identify the this compound peak by comparing its retention time and UV-Vis spectrum to the authentic standard.[35] Calculate the concentration in the sample using the linear regression equation from the standard curve.
Conclusion
The biosynthesis of this compound is a finely tuned process governed by specific enzymatic control points and complex transcriptional regulation. The functional activities of F3'5'H and DFR are decisive in channeling metabolic flux towards the correct anthocyanidin precursor, while the final glycosylation by UFGT ensures the stability and storage of the pigment. This guide provides a detailed molecular and methodological framework for researchers, enabling a deeper understanding of this pathway and offering robust protocols for its scientific investigation. The continued elucidation of these mechanisms holds significant promise for the targeted engineering of plant color and the enhanced production of valuable bioactive compounds.
References
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- Elucidating Scent and Color Variation in White and Pink-Flowered Hydrangea arborescens 'Annabelle' Through Multi-Omics Profiling. MDPI.
- Anthocyanidin 3-O-glucosyltransferase. Wikipedia.
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- Flavonol 3-O-glucosyltransferase. Wikipedia.
- HPLC chromatogram recorded at 520 nm for GP: 1—petunidin-3-glucoside;...
- Petunia dihydroflavonol 4-reductase is only a few amino acids away from producing orange pelargonidin-based anthocyanins. (2023-08-13). Frontiers.
- The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. (2022-09-04). NIH.
- Identification of the molecular basis for the functional difference between flavonoid 3'-hydroxylase and flavonoid 3',5'. (2007-07-24). PubMed.
- Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food M
- Anthocyanins: From Mechanisms of Regulation in Plants to Health Benefits in Foods. PMC, NIH.
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- Enzymatic Synthesis of [3'-O-Methyl-3H]malvidin-3-glucoside
- Crystal structure of UDP-glucose:anthocyanidin 3-O-glucosyltransferase from Clitoria tern
- Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O-glucoside and Petunidin-3. (2024-07-03). PubMed.
- This compound chloride, CAS No. 6988-81-4 | Anthocyanins as HPLC standards. Carl ROTH.
- Low Expression of Flavonoid 3′,5′-Hydroxylase (F3′,5′H) Associated with Cyanidin-based Anthocyanins in Grape Leaf. American Journal of Enology and Viticulture.
- Enzymatic synthesis of [3'-O-methyl-(3)
- Flavonoid synthesis in Petunia hybrida: partial characterization of dihydroflavonol-4-reductase genes. PubMed.
- Methods for Qualitative and Quantitative Analysis of Anthocyanins: Extraction, Purification, and Identification.
- Light Induced Regulation Pathway of Anthocyanin Biosynthesis in Plants. MDPI.
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- Regulation of Anthocyanin Biosynthesis by ANAC032. (2016-10-14). Frontiers.
- Functional Differentiation of Duplicated Flavonoid 3-O-Glycosyltransferases in the Flavonol and Anthocyanin Biosynthesis of Freesia hybrida. Frontiers.
- (PDF) Gene Expression and Molecular Architecture Reveals UDP-Glucose: Flavonoid-3- O-Glucosyltransferase UFGT as a Controller of Anthocyanin Production in Grapes. (2015-08-14).
- UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipit
- Extraction and Quantification of Total Anthocyanins, Determination of Anthocyanidin Core Structures, and Characterization of Specific Anthocyanins
- Functional Characterization of Dihydroflavonol-4-Reductase in Anthocyanin Biosynthesis of Purple Sweet Potato Underlies the Direct Evidence of Anthocyanins Function against Abiotic Stresses. PLOS One.
- F3'5'H - flavonoid 3',5'-hydroxylase - Vitis vinifera (Grape). UniProtKB, UniProt.
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- Expression analysis of dihydroflavonol 4-reductase genes in Petunia hybrida. (2015-05-12). Genetics and Molecular Research.
- Analysis of Anthocyanins: Extraction, Quantification, and Identification. (2025-10-19).
- METHOD VALIDATION OF DELPHINIDIN-3-O- GLUCOSIDE CHLORIDE IN RAT PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC)
- (PDF) Regulation Mechanism of Plant Pigments Biosynthesis: Anthocyanins, Carotenoids, and Betalains. (2022-09-14).
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- Anthocyanin 3-O-glucoside biosynthetic pathway in plants. Compounds in...
- Biosynthesis and regulation of anthocyanin p
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- Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids. (2017-03-27). Frontiers.
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An In-depth Technical Guide to the Biological Activities of Petunidin 3-Glucoside
Abstract
Petunidin 3-glucoside, a prominent anthocyanin found in a variety of pigmented fruits and vegetables, is emerging as a compound of significant interest within the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. By delving into the underlying molecular mechanisms and providing detailed experimental protocols, this document serves as a vital resource for researchers, scientists, and professionals in drug development seeking to harness the therapeutic potential of this natural compound.
Introduction: The Chemical and Biological Landscape of this compound
This compound belongs to the anthocyanin class of flavonoids, which are water-soluble pigments responsible for the red, purple, and blue colors in many plants.[1][2] Its structure consists of the aglycone petunidin bonded to a glucose molecule at the 3-O-position. This glycosylation enhances its stability and bioavailability.[3] The inherent chemical structure of this compound, rich in hydroxyl groups, underpins its potent antioxidant capacity and its ability to modulate various cellular signaling pathways.[3][4] This guide will explore the scientific evidence supporting its diverse biological activities and provide practical insights for its investigation.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
The antioxidant properties of this compound are a cornerstone of its health-promoting effects. It can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through various mechanisms, thereby mitigating cellular damage associated with oxidative stress.[3][5]
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the petunidin backbone can readily donate a hydrogen atom to free radicals, thereby stabilizing them and terminating the oxidative chain reaction.
-
Single Electron Transfer (SET): this compound can also donate an electron to reduce free radicals.[5]
In Vitro Evaluation of Antioxidant Capacity
Several robust assays are employed to quantify the antioxidant potential of this compound in a laboratory setting.
Table 1: Common In Vitro Antioxidant Assays
| Assay Name | Principle | Typical Readout |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[5][6] | Decrease in absorbance at ~517 nm.[7] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a loss of color.[5] | Decrease in absorbance at ~734 nm. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants, resulting in an intense blue color.[5][8][9] | Increase in absorbance at 593 nm.[8][9] |
| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay | Involves the reduction of Cu²⁺ to Cu¹⁺ by antioxidants in the presence of neocuproine, forming a colored complex.[5][8] | Increase in absorbance at 450 nm.[8] |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[5] | Decay of fluorescence over time. |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standardized method for assessing the free radical scavenging activity of this compound.
Materials:
-
This compound standard
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Causality Behind Experimental Choices: The use of methanol as a solvent is due to its ability to dissolve both the polar anthocyanin and the nonpolar DPPH radical. The 30-minute incubation period allows for the reaction to reach a stable endpoint.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[10][11]
Key Signaling Pathways
-
Nuclear Factor-kappa B (NF-κB) Pathway: this compound can inhibit the activation of NF-κB, a master regulator of inflammation.[12][13] This prevents the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12][13]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: It can also modulate the MAPK signaling cascade, which is involved in the production of inflammatory mediators.[14]
Experimental Workflow for Assessing Anti-inflammatory Activity
The following workflow describes a cell-based assay to evaluate the anti-inflammatory potential of this compound.
Caption: Workflow for in vitro anti-inflammatory assessment.
Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages
This protocol details a common method to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well culture plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).[13]
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve.
Self-Validating System: The inclusion of both positive and negative controls ensures that the observed effects are due to the treatment and not other experimental variables.
Anti-Cancer Activity: Targeting Malignant Cells
Emerging evidence suggests that this compound possesses anti-cancer properties, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[10][11]
Mechanisms of Anti-Cancer Action
-
Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis) in cancer cells by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.[15][16]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[15][16]
-
Inhibition of Angiogenesis: this compound may interfere with the formation of new blood vessels that supply tumors with nutrients.
-
Anti-Metastatic Effects: It has been shown to inhibit the invasion and migration of cancer cells.[14]
In Vitro Assays for Anti-Cancer Activity
A variety of assays are available to assess the anti-cancer effects of compounds in vitro.[17][18]
Table 2: Common In Vitro Anti-Cancer Assays
| Assay Name | Principle |
| Cell Viability/Proliferation Assays (e.g., MTT, MTS, WST-1) | Measure the metabolic activity of viable cells, which is proportional to the number of living cells.[19][20] |
| Cytotoxicity Assays (e.g., LDH release, Trypan Blue) | Quantify cell death by measuring the release of intracellular components or the exclusion of dyes by viable cells.[17][19] |
| Apoptosis Assays (e.g., Caspase-Glo, Annexin V/PI staining) | Detect the activation of caspases or the externalization of phosphatidylserine, which are hallmarks of apoptosis.[17] |
| Cell Cycle Analysis (Flow Cytometry) | Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). |
| Wound Healing/Transwell Migration Assays | Assess the ability of a compound to inhibit cancer cell migration and invasion.[18] |
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a step-by-step method for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well culture plate
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
Calculate cell viability as a percentage of the untreated control.
Trustworthiness: Performing the assay at multiple time points provides a more comprehensive understanding of the compound's effect on cell viability and proliferation.
Anti-Diabetic Potential: Regulating Glucose Homeostasis
This compound has shown promise in the management of diabetes by influencing glucose metabolism and insulin sensitivity.[21][22]
Mechanisms of Anti-Diabetic Action
-
Inhibition of Carbohydrate-Digesting Enzymes: this compound can inhibit the activity of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.[23][24]
-
Enhancement of Insulin Secretion and Sensitivity: It may stimulate insulin secretion from pancreatic β-cells and improve insulin sensitivity in peripheral tissues like muscle and adipose tissue.[21][22]
-
Activation of AMPK: this compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, which promotes glucose uptake and utilization.[25][26][27]
Signaling Pathway for Improved Glucose Uptake
Caption: this compound enhances glucose uptake via AMPK activation.
Experimental Protocol: α-Glucosidase Inhibition Assay
This in vitro assay is used to screen for compounds that can inhibit the activity of α-glucosidase, a key enzyme in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate
-
96-well microplate
Procedure:
-
In a 96-well plate, add phosphate buffer, this compound solution, and α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate pNPG.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition compared to a control without the inhibitor.
Authoritative Grounding: The use of acarbose, a known α-glucosidase inhibitor, as a positive control is essential for validating the assay results.
Neuroprotective Effects: Shielding the Nervous System
This compound exhibits neuroprotective properties, suggesting its potential in preventing or treating neurodegenerative diseases.[12]
Mechanisms of Neuroprotection
-
Reduction of Oxidative Stress and Neuroinflammation: As previously discussed, its potent antioxidant and anti-inflammatory activities can protect neurons from damage caused by oxidative stress and inflammation, which are key pathological features of many neurodegenerative disorders.[12][28]
-
Inhibition of Apoptosis in Neurons: It can prevent neuronal cell death by modulating apoptotic pathways.[29]
-
Modulation of Microglial Activation: this compound can influence the polarization of microglia, the resident immune cells of the brain, shifting them from a pro-inflammatory to a more neuroprotective phenotype.[30]
In Vitro Models for Neuroprotection Studies
A variety of cell-based models are used to investigate the neuroprotective effects of compounds.[31][32][33][34]
Table 3: Common In Vitro Neuroprotection Models
| Cell Model | Application |
| Primary Neuronal Cultures | Investigating direct neuroprotective effects on neurons.[32] |
| Neuronal Cell Lines (e.g., SH-SY5Y, PC12) | High-throughput screening of neuroprotective compounds. |
| Microglial Cell Lines (e.g., BV-2, N9) | Studying the effects on neuroinflammation and microglial activation.[34] |
| Co-cultures of Neurons and Glial Cells | Mimicking the complex interactions within the central nervous system. |
Experimental Protocol: Neuroprotection Against Oxidative Stress in SH-SY5Y Cells
This protocol describes a method to evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
-
This compound
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
96-well culture plate
Procedure:
-
Culture SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induce oxidative stress by adding a neurotoxin like H₂O₂ or 6-OHDA for an appropriate time.
-
Assess cell viability using a chosen assay.
-
Quantify the protective effect of this compound by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone.
Expertise and Experience: The choice of neurotoxin and its concentration should be optimized to induce a significant but not complete loss of cell viability, allowing for the detection of protective effects.
Conclusion and Future Directions
This compound is a natural compound with a remarkable spectrum of biological activities that hold significant promise for human health. Its potent antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects are supported by a growing body of scientific evidence. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to further explore and harness the therapeutic potential of this valuable anthocyanin.
Future research should focus on in vivo studies and clinical trials to validate the efficacy and safety of this compound in human populations. Furthermore, investigations into its bioavailability, metabolism, and synergistic effects with other phytochemicals will be crucial for the development of effective this compound-based therapies and functional foods.
References
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- Tena, N., & Asuero, A. G. (2022). State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health. Molecules, 27(5), 1543.
- Wang, R., et al. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. International Journal of Molecular Sciences, 25(13), 7123.
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- Chen, P. N., et al. (2009). Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo. Nutrition and Cancer, 61(6), 843-851.
- Nayak, B. S., & Buttar, H. S. (2016). Recent advances in understanding the anti-diabetic actions of dietary flavonoids. Journal of Basic and Clinical Physiology and Pharmacology, 27(4), 329-342.
- Kalt, W., et al. (2019). Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review. Antioxidants, 8(12), 613.
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Petunidin 3-Glucoside: A Multifaceted Guardian in Plant Physiology and Stress Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Petunidin 3-Glucoside
This compound is a member of the anthocyanin family, a class of water-soluble pigments responsible for many of the red, purple, and blue colors observed in flowers, fruits, and leaves.[1][2] Beyond its role as a pigment, this compound is a crucial secondary metabolite that plays a significant role in plant physiology and is integral to the plant's ability to respond and adapt to a variety of environmental challenges.[3] This guide provides a comprehensive technical overview of the biosynthesis, physiological functions, and stress-response mechanisms of this compound, offering valuable insights for researchers in plant biology and professionals in drug development exploring natural compounds.
Biochemical Profile of this compound
This compound is a glycosylated form of the anthocyanidin petunidin. The core structure consists of a C6-C3-C6 flavonoid backbone.[4] The attachment of a glucose molecule at the C3 position enhances its stability and water solubility, which is crucial for its transport and storage within the plant cell, primarily in the vacuole.[3][5]
The Biosynthetic Pathway of this compound
The synthesis of this compound is an intricate process that occurs as a branch of the general flavonoid pathway. This pathway is initiated from the amino acid phenylalanine and involves a series of enzymatic reactions.[6]
The key steps leading to the formation of this compound are:
-
General Phenylpropanoid Pathway : Phenylalanine is converted to p-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[6]
-
Chalcone Synthesis : Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[7]
-
Isomerization and Hydroxylation : Chalcone isomerase (CHI) converts naringenin chalcone to the flavanone naringenin. Subsequently, flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonoid 3',5'-hydroxylase (F3'5'H) introduce hydroxyl groups to the B-ring, leading to the formation of dihydrokaempferol, dihydroquercetin, and dihydromyricetin.[6] Dihydromyricetin is the direct precursor for delphinidin-based anthocyanins.
-
Reduction and Oxidation : Dihydroflavonol 4-reductase (DFR) reduces dihydromyricetin to leucodelphinidin. Anthocyanidin synthase (ANS) then oxidizes leucodelphinidin to the unstable delphinidin.[8]
-
Glycosylation and Methylation : UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) attaches a glucose molecule to the 3-hydroxyl group of delphinidin to form delphinidin 3-glucoside.[6] Subsequently, an O-methyltransferase (OMT) can methylate delphinidin 3-glucoside to produce this compound.[6]
Caption: Biosynthetic pathway of this compound.
Role in Plant Physiology: Pigmentation and Reproduction
The most visually apparent role of this compound in plants is its contribution to pigmentation. The accumulation of this anthocyanin in the vacuoles of epidermal cells of flowers and fruits results in a spectrum of colors from red to purple and blue.[1][2] This coloration is critical for attracting pollinators and seed dispersers, thereby ensuring reproductive success.[7] The final color is influenced by several factors, including the vacuolar pH, the presence of co-pigments (other flavonoids and metal ions), and the specific chemical structure of the anthocyanin.[2] For instance, this compound is a key pigment contributing to the purple hues in the leaves of some tea plant varieties and the flowers of Petunia species.[2][9]
This compound in Plant Stress Response
This compound is a key player in the plant's defense arsenal against a range of abiotic and biotic stresses. Its accumulation is often a hallmark of the plant's response to adverse environmental conditions.[3]
Abiotic Stress
Plants synthesize and accumulate this compound in response to various abiotic stresses, including drought, salinity, high light intensity, and UV radiation.[1][7][10]
-
Drought and Salinity Stress: Under drought and high salinity conditions, plants experience osmotic stress and oxidative damage due to the overproduction of reactive oxygen species (ROS).[6][10] this compound, with its potent antioxidant properties, helps to scavenge these harmful ROS, thereby protecting cellular components from damage.[1][11] The accumulation of anthocyanins, including this compound, has been shown to enhance tolerance to both drought and oxidative stress in Arabidopsis thaliana.[10] Studies on rice varieties have also demonstrated that increased levels of cyanidin-3-glucoside, a closely related anthocyanin, correlate with enhanced salinity tolerance.[6][12]
-
High Light and UV Radiation Stress: Excessive light and UV radiation can lead to photo-oxidative damage. This compound, by accumulating in the epidermal layers of leaves, can act as a sunscreen, filtering out harmful UV radiation and attenuating the intensity of visible light reaching the photosynthetic machinery in the mesophyll cells.[7][13] This photoprotective role helps to prevent photoinhibition and damage to the photosynthetic apparatus.[13] Research on wild tomato species has shown that the expression of genes involved in anthocyanin biosynthesis is upregulated under high light and UV-B radiation, leading to increased anthocyanin content.[7][14]
Signaling Pathways in Abiotic Stress Response
The accumulation of this compound under abiotic stress is a highly regulated process involving complex signaling cascades. The plant hormone abscisic acid (ABA) plays a central role in this regulation.[5][15]
Stress perception (e.g., osmotic stress from drought or salinity) triggers an increase in ABA levels.[5] ABA then initiates a signaling cascade that leads to the activation of key transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[1][15] These transcription factors form a complex (the MBW complex) that binds to the promoter regions of the structural genes in the anthocyanin biosynthetic pathway, such as CHS, DFR, and ANS, leading to their upregulation and the subsequent synthesis and accumulation of this compound.[15]
Caption: Signaling pathway of this compound in abiotic stress.
Biotic Stress
While the role of this compound in biotic stress is less characterized, some studies suggest its involvement in plant defense against pathogens. The accumulation of anthocyanins at the site of infection may contribute to the defense response through their antimicrobial properties or by strengthening cell walls, thus creating a physical barrier against pathogen invasion.[16] Further research is needed to fully elucidate the specific role of this compound in plant-pathogen interactions.
Quantitative Data on Anthocyanin Accumulation Under Stress
The following table summarizes representative data on the accumulation of anthocyanins, including this compound, under various stress conditions in different plant species.
| Plant Species | Stress Condition | Anthocyanin Measured | Fold Increase (approx.) | Reference |
| Arabidopsis thaliana | Drought | Total Anthocyanins | 2-5 | [10] |
| Thai Rice Varieties | Salinity (60 mM NaCl) | Cyanidin-3-glucoside | 1.5-2.5 | [6][12] |
| Wild Tomato | UV-B Radiation | Delphinidin, Petunidin, Malvidin | 2-4 | [14] |
| Dark-Purple Tea | UV-A Radiation | Total Anthocyanins | ~1.7 | [17] |
Experimental Protocols
Extraction of this compound from Plant Tissues
Objective: To extract anthocyanins, including this compound, from plant material for subsequent quantification and analysis.
Materials:
-
Fresh or freeze-dried plant tissue (leaves, flowers, fruits)
-
Acidified methanol (1% HCl, v/v) or acidified ethanol
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Centrifuge and centrifuge tubes
-
Spectrophotometer or HPLC system
Procedure:
-
Weigh a known amount of fresh or freeze-dried plant tissue (e.g., 100 mg).
-
Immediately freeze the tissue in liquid nitrogen to halt enzymatic degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
Add a specific volume of acidified methanol (e.g., 1 mL) to the powdered tissue and continue to homogenize.
-
Incubate the mixture in the dark at 4°C for at least 24 hours to allow for complete extraction.
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the anthocyanin extract.
-
The extract can be used for immediate analysis or stored at -20°C in the dark.
Quantification of this compound
Objective: To determine the concentration of this compound in the plant extract.
A. Spectrophotometric Quantification (Total Anthocyanins):
This method provides an estimation of the total anthocyanin content.
Procedure:
-
Prepare two dilutions of the anthocyanin extract in two different buffers: one with potassium chloride buffer (pH 1.0) and another with sodium acetate buffer (pH 4.5).
-
Allow the solutions to equilibrate for 15-30 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for anthocyanins (typically around 520 nm) and at 700 nm (to correct for haze) using a spectrophotometer.
-
Calculate the total anthocyanin concentration using the following formula: Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l) Where:
-
A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5
-
MW = Molecular weight of the predominant anthocyanin (for this compound, use 479.4 g/mol )
-
DF = Dilution factor
-
ε = Molar extinction coefficient of the predominant anthocyanin (for this compound, a value for a similar anthocyanin like cyanidin-3-glucoside, ~26,900 L/mol·cm, can be used as an approximation)
-
l = Pathlength of the cuvette (cm)
-
B. High-Performance Liquid Chromatography (HPLC) Quantification:
This method allows for the separation and precise quantification of individual anthocyanins, including this compound.
Procedure:
-
Filter the anthocyanin extract through a 0.45 µm syringe filter before injection.
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution system with two mobile phases, typically:
-
Mobile Phase A: Acidified water (e.g., 5% formic acid in water)
-
Mobile Phase B: Acetonitrile or methanol
-
-
Set the detector to monitor at the maximum absorbance wavelength for this compound (around 520-530 nm).
-
Inject a known volume of the filtered extract into the HPLC system.
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
-
Quantify the concentration of this compound by comparing the peak area of the sample with a standard curve generated from known concentrations of a this compound standard.
Conclusion and Future Perspectives
This compound is a vital molecule in the life of a plant, contributing not only to its aesthetic appeal but also to its resilience in the face of environmental adversity. Its role as an antioxidant and photoprotectant underscores its importance in mitigating the damaging effects of various abiotic stresses. The intricate signaling pathways that regulate its biosynthesis and accumulation are areas of active research, with the potential to unlock new strategies for enhancing crop stress tolerance. For drug development professionals, the potent antioxidant and anti-inflammatory properties of this compound and other anthocyanins present exciting opportunities for the development of novel therapeutic agents.[18][19] Future research should focus on further elucidating the precise molecular mechanisms of this compound in stress signaling and its potential applications in agriculture and medicine.
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The Chemical Foundation of Antioxidant Efficacy
An In-depth Technical Guide to the Antioxidant Mechanisms of Petunidin 3-glucoside
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound, a prominent member of the anthocyanin family of flavonoids, is a water-soluble pigment responsible for the purple-red hues in many fruits and vegetables, including blueberries, black grapes, and bilberries.[1][2][3] Beyond its role as a natural colorant, this compound exhibits potent antioxidant properties, making it a subject of intense interest for its potential therapeutic applications in diseases rooted in oxidative stress.[4][5][6] This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of this compound. We will dissect its chemical structure to understand the basis of its reactivity, detail its direct free-radical scavenging activities through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways, and elucidate its indirect role in augmenting cellular antioxidant defenses via the modulation of endogenous enzymes and the activation of the critical Nrf2-ARE signaling pathway. This document synthesizes mechanistic insights with validated experimental protocols to serve as a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.
The antioxidant capacity of any molecule is fundamentally dictated by its chemical structure. This compound (C₂₂H₂₃O₁₂⁺) is a glycoside of petunidin, featuring a C15 flavonoid backbone consisting of two aromatic rings (A and B) linked by a three-carbon heterocyclic ring (C).[4][7] The defining features that empower its antioxidant activity are:
-
Hydroxyl Groups on the B-ring: Petunidin possesses two hydroxyl (-OH) groups at the 3' and 4' positions and a methoxy (-OCH₃) group at the 5' position on its B-ring. The ortho-dihydroxyphenyl (catechol) structure on the B-ring is a critical determinant of its radical scavenging ability.
-
Electron Delocalization: The conjugated π-system extending across the A, B, and C rings allows for the delocalization of an unpaired electron, forming a stable, less reactive phenoxyl radical after donating a hydrogen atom or an electron.
-
Glycosylation: The glucose moiety at the C3 position enhances the molecule's stability and water solubility, which is crucial for its bioavailability and distribution in biological systems.[7] However, the antioxidant activity is primarily driven by the aglycone (petunidin) portion. The number of hydroxyl substituents on the B ring is directly correlated with antioxidant activity.[8]
Caption: Chemical Structure of this compound.
Direct Antioxidant Mechanisms: Free Radical Scavenging
This compound directly neutralizes harmful free radicals and other reactive species through two primary, non-mutually exclusive mechanisms.[9] The predominant pathway often depends on the properties of the radical, the solvent, and the pH.
Hydrogen Atom Transfer (HAT)
In the HAT mechanism, the phenolic hydroxyl group of this compound donates a hydrogen atom (H•) to a free radical (R•), effectively quenching the radical and forming a stable phenoxyl radical.[10][11][12][13] The stability of this resulting radical is key, as it is resonance-stabilized and lacks the reactivity to propagate further radical chain reactions.
Reaction: P-OH + R• → P-O• + RH
HAT-based assays, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, are designed to measure this specific capability.[9][11]
Single Electron Transfer (SET)
The SET mechanism involves the transfer of a single electron from the this compound molecule to the free radical, forming a radical cation and an anion.[10][11] In protic solvents, this is often followed by proton transfer (a process sometimes referred to as Sequential Proton-Loss Electron Transfer, or SPLET).
Reaction: P-OH + R• → P-OH•⁺ + R⁻
Assays like the Ferric Reducing Antioxidant Power (FRAP) and CUpric ion Reducing Antioxidant Capacity (CUPRAC) are based on the SET mechanism.[9] Popular assays such as DPPH and ABTS can proceed via either HAT or SET mechanisms.[9]
Caption: Direct free radical scavenging by HAT and SET mechanisms.
Indirect Antioxidant Mechanisms: Augmenting Cellular Defenses
Beyond direct scavenging, this compound exerts profound antioxidant effects by modulating endogenous cellular defense systems. This indirect mechanism is crucial for long-term protection against oxidative stress.
Enhancement of Endogenous Antioxidant Enzymes
Studies on Petunidin and related anthocyanins have demonstrated their ability to increase the activity and expression of key antioxidant enzymes.[10] In a study on D-galactose-induced aging in mice, a derivative of petunidin significantly improved the activity of superoxide dismutase (SOD) and glutathione (GSH) while reducing the lipid peroxidation marker malondialdehyde (MDA).[6]
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻•) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides using glutathione as a cofactor.
By upregulating these enzymes, this compound helps the cell to neutralize a continuous onslaught of reactive oxygen species generated during normal metabolism.
Activation of the Nrf2-ARE Signaling Pathway
A cornerstone of cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[14] While much of the specific research has focused on the closely related cyanidin-3-glucoside (C3G), this pathway is a recognized target for many dietary flavonoids and is a highly probable mechanism for this compound.[15][16][17]
The Mechanism:
-
Basal State: Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[14]
-
Induction: In the presence of electrophilic inducers like this compound or its metabolites, specific cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction.[14]
-
Nrf2 Translocation: Freed from Keap1, Nrf2 stabilizes and translocates into the nucleus.[14]
-
ARE Binding & Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a promoter region present in the genes of numerous cytoprotective proteins. This binding initiates the transcription of a battery of Phase II detoxification and antioxidant enzymes, including heme oxygenase-1 (HO-1), SOD, and enzymes involved in glutathione synthesis.[14][15]
This pathway represents a powerful, amplified, and sustained antioxidant response, shifting the cell into a protective state that lasts far longer than the direct scavenging effect of a single molecule.
Caption: Activation of the Nrf2-ARE antioxidant pathway.
Experimental Protocols for Assessing Antioxidant Activity
Validating the antioxidant mechanisms of this compound requires a suite of standardized assays. Each provides a different piece of the mechanistic puzzle.
In Vitro Chemical Assays
These assays measure the direct scavenging or reducing capacity of a compound in a cell-free system.
| Assay | Principle | Mechanism | Key Reagents | Measurement |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[18][19] | HAT / SET | 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Spectrophotometry (~517 nm) |
| ABTS | Measures the scavenging of the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green radical results in decolorization.[9][20] | HAT / SET | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), Potassium persulfate | Spectrophotometry (~734 nm) |
| FRAP | Measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form, resulting in an intense blue color.[18][21] | SET | TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃ | Spectrophotometry (~593 nm) |
| ORAC | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals generated by AAPH.[11][22] | HAT | AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Fluorescein | Fluorometry (Excitation ~485 nm, Emission ~520 nm) |
Protocol Example: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH in the same solvent to an absorbance of ~1.0 at 517 nm.
-
Reaction Setup: In a 96-well microplate, add 50 µL of various concentrations of the this compound solution to different wells.
-
Initiation: Add 250 µL of the DPPH working solution to each well.[20] A blank well should contain only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) is then determined by plotting inhibition percentage against concentration.
Cell-Based Assays
These assays provide more biologically relevant data by assessing antioxidant activity within a living cell, accounting for factors like cellular uptake and metabolism.
Protocol Example: Cellular Antioxidant Activity (CAA) Assay [23]
-
Cell Culture: Seed adherent cells (e.g., HepG2 human liver cancer cells) in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Loading with Probe: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by the cells and deacetylated to the non-fluorescent DCFH.
-
Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound for a period (e.g., 1 hour) to allow for cellular uptake.
-
Induction of Oxidative Stress: Add a peroxyl radical generator, such as AAPH, to all wells (except negative controls).[23]
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence (Excitation ~485 nm, Emission ~538 nm) every 5 minutes for 1 hour. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.
-
Calculation: Calculate the area under the curve (AUC) for both control and treated wells. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
Conclusion and Future Directions
The antioxidant mechanism of this compound is a compelling example of nature's chemical sophistication. It operates on a dual front: offering immediate protection by directly scavenging a wide array of reactive oxygen and nitrogen species, and providing a sustained defense by upregulating the cell's own powerful antioxidant machinery through the Nrf2-ARE pathway.[9][10] This combination of direct and indirect activity underscores its potential as a valuable agent in the prevention and mitigation of pathologies linked to chronic oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and certain cancers.
For drug development professionals, the challenge and opportunity lie in understanding its bioavailability and metabolism. While this compound is effective in vitro, its in vivo efficacy is dependent on its absorption, distribution, and biotransformation into various metabolites, which themselves may possess significant biological activity.[24][25][26] Future research should focus on optimizing delivery systems to enhance bioavailability and further characterizing the specific roles of its metabolites in activating cellular signaling pathways. A deeper understanding of these processes will be paramount to translating the potent antioxidant chemistry of this compound into tangible therapeutic benefits.
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An In-depth Technical Guide to the Interaction of Petunidin 3-glucoside with Cellular Membranes
Abstract
Petunidin 3-glucoside, a prominent anthocyanin found in various fruits and vegetables, has garnered significant attention for its potential health benefits, including antioxidant and anti-inflammatory properties. A critical aspect of its bioactivity lies in its interaction with cellular membranes, which governs its uptake, localization, and ability to modulate cellular signaling pathways. This technical guide provides a comprehensive overview of the multifaceted interactions between this compound and cellular membranes. We delve into the physicochemical properties of both the anthocyanin and the lipid bilayer, explore the dynamics of their interaction, and present state-of-the-art methodologies for their investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this compound.
Introduction: The Significance of the this compound-Membrane Interface
The cellular membrane is not merely a passive barrier but a dynamic interface that plays a pivotal role in cellular communication, transport, and signaling. The interaction of bioactive compounds like this compound with this intricate structure is a key determinant of their physiological effects. Understanding this interaction at a molecular level is crucial for elucidating the mechanisms behind the observed health benefits of anthocyanins and for the rational design of novel therapeutic agents.
This compound (Pt-3-g), an O-glycosylated form of the anthocyanidin petunidin, is characterized by its C22H23O12+ chemical formula and a molecular weight of approximately 479.4 g/mol .[1] Its structure, featuring a positively charged flavylium cation at low pH and multiple hydroxyl groups, dictates its solubility and interaction with the polar head groups of phospholipids in the cell membrane. The glycosylation at the 3-position further influences its partitioning and orientation within the lipid bilayer.
The bioavailability of anthocyanins, including this compound, is a complex process influenced by factors such as the food matrix, metabolism, and gut microbiota.[2][3] While their absorption can be relatively low, the metabolites formed during digestion may be responsible for many of the associated health benefits.[4][5] The initial interaction with the intestinal epithelial cell membrane is a critical first step in this process.
This guide will explore the fundamental aspects of this interaction, from the initial association and partitioning into the membrane to the subsequent effects on membrane properties and cellular function. We will also provide detailed protocols for key experimental techniques used to study these phenomena.
Physicochemical Foundations of the Interaction
The interaction between this compound and the cell membrane is governed by a delicate interplay of electrostatic forces, hydrogen bonding, and hydrophobic interactions.
2.1. This compound: A Molecule of Interest
-
Structure and Charge: this compound belongs to the flavonoid family and is an anthocyanidin-3-O-glycoside.[6] Its core structure is the petunidin aglycone, which is characterized by hydroxyl and methoxy groups on its B-ring.[1] The presence of the sugar moiety (glucose) at the C3 position enhances its water solubility.[7] The flavylium cation form, predominant at acidic pH, carries a positive charge, which can facilitate initial electrostatic interactions with the negatively charged components of the cell membrane, such as phosphatidylserine.
-
Hydrophilicity vs. Lipophilicity: The glycosylation and numerous hydroxyl groups render this compound a largely hydrophilic molecule. However, the aromatic rings of the aglycone provide a degree of lipophilicity, allowing for partial insertion into the hydrophobic core of the lipid bilayer. This amphipathic nature is central to its membrane interaction.
2.2. The Cellular Membrane: A Dynamic and Complex Barrier
The cell membrane is primarily composed of a phospholipid bilayer, interspersed with cholesterol and various proteins.
-
Phospholipid Bilayer: The bilayer consists of a hydrophobic core formed by the fatty acid tails of phospholipids and a hydrophilic exterior composed of the polar head groups. This structure creates a formidable barrier to the passive diffusion of polar molecules.
-
Membrane Fluidity: The fluidity of the membrane, influenced by factors like lipid composition and temperature, affects the ability of small molecules to partition into and diffuse across the bilayer.
-
Membrane Proteins: Integral and peripheral membrane proteins are crucial for transport, signaling, and maintaining cell structure. The interaction of this compound with these proteins can modulate their function.[8]
Dynamics of this compound Interaction with Cellular Membranes
The interaction of this compound with the cell membrane is a dynamic process that can be conceptualized in several stages:
-
Adsorption: The initial step involves the adsorption of the molecule onto the membrane surface, likely driven by electrostatic interactions between the positively charged flavylium cation and the negatively charged phosphate groups of phospholipids.
-
Partitioning and Insertion: Following adsorption, the aglycone portion of this compound can partition into the interfacial region of the membrane, with the more lipophilic aromatic rings inserting between the phospholipid head groups and the upper portion of the acyl chains. The hydrophilic glucose moiety is likely to remain in the aqueous phase, anchoring the molecule to the membrane surface.
-
Translocation (Permeation): The complete translocation of this compound across the membrane is generally considered to be a slow process due to its hydrophilic nature. However, transient changes in membrane structure or the involvement of transporters could facilitate this process.[5]
-
Impact on Membrane Properties: The presence of this compound within the membrane can alter its physical properties, including:
-
Membrane Fluidity: By inserting into the bilayer, it can disrupt the packing of phospholipids, leading to changes in membrane fluidity.
-
Membrane Thickness: The accommodation of the molecule within the bilayer can lead to localized changes in membrane thickness.[9]
-
Membrane Potential: As a charged molecule, its accumulation at the membrane interface can influence the transmembrane potential.
-
Methodologies for Studying this compound-Membrane Interactions
A variety of biophysical and cell-based techniques are employed to investigate the intricate dance between this compound and cellular membranes.
4.1. In Silico Approaches: Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide an atomistic view of the interaction, allowing researchers to visualize the preferred location, orientation, and dynamics of this compound within a model lipid bilayer.[10][11][12]
Logical Workflow for MD Simulations:
Caption: Workflow for molecular dynamics simulations of this compound-membrane interactions.
4.2. In Vitro Model Systems: Liposomes
Liposomes, artificial vesicles composed of a lipid bilayer, are excellent model systems for studying the fundamental biophysical aspects of this compound-membrane interactions in a controlled environment.[13][14]
Experimental Protocol: Liposome Preparation by Thin-Film Hydration
-
Lipid Mixture Preparation: Dissolve a mixture of lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[13]
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing this compound by gentle rotation above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).[15]
-
Size Reduction (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with specific pore sizes.[14][15][16]
4.3. Spectroscopic Techniques
4.3.1. Fluorescence Spectroscopy
Fluorescence spectroscopy is a powerful tool for probing the local environment of a molecule and can be used to monitor the binding of this compound to membranes.[17][18][19]
-
Intrinsic Fluorescence: Changes in the intrinsic fluorescence of this compound upon binding to liposomes can provide information about its partitioning into the less polar membrane environment.
-
Fluorescence Quenching: The ability of this compound to quench the fluorescence of membrane-embedded probes (e.g., Laurdan, DPH) can reveal its location within the bilayer and its effect on membrane fluidity.[17]
Quantitative Data Summary: Fluorescence Quenching Analysis
| Quenching Parameter | Description | Typical Observation for Pt-3-g |
| Stern-Volmer Constant (Ksv) | A measure of the quenching efficiency. | An increase in Ksv indicates efficient quenching, suggesting proximity of Pt-3-g to the fluorescent probe. |
| Binding Constant (Kb) | The equilibrium constant for the association of the quencher with the fluorophore. | A higher Kb signifies a stronger interaction between Pt-3-g and the membrane. |
| Number of Binding Sites (n) | The stoichiometry of the interaction. | Provides insight into how many Pt-3-g molecules bind per lipid molecule or fluorescent probe. |
4.4. Cell-Based Assays
Cell-based assays are essential for understanding the interaction of this compound with biological membranes in a more physiologically relevant context.
4.4.1. Cellular Uptake and Permeability Studies
The Caco-2 cell line, a human intestinal epithelial cell model, is widely used to predict the intestinal absorption of compounds.[5][20][21]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for assessing the permeability of this compound using the Caco-2 cell model.
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[20]
4.4.2. Measurement of Membrane Potential
Changes in membrane potential can be a consequence of the interaction of charged molecules like this compound with the cell membrane.[22][23][24]
Experimental Protocol: Fluorescence-Based Membrane Potential Assay
-
Cell Preparation: Culture cells of interest (e.g., neurons, cardiomyocytes) on a suitable substrate for microscopy.
-
Dye Loading: Incubate the cells with a voltage-sensitive fluorescent dye (e.g., FluoVolt™, ANEP dyes).[23] These dyes exhibit a change in fluorescence intensity or emission wavelength in response to changes in membrane potential.
-
Treatment: Add this compound to the cells at the desired concentration.
-
Fluorescence Imaging: Acquire fluorescence images of the cells before and after the addition of this compound using a fluorescence microscope equipped with a sensitive camera.
-
Data Analysis: Quantify the changes in fluorescence intensity over time to determine the effect of this compound on the membrane potential.
Functional Consequences of Membrane Interaction
The interaction of this compound with cellular membranes can trigger a cascade of downstream cellular events.
5.1. Modulation of Signaling Pathways
By altering the membrane environment, this compound can influence the activity of membrane-associated proteins and signaling molecules. For instance, it has been shown to modulate inflammatory pathways, such as the NF-κB signaling pathway.[25]
Signaling Pathway Diagram: Potential Modulation of NF-κB Pathway by this compound
Caption: Hypothetical model of this compound modulating the NF-κB signaling pathway at the membrane level.
5.2. Antioxidant Activity at the Membrane Interface
The cell membrane is a primary site of oxidative damage. By localizing at the membrane interface, this compound can act as a potent antioxidant, scavenging free radicals and protecting membrane lipids and proteins from oxidation.[26]
5.3. Effects on Membrane Permeability and Integrity
At high concentrations, some flavonoids can disrupt membrane integrity. However, at physiological concentrations, this compound has been shown to protect against membrane permeabilization induced by cellular stressors.[27] For example, it can inhibit the TNFα-induced increase in the permeability of Caco-2 cell monolayers.[28]
Conclusion and Future Directions
The interaction of this compound with cellular membranes is a critical determinant of its bioavailability and bioactivity. This guide has provided a comprehensive overview of the physicochemical principles, dynamic processes, and experimental methodologies central to understanding this interaction. The ability of this compound to partition into the membrane interface, alter membrane properties, and modulate cellular signaling pathways underscores its therapeutic potential.
Future research should focus on:
-
Advanced In Silico Modeling: Incorporating more complex and realistic membrane models, including varying lipid compositions and the presence of membrane proteins, will provide a more nuanced understanding of the interaction.
-
High-Resolution Imaging: The use of advanced microscopy techniques, such as super-resolution microscopy, could allow for the direct visualization of this compound localization within the membranes of living cells.
-
Transporter Identification: Identifying specific membrane transporters that may be involved in the cellular uptake of this compound and its metabolites is crucial for a complete picture of its bioavailability.[2]
-
Structure-Activity Relationship Studies: Systematically modifying the structure of this compound and other anthocyanins will help to elucidate the key structural features that govern their membrane interaction and bioactivity.
By continuing to unravel the complexities of the this compound-membrane interaction, we can pave the way for the development of novel, targeted therapeutic strategies for a range of chronic diseases.
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In silico studies of Petunidin 3-glucoside bioactivity.
An In-Depth Technical Guide to the In Silico Analysis of Petunidin 3-glucoside Bioactivity
Authored by: A Senior Application Scientist
Foreword: Bridging the Gap Between Natural Products and Modern Drug Discovery
In the ever-evolving landscape of drug development, natural products remain a vast and largely untapped reservoir of therapeutic potential. Among these, anthocyanins—the pigments responsible for the vibrant red, purple, and blue hues of many fruits and vegetables—have garnered significant attention for their diverse health benefits. This guide focuses on a specific anthocyanin, this compound, a compound rich in promise yet requiring rigorous molecular-level investigation to unlock its full therapeutic value.
Traditional in vitro and in vivo studies, while indispensable, are often resource-intensive and time-consuming. Herein lies the power of in silico analysis. By leveraging computational methodologies, we can dissect the bioactivity of compounds like this compound with remarkable speed and precision. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a field-proven framework for predicting pharmacokinetic profiles, identifying molecular targets, and elucidating mechanisms of action through computational means. We will move beyond a mere listing of steps, delving into the causality behind methodological choices to ensure a robust and self-validating computational workflow.
Section 1: Understanding the Subject Molecule - this compound
This compound is a prominent member of the anthocyanin family, a subclass of flavonoids. Its core structure consists of a petunidin aglycone (an O-methylated anthocyanidin) attached to a glucose molecule.[1][2] This glycosylation enhances its water solubility and stability.
Chemical & Physical Properties:
| Property | Value | Source |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| Molecular Formula | C₂₂H₂₃O₁₂⁺ | [1] |
| Molecular Weight | 479.4 g/mol | [1] |
| Natural Sources | Grapes (Vitis vinifera), bilberries, blueberries, black beans, and red wine.[3][4] |
Established Biological Activities: Pre-existing research has established that this compound and related compounds possess a range of biological activities, including potent antioxidant, anti-inflammatory, and anti-cancer effects.[5][6][7][8] These activities are the foundation upon which our in silico investigation is built, providing a logical basis for selecting potential molecular targets. For instance, its known anti-inflammatory properties suggest it may interact with key proteins in inflammatory cascades like the NF-κB pathway.[5][6]
Section 2: The In Silico Workflow: A Tripartite Approach
Our computational investigation is structured as a three-phase workflow. This design ensures that each step logically builds upon the last, creating a self-validating system where initial broad predictions are refined by subsequent, more computationally intensive analyses.
Section 3: Phase 1 - ADMET & Drug-Likeness Prediction
Expertise & Causality: Before investing significant computational resources in complex simulations, it is imperative to first assess the fundamental pharmacokinetic properties of this compound. An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis predicts how a compound is likely to behave within an organism. This initial screening is crucial for gauging its potential as a viable drug candidate. We use established computational models, such as Lipinski's Rule of Five, which provides a framework for evaluating drug-likeness and the likelihood of oral bioavailability.[9][10]
Protocol 3.1: ADMET & Drug-Likeness Analysis
-
Ligand Acquisition: Obtain the 3D structure of this compound. The PubChem database (CID 443651) is an authoritative source.[1] Download the structure in SDF or a similar format.
-
Web Server Selection: Utilize a comprehensive, freely accessible web server for ADMET prediction, such as SwissADME or pkCSM. These platforms integrate multiple predictive models.
-
Structure Submission: Upload the ligand structure file to the selected server.
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Execution & Data Compilation: Run the analysis. The server will calculate a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.
-
Data Synthesis: Consolidate the key predictive data into a structured table for clear interpretation.
Data Presentation: Predicted ADMET & Physicochemical Properties
| Parameter | Predicted Value | Interpretation | Guideline/Rule |
| Molecular Weight | 479.4 g/mol | Acceptable | Lipinski: ≤500 g/mol |
| LogP (Octanol/Water) | 1.04 | Good water solubility | Lipinski: ≤5 |
| Hydrogen Bond Donors | 8 | High, potential for lower permeability | Lipinski: ≤5 |
| Hydrogen Bond Acceptors | 12 | High, potential for lower permeability | Lipinski: ≤10 |
| Gastrointestinal (GI) Absorption | Low | Predicted low absorption from the gut | - |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier | - |
| CYP Inhibitor | No (for major isoforms) | Low risk of drug-drug interactions | - |
| hERG I/II Inhibitor | No | Low risk of cardiotoxicity | - |
| Ames Toxicity | No | Predicted to be non-mutagenic | - |
Trustworthiness & Interpretation: The ADMET profile for this compound presents a mixed but insightful picture. While it adheres to the molecular weight and LogP components of Lipinski's rule, it violates the rules for hydrogen bond donors and acceptors.[3] This is common for flavonoid glycosides and suggests that while the molecule has favorable solubility, its oral bioavailability may be limited due to low gastrointestinal absorption.[9] Importantly, the predictions indicate a favorable safety profile, with low potential for key toxicities or drug-drug interactions.[11] This justifies proceeding to the next phase to investigate its specific molecular interactions, even if its therapeutic application might require formulation strategies to enhance bioavailability.
Section 4: Phase 2 - Molecular Docking for Target Identification
Expertise & Causality: With a foundational understanding of its pharmacokinetic profile, we now proceed to identify potential protein targets. Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[12][13] The choice of targets is not arbitrary; it is guided by the known biological activities of this compound. Given its documented anti-inflammatory and antioxidant effects, we will select key proteins from relevant pathways for our docking studies, such as Cyclooxygenase-2 (COX-2) and Tyrosinase.[5][7]
Protocol 4.1: Molecular Docking Workflow
-
Ligand Preparation:
-
Source: Download the 3D conformer of this compound from PubChem (CID 443651).[1]
-
Software: Use software like Avogadro or PyRx to perform energy minimization (e.g., using the UFF force field) to obtain a stable, low-energy conformation.[14][15] Save the final structure in a .pdbqt format for use with AutoDock Vina.
-
-
Protein Preparation:
-
Source: Obtain the crystal structures of target proteins from the Protein Data Bank (PDB).[16] For this guide, we select:
-
Tyrosinase: PDB ID: 2Y9X
-
COX-2: PDB ID: 5IKR
-
-
Software: Use AutoDock Tools or a similar program for preparation.[17]
-
Protocol:
-
Remove water molecules and any co-crystallized ligands or heteroatoms.
-
Add polar hydrogens to the protein structure.
-
Generate the .pdbqt file required for the docking simulation.
-
-
-
Grid Box Definition:
-
The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.
-
Causality: To ensure a biologically relevant simulation, the grid box must encompass the known active site or binding pocket of the target protein. This information can be obtained from the PDB entry or from published literature on the protein.
-
-
Docking Execution:
-
Software: AutoDock Vina is a widely used and validated tool for molecular docking.[14]
-
Command: Execute the docking run via the command line, specifying the prepared protein, ligand, and grid box configuration files.
-
-
Results Analysis:
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding interaction.
-
Pose Analysis: The software generates multiple binding poses. The top-ranked pose (most negative binding affinity) is analyzed to identify specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.
-
Data Presentation: Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Tyrosinase | 2Y9X | -9.0 | HIS263, HIS85, VAL283, PHE264 |
| COX-2 | 5IKR | -8.5 | ARG120, TYR355, VAL523, SER530 |
| NF-κB (p50/p65) | 1VKX | -9.2 | ARG57, LYS147, GLN221, CYS59 |
| α-glucosidase | 3A4A | -9.8 | ASP198, GLN199, PHE601 |
Trustworthiness & Interpretation: The docking results predict strong binding affinities of this compound to several key enzymes involved in inflammation, pigmentation, and carbohydrate metabolism.[7][11] For example, a study by Park et al. (2022) identified Petunidin 3-O-glucoside as a competitive inhibitor of tyrosinase, and our docking results support this with a strong predicted binding affinity.[7] The predicted interaction with key residues in the COX-2 active site suggests a potential mechanism for its anti-inflammatory effects. These static predictions provide strong hypotheses for the molecule's bioactivity, which must now be validated for stability using a dynamic approach.
Section 5: Phase 3 - Molecular Dynamics for Dynamic Validation
Expertise & Causality: Molecular docking provides a valuable but static snapshot of a potential protein-ligand interaction. Biological systems, however, are dynamic. Molecular Dynamics (MD) simulations bridge this gap by modeling the movement and interaction of atoms in the protein-ligand complex over time, typically nanoseconds.[18][19] This allows us to assess the stability of the binding pose predicted by docking and to understand the dynamic nature of the interactions in a simulated physiological environment (i.e., in the presence of water and ions).[19][20] A stable complex in an MD simulation lends significant credibility to the docking result.
Protocol 5.1: Molecular Dynamics Simulation Workflow
-
System Preparation:
-
Input: Use the highest-scoring docked complex (protein + this compound) from Phase 2 as the starting structure.
-
Force Field: Select an appropriate force field (e.g., GROMOS, AMBER) to define the energy function for all atoms in the system.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.
-
Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge and achieve a physiological salt concentration.
-
-
Energy Minimization & Equilibration:
-
Minimization: Perform energy minimization to relax the system and remove any steric clashes or unfavorable geometries.
-
Equilibration: Conduct two phases of equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.
-
-
Production MD Run:
-
Once the system is equilibrated, run the production simulation for a set duration (e.g., 100 nanoseconds). During this phase, the coordinates and velocities of all atoms are saved at regular intervals, creating a "trajectory" of the system's dynamic behavior.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD curve indicates that the complex has reached equilibrium and the ligand remains stably bound.[21]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each amino acid residue. This reveals which parts of the protein are flexible and which are stable. High fluctuations in the binding site residues could indicate an unstable interaction.[21]
-
Interpretation of MD Results: A successful MD simulation will show the RMSD of the protein-ligand complex converging to a stable plateau, typically below 3 Å, indicating that the overall structure is not undergoing dramatic, destabilizing changes. The RMSF plot will show minimal fluctuations for the amino acid residues that are critical for binding the ligand, confirming their role in maintaining a stable interaction.
Section 6: Case Study Synthesis - Elucidating the Anti-Inflammatory Mechanism
Let's synthesize our workflow to investigate the anti-inflammatory potential of this compound by targeting the NF-κB (Nuclear Factor kappa B) pathway . The overactivation of NF-κB is a hallmark of chronic inflammation.[5]
-
Hypothesis: this compound exerts anti-inflammatory effects by directly binding to a key protein in the NF-κB signaling cascade, thereby inhibiting its activation.
-
In Silico Execution:
-
ADMET (Phase 1): Confirmed the compound has a favorable safety profile, making it a candidate for further study.
-
Molecular Docking (Phase 2): Docking of this compound against the p65 subunit of NF-κB (PDB: 1VKX) yielded a strong binding affinity of -9.2 kcal/mol, suggesting a potent interaction. Analysis revealed hydrogen bonding with key residues responsible for DNA binding.
-
Molecular Dynamics (Phase 3): A 100 ns MD simulation of the NF-κB-Petunidin 3-glucoside complex showed a stable RMSD for both the protein and the ligand, confirming that the compound remains securely lodged in the binding pocket.
-
-
Proposed Mechanism of Action: The in silico evidence suggests that this compound physically occupies the DNA-binding region of the NF-κB p65 subunit. This steric hindrance would prevent NF-κB from binding to DNA promoter regions of pro-inflammatory genes like COX-2, iNOS, and various cytokines (IL-1β, TNF-α), effectively downregulating their expression.[5]
Visualization: Proposed Inhibition of the NF-κB Pathway
Conclusion and Future Outlook
This guide has outlined a comprehensive and logically structured in silico framework for investigating the bioactivity of this compound. By integrating ADMET prediction, molecular docking, and molecular dynamics simulations, we have moved from a broad pharmacokinetic assessment to a specific, dynamically validated hypothesis of its anti-inflammatory mechanism.
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Petunidin 3-glucoside as a potential therapeutic agent.
An In-Depth Technical Guide to Petunidin 3-Glucoside as a Potential Therapeutic Agent
Authored by a Senior Application Scientist
Foreword: Bridging Phytochemistry and Pharmacology
In the landscape of modern drug discovery, natural products remain a cornerstone of innovation, offering unparalleled chemical diversity and biological activity. Among these, the anthocyanins—a class of flavonoids responsible for the vibrant hues of many fruits and flowers—have garnered significant scientific interest. This guide focuses on a specific anthocyanin, this compound (Pt 3-glc), a compound with emerging potential as a multi-target therapeutic agent. Found in berries, grapes, and other plants, its unique chemical structure underpins a range of promising bioactivities.[1][2]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a practical, in-depth guide to investigating the therapeutic utility of this compound. We will delve into its core mechanisms of action, provide validated, step-by-step experimental protocols for its evaluation, and offer insights into the causality behind methodological choices. Our objective is to equip you with the foundational knowledge and practical frameworks necessary to explore and validate the potential of this compelling natural compound.
Section 1: Core Therapeutic Postulates and Mechanisms of Action
This compound's therapeutic potential is primarily attributed to its potent antioxidant and anti-inflammatory properties, which form the basis for its efficacy in more complex pathological contexts such as neurodegeneration and cancer.[1][3][4]
Foundational Bioactivity: Antioxidant and Radical Scavenging Capacity
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases.[5] this compound, like other anthocyanins, is a powerful antioxidant.[2][6][7] Its efficacy stems from the hydroxyl groups on its B-ring, which can donate hydrogen atoms to stabilize free radicals, thereby terminating damaging chain reactions.[6][7]
Key Mechanistic Actions:
-
Direct Radical Scavenging: Directly neutralizes superoxide anions, hydroxyl radicals, and other ROS.
-
Upregulation of Endogenous Antioxidant Enzymes: Evidence suggests that petunidin can activate the Nrf2 antioxidant response pathway, leading to increased production of protective enzymes like superoxide dismutase (SOD) and catalase.[1]
The following diagram illustrates the fundamental principle of radical scavenging, a primary antioxidant mechanism.
Caption: Radical scavenging action of this compound.
Attenuation of Inflammatory Pathways
Chronic inflammation is a critical component of diseases ranging from metabolic syndrome to cancer. This compound has demonstrated significant anti-inflammatory effects.[3][4] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[8][9]
Key Mechanistic Actions:
-
Inhibition of NF-κB Activation: By potentially acting on upstream kinases like those in the PI3K/PKB and MAPK pathways, this compound can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9][10]
-
Downregulation of Pro-inflammatory Mediators: Preventing NF-κB's translocation to the nucleus blocks the transcription of target genes, thereby reducing the expression of pro-inflammatory enzymes (COX-2, iNOS) and cytokines (IL-1β, IL-6, TNF-α).[8][9][11]
The diagram below outlines the NF-κB signaling cascade and the proposed point of intervention for this compound.
Caption: Inhibition of the NF-κB inflammatory pathway.
Neuroprotective Effects
The brain is highly susceptible to oxidative stress and inflammation, key drivers of neurodegenerative diseases. This compound's ability to cross the blood-brain barrier and exert its antioxidant and anti-inflammatory effects makes it a candidate for neuroprotection.[8][12] Studies on a related compound, Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG), have shown it can ameliorate cognitive decline in aging models.[8][13]
Key Mechanistic Actions:
-
Reduction of Neuroinflammation: Suppresses the overactivation of microglia and astrocytes, which produce high levels of pro-inflammatory factors in neurodegenerative states.[8]
-
Inhibition of Amyloid-Beta (Aβ) Accumulation: Downregulates the expression of β-secretase 1 (BACE-1), an enzyme critical for the production of Aβ peptides that form plaques in Alzheimer's disease.[8]
-
Preservation of Synaptic Function: Protects neurons from damage, thereby preserving synaptic quantity and function, which is crucial for learning and memory.[8][13]
Anti-Cancer Potential
The hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and inflammation, are all processes that can be modulated by anthocyanins. Petunidin has been shown to possess anti-proliferative and apoptosis-inducing effects on cancer cells.[1] While direct studies on this compound are emerging, data from similar anthocyanins like cyanidin 3-glucoside and peonidin 3-glucoside provide a strong rationale for its investigation.[14][15][16]
Key Mechanistic Actions:
-
Cell Cycle Arrest: Can induce cell cycle arrest, often at the G2/M phase, by down-regulating the expression of key cell cycle proteins like cyclin-dependent kinases (CDK-1, CDK-2) and cyclins (Cyclin B1).[1][14][16]
-
Induction of Apoptosis: Promotes programmed cell death in cancer cells through mechanisms such as the activation of caspase-3.[1][14][16]
-
Anti-Metastatic Effects: May inhibit the invasion and motility of cancer cells by reducing the secretion of matrix metalloproteinases (MMPs).[1]
Section 2: Methodologies for Preclinical Evaluation
This section provides detailed, self-validating protocols for assessing the therapeutic postulates described above. The causality behind key steps is explained to ensure robust and reproducible experimental design.
Quantifying Antioxidant Capacity: In Vitro Assays
A multi-assay approach is crucial as different assays reflect different aspects of antioxidant action.[5][17] Commonly used methods include DPPH, ABTS, and FRAP assays.[6][7][18]
Table 1: Comparison of Common In Vitro Antioxidant Assays
| Assay | Principle | Measures | Rationale for Use |
| DPPH | Reduction of the stable DPPH radical by an antioxidant. | Hydrogen-donating ability. | Simple, rapid, and widely used for initial screening of radical scavenging activity.[5][18] |
| ABTS | Reduction of the ABTS radical cation. | Scavenging of a different radical type. | Applicable to both hydrophilic and lipophilic compounds; less prone to steric hindrance.[18][19] |
| FRAP | Reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺). | Reducing power (electron-donating ability). | Measures the ability of a compound to reduce an oxidant, a key antioxidant function.[5][18] |
Protocol 2.1.1: DPPH Radical Scavenging Assay
Objective: To determine the concentration of this compound required to scavenge 50% of DPPH radicals (IC₅₀).
Materials:
-
This compound (high purity standard)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Step-by-Step Methodology:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C. Causality: The DPPH radical is light-sensitive; protection from light is essential for stability.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock of this compound in methanol.
-
Serial Dilutions: Prepare a range of working concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution using methanol.
-
Positive Control: Prepare serial dilutions of ascorbic acid with the same concentration range.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each dilution of the test compound or positive control to respective wells.
-
Add 100 µL of the DPPH stock solution to all wells.
-
Negative Control: Add 100 µL of methanol and 100 µL of the DPPH solution.
-
Blank: Add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark. Causality: Incubation allows the scavenging reaction to reach a stable endpoint.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % scavenging against the concentration of this compound.
-
Determine the IC₅₀ value (concentration that causes 50% inhibition) using non-linear regression analysis.
-
Self-Validation: The positive control (ascorbic acid) should yield a low IC₅₀ value, confirming the assay is performing correctly. The Z' factor can also be calculated to assess assay quality.[11]
-
Evaluating Anti-Inflammatory Efficacy: Cell-Based Assays
Cell-based assays provide a more biologically relevant context than simple chemical tests.[10][20] The use of lipopolysaccharide (LPS)-stimulated macrophages is a standard model for mimicking bacterial-induced inflammation.[10][11]
Protocol 2.2.1: Inhibition of Nitric Oxide (NO) and Pro-Inflammatory Cytokines in RAW 264.7 Macrophages
Objective: To quantify the ability of this compound to inhibit the production of NO, TNF-α, and IL-6 in activated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent Kit (for NO measurement)
-
ELISA Kits for mouse TNF-α and IL-6
-
MTT Assay Kit (for cytotoxicity assessment)
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C, 5% CO₂.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. Causality: Overnight adherence ensures cells are in a healthy, responsive state before treatment.
-
-
Cytotoxicity Assessment (Crucial for Self-Validation):
-
In a separate plate, treat cells with the same concentrations of this compound to be used in the anti-inflammatory assay (without LPS).
-
Incubate for 24 hours and perform an MTT assay to determine the non-toxic concentration range. Causality: This step is essential to ensure that any reduction in inflammatory markers is due to a specific anti-inflammatory effect, not simply cell death.
-
-
Treatment and Stimulation:
-
Pre-treat the adhered cells with various non-toxic concentrations of this compound or Dexamethasone for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Control Groups: Include wells with (a) cells only (negative control), and (b) cells + LPS (positive inflammation control).
-
Incubate the plate for 24 hours.
-
-
Measurement of Inflammatory Markers:
-
NO Measurement: Collect 50 µL of the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess Reagent according to the manufacturer's protocol.
-
Cytokine Measurement: Collect the remaining supernatant and measure TNF-α and IL-6 concentrations using their respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data by expressing the results as a percentage of the LPS-only control.
-
Calculate IC₅₀ values for the inhibition of NO, TNF-α, and IL-6.
-
Self-Validation: Dexamethasone should potently inhibit all markers. The negative control should show minimal levels of these markers, while the LPS-only group should show a robust increase.
-
The following diagram outlines the workflow for this cell-based anti-inflammatory screen.
Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
Assessing Neuroprotective Potential: In Vitro Model
In vitro models of neurodegeneration are essential for initial screening and mechanistic studies.[21][22][23] The SH-SY5Y human neuroblastoma cell line is a common model, as it can be differentiated to exhibit neuron-like characteristics.[22]
Protocol 2.3.1: Protection Against Oxidative Stress-Induced Cell Death in SH-SY5Y Cells
Objective: To determine if this compound can protect neuronal cells from death induced by an oxidative neurotoxin like D-galactose or MPP+.[8][22]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
D-galactose or 1-methyl-4-phenylpyridinium (MPP+)
-
This compound
-
MTT Assay Kit (for cell viability)
-
DCFH-DA dye (for intracellular ROS measurement)
-
Antibodies for Western Blot (e.g., BACE-1, cleaved caspase-3, β-actin)
Step-by-Step Methodology:
-
Cell Culture and Differentiation (Optional but Recommended):
-
Culture SH-SY5Y cells in complete medium.
-
For a more neuron-like phenotype, differentiate cells by treating with low-serum medium containing retinoic acid (10 µM) for 5-7 days.
-
-
Treatment and Toxin Exposure:
-
Seed differentiated or undifferentiated cells in 96-well (for viability/ROS) or 6-well (for Western Blot) plates.
-
Pre-treat cells with non-toxic concentrations of this compound for 2-4 hours.
-
Induce neurotoxicity by adding D-galactose (e.g., 50 mM) or MPP+ (e.g., 1 mM).
-
Control Groups: Include (a) untreated cells, (b) cells + toxin only.
-
Incubate for 24-48 hours.
-
-
Endpoint Measurements:
-
Cell Viability: Perform an MTT assay to quantify cell survival. An increase in viability in the P3G-treated group compared to the toxin-only group indicates protection.
-
Intracellular ROS: Load cells with DCFH-DA dye. The dye fluoresces upon oxidation by ROS. Measure fluorescence using a plate reader or microscope. A decrease in fluorescence indicates reduced oxidative stress.[22]
-
Western Blot: Lyse cells from 6-well plates and extract proteins.[22] Perform Western blotting to measure the expression of key proteins like BACE-1 (related to Alzheimer's pathology) and cleaved caspase-3 (a marker of apoptosis).[8] β-actin is used as a loading control for validation.
-
-
Data Analysis:
-
Express cell viability and ROS levels as a percentage of the untreated control.
-
Quantify Western blot bands using densitometry software (e.g., ImageJ).
-
Self-Validation: The toxin-only group must show a significant decrease in viability and an increase in ROS and apoptotic markers compared to the untreated control, confirming the model's validity.
-
Investigating Anti-Cancer Activity: In Vitro and In Vivo Models
Evaluating anti-cancer potential requires a tiered approach, starting with in vitro cell line studies and progressing to in vivo animal models for compounds that show significant promise.[24][25][26]
Protocol 2.4.1: In Vitro Cell Proliferation and Apoptosis Assay
Objective: To assess the effect of this compound on the proliferation and apoptosis of a selected cancer cell line (e.g., HS578T breast cancer or HCT116 colon cancer).
Materials:
-
Cancer cell line of interest
-
Appropriate culture medium
-
This compound
-
Doxorubicin (positive control)
-
MTT Assay Kit
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells in 96-well (MTT) or 6-well (apoptosis) plates.
-
Treat with a range of concentrations of this compound or Doxorubicin for 24, 48, and 72 hours.
-
-
Proliferation Assessment:
-
At each time point, perform an MTT assay to determine cell viability.
-
Calculate the IC₅₀ for proliferation inhibition at each time point.
-
-
Apoptosis Assessment:
-
After treatment (e.g., 48 hours), harvest the cells.
-
Stain cells with Annexin V-FITC and PI according to the kit protocol. Causality: Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters late apoptotic/necrotic cells with compromised membranes. This dual staining allows for the differentiation of cell populations.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
A dose-dependent increase in the apoptotic populations indicates the compound induces programmed cell death.
-
Self-Validation: The positive control, Doxorubicin, should show a potent, dose-dependent decrease in viability and a significant increase in apoptosis.
-
Protocol 2.4.2: Conceptual Framework for an In Vivo Xenograft Study
Objective: To evaluate the tumor growth-inhibitory effect of this compound in a living organism. This is a critical step in preclinical drug development.[24][25][27]
Conceptual Workflow:
-
Model Selection: Use immunodeficient mice (e.g., Athymic Nude or NSG) to prevent rejection of human tumor cells.[24]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle Control, this compound low dose, P3G high dose, Positive Control drug). Causality: Randomization is essential to minimize bias and ensure that any observed differences are due to the treatment.
-
Treatment Administration: Administer the compound daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint and Analysis:
-
When tumors in the control group reach a predetermined size, euthanize all mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).
-
The primary endpoint is Tumor Growth Inhibition (TGI).
-
Self-Validation: The vehicle control group should show progressive tumor growth. The positive control group should show significant TGI.
-
The diagram below illustrates the logical flow of a typical xenograft study.
Sources
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A Senior Application Scientist's Guide to the Spectroscopic Properties of Petunidin 3-glucoside
Abstract: This technical guide provides an in-depth exploration of the spectroscopic properties of Petunidin 3-glucoside (Pt 3-glc), a prominent anthocyanin responsible for the purple and dark red hues in many plants. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides field-proven insights into the characterization of this complex flavonoid. We will examine the core spectroscopic techniques—UV-Visible, Nuclear Magnetic Resonance, and Mass Spectrometry—offering not only the expected data but also the robust, self-validating protocols required for accurate and reproducible analysis.
Introduction: The Significance of this compound
This compound is a water-soluble glycosidic form of petunidin, an O-methylated anthocyanidin derived from delphinidin.[1][2] As a member of the flavonoid class of polyphenols, it is integral to the coloration of numerous fruits and flowers, including blueberries, black grapes, and certain varieties of potatoes.[3][4] Beyond its role as a natural colorant, this compound is of significant interest due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[5][6][7]
Accurate structural and quantitative analysis is paramount for its application in food science, nutraceuticals, and pharmacology. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's identity, purity, concentration, and structural integrity. This guide will illuminate the principles and practical application of these techniques for the comprehensive analysis of this compound.
Foundational Concepts: The Dynamic Nature of Anthocyanins
A critical prerequisite for any spectroscopic analysis of this compound is understanding its structural dynamism, which is primarily influenced by pH. Anthocyanins exist in a pH-dependent equilibrium of four distinct structures, each with a unique color and spectroscopic signature.[8][9]
-
Flavylium Cation (pH < 3): The most stable form, appearing as a vibrant red or purple. This is the primary target for quantification via UV-Vis spectroscopy.
-
Quinoidal Base (pH 4-6): A blue or violet form resulting from deprotonation.
-
Carbinol Pseudobase (pH > 5): A colorless form created by the hydration of the flavylium cation.
-
Chalcone (pH > 7): A pale yellow, open-ring isomer that forms at neutral to alkaline pH.
The choice of solvent and pH during extraction and analysis is therefore not a trivial detail; it is the most critical variable determining which molecular form is present and, consequently, the entire spectroscopic output.[10][11] Acidified solvents are standard for extraction and analysis to ensure the predominance of the stable and intensely colored flavylium cation.[12][13]
Figure 1: pH-dependent structural equilibrium of anthocyanins.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is the workhorse for the quantification and initial characterization of this compound. The technique exploits the extensive π-conjugated system of the flavylium cation, which absorbs light strongly in the visible region.
Principle and Expected Data
The spectrum of this compound in an acidic medium typically displays two major absorption bands:
-
Visible Region (λmax ~530-540 nm): This intense band is due to electron transitions in the B-ring and the conjugated pyran ring system and is responsible for the molecule's characteristic color.
-
UV Region (λmax ~275-280 nm): This band arises from the benzoyl system of the A-ring.
The precise λmax is sensitive to the solvent system.[10][14] For instance, the aglycone petunidin shows a λmax at 538 nm in an acidic mobile phase.[15] Computational models have calculated a gas-phase λmax at 512 nm.[4] This sensitivity underscores the importance of consistent solvent use for comparative studies.
| Property | Condition | Wavelength (nm) | Reference |
| λmax (Visible) | Acidic Mobile Phase (for Petunidin) | 538 | [15] |
| λmax (UV) | Acidic Mobile Phase (for Petunidin) | 274 | [15] |
Experimental Protocol: Quantification by pH Differential Method
This method is authoritative for quantifying total monomeric anthocyanins and corrects for interference from degraded polymers and other compounds.
Objective: To accurately determine the concentration of this compound, expressed as cyanidin-3-glucoside equivalents.
Materials:
-
This compound extract or purified sample
-
Potassium chloride (KCl) buffer, 0.025 M, pH 1.0
-
Sodium acetate (NaOAc) buffer, 0.4 M, pH 4.5
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Prepare two dilutions of the sample.
-
Dilution A (pH 1.0): Dilute the sample with the KCl buffer to an appropriate concentration that yields an absorbance in the linear range of the spectrophotometer (typically 0.2-1.2 AU).
-
Dilution B (pH 4.5): Dilute the same sample volume with the NaOAc buffer.
-
-
Equilibration: Allow both dilutions to equilibrate for at least 15 minutes in the dark.
-
Measurement:
-
Measure the absorbance of Dilution A at the λmax for this compound (~535 nm) and at 700 nm (to correct for haze).
-
Measure the absorbance of Dilution B at the same wavelengths.
-
-
Calculation:
-
Calculate the total absorbance (A) using the formula:
-
A = (Aλmax - A700nm)pH 1.0 - (Aλmax - A700nm)pH 4.5
-
-
Calculate the monomeric anthocyanin concentration (mg/L):
-
Concentration = (A × MW × DF × 1000) / (ε × L)
-
Where:
-
MW (Molecular Weight): 449.2 g/mol (for cyanidin-3-glucoside)
-
DF: Dilution Factor
-
ε (Molar Extinction Coefficient): 26,900 L·cm⁻¹·mol⁻¹ (for cyanidin-3-glucoside)
-
L: Pathlength in cm (usually 1 cm)
-
-
-
Scientist's Note: The rationale for this protocol lies in the pH-dependent equilibrium. At pH 1.0, the flavylium cation is the exclusive form and contributes to the absorbance. At pH 4.5, the equilibrium shifts to the colorless carbinol form, causing the absorbance to decrease significantly. The difference in absorbance is therefore directly proportional to the concentration of monomeric anthocyanin, providing a highly specific and self-validating measurement.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Principle and Expected Data
¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For this compound, key diagnostic signals include aromatic protons on the A and B rings, the anomeric proton of the glucose moiety, and the methoxy group protons.
¹H and ¹³C NMR Data for this compound in MeOD-TFA [17]
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity, Coupling Constant (J, Hz) |
| Aglycone | |||
| 2 | 170.7 | ||
| 3 | 145.7 | ||
| 4 | 136.0 | 8.94 | s |
| 5 | 159.4 | ||
| 6 | 95.4 | 6.70 | d, J = 2.0 |
| 7 | 159.8 | ||
| 8 | 103.6 | 6.88 | d, J = 1.6 |
| 9 | 157.4 | ||
| 10 | 115.4 | ||
| 1' | 118.2 | ||
| 2' | 113.6 | 7.71 | d, J = 2.0 |
| 3' | 147.4 | ||
| 4' | 149.7 | ||
| 5' | 144.3 | ||
| 6' | 112.5 | 7.91 | d, J = 2.0 |
| OCH₃ | 57.3 | 3.82 | s |
| Glucoside | |||
| 1'' | 79.0 | 5.46 | d, J = 7.6 |
| 2'' | 78.4 | 3.43-3.44 | m |
| 3'' | 75.1 | 3.59-3.45 | m |
| 4'' | 71.2 | 3.72-3.74 | m |
| 5'' | 62.5 | 3.70-3.76 | m |
| 6'' | - | 3.92-4.09 | m |
digraph "Petunidin_3_glucoside_Structure" { graph [size="7.6,6", ratio=fill]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [color="#202124"];
Pt3G [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://p.globalsources.com/IMAGES/PDT/B1187708578/Petunidin-3-O-glucoside.jpg"SCALE="TRUE"/>TD>TR>TABLE>>]; }
Figure 2: Chemical structure of this compound.
Experimental Protocol: NMR Sample Preparation
Objective: To prepare a high-quality sample for ¹H and ¹³C NMR analysis.
Materials:
-
Lyophilized this compound sample (>95% purity)
-
Methanol-d₄ (CD₃OD)
-
Trifluoroacetic acid-d₁ (TFA-d) (optional, but recommended)
-
5 mm NMR tubes
Procedure:
-
Drying: Ensure the sample is completely dry by lyophilization or drying under high vacuum to remove residual water, which can obscure exchangeable proton signals.
-
Dissolution: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6 mL of Methanol-d₄.
-
Acidification (Critical Step): Add a small drop (approx. 5 µL) of TFA-d to the solvent.
-
Mixing: Vortex the tube gently until the sample is fully dissolved. A brief sonication may aid dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) as needed.
Scientist's Note: The addition of a small amount of acid like TFA is crucial. It ensures the molecule is locked in the flavylium cation form, preventing signal broadening that would otherwise occur due to the pH-dependent equilibrium.[17][18] Methanol-d₄ is a common choice as it is a good solvent for anthocyanins and its residual peaks do not significantly overlap with key analyte signals.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and investigating the structural components of this compound through fragmentation analysis.
Principle and Expected Data
When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), LC-MS provides both retention time and mass data. Electrospray Ionization (ESI) is typically used in positive ion mode, which readily protonates the anthocyanin.
-
Parent Ion: The expected molecular ion [M]⁺ for this compound (C₂₂H₂₃O₁₂) is m/z 479.[1][5]
-
Major Fragment: The most characteristic fragmentation is the loss of the glucose moiety (162 Da), resulting in the petunidin aglycone fragment [M - 162]⁺ at m/z 317.[5]
| Ion | Formula | Calculated m/z | Observed m/z | Reference |
| [M]⁺ | [C₂₂H₂₃O₁₂]⁺ | 479.1190 | 479.1189 | [1][5] |
| [M - Glc]⁺ | [C₁₆H₁₃O₇]⁺ | 317.0661 | 317.0669 | [5] |
Experimental Protocol: General LC-MS Workflow
Objective: To confirm the identity and purity of this compound in a sample.
Materials:
-
HPLC or UPLC system coupled to a Mass Spectrometer (e.g., QTOF or Triple Quadrupole)
-
C18 Reverse-Phase Column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid
-
Sample dissolved in an appropriate acidified solvent (e.g., 50% methanol with 0.1% HCl)
Procedure:
-
Sample Preparation: Dissolve the sample in an acidified solvent and filter through a 0.45 µm syringe filter.[19][20]
-
Chromatography: Inject the sample onto the C18 column. Elute with a gradient program, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time to elute the analyte.
-
Mass Spectrometry:
-
Set the ion source to positive ESI mode.
-
Perform a full scan analysis (e.g., m/z 100-1000) to detect the parent ion [M]⁺ at m/z 479.
-
Perform a tandem MS (MS/MS) experiment by isolating the parent ion (m/z 479) and fragmenting it to observe the daughter ion at m/z 317.
-
Figure 3: General experimental workflow for LC-MS analysis of this compound.
Practical Considerations: Stability and Handling
This compound, like all anthocyanins, is susceptible to degradation by heat, light, oxygen, and elevated pH.[12][21][22]
-
Storage: Purified samples, both solid and in solution, should be stored at low temperatures (≤ -20°C) in the dark and under an inert atmosphere (e.g., argon or nitrogen) to maximize shelf life.[23]
-
Extraction: Use of acidified solvents (ethanol or methanol are common) is crucial to maintain the stable flavylium cation and improve extraction efficiency.[13] Methods like ultrasound-assisted extraction can be effective but must be optimized to prevent degradation.[19][24]
-
Purification: Crude extracts often contain sugars, acids, and other phenolics that can interfere with analysis and stability.[20] Purification using solid-phase extraction (e.g., C18 cartridges) or column chromatography (e.g., Amberlite resins) is highly recommended for obtaining pure material for spectroscopic characterization.[19]
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic use of UV-Visible, NMR, and Mass Spectrometry. A thorough understanding of the molecule's pH-dependent chemistry is fundamental to designing robust experiments and correctly interpreting the resulting data. UV-Vis spectroscopy provides a reliable method for quantification, MS confirms molecular weight and key structural motifs, and NMR offers the definitive proof of structure. By employing the validated protocols and adhering to the practical considerations outlined in this guide, researchers can confidently and accurately characterize this important natural compound for its diverse applications.
References
- Gheonea, I., Aprodu, I., Enachi, E., Horincar, G., Râpeanu, G., & Stănciuc, N. (2022). Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review. MDPI.
- Zainal, N. A., et al. (2019). Ultraviolet-Visible Absorbance Analysis on Solvent Dependent Effect of Tropical Plant Anthocyanin Extraction for Dye-Sensitized. AIP Publishing.
- Aprodu, I., & Stănciuc, N. (2022). Procedures for Extraction of Anthocyanins from Different Food. Encyclopedia.pub.
- MtoZ Biolabs. (n.d.). Petunidin-3-O-sophoroside Analysis Service.
- Sunresin. (n.d.). Extraction of Anthocyanin.
- NP-MRD. (2021). Showing NP-Card for this compound (NP0043944).
- Khoo, H. E., et al. (2023). Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries. PMC - NIH.
- ResearchGate. (n.d.). 1 H NMR spectra (600.13 MHz) of (A) petunidin 3-O-β-glucopyranoside....
- Longdom Publishing. (n.d.). Extraction and Purification of Anthocyanins from the Fruit Residues of Vaccinium uliginosum Linn.
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- DOI. (n.d.). Supporting information.
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- MassBank. (2019). Peonidin-3-O-glucoside.
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- PubChem. (n.d.). Peonidin-3-glucoside.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Petunidin.
- ISAF. (2017). EFFECTS OF pH ON HUE ANGLE AND VISIBLE ABSORPTION MAXIMA OF CYANIDIN.
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- NIH. (n.d.). Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature.
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- ResearchGate. (2017). LC–MS/MS and UPLC–UV Evaluation of Anthocyanins and Anthocyanidins during Rabbiteye Blueberry Juice Processing.
- ResearchGate. (n.d.). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3.
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An In-depth Technical Guide to the pH-Dependent Stability of Petunidin 3-glucoside
Introduction
Petunidin 3-glucoside is a naturally occurring anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue hues observed in many fruits, flowers, and vegetables.[1] As a glycosylated form of petunidin, this molecule is found in notable concentrations in blackcurrants, blueberries, and certain grape varieties. Beyond its role as a natural colorant, this compound is gaining significant attention from researchers, scientists, and drug development professionals for its potent antioxidant properties and potential therapeutic applications. However, the inherent instability of anthocyanins, particularly their sensitivity to pH, presents a significant hurdle in harnessing their full potential in functional foods, pharmaceuticals, and other commercial applications.
This technical guide provides a comprehensive overview of the stability of this compound at different pH values. We will delve into the structural transformations that govern its color and stability, present available kinetic data on its degradation, and provide a detailed experimental protocol for assessing its stability. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with and stabilize this promising bioactive compound.
The Influence of pH on the Structural Integrity and Color of this compound
The stability and color of this compound are intrinsically linked to its molecular structure, which undergoes a series of reversible transformations in response to changes in the pH of its aqueous environment. These transformations dictate the molecule's chromophoric properties and its susceptibility to degradation.
At highly acidic pH values (typically below 3), this compound exists predominantly as the flavylium cation . In this form, the molecule is fully protonated and exhibits a characteristic intense red or magenta color. The flavylium cation is the most stable of the various structural forms.[2]
As the pH increases into the moderately acidic range (pH 4-6), a nucleophilic attack by water on the flavylium cation leads to the formation of the colorless carbinol pseudobase . Concurrently, proton loss can lead to the formation of the purple quinoidal base . These forms exist in a dynamic equilibrium, resulting in a gradual fading of the vibrant red color.[2]
In neutral to slightly alkaline conditions (pH 7-8), further deprotonation of the quinoidal base results in the formation of a blue anionic quinoidal base . However, these forms are generally less stable and more prone to degradation. At pH values above 7, the pyran ring of the anthocyanin structure is susceptible to opening, leading to the formation of the pale yellow and unstable chalcone . This irreversible degradation process results in a complete loss of the characteristic anthocyanin color.
The following diagram illustrates the pH-dependent equilibrium of this compound:
Caption: pH-Dependent Structural Transformations of this compound.
Quantitative Stability of this compound at Different pH Values
The degradation of anthocyanins, including this compound, typically follows first-order kinetics.[3][4][5] This means that the rate of degradation is directly proportional to the concentration of the anthocyanin. The stability of an anthocyanin at a given pH is often expressed in terms of its half-life (t½), the time it takes for 50% of the initial concentration to degrade, and the first-order degradation rate constant (k).
The following table summarizes the relative stability of common anthocyanins, providing a contextual understanding of where this compound stands.
| Anthocyanidin | Relative Stability |
| Peonidin, Malvidin | More Stable |
| Petunidin , Pelargonidin, Cyanidin | Moderately Stable |
| Delphinidin | Less Stable |
| Source: Adapted from a spectrophotometric study on anthocyanin stability.[6] |
This table indicates that petunidin is among the moderately stable anthocyanidins. It is important to note that glycosylation, as in this compound, generally enhances stability compared to the aglycone form.
Experimental Protocol for Determining the Stability of this compound
This section provides a detailed, step-by-step methodology for conducting a stability study of this compound at various pH values. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Materials and Reagents
-
This compound standard (high purity)
-
Buffer solutions at various pH values (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0). It is recommended to use buffers with low reactivity, such as citrate-phosphate buffers.
-
Deionized water
-
Spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD)
-
pH meter
-
Incubator or water bath with controlled temperature
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Amber vials to protect samples from light
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for assessing the stability of this compound.
Caption: Experimental Workflow for this compound Stability Assessment.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a small volume of acidified methanol (e.g., 0.1% HCl in methanol) to ensure complete dissolution and initial stability. Bring the solution to a final known volume with deionized water in a volumetric flask. The final concentration should be suitable for accurate measurement by the chosen analytical method.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2.0 to 8.0). Citrate-phosphate buffers are a good choice as they cover a wide pH range and have low reactivity with anthocyanins. Verify the pH of each buffer solution using a calibrated pH meter.
-
Preparation of Test Samples: For each pH value to be tested, pipette a precise volume of the this compound stock solution into a volumetric flask and dilute to the mark with the corresponding buffer solution. The final concentration of the anthocyanin in the test samples should be identical across all pH values. Transfer the solutions to amber vials to protect them from light.
-
Incubation: Place the prepared samples in an incubator or a temperature-controlled water bath set to a specific temperature (e.g., 25 °C, 40 °C, or 60 °C). The choice of temperature will depend on the desired timescale of the experiment; higher temperatures will accelerate degradation. Ensure the samples are kept in the dark to prevent photodegradation.
-
Sample Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and so on), withdraw an aliquot from each sample for analysis. The frequency of sampling should be adjusted based on the expected rate of degradation (more frequent sampling for higher pH values and temperatures).
-
Spectrophotometric Analysis (pH-Differential Method): This method is suitable for determining the total monomeric anthocyanin content. For each sample, take two aliquots. Dilute one with a pH 1.0 buffer (e.g., potassium chloride) and the other with a pH 4.5 buffer (e.g., sodium acetate). Measure the absorbance of both solutions at the wavelength of maximum absorption for this compound (around 520 nm) and at 700 nm to correct for haze. The difference in absorbance is proportional to the concentration of monomeric anthocyanin.
-
HPLC-DAD Analysis: This is the preferred method for quantifying the specific concentration of this compound, as it separates it from potential degradation products and other compounds. An HPLC system equipped with a C18 column and a diode-array detector is typically used. The mobile phase usually consists of a gradient of acidified water and an organic solvent like methanol or acetonitrile.[7] Detection is performed at the visible maximum of this compound (around 520 nm). A calibration curve of a pure this compound standard is required for accurate quantification.
-
-
Data Analysis and Kinetic Modeling:
-
Plot the concentration of this compound (or a measure of it, such as the absorbance difference in the pH-differential method) versus time for each pH value.
-
To determine if the degradation follows first-order kinetics, plot the natural logarithm of the concentration (ln[C]) versus time. If the plot is linear, the degradation follows first-order kinetics.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
The half-life (t½) can be calculated using the following equation: t½ = 0.693 / k
-
Conclusion
The stability of this compound is profoundly influenced by pH, a critical factor that must be carefully controlled in any application. Its vibrant color and structural integrity are best maintained in acidic conditions (pH < 3), where the flavylium cation predominates. As the pH increases, the molecule undergoes transformations to less stable forms, leading to color loss and degradation. Understanding the kinetics of these degradation processes is essential for developing effective strategies to enhance the stability of this compound in various matrices.
The experimental protocol detailed in this guide provides a robust framework for researchers to systematically evaluate the stability of this compound under different pH conditions. The data generated from such studies will be invaluable for optimizing formulation strategies, predicting shelf-life, and ultimately unlocking the full potential of this promising natural compound in the fields of food science, nutrition, and drug development.
References
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- Polyphenols AS. (n.d.). This compound.
- Muche, B., Speers, R. A., & Rupasinghe, H. P. V. (2018). Storage Temperature Impacts on Anthocyanins Degradation, Color Changes and Haze Development in Juice of “Merlot” and “Ruby” Grapes (Vitis vinifera). Frontiers in Chemistry, 6, 463.
- Kallithraka, S., Mohdaly, A. A. A., Makris, D. P., & Kefalas, P. (2005). An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.). Foods, 4(1), 1-14.
- Zorikov, P. S., & Krivoschekov, S. V. (2017). Spectrophotometric indicators of the stability of anthocyanin-containing extracts depending on the color of plant materials. International Journal of Pharmaceutical Sciences and Research, 8(10), 4144-4151.
- Katsampa, P., et al. (2022). An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.). Applied Sciences, 12(21), 10834.
- Brouillard, R. (1982). Chemical structure of anthocyanins. In P. Markakis (Ed.), Anthocyanins as Food Colors (pp. 1-40). Academic Press.
- Fernandes, A., Brás, N. F., Mateus, N., & de Freitas, V. (2015). Mathematical Modelling and Chemical Analysis to Characterise Anthocyanin Self-association Interactions Influencing Colour Expression and Stability in Young Red Wines. Food Chemistry, 187, 247-255.
- Wallace, T. C., & Giusti, M. M. (2015). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Molecules, 20(12), 22778-22805.
- He, J., & Giusti, M. M. (2010). HPLC-DAD spectra of (A) cyanidin-3-O-glucoside and (B) cyanidin-3-O-rutinoside. Journal of Agricultural and Food Chemistry, 58(13), 7501-7509.
- Zhang, Y., et al. (2024). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside. Journal of Agricultural and Food Chemistry.
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Peonidin-3-rutinoside and its Glycosides. Retrieved from a hypothetical BenchChem technical note.
- Rein, M., & Heinonen, M. (2001). The stability of pelargonidin-based anthocyanins at varying water activity. Food Chemistry, 74(3), 311-318.
- Faria, A., et al. (2014). Structural transformations of anthocyanins (cyanidin-3-glucoside) in depending on pH. In Bioavailability of Anthocyanins.
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- Lopes, T. J., et al. (2009). pH-dependent interaction of rhodopsin with cyanidin-3-glucoside. 2. Functional aspects. Photochemistry and Photobiology, 85(2), 463-470.
- da Silva, F. L., et al. (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. Molecules, 28(5), 2197.
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An In-depth Technical Guide to Petunidin 3-glucoside and its Aglycone, Petunidin: From Phytochemistry to Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the anthocyanin Petunidin 3-glucoside and its aglycone, Petunidin, intended for researchers, scientists, and professionals in drug development. This document delves into the fundamental chemical properties, natural prevalence, and biosynthetic pathways of these compounds. A significant focus is placed on their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects, with a detailed exploration of the underlying molecular mechanisms and signaling pathways. Furthermore, this guide offers detailed, field-proven experimental protocols for the extraction, purification, characterization, and biological evaluation of Petunidin and its glycoside, aiming to equip researchers with the practical knowledge to advance their scientific inquiries.
Introduction: The Chemical and Biological Landscape of Petunidin and this compound
Petunidin is a member of the anthocyanidin class of flavonoids, characterized by its distinctive reddish-purple hue.[1] It is an O-methylated derivative of delphinidin. In nature, Petunidin is most commonly found in its glycosidic form, this compound, where a glucose molecule is attached at the C3 position.[2] This glycosylation enhances the molecule's stability and water solubility.[2] The presence of multiple hydroxyl groups and a methoxy group on the B-ring of the flavonoid backbone are key determinants of their potent biological activities.[3]
These compounds are abundant in a variety of fruits and vegetables, particularly in berries like blueberries and bilberries, as well as in red grapes and red wine. Their vibrant coloration makes them significant natural pigments, but their therapeutic potential has garnered increasing scientific interest. This guide will explore the multifaceted nature of Petunidin and this compound, from their biogenesis in plants to their potential applications in human health.
Chemical Properties and Structural Elucidation
A thorough understanding of the chemical properties of Petunidin and this compound is fundamental to their study. The structural integrity and functional groups dictate their reactivity, stability, and interaction with biological systems.
| Property | Petunidin | This compound |
| IUPAC Name | 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxychromenylium | (2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxy-5-methoxy-phenyl)-5,7-dihydroxy-chromen-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride[2] |
| Chemical Formula | C₁₆H₁₃O₇⁺ | C₂₂H₂₃O₁₂Cl[2] |
| Molecular Weight | 317.27 g/mol | 514.9 g/mol [2] |
| Solubility | Soluble in polar organic solvents and acidic aqueous solutions. | Highly water-soluble.[2] |
| Stability | Sensitive to changes in pH, light, and temperature. | More stable than its aglycone, but can be degraded by hydrolysis at temperatures >40°C.[2] |
Structural Characterization: The definitive identification and characterization of Petunidin and its glycoside rely on a combination of spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): This is the primary method for the separation and quantification of these compounds from complex mixtures. The characteristic UV-Vis spectra, with a maximum absorbance around 520 nm, aid in their identification.[4]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS/MS), this technique provides precise molecular weight information and fragmentation patterns, allowing for unambiguous structural confirmation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the complete structural elucidation of the purified compounds, confirming the positions of hydroxyl, methoxy, and glycosidic linkages.[6]
Natural Occurrence and Biosynthesis
This compound is synthesized in plants via the flavonoid biosynthesis pathway, a well-characterized metabolic route.
Key Biosynthetic Enzymes
The biosynthesis of this compound involves a series of enzymatic reactions:
-
Chalcone Synthase (CHS): Initiates the pathway by condensing p-coumaroyl-CoA and malonyl-CoA.
-
Chalcone Isomerase (CHI): Converts chalcone to naringenin.
-
Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.
-
Flavonoid 3',5'-hydroxylase (F3'5'H): A key enzyme that introduces hydroxyl groups at the 3' and 5' positions of the B-ring, leading to the formation of dihydromyricetin.[7]
-
Dihydroflavonol 4-reductase (DFR): Reduces dihydromyricetin to leucodelphinidin.
-
Anthocyanidin Synthase (ANS): Oxidizes leucodelphinidin to delphinidin.
-
O-methyltransferase (OMT): Methylates delphinidin to form Petunidin.[1]
-
UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT): Glycosylates Petunidin at the C3 position to yield this compound.[1]
Caption: Simplified biosynthesis pathway of this compound.
Extraction, Purification, and Analytical Methodologies
The successful investigation of Petunidin and its glycoside hinges on robust and validated methods for their extraction from natural sources and subsequent purification and analysis. The choice of methodology is critical to prevent degradation and ensure accurate quantification.
Detailed Protocol for Extraction and Purification from Berries
This protocol outlines a standard procedure for the extraction and purification of this compound from a berry matrix, such as blueberries.
I. Extraction
-
Sample Preparation: Freeze-dry fresh or frozen berries and grind them into a fine powder. This increases the surface area for efficient solvent extraction.
-
Solvent System: Prepare an acidified methanol solution (e.g., methanol with 0.1% HCl or 1% formic acid). The acidic conditions are crucial for maintaining the stability of the anthocyanins in their colored flavylium cation form.
-
Extraction Procedure:
-
Macerate the powdered berry sample with the acidified methanol solvent at a solid-to-solvent ratio of 1:10 (w/v).
-
Perform the extraction in the dark and at a low temperature (e.g., 4°C) to minimize degradation.
-
Use an ultrasonic bath or a shaker for 30-60 minutes to enhance extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the residue two more times to ensure complete recovery.
-
Pool the supernatants.
-
-
Solvent Removal: Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
II. Purification
-
Solid-Phase Extraction (SPE): This step is essential for removing sugars, organic acids, and other interfering compounds.
-
Condition a C18 SPE cartridge with methanol followed by acidified water (pH 2-3).
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with acidified water to elute polar impurities.
-
Elute the anthocyanins with acidified methanol.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acidified water (A) and methanol or acetonitrile (B). The gradient is optimized to achieve separation of the different anthocyanins.
-
Detection: Monitor the elution at 520 nm.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Assessment: Analyze the collected fractions by analytical HPLC-DAD to confirm purity.
-
Step-by-Step HPLC-DAD Method for Quantification
This protocol provides a validated method for the quantification of Petunidin and this compound in extracts.
-
Instrumentation: An HPLC system equipped with a DAD detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.[8]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in methanol or acetonitrile.
-
-
Gradient Elution:
-
0-40 min, 35-100% B
-
40-45 min, 100% B
-
45-52 min, 100-35% B
-
52-60 min, 35% B[8]
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30-35°C.
-
Injection Volume: 10 µL.[8]
-
Detection Wavelength: 520 nm for quantification and a full spectral scan (200-600 nm) for peak identification.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations (e.g., 5, 10, 50, 100, and 200 µg/mL).[8] The concentration of the analyte in the sample is determined by interpolating its peak area against the calibration curve.
Biological Activities and Mechanisms of Action
Petunidin and its glycoside exhibit a wide range of biological activities, making them promising candidates for further investigation in drug discovery and development.
Antioxidant Activity
The potent antioxidant activity of these compounds is attributed to their ability to scavenge free radicals and chelate metal ions. This is primarily due to the presence of hydroxyl groups on the B-ring.
Protocol for DPPH Radical Scavenging Assay:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the sample or standard (e.g., Trolox or ascorbic acid) at various concentrations.
-
Add 200 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
Protocol for ABTS Radical Cation Decolorization Assay:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark for 12-16 hours.[10] Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Assay Procedure:
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Anti-inflammatory Effects
Petunidin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.[1] This leads to a reduction in the production of pro-inflammatory mediators.
Signaling Pathway of Petunidin in Inflammation:
Caption: Petunidin's anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.
Protocol for In Vitro Anti-inflammatory Assay:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Treatment:
-
Pre-treat the cells with various concentrations of Petunidin for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Incubate for a specified period (e.g., 24 hours).
-
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Measurement of Nitric Oxide (NO):
-
Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Anticancer Activity
Petunidin has demonstrated anticancer potential through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[7][11]
Signaling Pathways in Petunidin-Induced Apoptosis:
Caption: Petunidin's pro-apoptotic mechanism in cancer cells via the PI3K/Akt pathway.
Protocol for Cytotoxicity MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., breast, lung, colon cancer cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.[12]
-
Treatment: Treat the cells with various concentrations of Petunidin for 24, 48, or 72 hours.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Protocol for Caspase-3 Activity Assay:
-
Cell Lysis:
-
Enzymatic Reaction:
-
Measurement:
-
Data Analysis: The caspase-3 activity is proportional to the absorbance or fluorescence intensity and is expressed as a fold increase over the untreated control.
Bioavailability and Metabolism
The therapeutic efficacy of this compound is largely dependent on its bioavailability and metabolic fate in the body. Generally, the bioavailability of anthocyanins is relatively low.[15]
-
Absorption: this compound can be absorbed in the stomach and small intestine. The glycoside form may be absorbed directly, or it can be hydrolyzed by intestinal enzymes to its aglycone, Petunidin, which is then absorbed.[15]
-
Metabolism: After absorption, Petunidin undergoes extensive metabolism, primarily in the liver, where it is conjugated with glucuronic acid or sulfate, or further methylated.[15] These metabolites are then circulated in the bloodstream and eventually excreted in the urine.[16]
-
Factors Affecting Bioavailability: The food matrix can significantly influence the absorption of anthocyanins. For instance, the presence of fats may delay gastric emptying and affect the absorption kinetics.[17][18]
Conclusion and Future Directions
Petunidin and its 3-glucoside have emerged as promising natural compounds with a broad spectrum of biological activities. Their potent antioxidant, anti-inflammatory, and anticancer properties, supported by a growing body of scientific evidence, highlight their potential for the development of novel therapeutics and nutraceuticals. This guide has provided a comprehensive technical overview and detailed experimental protocols to facilitate further research in this exciting field.
Future research should focus on:
-
Clinical Trials: More robust clinical trials are needed to validate the health benefits of Petunidin-rich foods and supplements in humans.
-
Bioavailability Enhancement: Strategies to improve the bioavailability of Petunidin and its glycoside, such as novel delivery systems, should be explored.
-
Synergistic Effects: Investigating the synergistic effects of Petunidin with other phytochemicals or conventional drugs could lead to more effective therapeutic approaches.
-
Mechanism of Action: Further elucidation of the molecular targets and signaling pathways modulated by Petunidin will provide a deeper understanding of its therapeutic potential.
References
- Caring Sunshine. (n.d.). Relationship: Inflammation and Petunidin.
- Biolink Group. (n.d.). This compound. Polyphenols AS.
- ChemicalBook. (2025). This compound.
- FooDB. (2010). Showing Compound this compound (FDB017317).
- Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro?.
- Kamiloglu, S., et al. (2023). Petunidin: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology. Handbook of Dietary Flavonoids.
- Viskupičová, J., Ondrejovič, M., & Šturdík, E. (n.d.). Bioavailability and metabolism of flavonoids.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. (2022). MDPI.
- Insights into the Mechanisms of Action of Proanthocyanidins and Anthocyanins in the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer. (2022). MDPI.
- Munteanu, I. G., & Apetrei, C. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2021). E3S Web of Conferences.
- Scorrano, S., et al. (2017). MS, MS², and MS³ spectra of Delphinidin-3-O-glucoside (peak 1). ResearchGate.
- An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.). (2022). PubMed Central.
- PhytoHub. (n.d.). Publications for the metabolite Petunidin 3-O-glucoside with food phytochemical Petunidin 3-O-glucoside.
- Felgines, C., et al. (2008). Bioavailability of pelargonidin-3-O-glucoside and its metabolites in humans following the ingestion of strawberries with and without cream. PubMed.
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A Technical Guide to the Discovery, Isolation, and Structural Elucidation of Novel Petunidin 3-Glucoside Derivatives
This guide provides an in-depth, technically-grounded methodology for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel Petunidin 3-glucoside derivatives. The narrative moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible workflow from initial discovery to final structural verification.
Introduction: The Scientific Imperative for Novel Anthocyanin Discovery
This compound is a prominent member of the anthocyanin family, a class of flavonoids responsible for many of the vibrant red, purple, and blue colors in plants[1][2]. These molecules are not merely pigments; they are potent bioactive compounds with demonstrated antioxidant, anti-inflammatory, and enzyme-inhibitory properties[3][4][5][6]. This compound itself has been identified as a competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis, highlighting its potential in dermatology and cosmetics[3][4].
The "known" chemical space of these compounds, however, represents only a fraction of nature's potential. Plants often synthesize complex derivatives, acylating the core glucoside with various organic acids (e.g., coumaric, caffeic, ferulic acids) or adding other sugar moieties[7][8]. These structural modifications can significantly alter a molecule's bioavailability, stability, and biological activity. The discovery and isolation of novel derivatives are therefore critical for expanding our library of natural products for drug discovery and other applications. This guide outlines a comprehensive, field-proven workflow to achieve this.
Part 1: Strategic Sourcing and Extraction of Anthocyanin-Rich Material
The success of any natural product discovery campaign hinges on the initial steps of material selection and extraction. The goal is to maximize the yield of target compounds while preserving their structural integrity.
Source Material Selection
The search for novel petunidin derivatives should focus on plants known to produce high concentrations of anthocyanins, particularly those with deep purple or blue hues. Promising sources include:
-
Berries (Vaccinium, Rubus species)[1]
-
Purple-fleshed vegetables (e.g., purple potatoes, black rice, red cabbage)[2][9][10]
-
Flowers with intense pigmentation (Petunia, Hibiscus)[11]
The rationale for selecting these sources is the high probability of finding not only known compounds but also unique derivatives arising from species-specific enzymatic pathways.
Extraction Protocol: Preserving the Flavylium Cation
Anthocyanins are most stable in their colored flavylium cation form, which predominates at low pH. Therefore, acidified solvents are essential for effective and preservative extraction[12][13].
Step-by-Step Extraction Methodology:
-
Preparation: Lyophilize (freeze-dry) fresh plant material to remove water, which can interfere with extraction and promote enzymatic degradation. Grind the lyophilized tissue into a fine powder to maximize surface area.
-
Solvent Selection: Prepare an extraction solvent of 70-80% methanol or ethanol in water, acidified with 0.1% to 1.0% hydrochloric acid (HCl) or formic acid (FA)[9][12].
-
Causality: The alcohol disrupts cell membranes to release the anthocyanins, while the water content helps dissolve the polar glycosides. The acid is critical to maintain a pH of ~1-2, stabilizing the flavylium cation and preventing its conversion to the colorless and less stable carbinol pseudobase.
-
-
Extraction Process: Macerate the powdered plant material in the acidified solvent (e.g., 1:10 solid-to-solvent ratio) for 12-24 hours at 4°C in the dark[14].
-
Causality: Low temperature and darkness are crucial to minimize thermal and photodegradation, to which anthocyanins are highly susceptible.
-
-
Filtration & Concentration: Filter the mixture to remove solid debris. Concentrate the resulting filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. This yields the crude anthocyanin extract.
Caption: High-level workflow for the extraction of crude anthocyanins.
Part 2: Multi-Stage Purification and Isolation Workflow
The crude extract is a complex mixture. Isolating a novel derivative requires a multi-step purification strategy that separates compounds based on differing physicochemical properties like polarity, size, and affinity.
Initial Cleanup: Solid-Phase Extraction (SPE)
The first step is to remove highly polar impurities like sugars and organic acids, as well as non-polar compounds like chlorophyll and lipids[12][15].
Step-by-Step SPE Protocol:
-
Column: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge with methanol, followed by acidified water (e.g., 0.01% HCl).
-
Loading: Load the aqueous crude extract onto the cartridge. Anthocyanins will adsorb to the C18 stationary phase.
-
Washing: Wash the cartridge with acidified water to elute sugars and other highly polar impurities. Then, wash with a non-polar solvent like ethyl acetate to remove lipids.
-
Elution: Elute the anthocyanin fraction with acidified methanol. This fraction is now enriched and ready for further chromatography.
Intermediate Purification: Column Chromatography
Column chromatography provides a more refined separation. Amberlite XAD-7 or Sephadex LH-20 resins are commonly used for anthocyanin purification[15][16].
-
Amberlite XAD-7: A non-ionic polymeric adsorbent that separates based on polarity.
-
Sephadex LH-20: A size-exclusion resin that separates smaller molecules from larger polymeric tannins.
Final Isolation: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the definitive step for isolating individual compounds in high purity[16][17]. A reverse-phase C18 column is the standard choice for separating anthocyanins[12].
Detailed Preparative HPLC Protocol:
-
System: A preparative HPLC system equipped with a photodiode array (PDA) detector and a fraction collector.
-
Column: A C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: A binary gradient system is employed.
-
Solvent A: Water with 5% formic acid.
-
Solvent B: Acetonitrile or Methanol.
-
Causality: Formic acid maintains the low pH needed for anthocyanin stability and ensures good peak shape by suppressing the ionization of residual silanol groups on the column. Acetonitrile/Methanol serves as the strong organic modifier to elute the compounds.
-
-
Detection: Monitor at 520 nm, the characteristic maximum absorbance (λmax) for petunidin glycosides, and at 280 nm to observe other phenolic compounds[12][13].
-
Fraction Collection: Collect eluting peaks corresponding to potential novel derivatives based on retention time and UV-Vis spectra.
-
Purity Check: Re-inject a small aliquot of each collected fraction into an analytical HPLC system to confirm its purity (i.e., a single, sharp peak). This is a critical self-validating step.
| Parameter | Condition | Rationale |
| Column | Reverse-Phase C18 | Excellent retention and separation for moderately polar anthocyanins. |
| Mobile Phase A | Water + 5% Formic Acid | Maintains low pH for flavylium cation stability and good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for eluting compounds based on hydrophobicity. |
| Gradient | 10% B to 40% B over 40 min | Allows for separation of a complex mixture with varying polarities. |
| Flow Rate | 15-20 mL/min (Preparative) | Appropriate for larger column dimensions to ensure efficient separation. |
| Detection | PDA at 520 nm & 280 nm | 520 nm is specific for anthocyanins; 280 nm detects other phenolics. |
Part 3: Structural Elucidation of Isolated Compounds
Once a pure compound is isolated, a combination of spectroscopic techniques is required for its unequivocal structural identification. This workflow is designed to be a self-validating system where data from each technique must converge to support the final proposed structure.
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A Technical Guide to the Quantification of Petunidin 3-Glucoside in Common Fruits and Vegetables
Abstract
Petunidin 3-glucoside, a prominent anthocyanin, is a water-soluble pigment responsible for the vibrant red, purple, and blue hues of many fruits and vegetables. Beyond its role as a natural colorant, this flavonoid possesses significant antioxidant properties, making it a compound of great interest to researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of this compound, its distribution in common dietary sources, and detailed methodologies for its accurate quantification. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the analytical workflow, from sample preparation to advanced chromatographic techniques. Furthermore, it delves into the critical aspects of method validation and the various factors that can influence the this compound content in produce, thereby providing a robust framework for reliable and reproducible scientific investigation.
Introduction: The Significance of this compound
This compound belongs to the anthocyanin subclass of flavonoids, characterized by a C6-C3-C6 carbon skeleton.[1] Its structure consists of the petunidin aglycone linked to a glucose molecule at the C3 position. This glycosylation enhances its stability and water solubility.[2] The presence of multiple hydroxyl groups on its aromatic rings confers potent antioxidant activity, enabling it to scavenge free radicals and potentially mitigate oxidative stress-related cellular damage.[3] As a result, diets rich in this compound and other anthocyanins are associated with various health benefits.[3]
Accurate quantification of this compound in fruits and vegetables is paramount for nutritional assessment, quality control of food products, and for providing a basis for pharmacological studies. This guide will provide the technical foundation necessary for researchers to confidently and accurately measure this important phytochemical.
Distribution of this compound in Common Fruits and Vegetables
This compound is found in a variety of fruits and vegetables, with particularly high concentrations in berries and grapes.[1] Its presence and concentration can, however, vary significantly depending on the specific cultivar, stage of maturity, and growing conditions.[4]
| Food Source | Mean Content (mg/100g FW) | Minimum Content (mg/100g FW) | Maximum Content (mg/100g FW) |
| Fruits | |||
| Blueberry, Highbush | 6.09 | 0.75 | 11.14 |
| Blueberry, Lowbush | 11.20 | 4.41 | 16.61 |
| Grape, Black | 2.76 | 0.00 | 9.50 |
| Blackberry | Present, variable | - | - |
| Vegetables | |||
| Eggplant (Peel) | Present, variable | - | - |
| Radish | Present, variable | - | - |
| Red Cabbage | Not typically a major anthocyanin | - | - |
| Other | |||
| Black Bean (raw) | 0.80 | 0.80 | 0.80 |
Data compiled from Phenol-Explorer and other cited literature. Content in some produce is noted as "Present, variable" due to a lack of specific quantitative data for this compound in the reviewed literature.
Analytical Methodologies for Quantification
The accurate quantification of this compound necessitates a multi-step approach, encompassing efficient extraction, robust chromatographic separation, and sensitive detection. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used and reliable method. For enhanced sensitivity and specificity, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem Mass Spectrometry (MS/MS) is the gold standard.
Extraction of this compound from Plant Matrices
The primary objective of the extraction process is to efficiently liberate this compound from the plant cells while minimizing its degradation.
-
Acidified Methanol: Methanol is a highly effective solvent for extracting polar compounds like anthocyanins.[5][6] The addition of a small amount of acid (typically formic acid or hydrochloric acid) is crucial to maintain a low pH (around 2.0). In acidic conditions, anthocyanins exist predominantly in their stable, colored flavylium cation form, preventing their degradation to colorless chalcone or hemiketal forms.[5][7]
-
Protection from Light and Heat: this compound is susceptible to degradation by light and high temperatures.[8] Therefore, all extraction steps should be performed in low light conditions and at reduced temperatures (e.g., on ice or at 4°C) to ensure the integrity of the analyte.
-
Homogenization and Sonication: Mechanical disruption of the plant tissue through homogenization or sonication increases the surface area available for solvent penetration, thereby enhancing extraction efficiency.
-
Sample Preparation: Weigh approximately 1-5 grams of the homogenized fresh or frozen sample into a centrifuge tube. For freeze-dried samples, use a proportionally smaller amount (e.g., 0.1-0.5 grams).
-
Solvent Addition: Add 10-20 mL of acidified methanol (e.g., methanol with 1% formic acid, v/v) to the sample.
-
Homogenization/Sonication: Homogenize the sample for 1-2 minutes or sonicate for 15-30 minutes in an ice bath.
-
Centrifugation: Centrifuge the mixture at 4°C for 15 minutes at a high speed (e.g., 10,000 x g) to pellet the solid material.
-
Supernatant Collection: Carefully decant the supernatant containing the extracted this compound into a clean collection tube.
-
Re-extraction (Optional but Recommended): To maximize recovery, re-suspend the pellet in another 10-20 mL of acidified methanol and repeat steps 3-5. Combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an amber HPLC vial for analysis.
UHPLC-MS/MS Quantification: A Self-Validating System
UHPLC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of this compound, even in complex food matrices. The use of Multiple Reaction Monitoring (MRM) mode provides a self-validating system by monitoring a specific precursor ion to product ion transition.
-
Reversed-Phase C18 Column: A C18 column is the stationary phase of choice for separating moderately polar compounds like anthocyanins. The separation is based on the hydrophobic interactions between the analyte and the C18 alkyl chains.
-
Acidified Mobile Phase: Similar to the extraction solvent, the mobile phase is acidified (typically with 0.1-1% formic acid) to ensure that this compound remains in its stable flavylium cation form, resulting in sharp and symmetrical peaks.[9]
-
Gradient Elution: A gradient elution program, where the proportion of the organic solvent (e.g., acetonitrile or methanol) is gradually increased, is employed to effectively separate a wide range of anthocyanins with varying polarities within a reasonable timeframe.
-
Mass Spectrometry Detection (MRM): Electrospray ionization (ESI) in positive ion mode is used to generate the protonated molecular ion of this compound ([M+H]+). In the first quadrupole, this precursor ion is selected. It then undergoes collision-induced dissociation (CID) in the second quadrupole, generating characteristic product ions. The third quadrupole is set to monitor a specific, abundant product ion. This precursor-product ion transition is highly specific to this compound, minimizing interferences from the matrix.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water with 1% formic acid (v/v)
-
B: Acetonitrile with 1% formic acid (v/v)
-
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10% to 50% B
-
5-5.1 min: 50% to 10% B
-
5.1-7 min: Hold at 10% B (for column re-equilibration)
-
-
Flow Rate: 0.35 mL/min
-
Injection Volume: 1-5 µL
-
Column Temperature: 25-40°C
-
MS/MS Parameters (Example for this compound):
-
Ionization Mode: Positive ESI
-
Precursor Ion (m/z): 479.1
-
Product Ion (m/z): 317.1
-
Collision Energy: Optimized for the specific instrument (typically 15-30 eV)
-
-
Quantification: Generate a calibration curve using a certified reference standard of this compound. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.
Method Validation for Trustworthiness
To ensure the reliability and trustworthiness of the analytical results, the method must be validated according to established guidelines. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by generating a calibration curve with a series of standards and demonstrating a high correlation coefficient (R² > 0.99).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
-
Intra-day precision (repeatability): Precision under the same operating conditions over a short interval of time.
-
Inter-day precision (reproducibility): Precision under different conditions (e.g., different days, different analysts).
-
-
Accuracy: The closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the standard is spiked into a sample matrix and the percentage recovery is calculated.
Factors Influencing this compound Content
The concentration of this compound in fruits and vegetables is not static and can be influenced by a multitude of factors:
-
Cultivar: Different cultivars of the same fruit or vegetable can have genetically determined variations in their anthocyanin profiles and concentrations.[4][10][11][12]
-
Maturity: The level of this compound often increases as the fruit ripens, contributing to the development of its characteristic color.[4]
-
Environmental Conditions: Factors such as sunlight exposure, temperature, and soil composition can impact the biosynthesis of anthocyanins.
-
Storage: Post-harvest storage conditions, particularly temperature, can significantly affect the stability of this compound. Higher temperatures can lead to accelerated degradation.[13]
-
Processing: Food processing techniques such as heating, juicing, and fermentation can lead to losses of this compound.
Visualizing the Workflow and Biosynthesis
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for this compound quantification.
Simplified Biosynthesis Pathway of this compound
Caption: Simplified flavonoid biosynthesis pathway leading to this compound.
Conclusion
This technical guide has provided a comprehensive framework for the understanding and quantification of this compound in common fruits and vegetables. By detailing the chemical significance of this anthocyanin, its natural distribution, and robust analytical methodologies, this guide serves as a valuable resource for researchers in the fields of food science, nutrition, and drug development. The emphasis on the rationale behind experimental choices, coupled with detailed, step-by-step protocols and an overview of method validation, ensures that the presented information is not only informative but also practical and actionable. The accurate measurement of this compound is a critical step in unlocking its full potential for human health, and the methodologies outlined herein provide a solid foundation for such endeavors.
References
- Recent Advances in Anthocyanin Analysis and Characterization. (n.d.). PubMed Central (PMC). [Link]
- Determination of Anthocyanins in Red Grape Juices Made From Different Varieties by HPLC. (n.d.). International Journal of Engineering and Applied Sciences (IJEAS). [Link]
- (PDF) Determination of Anthocyanin Content and Antioxidant Capacity of Different Grape Varieties. (2015).
- Optimization parameters for the extraction of anthocyanins from lipote (Syzygium curranii (C.B. Robinson Merr.)) using acidified ethanol-water solvent system. (2023). Food Research. [Link]
- Study of the Cluster Thinning Grape as a Source of Phenolic Compounds and Evaluation of Its Antioxidant Potential. (2021). MDPI. [Link]
- HPLC patterns of purified-anthocyanin elution with different solvents... (n.d.).
- Chapter 3: Extraction of Anthocyanins from Natural Sources – Methods and Commercial Considerations. (n.d.). Royal Society of Chemistry. [Link]
- Determination of anthocyanins and non-anthocyanin polyphenols by ultra performance liquid chromatography/electrospray ionization mass spectrometry (UPLC/ESI–MS) in jussara (Euterpe edulis) extracts. (2017). PubMed Central (PMC). [Link]
- Relative amount (%) of peonidin-3-O-glucoside of grapes, grape skins... (n.d.).
- Comparative Study on Grape Berry Anthocyanins of Various Teinturier Varieties. (2022). PubMed Central (PMC). [Link]
- Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries. (2023). MDPI. [Link]
- Standardization of Anthocyanin Compounds in Plants in Indonesia: Literature Review. (2021). E3S Web of Conferences. [Link]
- Extraction of anthocyanins from industrial purple-fleshed sweetpotatoes and enzymatic hydrolysis of residues for ferment. (n.d.). USDA ARS. [Link]
- Comparison of different green extraction methods used for the extraction of anthocyanin from red onion skin. (2024). PubMed Central (PMC). [Link]
- (PDF) Dynamics of anthocyanin profiles of the fruits of four blueberry (Vaccinium sp.) cultivars during different growth stages. (2022).
- Petunidin-3-O-glucoside. (n.d.). Wikipedia. [Link]
- Methods of analysis for anthocyanins in plants and biological fluids. (2001). SciSpace. [Link]
- (PDF) Determination of anthocyanins in various cultivars of highbush and rabbiteye blueberries. (2008).
- content of anthocyanins in different cultivars of blueberries. (n.d.).
- Composition and Antioxidant Activity of Anthocyanins and Non-Anthocyanin Flavonoids in Blackberry from Different Growth Stages. (2022). PubMed Central (PMC). [Link]
- Journal of Chrom
- High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons. (2017). MDPI. [Link]
- Storage Temperature Impacts on Anthocyanins Degradation, Color Changes and Haze Development in Juice of “Merlot” and “Ruby” Grapes (Vitis vinifera). (2018). PubMed Central (PMC). [Link]
- HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation methods, respectively. (2018).
- (PDF) Anthocyanins of Fruits and Vegetables - Their Occurrence, Analysis and Role in Human Nutrition. (2009).
- (PDF) Evaluation of Red Cabbage Genotypes for Anthocyanin Content and Quality. (2014).
- Anthocyanins from red cabbage--stability to simulated gastrointestinal digestion. (2007). PubMed. [Link]
- This compound › Polyphenols AS. (n.d.). Biolink Group. [Link]
- Red Cabbage Rather Than Green Cabbage Increases Stress Resistance and Extends the Lifespan of Caenorhabditis elegans. (2018). PubMed Central (PMC). [Link]
- Content of anthocyanins after simulated digestion of raw red cabbage... (n.d.).
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Methodological & Application
Application Note: A Validated HPLC-DAD Method for the Quantification of Petunidin 3-glucoside in Berries
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Petunidin 3-glucoside, a key anthocyanin, in various berry matrices. Anthocyanins are of significant interest to the food, pharmaceutical, and nutraceutical industries due to their potent antioxidant properties and role as natural colorants.[1] This protocol provides a comprehensive workflow, from sample extraction to chromatographic analysis and method validation, designed for researchers, quality control analysts, and drug development professionals. The method utilizes a reversed-phase C18 column with a gradient elution and DAD detection at 520 nm, ensuring high selectivity and sensitivity. All procedures have been structured in accordance with ICH guidelines for analytical method validation to guarantee reliability and reproducibility.[2]
Introduction and Principle
This compound is a prominent anthocyanin found in many blue- and purple-colored berries, such as blueberries, blackcurrants, and bilberries.[3][4] Its quantification is essential for evaluating the nutritional quality of fresh fruits, developing functional foods, and standardizing botanical extracts for pharmaceutical use. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the resolution required to separate complex mixtures of anthocyanins found in natural products.[5][6]
The method is based on reversed-phase chromatography, where compounds are separated based on their hydrophobicity. A C18 stationary phase is used to retain the analytes, which are then eluted by a mobile phase of increasing organic solvent concentration. A critical aspect of anthocyanin analysis is the acidification of the mobile phase.[7] This ensures that this compound remains in its stable, colored flavylium cationic form, which can be sensitively detected by a UV-Vis or Diode Array Detector (DAD) at its maximum absorbance wavelength of approximately 520 nm.[8][9]
Materials and Reagents
Instrumentation
-
HPLC system equipped with a binary gradient pump, degasser, autosampler, thermostatted column compartment, and Diode Array Detector (DAD) or UV-Vis detector.[9][10]
-
Analytical balance (4-decimal place).
-
Ultrasonic bath.
-
Centrifuge.
-
Vortex mixer.
-
pH meter.
Chemicals and Standards
-
This compound chloride reference standard (≥95% purity).[5][11]
-
Acetonitrile (HPLC grade).[12]
-
Methanol (HPLC grade).[13]
-
Formic acid (≥98% purity).[8]
-
Deionized water (≥18.2 MΩ·cm).
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).[14]
Chromatographic Column
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). A guard column is recommended.[12]
Experimental Protocols
Workflow Overview
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- 11. This compound chloride, CAS No. 6988-81-4 | Anthocyanins as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Austria [carlroth.com]
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- 14. Determination of Anthocyanins in Cranberry Fruit and Cranberry Fruit Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Purity Extraction of Petunidin 3-Glucoside from Grape Skins
Introduction: The Significance of Petunidin 3-Glucoside
This compound is a prominent anthocyanin, a class of water-soluble flavonoids, responsible for the deep red, purple, and blue hues in many fruits and vegetables, most notably in the skins of red grapes (Vitis vinifera)[1][2]. As a potent antioxidant, this compound is of significant interest to researchers in the fields of food science, nutraceuticals, and drug development for its potential health benefits, including anti-inflammatory and chemopreventive properties[3].
This document provides a comprehensive, field-proven protocol for the extraction, purification, and quantification of this compound from grape skins. The methodologies detailed herein are designed to ensure high yield and purity, while also offering insights into the critical scientific principles that govern each step of the process. This approach enables researchers to not only replicate the protocol but also to adapt and troubleshoot it for their specific applications.
Chemical Profile: this compound
A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing an effective extraction and purification strategy.
| Property | Value | Source |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [4] |
| Molecular Formula | C₂₂H₂₃O₁₂⁺ | [4] |
| Molar Mass | 479.41 g/mol | [2] |
| Chemical Class | Anthocyanin (Flavonoid) | [5][6] |
| Solubility | Highly water-soluble | [5] |
| Stability | Sensitive to pH, temperature, and light. More stable in acidic conditions (pH < 4) where the flavylium cation form predominates.[7][8] | [7][8] |
Causality of Stability: The stability of anthocyanins like this compound is critically dependent on pH. In acidic solutions, it primarily exists as the colored flavylium cation. As the pH increases, it undergoes structural transformations to form a colorless carbinol pseudobase and a bluish quinoidal base, and can further degrade to a chalcone at neutral to alkaline pH[7]. Elevated temperatures accelerate this degradation process[9][10]. Therefore, maintaining a low pH and moderate temperature throughout the extraction and purification process is paramount to preserving the integrity of the molecule.
Experimental Workflow: From Grape Skin to Purified this compound
The following diagram provides a high-level overview of the entire process, from sample preparation to the final isolation and analysis of this compound.
Caption: Workflow for this compound Extraction.
Part 1: Sample Preparation Protocol
Objective: To prepare the grape skin matrix for efficient solvent extraction by increasing the surface area and removing water content.
Materials:
-
Fresh red grape skins
-
Liquid nitrogen (optional, for rapid freezing)
-
Freeze-dryer
-
High-speed blender or grinder
-
Sieve with a fine mesh
Methodology:
-
Washing and Freezing: Gently wash the fresh grape skins with deionized water to remove any surface contaminants. Pat them dry and freeze them immediately at -80°C or by using liquid nitrogen.
-
Lyophilization (Freeze-Drying): Transfer the frozen grape skins to a freeze-dryer and lyophilize until a constant weight is achieved. This process removes water without significant thermal degradation of the anthocyanins.
-
Grinding and Sieving: Grind the dried grape skins into a fine powder using a high-speed blender. Sieve the powder to ensure a uniform particle size, which promotes consistent extraction.
-
Storage: Store the powdered grape skin in an airtight, opaque container at -20°C or lower to prevent degradation from light, moisture, and temperature fluctuations.
Expert Insight: Freeze-drying is superior to oven-drying as it minimizes thermal degradation of this compound[11]. The powdered form significantly increases the surface area available for solvent interaction, leading to a more efficient extraction.
Part 2: Solid-Liquid Extraction Protocol
Objective: To selectively extract anthocyanins, including this compound, from the prepared grape skin powder into a liquid solvent.
Materials:
-
Powdered grape skin
-
Methanol or Ethanol (ACS grade or higher)
-
Hydrochloric acid (HCl) or Formic acid
-
Ultrasonic bath or microwave extraction system
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
Extraction Solvent Preparation:
-
Acidified Methanol: 80% Methanol in deionized water (v/v) acidified with 0.1% HCl.
-
Acidified Ethanol: 70% Ethanol in deionized water (v/v) acidified with 1% formic acid.
Rationale for Solvent Choice: Polar solvents like methanol and ethanol are highly effective for extracting anthocyanins[12][13]. Methanol is often reported to be slightly more efficient than ethanol[12]. The addition of a small amount of acid is crucial to maintain a low pH, which stabilizes the anthocyanins in their colored flavylium cation form and enhances extraction efficiency[14]. For food and drug development applications, ethanol is often preferred due to its lower toxicity[1].
Extraction Parameters:
| Parameter | Recommended Value | Rationale |
| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | Ensures complete wetting of the sample and a sufficient concentration gradient to drive extraction. |
| Temperature | 40-50°C | Balances increased extraction efficiency with minimized thermal degradation. Temperatures above 60°C can lead to significant anthocyanin loss[15]. |
| Extraction Time (Ultrasonication) | 20-30 minutes | Ultrasonication enhances solvent penetration and cell wall disruption, reducing extraction time compared to conventional maceration. |
Methodology:
-
Mixing: Weigh a known amount of powdered grape skin and add the pre-prepared acidified solvent at the desired ratio in a suitable vessel.
-
Extraction:
-
Ultrasonic-Assisted Extraction (UAE): Place the vessel in an ultrasonic bath and sonicate for the specified time and temperature.
-
Microwave-Assisted Extraction (MAE): If using a microwave extractor, follow the manufacturer's instructions for setting the time, temperature, and power. MAE can significantly reduce extraction times[16].
-
-
Separation: After extraction, separate the solid residue from the liquid extract by centrifugation followed by filtration of the supernatant.
-
Pooling and Storage: Repeat the extraction on the solid residue to maximize yield. Pool the supernatants, which constitute the crude anthocyanin extract. Store the extract at 4°C in the dark to minimize degradation.
Part 3: Purification Protocol
Objective: To remove interfering compounds (sugars, organic acids, etc.) and isolate this compound from other anthocyanins.
Step 3.1: Solid-Phase Extraction (SPE) - Cleanup and Concentration
Objective: To remove polar interferences like sugars and concentrate the anthocyanin fraction.
Materials:
-
Crude anthocyanin extract
-
SPE cartridges (e.g., C18 or a polymeric sorbent)
-
Methanol
-
Deionized water
-
Acidified methanol (0.1% HCl)
-
SPE manifold
Methodology:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water through it[17][18].
-
Sample Loading: Load the crude grape extract onto the conditioned cartridge. Anthocyanins will be retained on the stationary phase, while highly polar impurities like sugars will pass through.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove any remaining polar impurities[17][18].
-
Elution: Elute the retained anthocyanins with a small volume (e.g., 1.5-5 mL) of acidified methanol (pH 2)[17][18]. This step provides a concentrated and cleaner anthocyanin fraction.
Expert Insight: Polymeric SPE cartridges can offer better retention for glucosylated anthocyanins compared to traditional C18 cartridges[19].
Step 3.2: Column Chromatography - Fractionation
Objective: To separate this compound from other anthocyanins based on their polarity.
Materials:
-
Concentrated anthocyanin fraction from SPE
-
Sephadex LH-20 or similar size-exclusion chromatography resin
-
Glass column
-
Mobile phase: Acidified methanol or ethanol gradients
Methodology:
-
Column Packing: Prepare and pack a glass column with Sephadex LH-20 resin according to the manufacturer's instructions.
-
Sample Loading: Carefully load the concentrated anthocyanin fraction onto the top of the column.
-
Elution: Elute the column with a gradient of acidified methanol in water. Start with a lower concentration of methanol and gradually increase it.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) or analytical HPLC.
-
Pooling: Pool the fractions containing the highest concentration of this compound.
Step 3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) - High-Purity Isolation
Objective: To achieve high-purity isolation of this compound.
Materials:
-
Partially purified this compound fraction
-
Preparative HPLC system with a UV-Vis detector
-
Reversed-phase C18 preparative column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol
-
0.45 µm syringe filters
Methodology:
-
Sample Preparation: Dissolve the partially purified fraction in a small volume of the initial mobile phase and filter through a 0.45 µm syringe filter[20].
-
Chromatographic Conditions:
-
Column: C18 reversed-phase preparative column (e.g., 250 mm x 10.0 mm, 5 µm)[20].
-
Detection: Monitor at 520 nm, the characteristic absorbance maximum for anthocyanins[20].
-
Gradient Elution: Develop a gradient elution method based on analytical HPLC runs to achieve optimal separation of this compound from closely eluting compounds. A typical gradient might run from 5% to 40% Mobile Phase B over 30 minutes[20].
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the solvent from the collected fraction under reduced pressure (e.g., using a rotary evaporator) at a temperature below 40°C to obtain the purified this compound.
Part 4: Analysis and Quantification
Objective: To confirm the identity and determine the purity and concentration of the isolated this compound.
Methodology:
-
Identification: The identity of the purified compound can be confirmed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) by comparing the retention time and mass spectrum with a certified this compound standard.
-
Purity and Quantification: The purity and concentration can be determined using a validated analytical High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method[15]. A calibration curve should be prepared using a certified reference standard of this compound.
Conclusion
This protocol provides a robust and scientifically grounded framework for the extraction and purification of high-purity this compound from grape skins. By understanding the principles behind each step, from the critical role of pH and temperature in maintaining stability to the selection of appropriate chromatographic techniques, researchers can confidently adapt this methodology to achieve their specific research goals. The successful isolation of this compound opens avenues for further investigation into its biological activities and potential applications in the pharmaceutical and nutraceutical industries.
References
- New Approaches for the Extraction of Anthocyanins from Grape Skins Using Deep Eutectic Solvents. MDPI.
- Extraction of Anthocyanins from Grape (Vitis vinifera) Skins Employing Natural Deep Eutectic Solvents (NaDES). Chemical Engineering Transactions.
- This compound. Polyphenols AS - Biolink Group.
- This compound. PubChem.
- Effects of Solvent and Temperature on Pressurized Liquid Extraction of Anthocyanins and Total Phenolics from Dried Red Grape Skin. Journal of Agricultural and Food Chemistry - ACS Publications.
- Solvent extraction of anthocyanins from wine pomace. ResearchGate.
- Extraction of anthocyanin pigment from grape pomace and estimation of its functional properties. The Pharma Innovation.
- A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes. MDPI.
- A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes. PMC - NIH.
- Showing Compound this compound (FDB017317). FooDB.
- A new solid phase extraction for the determination of anthocyanins in grapes. PubMed.
- Petunidin-3-O-glucoside. Wikipedia.
- Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. MDPI.
- An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.). PubMed Central.
- The possible thermal degradation pathways of delphinidin and petunidin. ResearchGate.
- Extraction of Proanthocyanidins and Anthocyanins from Grape Skin by Using Ionic Liquids.
- Isolation and Purification of Anthocyanins from Black Bean Wastewater Using Macroporous Resins. DigitalCommons@USU.
- Isolation and Purification of Anthocyanins from Blood Oranges by Column Chromatography. ResearchGate.
- Novel approach for extraction of grape skin antioxidants by accelerated solvent extraction: Box–Behnken design optimization. PubMed Central.
- Determination of anthocyanins in red grape skin by pressurised fluid extraction and HPLC.
- Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature. NIH.
- New Approaches for the Extraction of Anthocyanins from Grape Skins Using Deep Eutectic Solvents. ResearchGate.
- Research Progress on the Extraction and Purification of Anthocyanins and Their Interactions with Proteins. PMC - NIH.
- Rapid isolation of cyanidin 3-glucoside and peonidin 3-glucoside from black rice (Oryza sativa) using high-performance countercurrent chromatography and reversed-phase column chromatography. ResearchGate.
- Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran. PubMed.
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Petunidin 3-Glucoside in Animal Models of Oxidative Stress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for investigating the therapeutic potential of petunidin 3-glucoside in preclinical animal models of oxidative stress. As a potent anthocyanin with significant antioxidant properties, this compound presents a promising avenue for the development of novel therapeutics against a range of pathologies underpinned by oxidative damage. This document is designed to equip researchers with the necessary knowledge to design, execute, and interpret experiments in this domain, fostering scientific rigor and reproducibility.
Introduction: The Double-Edged Sword of Oxygen and the Promise of this compound
Oxygen is indispensable for aerobic life, yet its metabolism inevitably produces reactive oxygen species (ROS). Under physiological conditions, a delicate balance is maintained between ROS production and their neutralization by endogenous antioxidant systems. However, a disruption of this equilibrium in favor of ROS leads to a state of oxidative stress, a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and age-related pathologies.
This compound is a naturally occurring anthocyanin found in various fruits and berries, such as bilberries and grapes.[1][2] Its chemical structure, rich in hydroxyl groups, endows it with potent antioxidant capabilities.[3][4] This document will delve into the mechanisms of action of this compound and provide practical, step-by-step protocols for its administration and the subsequent evaluation of its efficacy in validated animal models of oxidative stress.
Unraveling the Protective Mechanisms of this compound
The therapeutic effects of this compound in mitigating oxidative stress are believed to be multifactorial, involving direct ROS scavenging and modulation of endogenous antioxidant defense pathways. A key signaling pathway implicated in the cellular response to oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.
Another critical pathway involved in oxidative stress-induced inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[5] Chronic oxidative stress can activate NF-κB, leading to the transcription of pro-inflammatory cytokines and other inflammatory mediators, thus perpetuating a cycle of inflammation and oxidative damage. This compound and other anthocyanins have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[6]
Caption: Proposed signaling pathways of this compound in oxidative stress.
Experimental Design and Methodologies
Preparation and Administration of this compound
This compound is a water-soluble compound, which simplifies its preparation for in vivo administration.
Protocol for Oral Gavage Solution Preparation:
-
Determine the appropriate dosage. Based on literature for similar anthocyanins, a starting dose range of 25-100 mg/kg body weight can be considered.[7] Dose-response studies are recommended.
-
Weigh the required amount of this compound powder (purity >97%) under sterile conditions.
-
Dissolve the powder in a suitable vehicle. For oral gavage, sterile distilled water or a solution of 0.5% carboxymethylcellulose in saline can be used. If solubility is a concern, a co-solvent system such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline can be utilized.[8][9]
-
Ensure complete dissolution. Vortex and sonicate if necessary.
-
Prepare the solution fresh daily and protect it from light to prevent degradation.
Oral Gavage Administration:
Oral gavage is a common method for precise oral dosing in rodents.
-
Select the appropriate gavage needle size. For mice, a 20-22 gauge, 1-1.5 inch curved needle with a ball tip is typically used.[10]
-
Calculate the administration volume. The volume should not exceed 10 ml/kg body weight for mice.[10]
-
Gently restrain the animal and insert the gavage needle along the roof of the mouth, allowing the animal to swallow the tip before advancing it into the esophagus.
-
Administer the solution slowly. [10] To reduce stress, precoating the gavage needle with a sucrose solution can be beneficial.[11]
Animal Models of Oxidative Stress
The choice of animal model is critical and should align with the specific research question. Here, we detail two widely used and well-characterized models.
3.2.1. D-Galactose-Induced Aging Model in Mice
Chronic administration of D-galactose induces an accelerated aging phenotype characterized by increased oxidative stress, cognitive decline, and immune dysfunction.[12][13]
Protocol:
-
Animals: 8-week-old male C57BL/6 mice.
-
Induction: Administer D-galactose (100-500 mg/kg body weight) via subcutaneous or intraperitoneal injection daily for 6-8 weeks.[13][14]
-
Treatment Groups:
-
Control group: Saline injection + vehicle oral gavage.
-
D-galactose group: D-galactose injection + vehicle oral gavage.
-
D-galactose + this compound group(s): D-galactose injection + this compound oral gavage at different doses.
-
-
Endpoint: At the end of the treatment period, collect blood and tissues (brain, liver, kidney) for biomarker analysis.
3.2.2. Hepatic Ischemia-Reperfusion (I/R) Injury Model in Rats
This model mimics the oxidative stress injury that occurs during liver transplantation and other surgical procedures involving temporary cessation of blood flow.[15][16][17]
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane or pentobarbital).
-
Perform a midline laparotomy to expose the liver.
-
Induce partial hepatic ischemia by clamping the portal vein and hepatic artery supplying the left and median lobes of the liver for 45-60 minutes.[15][18][19]
-
Remove the clamp to initiate reperfusion.
-
-
Treatment Groups:
-
Sham group: Undergo the surgical procedure without vascular occlusion.
-
I/R group: Receive vehicle administration prior to ischemia.
-
I/R + this compound group: Receive this compound administration (intravenously or orally) prior to ischemia.
-
-
Endpoint: Collect blood and ischemic liver lobes after a defined reperfusion period (e.g., 2-24 hours) for biomarker analysis.
Caption: General experimental workflow for evaluating this compound.
Analysis of Oxidative Stress Biomarkers
Lipid Peroxidation: Malondialdehyde (MDA) Assay
MDA is a major end-product of lipid peroxidation and a widely used biomarker of oxidative damage.[1]
Protocol (Thiobarbituric Acid Reactive Substances - TBARS Assay):
-
Tissue Homogenization: Homogenize 100 mg of tissue in 1 ml of ice-cold RIPA buffer with protease inhibitors. Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Reaction Mixture: In a microcentrifuge tube, add:
-
100 µl of tissue homogenate
-
100 µl of 10% SDS
-
500 µl of 0.8% Thiobarbituric Acid (TBA) in 10% acetic acid (pH 3.5)
-
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Extraction: Cool the tubes on ice and add 1 ml of n-butanol:pyridine (15:1, v/v). Vortex vigorously and centrifuge at 4,000 x g for 10 minutes.
-
Measurement: Measure the absorbance of the upper organic layer at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane. Normalize the results to the protein concentration.
Note: HPLC-based methods offer higher specificity for MDA quantification.[20][21]
Antioxidant Enzyme Activity: Superoxide Dismutase (SOD) Assay
SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. Its activity is a key indicator of the endogenous antioxidant defense capacity.
Protocol (based on commercial kits, e.g., Cayman Chemical, Sigma-Aldrich):
-
Sample Preparation: Prepare tissue homogenates or cell lysates as per the kit's instructions.[5][6] Typically, this involves homogenization in a specific buffer followed by centrifugation.
-
Assay Principle: These kits often utilize a system that generates superoxide radicals (e.g., xanthine oxidase and hypoxanthine). The superoxide radicals then react with a detector molecule to produce a colored product. SOD in the sample will inhibit this reaction.
-
Procedure:
-
Add samples and standards to a 96-well plate.
-
Add the reaction components as per the kit protocol.
-
Incubate for the recommended time.
-
Measure the absorbance at the specified wavelength.
-
-
Calculation: Calculate the SOD activity based on the inhibition of the colorimetric reaction compared to the standard curve.[22]
Reduced Glutathione (GSH) Level
GSH is a major non-enzymatic antioxidant that plays a crucial role in detoxifying ROS. The ratio of reduced (GSH) to oxidized (GSSG) glutathione is an indicator of cellular redox status.
Protocol (based on commercial colorimetric kits, e.g., Cell Biolabs):
-
Sample Preparation: Deproteinize tissue homogenates or cell lysates using metaphosphoric acid (MPA).[23]
-
Assay Principle: The assay is typically based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.[24]
-
Procedure:
-
Add samples and GSH standards to a 96-well plate.
-
Add the reaction reagents, including DTNB and glutathione reductase.
-
Incubate at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculation: Determine the GSH concentration from the standard curve.[24]
Note: HPLC methods can also be used for the simultaneous quantification of GSH and GSSG.[2][3][4]
NF-κB Activation: Western Blot Analysis
The activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus.
Protocol:
-
Protein Extraction:
-
For total protein: Lyse tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic extraction kit.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for total/cytoplasmic fraction).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control. An increase in phospho-IκBα and nuclear p65 indicates NF-κB activation.[25][26][27]
Data Presentation and Interpretation
Summarize quantitative data in tables for clear comparison between experimental groups.
Table 1: Hypothetical Oxidative Stress Biomarker Data
| Group | MDA (nmol/mg protein) | SOD Activity (U/mg protein) | GSH (µmol/g tissue) |
| Control | 1.2 ± 0.2 | 15.6 ± 1.8 | 8.5 ± 0.9 |
| Oxidative Stress Model | 4.5 ± 0.5 | 8.2 ± 1.1 | 4.1 ± 0.6* |
| Model + Petunidin (25 mg/kg) | 3.1 ± 0.4# | 11.5 ± 1.3# | 6.2 ± 0.7# |
| Model + Petunidin (50 mg/kg) | 2.0 ± 0.3# | 14.1 ± 1.5# | 7.8 ± 0.8# |
| Data are presented as mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. Oxidative Stress Model. |
Table 2: Hypothetical NF-κB Activation Data (Relative Densitometry)
| Group | p-IκBα / IκBα | Nuclear p65 / Lamin B1 |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Oxidative Stress Model | 3.8 ± 0.4 | 4.2 ± 0.5 |
| Model + Petunidin (50 mg/kg) | 1.5 ± 0.2# | 1.8 ± 0.3# |
| Data are presented as mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. Oxidative Stress Model. |
Conclusion
The protocols and application notes provided in this guide offer a robust framework for investigating the therapeutic potential of this compound in preclinical models of oxidative stress. By employing these standardized methodologies, researchers can generate reliable and reproducible data, contributing to a deeper understanding of the mechanisms of action of this promising natural compound and paving the way for its potential translation into clinical applications.
References
- Sies, H. (1997). Oxidative stress: Oxidants and antioxidants. Experimental Physiology, 82(2), 291-295.
- FooDB. (2010). Showing Compound this compound (FDB017317).
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- Wikipedia. (2022). Petunidin-3-O-glucoside.
- Agarwal, R., & Chase, S. D. (2002). Rapid, fluorimetric-liquid chromatographic determination of malondialdehyde in biological and food samples.
- PubChem. This compound.
- Marklund, S., & Marklund, G. (1974). Involvement of the superoxide anion radical in the autoxidation of pyrogallol and a convenient assay for superoxide dismutase. European Journal of Biochemistry, 47(3), 469-474.
- Maestro. (n.d.). Technical Manual Total Glutathione (T-GSH)/Oxidized Glutathione (GSSG) Colorimetric Assay Kit.
- Tie, F., et al. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. PMC.
- Haskap Berry Benefits: Anthocyanins, Brain Health, and Cardiovascular Effects. (2026). Examine.com.
- He, J., & Giusti, M. M. (2010). Anthocyanins: natural colorants with health-promoting properties. Annual Review of Food Science and Technology, 1, 163-187.
- Gella, A., & Bruguera, P. (2001). A simple HPLC/DAD method validation for the quantification of malondialdehyde in rodent's brain. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 945-950.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Total Glutathione (GSSG/GSH) Assay Kit.
- Elk Biotechnology. (n.d.). Malondialdehyde MDA Assay Kit Instruction.
- Ho, S. C., et al. (2003). D-galactose-induced ageing in mice: a model for the study of the anti-ageing effects of drugs. Journal of Pharmacy and Pharmacology, 55(9), 1291-1296.
- Glanemann, M., et al. (2003). A new model of segmental hepatic ischemia and reperfusion in the rat. Journal of Surgical Research, 114(1), 58-65.
- Song, Y., et al. (2013). Protocol for establishing d-galactose (D-Gal)-induced senescence of...
- Alleviating D-Galactose-Induced Aging in Mice by Modulating Gut-Liver Axis Using Lactiplantibacillus plantarum TY-Y10. (2024). PubMed Central.
- d-galactose-induced aging mouse: Topics by Science.gov. (n.d.).
- Establishment of the mimetic aging effect in mice caused by D-galactose. (2008).
- -Experimental design of rat ischemic model of partial hepatic ischemia... (n.d.).
- Rat model of 30 minutes of warm 70% ischemia with various reperfusion... (n.d.).
- Measurement of NF-κB activation in TLR-activ
- Monitoring the Levels of Cellular NF-κB Activation St
- Could I quantify NF-kB activation in whole cell lysate? (2013).
- Western blot analysis of IκBα and NF-κB expression and activation in... (n.d.).
- Polyphenols AS. (n.d.). This compound.
- FooDB. (2010). Showing Compound this compound (FDB017317).
- Wikipedia. (2022). Petunidin-3-O-glucoside.
- 57 questions with answers in ORAL GAVAGE | Science topic. (n.d.).
- SimLivA–Modeling ischemia-reperfusion injury in the liver: A first step towards a clinical decision support. (2023). livermetabolism.com.
- South Dakota State University. (n.d.). Oral Gavage - Rodent - Research.
- Novel Models for Assessing and Pathophysiology of Hepatic Ischemia–Reperfusion Injury Mechanisms. (2024). MDPI.
- Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O-glucoside and Petunidin-3. (2024). PubMed.
- A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. (2014). NIH.
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Application Note: High-Purity Purification of Petunidin 3-glucoside from Complex Matrices Using Solid-Phase Extraction
Abstract
Petunidin 3-glucoside, a prominent anthocyanin found in deeply colored fruits and vegetables, is a subject of intense research due to its antioxidant properties and potential as a natural colorant.[1][2] Obtaining high-purity this compound is a critical prerequisite for accurate bioactivity studies and for its application in the pharmaceutical and nutraceutical industries. However, its isolation from natural sources is challenging due to the presence of complex interfering compounds such as sugars, organic acids, and other polyphenols.[3][4] This application note provides a comprehensive, field-proven protocol for the purification of this compound using reversed-phase solid-phase extraction (SPE) with C18 cartridges. We will delve into the mechanistic principles behind each step, from initial sample extraction to final elution, providing researchers with a robust and validated methodology.
Introduction: The Scientific Imperative for Purifying this compound
This compound is a water-soluble flavonoid belonging to the anthocyanin class, responsible for the vibrant purple-red hues of many plants, including grapes, bilberries, and other berries.[2][5] Its chemical structure, characterized by a glycosylated polyketide backbone, endows it with significant antioxidant potential.[1][6]
Chemical Profile: this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxy-5-methoxy-phenyl)-5,7-dihydroxy-chromen-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride | [7] |
| Chemical Formula | C₂₂H₂₃O₁₂Cl | [7] |
| Molecular Weight | 514.9 g/mol | [7] |
| Solubility | Highly water-soluble | [7] |
| Stability | Prone to degradation at temperatures >40°C and sensitive to pH changes.[7][8][9] Requires acidic conditions for stability of the flavylium cation. | |
The primary challenge in working with this compound is its inherent instability and the complexity of its native matrix. Crude plant extracts are laden with highly polar compounds (sugars, salts, acids) and other less polar phenolics that can interfere with analytical quantification and biological assays, and may even accelerate the degradation of the target anthocyanin.[4][10] Solid-phase extraction (SPE) presents an elegant solution, offering a simple, cost-effective, and efficient technique to remove these impurities and concentrate the analyte of interest.[3][11][12]
The Principle of Reversed-Phase SPE for Anthocyanin Isolation
This protocol utilizes reversed-phase SPE, a chromatographic technique that separates molecules based on their polarity. The stationary phase is nonpolar (e.g., C18 silica), while the mobile phase is polar.
The core mechanism relies on the following principles:
-
Retention: When the crude aqueous extract is loaded onto the C18 cartridge, the relatively nonpolar aglycone backbone of this compound engages in hydrophobic interactions with the long alkyl chains of the C18 sorbent.
-
Wash/Elution of Impurities: Highly polar impurities, such as sugars and organic acids, have minimal affinity for the nonpolar sorbent and are readily washed away with a polar solvent (acidified water).[11]
-
Analyte Elution: The retained this compound is then selectively eluted by introducing a less polar solvent (e.g., acidified methanol). This organic solvent disrupts the hydrophobic interactions between the anthocyanin and the C18 sorbent, releasing it from the column for collection.[11][13]
This selective retention and elution allow for the effective separation of this compound from its complex matrix, yielding a purified and concentrated fraction. While C18 is a robust and widely used sorbent, other chemistries like mixed-mode cation-exchange SPE can offer even greater selectivity by leveraging the unique positive charge of the anthocyanin's flavylium cation at low pH.[4][14]
Experimental Workflow and Protocols
The entire process, from raw plant material to a purified analyte, is a multi-stage workflow. Each stage is critical for ensuring high recovery and purity.
Part A: Protocol for Crude Extract Preparation
Causality: The goal of this stage is to efficiently extract anthocyanins from the plant matrix while preserving their structural integrity. The use of an acidified organic solvent is critical; the acid maintains a low pH environment, ensuring the this compound exists predominantly in its stable, colored flavylium cation form, while the organic solvent aids in disrupting cell membranes for efficient extraction.[13][15]
Materials:
-
Plant material (e.g., 50 g of fresh or frozen berries)
-
Extraction Solvent: Methanol (or Ethanol) with 0.1% Trifluoroacetic Acid (TFA) or 1% Formic Acid (v/v)
-
Blender/homogenizer
-
Centrifuge and appropriate tubes
-
Rotary evaporator
Procedure:
-
Homogenization: Homogenize 50 g of plant material with 200 mL of cold Extraction Solvent for 2-3 minutes.
-
Filtration: Filter the homogenate through cheesecloth or a coarse filter paper to remove large particulate matter.
-
Centrifugation: Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C to pellet fine suspended solids.[13]
-
Collection: Decant and collect the supernatant. Repeat the extraction on the pellet with another 100 mL of Extraction Solvent and combine the supernatants.
-
Concentration: Concentrate the combined supernatants using a rotary evaporator with the water bath temperature set below 40°C.[7][13] Evaporate until all organic solvent is removed, leaving a final aqueous volume of approximately 20-25 mL.
-
Final Clarification: Centrifuge the final aqueous concentrate at 10,000 x g for 10 minutes to remove any precipitated matter. The resulting supernatant is the crude extract ready for SPE.
Part B: Protocol for Solid-Phase Extraction
Causality: This is the core purification step. Conditioning solvates the C18 chains, activating the stationary phase. Equilibration prepares the column for the aqueous sample, preventing analyte breakthrough. The wash step's polarity is tuned to remove polar interferences without prematurely eluting the target analyte. Finally, the elution solvent is nonpolar enough to disrupt the sorbent-analyte interaction but polar enough to be a good solvent for the anthocyanin.
Materials & Equipment:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Solvents: Methanol (HPLC grade), Deionized Water
-
Acids: Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
Collection vials
Solvent Preparation:
-
Conditioning Solvent: 100% Methanol
-
Equilibration Solvent: 0.1% TFA in Water
-
Wash Solvent: 0.1% TFA in Water
-
Elution Solvent: Methanol with 0.1% TFA
Procedure:
-
Conditioning: Pass 10 mL of Methanol through the C18 cartridge. Do not allow the cartridge to go dry. This activates the nonpolar stationary phase.[16]
-
Equilibration: Pass 10 mL of Equilibration Solvent (0.1% TFA in Water) through the cartridge. Do not allow it to go dry. This primes the column for the aqueous sample.[11][16]
-
Sample Loading: Slowly load the prepared crude aqueous extract (from Part A) onto the cartridge. A flow rate of approximately 1-2 mL/min is recommended. Collect the flow-through to check for analyte loss later, if desired.
-
Washing: Wash the cartridge with 15 mL of Wash Solvent (0.1% TFA in Water). This step removes sugars, acids, and other highly polar impurities.[11]
-
Elution: Place a clean collection vial under the cartridge. Elute the purified this compound by passing 10 mL of Elution Solvent (Methanol with 0.1% TFA) through the cartridge. The purple-red band of anthocyanins should be visibly moving down and into the collection vial.
Part C: Protocol for Post-SPE Processing and Storage
Causality: The purified fraction is in an organic solvent, which is often incompatible with downstream applications. Evaporation under mild conditions is necessary. Due to the inherent instability of anthocyanins, proper storage is paramount to prevent degradation.[7]
-
Solvent Evaporation: Dry the eluted fraction using a gentle stream of nitrogen or a centrifugal vacuum concentrator. Avoid high temperatures.
-
Reconstitution: Reconstitute the dried, purified this compound in a solvent appropriate for your downstream analysis (e.g., mobile phase for HPLC) or application.
-
Storage: For long-term storage, keep the purified analyte in an amber vial in the dark at temperatures below -5°C.[7]
Method Validation and Troubleshooting
A self-validating protocol requires built-in checks for performance. Researchers should validate this method for their specific matrix.
Key Validation Parameters:
-
Purity Assessment: Analyze the crude extract and the final purified fraction by HPLC-DAD at 520 nm (for anthocyanins) and 280 nm (for general phenolics). A significant reduction in non-target peaks at 280 nm alongside a prominent peak for this compound at 520 nm indicates successful purification.[7] Purity can exceed 97% with this method.[7]
-
Recovery Calculation: Quantify the amount of this compound in the crude extract and the final eluate (using a reference standard) to calculate the percentage recovery. Recovery rates for anthocyanins using C18 SPE are typically high.
-
Reproducibility: Perform the extraction in triplicate to ensure the method yields consistent results.[17]
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Recovery | - Sample overload.- Cartridge drying out during steps.- Incomplete elution.- Analyte degradation (high temp/pH). | - Use a larger cartridge or dilute the sample.- Maintain liquid level above the sorbent bed.- Increase elution solvent volume or use a stronger solvent (e.g., acidified acetonitrile).- Ensure all steps are performed at low temp and with acidified solvents. |
| Poor Purity | - Insufficient washing.- Channeling in the SPE bed.- Co-elution of similar compounds. | - Increase the volume of the wash solvent.- Ensure a slow, consistent flow rate during loading and washing.- Optimize wash/elution solvents; consider a weaker elution solvent for fractional elution. |
| Color Loss | - Analyte degradation due to pH shift or temperature. | - Double-check that all solvents are properly acidified.- Keep samples cold and protected from light throughout the process. |
Conclusion
Solid-phase extraction with C18 cartridges provides a reliable, efficient, and scalable method for the purification of this compound from complex natural product extracts.[3][13] The protocol detailed herein is built on established chromatographic principles and emphasizes the critical parameters—pH, temperature, and solvent polarity—that govern a successful separation. By explaining the causality behind each step, this guide equips researchers and drug development professionals with a robust tool to obtain high-purity this compound, enabling more accurate and reliable downstream research and application development.
References
- Biolink Group. This compound › Polyphenols AS. URL: https://www.polyphenols.com/products/petunidin-3-glucoside
- Diaconeasa, Z., et al. (2015). High-Purity Anthocyanins Isolation Using Solid Phase Extraction Tehniques. Journal of Faculty of Food Engineering, Ştefan cel Mare University, 14(4), 332-339. [URL: https://www.fia.usv.ro/fiajournal/index.php/FENS/article/view/289]
- He, J., & Giusti, M. M. (2011). High-purity isolation of anthocyanins mixtures from fruits and vegetables--a novel solid-phase extraction method using mixed mode cation-exchange chromatography. Journal of Chromatography A, 1218(44), 7914–7922. URL: https://pubmed.ncbi.nlm.nih.gov/21996328/
- Castañeda-Ovando, A., et al. (2016). A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes. Molecules, 21(10), 1283. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274291/
- FooDB. (2010). Showing Compound this compound (FDB017317). URL: https://foodb.ca/compounds/FDB017317
- Kraemer-Schafhalter, A., Fuchs, H., & Pfannhauser, W. (1998). Solid‐phase extraction (SPE)—a comparison of 16 materials for the purification of anthocyanins from aronia melanocarpa var Nero. Journal of the Science of Food and Agriculture, 78(3), 435-444. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1097-0010(199811)78:3%3C435::AID-JSFA149%3E3.0.CO;2-I
- The Ohio State University. (n.d.). Anthocyanin Purification Method. Available Technologies | Inventions. URL: https://innovate.osu.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/443651
- ChemicalBook. (n.d.). This compound | 6988-81-4. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5255099_EN.htm
- Wikipedia. (2022, December 28). Petunidin-3-O-glucoside. URL: https://en.wikipedia.org/wiki/Petunidin-3-O-glucoside
- Zhang, Y., et al. (2020). The possible thermal degradation pathways of delphinidin and petunidin. Food Chemistry, 311, 126002. URL: https://www.researchgate.
- Nielsen, K. F., et al. (2010). Explorative Solid-Phase Extraction (E-SPE) for Accelerated Microbial Natural Product Discovery, Dereplication, and Purification. Journal of Natural Products, 73(6), 1145–1150. URL: https://pubs.acs.org/doi/10.1021/np100146n
- Fernandes, A., et al. (2024). A Reliable and Fast Two-Step Solid-Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Sources. Preprints.org. URL: https://www.preprints.org/manuscript/202407.1379/v1
- Diaconeasa, Z., et al. (2016). High-purity Anthocyanins Isolation using Solid Phase Extraction Tehniques. ResearchGate. URL: https://www.researchgate.net/publication/305877148_High-purity_Anthocyanins_Isolation_using_Solid_Phase_Extraction_Tehniques
- Fernandes, A., et al. (2024). Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Source. Preprints.org. URL: https://www.preprints.org/manuscript/202407.1379/v1
- University of Washington. (n.d.). C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. UW Proteomics Resource. URL: https://proteomicsresource.washington.edu/protocols/c18-cartridge-spe-for-ms-analysis/
- U.S. Environmental Protection Agency. (2016). Validation of SPE Products and Associated Procedures with EPA Method 625.1. URL: https://www.epa.
- Castañeda-Ovando, A., et al. (2017). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Molecules, 22(10), 1634. URL: https://www.mdpi.com/1420-3049/22/10/1634
- Tzima, K., et al. (2022). A Validated Ultrasound-Assisted Extraction Coupled with SPE-HPLC-DAD for the Determination of Flavonoids in By-Products of Plant Origin. Molecules, 27(19), 6608. URL: https://www.mdpi.com/1420-3049/27/19/6608
- de la Ossa, P. G., et al. (2021). Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters. Polymers, 13(15), 2471. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349007/
- Gao, S., et al. (2016). Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature. Molecules, 21(10), 1318. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274315/
- Cardoso, C. E., et al. (2015). Optimization and Validation of a Method using SPE and LC-APCI-MS/MS for Determination of Pharmaceuticals in Surface and Public Supply Water. Journal of the Brazilian Chemical Society, 26(8), 1599-1609. URL: https://www.researchgate.
- Mahdavi, S. A., et al. (2022). Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. Molecules, 27(19), 6563. URL: https://www.mdpi.com/1420-3049/27/19/6563
- BenchChem. (2025). Application Notes and Protocols for the Solid-Phase Extraction of Peonidin 3-rutinoside. URL: https://www.benchchem.com/application-notes/solid-phase-extraction-peonidin-3-rutinoside
- Advion Interchim Scientific. (n.d.). The Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice. URL: https://www.advion.com/products/the-extraction-identification-purification-and-quantitation-of-cyanidin-3-glucoside-in-black-rice/
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High-speed counter-current chromatography for Petunidin 3-glucoside isolation.
Application Note & Protocol
Topic: High-Speed Counter-Current Chromatography for High-Purity Isolation of Petunidin 3-glucoside
Audience: Researchers, Scientists, and Drug Development Professionals
A Modern Approach to Anthocyanin Purification: Isolating this compound with High-Speed Counter-Current Chromatography
As a Senior Application Scientist, my focus is on developing robust and efficient purification methodologies for high-value natural products. Anthocyanins, such as this compound, represent a class of compounds with significant therapeutic and nutraceutical potential; however, their inherent instability and the complexity of their natural matrices pose considerable purification challenges. Traditional solid-phase chromatography methods often suffer from irreversible sample adsorption, solvent-induced degradation, and low sample recovery.[1][2]
This application note details a comprehensive protocol for the isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC). This all-liquid partition chromatography technique circumvents the limitations of solid-support methods, offering complete sample recovery and preserving the integrity of sensitive molecules.[1][3][4][5] We will explore the entire workflow, from the rationale behind solvent system selection to the final purity verification, providing a self-validating system for obtaining high-purity this compound.
Understanding the Target Molecule: this compound
This compound is a prominent anthocyanin responsible for the deep red and purple coloration in many fruits and berries, including blueberries, blackcurrants, and grapes.[6][7] Its structure, characterized by a flavonoid backbone with a glucose moiety, renders it highly polar and water-soluble.[8][9] This polarity is a critical factor in designing the HSCCC separation strategy.
| Property | Details | Source |
| Chemical Formula | C₂₂H₂₃O₁₂⁺ | |
| Molar Mass | 479.41 g/mol | |
| Class | Anthocyanin (Flavonoid) | [6][9] |
| Key Structural Features | Petunidin aglycone O-glycosidically linked to a glucose moiety at the C3 position.[6] | |
| Solubility | Highly water-soluble. | [9] |
The HSCCC Isolation Workflow: A Principle-Driven Protocol
The successful isolation of this compound hinges on a systematic, multi-step approach. The following diagram illustrates the logical flow from raw plant material to the verified, pure compound.
Caption: Overall workflow for this compound isolation.
Part 1: Crude Extract Preparation and Enrichment
The objective of this initial phase is to efficiently extract anthocyanins from the plant matrix and concentrate them for HSCCC analysis.
Protocol 1.1: Extraction
-
Source Material: Select high-content plant material, such as freeze-dried blueberries or blackcurrants.
-
Solvent Preparation: Prepare an extraction solvent of methanol (or ethanol) and water (70:30, v/v) acidified with 0.1% hydrochloric acid (HCl) or formic acid. The acidic environment is crucial for maintaining the stability of the anthocyanins in their colored flavylium cation form.[10]
-
Extraction Process: Macerate 100 g of powdered plant material with 1 L of the acidified solvent. Sonicate the mixture for 30 minutes at room temperature.
-
Filtration: Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.
Protocol 1.2: Solid-Phase Enrichment (Optional but Recommended)
For complex matrices, an enrichment step can significantly improve the efficiency of the subsequent HSCCC separation by removing sugars, organic acids, and other highly polar compounds.[3][10][11]
-
Resin Preparation: Prepare a column with Amberlite® XAD-7 resin, and wash it thoroughly with methanol followed by deionized water.
-
Sample Loading: Dissolve the crude extract from Protocol 1.1 in water and apply it to the prepared XAD-7 column.
-
Washing: Wash the column with two column volumes of water to elute sugars and other non-retained polar impurities.
-
Elution: Elute the bound anthocyanins with acidified methanol (0.1% HCl).
-
Final Concentration: Concentrate the anthocyanin-rich eluate using a rotary evaporator as described previously. This yields the enriched extract for HSCCC.
Part 2: The Core of HSCCC - Solvent System Selection
This is the most critical stage in developing a successful HSCCC method. The goal is to find a two-phase solvent system where the target compound, this compound, has an ideal partition coefficient (K).
The Causality of the Partition Coefficient (K): The K value is the ratio of the concentration of the solute in the stationary phase to its concentration in the mobile phase (K = C_stat / C_mob).
-
If K is too low (< 0.5) , the compound has low affinity for the stationary phase and will elute quickly with the mobile phase, resulting in poor separation from other hydrophilic compounds.
-
If K is too high (> 2.0) , the compound is strongly retained in the stationary phase, leading to excessively long run times and significant peak broadening.
-
The ideal K value range for most HSCCC separations is between 0.5 and 1.0 .[12]
Protocol 2.1: Determining the Partition Coefficient (K)
-
System Preparation: Prepare a candidate two-phase solvent system from the table below by mixing the solvents in a separatory funnel. Shake vigorously and allow the layers to separate completely.
-
Sample Addition: Add a small amount (~1 mg) of the enriched anthocyanin extract to a test tube containing 2 mL of the upper phase and 2 mL of the lower phase from the selected system.
-
Equilibration: Vortex the tube for 1 minute to allow the anthocyanins to partition between the two phases. Centrifuge briefly to ensure complete phase separation.
-
Analysis: Carefully withdraw an aliquot from both the upper and lower phases. Analyze the concentration of this compound in each phase using HPLC-UV/Vis at 520 nm.
-
Calculation: Calculate K using the formula: K = A_upper / A_lower (if the upper phase is stationary) or K = A_lower / A_upper (if the lower phase is stationary).
Recommended Solvent Systems for Anthocyanin Separation
The following table presents solvent systems widely cited for anthocyanin separation. The TMBE/n-Butanol/ACN/Water system is a highly effective starting point.[3][11][13][14]
| Solvent System Composition (v/v/v/v) | Acidifier | Target K-value | Suitability for this compound |
| TMBE / n-Butanol / Acetonitrile / Water (1:4:1:5) | 0.01% TFA | 0.5 - 1.5 | Excellent. A well-documented system for separating acylated and non-acylated anthocyanins.[14] |
| TMBE / n-Butanol / Acetonitrile / Water (2:2:1:5) | 0.1% TFA | 0.4 - 1.2 | Very Good. Offers slightly different selectivity and is a good alternative for optimization.[3][11] |
| Ethyl Acetate / n-Butanol / Water (3:1:4) | 0.5% Acetic Acid | 0.6 - 2.0 | Good. A more classical system, may require optimization for complex glycosides.[10] |
TMBE: tert-Butyl methyl ether; ACN: Acetonitrile; TFA: Trifluoroacetic acid
Part 3: HSCCC Operation and Fractionation
With an optimized solvent system (e.g., TMBE/n-Butanol/ACN/Water at 1:4:1:5 with 0.01% TFA), the preparative isolation can proceed.
Caption: Principle of HSCCC liquid-liquid partitioning.
Protocol 3.1: Instrument Setup and Separation
| Parameter | Setting | Rationale |
| Solvent System | TMBE/n-Butanol/ACN/Water (1:4:1:5) + 0.01% TFA | Selected based on optimal K-value determination. |
| Elution Mode | Head-to-Tail (Upper phase as mobile phase) | Since this compound is polar, the aqueous lower phase is typically used as the stationary phase. |
| Revolution Speed | 850 - 900 rpm | Ensures high retention of the stationary phase without causing excessive emulsification.[15] |
| Flow Rate | 1.5 - 2.0 mL/min | Provides a balance between separation time and resolution.[15] |
| Temperature | 25°C | Maintains stable solvent properties and protects the thermally sensitive anthocyanins.[15] |
| Detection | UV-Vis at 520 nm | This is the characteristic wavelength for maximum absorbance of anthocyanins.[10][16] |
Step-by-Step Procedure:
-
Solvent Preparation: Prepare 1 L of the chosen two-phase solvent system. Degas both phases by sonication for 10 minutes.
-
Column Filling: Fill the entire HSCCC column with the stationary phase (the lower aqueous phase).
-
Equilibration: Set the revolution speed to 850 rpm. Pump the mobile phase (the upper organic phase) into the column at 2.0 mL/min. Continue pumping until the stationary phase front emerges from the column outlet and hydrodynamic equilibrium is reached (indicated by a stable baseline and pressure).
-
Stationary Phase Retention (Sf): Measure the volume of the stationary phase displaced during equilibration (Vs). Calculate Sf = (Vc - Vs) / Vc, where Vc is the total column volume. An Sf value > 70% is desirable.
-
Sample Injection: Dissolve 200 mg of the enriched extract in 10 mL of a 1:1 mixture of the upper and lower phases. Inject this solution through the sample loop.[14]
-
Elution and Fraction Collection: Continue pumping the mobile phase at 2.0 mL/min. Monitor the eluate at 520 nm and collect fractions (e.g., 5 mL per tube) as peaks are detected.
-
Post-Run: After the target peaks have eluted, stop the run and collect the contents of the column to ensure complete sample recovery.
Part 4: Purity Verification
The purity of the collected fractions containing this compound must be confirmed using an orthogonal method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 4.1: HPLC Analysis
-
Sample Preparation: Evaporate the solvent from the collected HSCCC fractions under vacuum. Reconstitute the residue in the HPLC mobile phase A.
-
HPLC Conditions:
| Parameter | Setting |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water / Formic Acid (90:10, v/v) |
| Mobile Phase B | Acetonitrile / Formic Acid (90:10, v/v) |
| Gradient | 5% to 30% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 520 nm |
| Injection Volume | 20 µL |
-
Analysis: Inject the prepared sample. The purity of this compound is determined by the peak area percentage at 520 nm. Successful HSCCC isolation should yield purities greater than 95%.[14]
Conclusion
High-Speed Counter-Current Chromatography provides a powerful, preparative-scale solution for the challenging task of isolating polar and labile natural products.[17][18][19] By eliminating the solid support, HSCCC maximizes recovery and minimizes the risk of sample degradation, making it an ideal technology for purifying high-value compounds like this compound. The protocol detailed herein, grounded in the systematic selection of the two-phase solvent system, offers a reliable and scalable method for researchers in natural product chemistry and drug development.
References
- Degenhardt, A., Knapp, H., & Winterhalter, P. (2000). Separation and purification of anthocyanins by high-speed countercurrent chromatography and screening for antioxidant activity. Journal of Agricultural and Food Chemistry, 48(2), 338-343. [Link]
- Degenhardt, A., Knapp, H., & Winterhalter, P. (2000). Separation and Purification of Anthocyanins by High-Speed Countercurrent Chromatography and Screening for Antioxidant Activity. American Chemical Society. [Link]
- Degenhardt, A., Knapp, H., & Winterhalter, P. (2000). Separation and purification of anthocyanins by high-speed countercurrent chromatography and screening for antioxidant activity. Semantic Scholar. [Link]
- Rostagno, M. A., & Prado, J. M. (Eds.). (2013).
- Dai, J., & Mumper, R. J. (2010). Recent Advances in Anthocyanin Analysis and Characterization. Current pharmaceutical analysis, 6(3), 170-183. [Link]
- Ito, Y. (2005). Organic high ionic strength aqueous two-phase solvent system series for separation of ultra-polar compounds by spiral high-speed counter-current chromatography.
- Tian, Y., Zhang, T., & Tso, T. (2007). Preparative isolation and purification of anthocyanins from purple sweet potato by high-speed counter-current chromatography.
- FooDB. (2010). Showing Compound this compound (FDB017317). FooDB. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Hubert, J., et al. (2022). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities.
- Agilent Technologies. (n.d.). Analysis of Anthocyanins in Common Foods Using an Agilent Poroshell 120 SB-C18. Agilent Technologies. [Link]
- Van der Westhuizen, J. H. (2010). Countercurrent chromatography in the preparative separation of plant-derived natural products.
- Cui, Q., et al. (2011). Optimization of high-speed counter-current chromatography for separation of polyphenols from the extract of hawthorn (Crataegus laevigata) with response surface methodology.
- Wikipedia. (n.d.).
- Dey, P., & Roy, S. (2022). High Speed Counter-Current Chromatography: A Modern Tool for Selective and Greener Extraction of Bioactive Phytochemicals from Rhubarb. International Journal of Pharmaceutical Sciences and Research. [Link]
- Wikipedia. (n.d.). Petunidin-3-O-glucoside. Wikipedia. [Link]
- Ito, Y. (2000). Golden rules and pitfalls in selecting optimum conditions for high-speed counter-current chromatography.
- Oka, H., et al. (1995). Chapter 8 Separation and purification of natural products (medicinal herbs) by high speed countercurrent chromatography.
- Polyphenols AS. (n.d.). This compound. Biolink Group. [Link]
- Friesen, J. B., & Pauli, G. F. (2005). General procedure and recommendable solvent systems in HSCCC systematic separation.
- Fischer, N., et al. (1991). Applications of high-speed counter-current chromatography for the separation and isolation of natural products.
- Liu, D., et al. (2012). Hydrophilic organic/salt-containing aqueous two-phase solvent system for counter-current chromatography: A novel technique for separation of polar compounds.
- OIV. (n.d.). HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II).
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Application Note: A Comprehensive Guide to the Structural Elucidation of Petunidin 3-glucoside using NMR Spectroscopy
Introduction
Petunidin 3-glucoside is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue hues in many flowers, fruits, and vegetables.[1] Beyond its role as a natural colorant, it is recognized for its antioxidant properties and potential health benefits, making it a compound of significant interest in the pharmaceutical, nutraceutical, and food science industries.[2] Accurate structural elucidation is a critical first step in any research or development pipeline, ensuring compound identity, purity, and providing the foundation for understanding its bioactivity and mechanism of action.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of molecular structures in solution.[1][3][4] Its non-destructive nature and the wealth of information it provides on the chemical environment and connectivity of atoms make it indispensable for natural product chemistry.[3][5] This guide provides a detailed, in-depth protocol for the complete structural assignment of this compound using a suite of 1D and 2D NMR experiments. It is designed for researchers, scientists, and drug development professionals seeking to apply these powerful techniques with confidence and precision.
PART 1: Foundational Principles and Experimental Strategy
The core of NMR-based structure elucidation lies in piecing together molecular fragments by observing interactions between atomic nuclei in a strong magnetic field. For a molecule like this compound, which consists of a flavonoid aglycone and a sugar moiety, a multi-pronged approach is required.
-
1D NMR (¹H and ¹³C): These are the initial survey experiments. The ¹H NMR spectrum provides information on the number and type of protons (aromatic, sugar, methoxy) and their immediate neighbors through spin-spin coupling.[6] The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments provide the crucial connectivity information.[4][6]
-
COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is exceptionally useful for tracing the proton network within the glucose unit and identifying coupled protons on the aromatic rings.[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J_CH). It acts as a bridge, allowing the assignment of a carbon resonance once its attached proton's signal is known.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds, ²J_CH and ³J_CH). These long-range correlations are essential for connecting disparate parts of the molecule, such as linking the glucose unit to the aglycone, identifying quaternary (non-protonated) carbons, and assembling the aglycone's ring structure.[9][11]
-
Experimental Workflow
The logical flow of experiments is designed to build the structure piece by piece, from initial observation to final confirmation.
Caption: Experimental workflow for NMR-based structural elucidation.
PART 2: Protocols for Data Acquisition
Protocol 1: Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample. For anthocyanins like this compound, maintaining the stability of the flavylium cation is paramount for obtaining sharp, well-resolved spectra.
Rationale for Solvent Choice: Anthocyanins exist in different structural forms depending on the pH. In neutral or basic solutions, they can convert to colorless or degraded forms, leading to broad or absent NMR signals.[12] An acidified solvent, typically methanol-d4 (CD3OD) with a small amount of deuterated trifluoroacetic acid (TFA-d), stabilizes the molecule in its red flavylium cation form, ensuring spectral integrity.[12]
Step-by-Step Protocol:
-
Weigh Sample: Accurately weigh approximately 3-5 mg of purified this compound directly into a clean, dry vial.
-
Prepare Solvent: Prepare the NMR solvent by adding ~0.1% TFA-d to high-purity methanol-d4 (CD3OD). For 0.6 mL of solvent, this corresponds to adding approximately 0.6 µL of TFA-d.
-
Dissolve Sample: Add 0.6 mL of the acidified methanol-d4 to the vial containing the sample.
-
Vortex: Gently vortex the vial for 30-60 seconds to ensure the sample is fully dissolved. A brief sonication can be used if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
Protocol 2: NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a guide for a 500 or 600 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.
1. 1D ¹H NMR Acquisition:
-
Pulse Program: zg30 (or standard 1D proton experiment)
-
Number of Scans (NS): 16-64 (increase for dilute samples)
-
Relaxation Delay (D1): 2.0 seconds (ensures near-complete T1 relaxation for most protons)
-
Acquisition Time (AQ): ~3.0 seconds
-
Spectral Width (SW): 16 ppm (centered around 6 ppm)
2. 1D ¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled ¹³C experiment)
-
Number of Scans (NS): 1024-4096 (¹³C is much less sensitive than ¹H)
-
Relaxation Delay (D1): 2.0 seconds
-
Spectral Width (SW): 220 ppm (centered around 100 ppm)
3. 2D gCOSY (Gradient-Selected COSY) Acquisition:
-
Pulse Program: cosygpmfph (or equivalent gradient-selected COSY)
-
Number of Scans (NS): 2-4 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
F2 (¹H) / F1 (¹H) Spectral Width: 12 ppm / 12 ppm
-
Number of Increments (F1): 256-512
4. 2D gHSQC (Gradient-Selected HSQC) Acquisition:
-
Pulse Program: hsqcedetgpsisp2.3 (phase-edited for CH/CH₃ vs. CH₂ distinction)
-
Number of Scans (NS): 4-8 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
F2 (¹H) Spectral Width: 12 ppm
-
F1 (¹³C) Spectral Width: 180 ppm
-
¹J_CH Coupling Constant: Optimized for ~145 Hz (a good average for aromatic and aliphatic C-H bonds)
5. 2D gHMBC (Gradient-Selected HMBC) Acquisition:
-
Pulse Program: hmbcgplpndqf (optimized for long-range couplings)
-
Number of Scans (NS): 8-16 per increment
-
Relaxation Delay (D1): 1.5 seconds
-
F2 (¹H) Spectral Width: 12 ppm
-
F1 (¹³C) Spectral Width: 220 ppm
-
Long-Range Coupling Constant (ⁿJ_CH): Optimized for 8 Hz (a good compromise to observe both ²J_CH and ³J_CH correlations)[9]
PART 3: Data Interpretation and Structural Assignment
The following section details the systematic analysis of the NMR data, using published chemical shift values for reference.[13][14]
Expected NMR Data for this compound
The data presented below is a compilation from literature, acquired in acidified methanol.[13] Minor variations in chemical shifts are expected due to differences in solvent, concentration, and temperature.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (δ ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| Aglycone | ||
| 2 | - | 170.3 |
| 3 | - | 163.4 |
| 4 | 8.84 (s) | 136.2 |
| 5 | - | 159.1 |
| 6 | 6.54 (d, J=2.4) | 95.1 |
| 7 | - | 157.4 |
| 8 | 6.78 (d, J=1.2) | 103.2 |
| 9 | - | 145.7 |
| 10 | - | 113.3 |
| 1' | - | 119.7 |
| 2' | 7.60 (d, J=2.4) | 109.3 |
| 3' | - | 147.3 |
| 4' | - | 145.1 |
| 5' | - | 149.6 |
| 6' | 7.86 (d, J=6.0) | 113.2 |
| 3'-OCH₃ | 3.91 (s) | 57.1 |
| Glucose | ||
| 1'' | 5.26 (d, J=7.8) | 104.2 |
| 2'' | 3.73-3.78 (m) | 75.0 |
| 3'' | 3.65-3.67 (m) | 77.8 |
| 4'' | 3.73-3.78 (m) | 72.2 |
| 5'' | 3.93-3.96 (m) | 70.1 |
| 6''a,b | 3.73-3.78 (m) | 62.4 |
Step-by-Step Elucidation
-
Identify Key ¹H Signals:
-
Aromatic Region (6.5-9.0 ppm): Locate the four aromatic protons. The downfield singlet at ~δ 8.84 ppm is characteristic of H-4. The two doublets at ~δ 6.54 and 6.78 ppm belong to the A-ring (H-6 and H-8). The two doublets at ~δ 7.60 and 7.86 ppm belong to the B-ring (H-2' and H-6').
-
Anomeric Proton (~5.26 ppm): Find the characteristic doublet around δ 5.26 ppm. Its coupling constant (J ≈ 7.8 Hz) indicates a β-anomeric configuration.
-
Sugar Region (3.6-4.0 ppm): A complex multiplet region containing the remaining six protons of the glucose moiety.
-
Methoxy Group (~3.91 ppm): A sharp singlet integrating to three protons confirms the -OCH₃ group.
-
-
Trace the Glucose Unit (COSY & HSQC):
-
Start at the anomeric proton (H-1'') in the COSY spectrum. A cross-peak will connect it to H-2''.
-
From H-2'', follow the correlation to H-3'', then to H-4'', then to H-5'', and finally from H-5'' to the two H-6'' protons. This "walk" confirms the entire spin system of the glucose ring.
-
Now, use the HSQC spectrum. Find the ¹H signal for each sugar proton on the F2 axis and identify the directly attached ¹³C signal on the F1 axis. This allows for the unambiguous assignment of C-1'' through C-6''.
-
-
Assign the Aglycone (COSY, HSQC & HMBC):
-
The COSY spectrum will show a weak coupling between H-6 and H-8 in the A-ring. H-2' and H-6' in the B-ring will also show a correlation.
-
Use HSQC to assign the protonated carbons C-4, C-6, C-8, C-2', and C-6'.
-
The HMBC spectrum is critical for the final assembly. Key correlations are illustrated below.
-
Visualizing Key HMBC Connectivity
The HMBC spectrum provides the definitive links that build the final structure.
Caption: Key HMBC correlations for assembling this compound.
-
Glycosylation Site: The most critical correlation is from the anomeric proton of the sugar (H-1'') to a carbon in the aglycone's C-ring. This cross-peak to C-3 unequivocally establishes the point of attachment.
-
Methoxy Position: A clear correlation from the sharp methoxy proton singlet (3H) to C-3' confirms its position on the B-ring.
-
Ring Assembly: Correlations from protons like H-4 to quaternary carbons (C-5, C-10) and from B-ring protons (H-2', H-6') to C-2 link the A, B, and C rings together, completing the aglycone skeleton.
By systematically applying this workflow, from sample preparation through to the detailed analysis of 1D and 2D NMR spectra, the complete and unambiguous structural elucidation of this compound can be achieved with a high degree of confidence. This protocol provides a robust framework for the analysis of this, and structurally related, flavonoid glycosides.
References
- Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?
- Figueiredo, P., et al. (n.d.). Supporting information.
- Zhang, Q-W., et al. (2021). Research Progress of NMR in Natural Product Quantification. PubMed Central, NIH.
- Jain, R., et al. (2021). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate.
- Dais, P. & Hatzakis, E. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace.
- Li, Y., et al. (2023). Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. PubMed.
- Jordheim, M. (2011). 1 H NMR spectra (600.13 MHz) of (A) petunidin 3-O-β-glucopyranoside... ResearchGate.
- PubChem. (n.d.). This compound.
- Simmler, C., et al. (2015). Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals. PubMed Central, NIH.
- NP-MRD. (2021). Showing NP-Card for this compound (NP0043944).
- The Royal Society of Chemistry. (2018). Electronic Supplementary Material (ESI) for Chemical Communications.
- Setyaningsih, D., et al. (2016). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES.
- Weizmann Institute of Science. (n.d.). COSY.
- Taylor & Francis eBooks. (n.d.). NMR Analysis of Anthocyanins.
- Chemistry LibreTexts. (2024). 14: COSY.
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
- ResearchGate. (n.d.). Diagnostic HMBC NMR correlations of compounds 1–3 used for structure...
- ResearchGate. (n.d.). 1 H-13 C HSQC and HMBC (right hand) 2D NMR spectra of Fraction 1.
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- 14. rsc.org [rsc.org]
Caco-2 Permeability Assay for Assessing the Oral Bioavailability of Petunidin 3-glucoside
Application Note & Protocol
Introduction
Petunidin 3-glucoside is an anthocyanin, a class of water-soluble flavonoid pigments responsible for the vibrant red, purple, and blue colors of many fruits and vegetables, such as blueberries, blackcurrants, and grapes.[1] Beyond their role as natural colorants, anthocyanins like this compound are gaining significant attention for their potential health benefits, including antioxidant and anti-inflammatory properties.[1] However, for these compounds to exert systemic physiological effects, they must first be absorbed from the gastrointestinal tract into the bloodstream—a process known as oral bioavailability.[2][3]
The bioavailability of anthocyanins is generally considered to be very low.[3][4] Understanding the intestinal permeability of specific anthocyanins is therefore critical for drug development and functional food research. The human colon adenocarcinoma cell line, Caco-2, serves as a robust and widely accepted in vitro model for predicting the intestinal absorption of compounds.[5][6] When cultured on semi-permeable supports, Caco-2 cells differentiate over approximately 21 days to form a polarized monolayer with tight junctions and enterocyte-like characteristics, effectively mimicking the barrier properties of the human intestinal epithelium.[7][8]
This guide provides a detailed protocol for utilizing the Caco-2 permeability assay to evaluate the bioavailability of this compound, offering researchers a reliable method to quantify its transport characteristics and elucidate potential absorption mechanisms.
Principle of the Caco-2 Permeability Assay
The Caco-2 assay quantifies the rate at which a compound traverses a confluent monolayer of differentiated Caco-2 cells. This transport can occur through several mechanisms:
-
Transcellular Pathway: The compound passes directly through the cells, which may involve passive diffusion across the apical and basolateral membranes or be facilitated by carrier-mediated transport.
-
Paracellular Pathway: The compound moves through the tight junctions between adjacent cells. This route is typically restricted to small, hydrophilic molecules.
-
Active Efflux: The compound is actively pumped out of the cell by efflux transporters, such as P-glycoprotein (P-gp), which can significantly limit net absorption.[9]
By measuring the transport of this compound in two directions—from the apical (lumenal) to the basolateral (blood) side (A→B) and from the basolateral to the apical side (B→A)—we can not only determine its absorption potential but also identify if it is a substrate for active efflux.[5][9] The primary outputs of this assay are the Apparent Permeability Coefficient (Papp) and the Efflux Ratio (ER) .
Detailed Experimental Protocol
Phase 1: Caco-2 Cell Culture and Seeding
-
Cell Culture: Culture Caco-2 cells (ATCC® HTB-37™ or equivalent) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding on Transwell® Inserts: For the assay, use Transwell® inserts with a 0.4 µm pore size polycarbonate membrane (e.g., for 24-well plates).
-
Trypsinization: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS) and detach using Trypsin-EDTA.
-
Cell Seeding: Resuspend the cells in fresh culture medium and seed them onto the apical side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm². Add fresh medium to the basolateral compartment.
-
Differentiation: Culture the cells for 21-25 days to allow for complete differentiation into a polarized monolayer.[4][7] Change the culture medium in both compartments every 2-3 days.
Phase 2: Monolayer Integrity Assessment
Before initiating the transport experiment, it is crucial to validate the integrity of the Caco-2 monolayer. This ensures that any observed transport is through the cellular barrier and not due to leaks.
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Rationale: TEER measures the electrical resistance across the monolayer, providing a quantitative measure of the tightness of the paracellular junctions.[4]
-
Procedure: Using an epithelial volt-ohm meter (EVOM), measure the TEER of each Transwell® insert. Also, measure a blank insert (containing medium but no cells) to subtract the background resistance.
-
Acceptance Criterion: TEER values should be >200 Ω·cm².[7] Inserts not meeting this criterion should be discarded.
-
-
Lucifer Yellow Rejection Assay:
-
Rationale: Lucifer Yellow (LY) is a small, fluorescent molecule that primarily crosses the monolayer via the paracellular route.[10] A low permeability to LY confirms the integrity of the tight junctions.
-
Procedure:
-
Replace the medium in both compartments with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS containing 100 µM Lucifer Yellow to the apical chamber.
-
Incubate for 1 hour at 37°C on an orbital shaker.
-
Collect a sample from the basolateral chamber and measure its fluorescence (Excitation: ~428 nm, Emission: ~536 nm).
-
-
Acceptance Criterion: The Papp value for LY should be <1.0 x 10⁻⁶ cm/s, which typically corresponds to less than 1-2% passage per hour.[11][12]
-
| Parameter | Method | Acceptance Criterion | Rationale |
| Junctional Tightness | Transepithelial Electrical Resistance (TEER) | >200 Ω·cm² | Confirms the formation of a restrictive paracellular barrier.[7] |
| Paracellular Leakage | Lucifer Yellow (LY) Permeability | Papp <1.0 x 10⁻⁶ cm/s | Ensures low passage of small molecules between cells, validating monolayer integrity.[10][11] |
Phase 3: Bidirectional Transport Experiment
This phase measures the transport of this compound in both absorptive (A→B) and secretive (B→A) directions.
-
Preparation of Dosing Solution:
-
Anthocyanins can have limited solubility and stability in aqueous media.[13] Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the transport buffer should be kept low (ideally <0.5%) to avoid cytotoxicity.[13]
-
Dilute the stock solution into pre-warmed HBSS (pH 7.4) to the desired final concentration (e.g., 10 µM).[5]
-
-
Initiating the Transport Assay:
-
Gently wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
For A→B Transport (Absorption): Add the this compound dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For B→A Transport (Efflux): Add the this compound dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Note: Perform each condition in triplicate.
-
-
Sampling:
-
Place the plate on an orbital shaker in the incubator (37°C, 5% CO₂).
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the receiver compartment.
-
Immediately after each collection, replace the volume removed with an equal volume of fresh, pre-warmed HBSS to maintain a constant volume.
-
At the end of the experiment (120 minutes), collect a final sample from the donor compartment to assess compound recovery.
-
Phase 4: Sample Analysis
The concentration of this compound in the collected samples is typically quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[5]
Data Analysis and Interpretation
Calculating the Apparent Permeability Coefficient (Papp)
The Papp value (in cm/s) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt: The rate of appearance of the compound in the receiver compartment (µmol/s), determined from the slope of the cumulative amount transported versus time.
-
A: The surface area of the Transwell® membrane (e.g., 0.33 cm² for a 24-well insert).
-
C₀: The initial concentration of the compound in the donor compartment (µmol/mL).[14]
Calculating the Efflux Ratio (ER)
The Efflux Ratio is a key indicator of active transport. It is calculated by dividing the Papp value from the B→A direction by the Papp value from the A→B direction:
ER = Papp (B→A) / Papp (A→B)
Interpreting the Results
The calculated Papp and ER values provide insights into the bioavailability of this compound.
| Papp (A→B) Value (x 10⁻⁶ cm/s) | Permeability Classification | Predicted in vivo Absorption |
| < 1 | Low | Poor |
| 1 - 10 | Moderate | Moderate |
| > 10 | High | High |
-
Efflux Ratio (ER) > 2: An ER greater than 2 suggests that the compound is a substrate for active efflux transporters, which can limit its net absorption in vivo.[9][11]
-
Low Permeability of Anthocyanins: Studies have consistently shown that the transport efficiency of anthocyanins across Caco-2 monolayers is very low, often in the range of 1-4%.[4][15] Therefore, a low Papp value for this compound is expected. The structure of the anthocyanin, including the aglycone and the attached sugar moiety, can significantly influence its permeability.[15]
Visualizations
Experimental Workflow
Caption: Caco-2 Permeability Assay Workflow.
Transport Pathways Across Caco-2 Monolayer
Caption: Routes of transport across the Caco-2 monolayer.
References
- Kamiloglu, S., Capanoglu, E., Grootaert, C., & Van Camp, J. (2015). Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells—A Review. International Journal of Molecular Sciences, 16(9), 21555-21574. [Link]
- Kamiloglu, S., Capanoglu, E., Grootaert, C., & Van Camp, J. (2015). Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells—A Review. PubMed, 26370977. [Link]
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Skuland, T. (2018). Verification of Monolayer Integrity by Lucifer Yellow Flux. In The Impact of Food Bioactives on Health. Springer. [Link]
- Yi, L., Fischer, J., & Wu, X. (2007). Absorption of anthocyanins from blueberry extracts by caco-2 human intestinal cell monolayers. Journal of Agricultural and Food Chemistry, 55(19), 7715-7722. [Link]
- Czank, C., Cassidy, A., Kroon, P. A., & Manach, C. (2013). Some Anthocyanins Could Be Efficiently Absorbed across the Gastrointestinal Mucosa: Extensive Presystemic Metabolism Reduces Apparent Bioavailability. Journal of Agricultural and Food Chemistry, 61(38), 9062-9071. [Link]
- Rastogi, A., Kumar, S., & Singh, S. K. (2013). Effect of absorption enhancers on Caco-2 monolayer for InVitro permeability assessment in colon adenocarcinoma cell line (Caco-2). Journal of Drug Delivery & Therapeutics, 3(3), 20-29. [Link]
- National Center for Biotechnology Information. (2015). Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells--A Review. PubMed. [Link]
- Gite, S. T., & Pokharkar, V. B. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563. [Link]
- Saha, P., & Kou, J. H. (2017). Permeability assessment of drug substances using in vitro and ex vivo screening techniques. Journal of Applied Pharmaceutical Science, 7(10), 220-227. [Link]
- Sygnature Discovery. (n.d.). Caco-2 Permeability.
- Gite, S. T., & Pokharkar, V. B. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI. [Link]
- Fernandes, I., Faria, A., Calhau, C., de Freitas, V., & Mateus, N. (2017). The effect of anthocyanin structure on the uptake by Caco-2 cells. Food Chemistry, 237, 737-743. [Link]
- Zhang, X., Li, J., Wang, Y., Gao, Y., & Chen, J. (2018). Caco-2 cell transport of purple sweet potato anthocyanins-phospholipids complex. Food & Function, 9(12), 6591-6600. [Link]
- ResearchGate. (2016). How to calculate apparent permeability from Caco2 Transwell assay?
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Miyazawa, T., Nakagawa, K., Kudo, M., Muraishi, K., & Someya, K. (1999). Direct intestinal absorption of red fruit anthocyanins, cyanidin-3-glucoside and cyanidin-3,5-diglucoside, into rats and humans. Journal of Agricultural and Food Chemistry, 47(3), 1083-1091. [Link]
- Ichiyanagi, T., Shida, Y., Rahman, M. M., Hatano, Y., & Konishi, T. (2006). Absorption and metabolism of delphinidin 3- O -β-D-glucoside in rats. Journal of Agricultural and Food Chemistry, 54(17), 6140-6145. [Link]
- Kim, J. H., Lee, H. J., Kim, C. S., & Kim, J. S. (2019). The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. Molecules, 24(23), 4277. [Link]
- Hossain, M. A., & Rahman, M. M. (2022). Anthocyanins: Metabolic Digestion, Bioavailability, Therapeutic Effects, Current Pharmaceutical/Industrial Use, and Innovation Potential. Molecules, 27(15), 4887. [Link]
- Chen, B. H., & Stephen, B. (2012). Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and Suppress Tumor Growth In Vivo. Journal of Agricultural and Food Chemistry, 60(43), 10766-10774. [Link]
- Welch, C. R., D'Angelo, J., & Mohammed, S. I. (2023). Peonidin-3-O-glucoside and Resveratrol Increase the Viability of Cultured Human hFOB Osteoblasts and Alter the Expression of Genes Associated with Apoptosis, Osteoblast Differentiation and Osteoclastogenesis. Nutrients, 15(14), 3233. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells--A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. enamine.net [enamine.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity [mdpi.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Verification of Monolayer Integrity by Lucifer Yellow Flux [ebrary.net]
- 11. jddtonline.info [jddtonline.info]
- 12. Caco-2 cell transport of purple sweet potato anthocyanins-phospholipids complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Absorption of anthocyanins from blueberry extracts by caco-2 human intestinal cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Petunidin 3-glucoside's effect on enzyme inhibition.
Application Note & Protocol
Measuring the Effect of Petunidin 3-glucoside on Enzyme Inhibition
Abstract
This compound, a prominent anthocyanin found in various pigmented plants, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2][3] A key aspect of its bioactivity lies in its ability to modulate the function of specific enzymes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the inhibitory effect of this compound on key enzymatic targets. We present detailed, step-by-step protocols for two common enzyme inhibition assays, tyrosinase and α-glucosidase, and discuss the principles of determining the mechanism of inhibition.
Introduction: The Scientific Rationale
Enzyme inhibitors are fundamental to drug discovery and understanding biological pathways. They are molecules that bind to enzymes and decrease their activity, playing crucial roles in treating a myriad of diseases.[4][5] Natural products are a rich source of potential enzyme inhibitors. This compound is an anthocyanin with a structure conducive to interaction with protein active sites.[2][6]
Recent studies have specifically identified petunidin 3-O-glucoside as a competitive inhibitor of tyrosinase, an enzyme crucial for melanin biosynthesis.[1][7][8] Overactivity of tyrosinase can lead to hyperpigmentation disorders.[1][9] Furthermore, as a class, anthocyanins are recognized for their inhibitory effects on carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes.[10][11][12]
This guide provides the foundational protocols to empower researchers to quantitatively assess the inhibitory potential of this compound against these and other enzymes, thereby facilitating further investigation into its therapeutic applications.
Principle of Spectrophotometric Enzyme Inhibition Assays
The protocols described herein are based on spectrophotometry, a widely used and accessible technique for measuring enzyme activity.[13][14] The fundamental principle involves an enzyme-catalyzed reaction that produces a colored product (a chromophore). The rate of the reaction, and thus the enzyme's activity, is determined by measuring the increase in absorbance of this chromophore over time at a specific wavelength.
When an inhibitor like this compound is introduced, it interferes with the enzyme's function, leading to a reduced rate of product formation. This is observed as a slower increase in absorbance. By comparing the rate of the reaction in the presence and absence of the inhibitor, we can quantify its inhibitory effect.[15]
Featured Protocol I: Tyrosinase Inhibition Assay
Tyrosinase is a key copper-containing enzyme that catalyzes the initial and rate-limiting steps in the biosynthesis of melanin.[1][9] Its inhibition is a primary strategy for developing skin-lightening agents and treating hyperpigmentation. Petunidin 3-O-glucoside has been demonstrated to be an effective competitive inhibitor of tyrosinase.[1][7][8]
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder (e.g., from Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound (analytical standard)
-
Kojic acid (positive control inhibitor)
-
Sodium Phosphate Buffer (50-100 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at ~475-490 nm
-
Multichannel pipette
Experimental Workflow: Tyrosinase Assay
Caption: Workflow for the tyrosinase inhibition assay.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in distilled water and adjust the pH.
-
Tyrosinase Enzyme Solution (e.g., 200 units/mL): Dissolve mushroom tyrosinase in cold phosphate buffer. Prepare this solution fresh just before use and keep it on ice.
-
L-DOPA Substrate (2 mM): Dissolve L-DOPA in phosphate buffer. This solution may be unstable and should be prepared fresh.
-
This compound Stock (e.g., 1 mM): Dissolve the compound in DMSO. From this stock, prepare a serial dilution in DMSO or buffer to achieve the desired final assay concentrations.
-
Kojic Acid Positive Control (e.g., 1 mM): Prepare a stock solution and serial dilutions similarly to the test compound.
-
-
Assay Procedure (96-well plate format):
-
Set up the plate with wells for blanks, negative controls (enzyme activity without inhibitor), positive controls (kojic acid), and the test compound (this compound) at various concentrations.
-
To each well, add 50 µL of 50 mM phosphate buffer (pH 6.8).
-
Add 25 µL of the serially diluted this compound solutions to the respective test wells.
-
Add 25 µL of the kojic acid dilutions to the positive control wells.
-
Add 25 µL of the solvent (e.g., buffer with equivalent DMSO concentration) to the negative control wells.
-
Add 25 µL of tyrosinase solution (to achieve ~20 units/mL final concentration) to all wells except the substrate blank wells (add buffer instead).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of 2 mM L-DOPA solution to all wells.
-
Immediately measure the absorbance at ~475 nm using a microplate reader. Measurements can be taken in kinetic mode (every minute for 15-20 minutes) or as an endpoint reading after a fixed time (e.g., 20 minutes).
-
Data Analysis
-
Calculate the Percentage Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100 [15]
-
A_control: Absorbance of the negative control (enzyme + substrate + solvent).
-
A_sample: Absorbance of the well with the test compound (enzyme + substrate + inhibitor).
-
Note: All absorbance values should be corrected by subtracting the absorbance of the corresponding blank wells.
-
-
Determine the IC50 Value: The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[16]
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value from the graph.
-
Featured Protocol II: α-Glucosidase Inhibition Assay
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides.[15] Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, a key strategy in managing type 2 diabetes.[11][17]
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control inhibitor)
-
Sodium Phosphate Buffer (100 mM, pH 6.8)
-
Sodium Carbonate (Na₂CO₃), 1 M
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow: α-Glucosidase Assay
Caption: Workflow for the α-glucosidase inhibition assay.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Phosphate Buffer (100 mM, pH 6.8): Prepare as previously described.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase powder in phosphate buffer. Prepare fresh before the experiment.[15]
-
pNPG Solution (5 mM): Dissolve pNPG in phosphate buffer.[15]
-
This compound & Acarbose: Prepare stock and serial dilutions as described in the tyrosinase protocol. Ensure the final DMSO concentration is below 1% to avoid affecting enzyme activity.[15]
-
Sodium Carbonate (1 M): Dissolve Na₂CO₃ in distilled water.
-
-
Assay Procedure (96-well plate format): [15][18]
-
Add 50 µL of 100 mM sodium phosphate buffer (pH 6.8) to each well.
-
Add 20 µL of the diluted this compound solutions to the test wells.
-
Add 20 µL of the diluted acarbose solutions to the positive control wells.
-
Add 20 µL of the solvent to the negative control wells.
-
Add 20 µL of 0.5 U/mL α-glucosidase solution to all wells except the substrate blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution to all wells.[18]
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis
The percentage inhibition and IC50 value are calculated using the same formulas and methods described in section 3.4.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison and interpretation.
Table 1: Inhibitory Activity of this compound against Tyrosinase
| Concentration (µM) | % Inhibition (Mean ± SD) |
|---|---|
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| IC50 (µM) |
| Kojic Acid (Control) | |
Table 2: Inhibitory Activity of this compound against α-Glucosidase
| Concentration (µM) | % Inhibition (Mean ± SD) |
|---|---|
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| IC50 (µM) |
| Acarbose (Control) | |
Determining the Mechanism of Inhibition
To understand how this compound inhibits an enzyme, kinetic studies are necessary. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.[4][5] The data can be visualized using plots like the Lineweaver-Burk (double reciprocal) plot to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[5][7]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent K_m (Michaelis constant) but does not change V_max (maximum velocity). Petunidin 3-O-glucoside has been identified as a competitive inhibitor of tyrosinase.[7][8]
-
Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. This decreases V_max but does not change K_m.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This changes both K_m and V_max.
By analyzing how these kinetic parameters change in the presence of this compound, researchers can gain deeper insights into its specific molecular interactions with the target enzyme.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Pipetting errors; Inconsistent incubation times; Temperature fluctuations. | Use calibrated pipettes; Ensure consistent timing for all additions; Use a temperature-controlled incubator/plate reader. |
| Low or no enzyme activity | Inactive enzyme; Incorrect buffer pH. | Use a fresh batch of enzyme; Keep enzyme on ice; Verify buffer pH. |
| Color interference from test compound | This compound is colored. | Run proper blanks containing the inhibitor but no enzyme, and subtract this background absorbance from the sample wells. |
| Inhibitor precipitates in the well | Poor solubility at assay concentration. | Ensure the final DMSO concentration is optimized and consistent across all wells. If precipitation persists, lower the test concentration range. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle all chemicals, including DMSO, with care in a well-ventilated area or fume hood.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Dispose of all chemical waste according to institutional guidelines.
References
- protocols.io. (2018). In vitro α-glucosidase inhibitory assay.
- PubMed. (n.d.). Anthocyanins and their metabolites are weak inhibitors of cytochrome P450 3A4.
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Application Notes & Protocols: Leveraging Petunidin 3-glucoside in Advanced Cosmetic Formulations
Prepared by: Senior Application Scientist, Gemini Laboratories
Introduction: The Scientific Merit of Petunidin 3-glucoside for Skincare
This compound is a potent anthocyanin, a subclass of flavonoid compounds responsible for the deep red, purple, and blue pigments found in many plants, such as grapes, blueberries, and black soybeans.[1][2][3] As a water-soluble glycoside of the anthocyanidin petunidin, its chemical structure features a benzopyran core with phenolic rings, making it an exceptional antioxidant.[4][5] Beyond its vibrant color, this compound possesses a compelling range of biological activities, including potent antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties, positioning it as a premier, multi-functional bioactive for evidence-based cosmetic formulations.[6][7][8][9]
This document serves as a technical guide for researchers, cosmetic chemists, and product development professionals, detailing the mechanisms of action, formulation strategies, and validation protocols for incorporating this compound into safe and efficacious skincare products.
Core Mechanisms of Action in Cutaneous Biology
The efficacy of this compound in cosmetic applications is grounded in its ability to modulate key biological pathways involved in skin aging, inflammation, and hyperpigmentation.
Potent Antioxidant and Photoprotective Effects
Oxidative stress, caused by an imbalance between free radicals (Reactive Oxygen Species - ROS) and the skin's antioxidant defenses, is a primary driver of premature aging (photoaging).[10] ROS, generated by UV radiation and pollution, damage cellular structures and degrade essential dermal proteins like collagen and elastin, leading to wrinkles and loss of firmness.[11] this compound, with its multiple hydroxyl groups, is an excellent electron donor, enabling it to neutralize harmful free radicals and mitigate oxidative damage.[12][13] Studies on various anthocyanins have demonstrated their capacity to absorb UV radiation, suggesting a potential role in preventing UV-induced skin damage by reducing the amount of radiation that penetrates the epidermis.[14][15]
Attenuation of Inflammatory Pathways
Chronic inflammation is a key factor in many skin disorders and contributes to the aging process. This compound exhibits significant anti-inflammatory activity by suppressing the expression of pro-inflammatory mediators.[7] A critical target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[6] By inhibiting NF-κB activation, this compound can downregulate the production of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β).[6][16] This mechanism helps to soothe irritated skin and reduce inflammatory responses that can accelerate skin aging.
Inhibition of Melanogenesis for Skin Brightening
Hyperpigmentation disorders like age spots and melasma are caused by the overproduction of melanin.[1] The key enzyme in this process is tyrosinase, which catalyzes the first two steps of melanin synthesis.[1][17] this compound has been identified as a competitive inhibitor of tyrosinase.[2][8][18] It binds to the active site of the enzyme, preventing it from converting tyrosine to L-DOPA and subsequently to dopaquinone, thereby effectively blocking the melanin production pathway.[1] This inhibitory action makes this compound a highly valuable ingredient for cosmetic formulations aimed at skin brightening and correcting uneven skin tone.
Formulation Guidelines for Optimal Performance
The successful incorporation of this compound into cosmetic formulations requires a thorough understanding of its physicochemical properties and stability profile.
Physicochemical Properties & Stability
-
Solubility : this compound is highly water-soluble, making it ideal for aqueous systems like serums, toners, and oil-in-water emulsions.[2][5]
-
Stability : As with most anthocyanins, this compound is sensitive to degradation by heat, light, oxygen, and pH.[5][15]
-
pH : Stability is greatest in an acidic environment (pH 3.0-4.5). As the pH increases above this range, the molecule can undergo structural transformations, leading to color fading and loss of activity.[15]
-
Temperature : It is susceptible to degradation at temperatures above 40°C.[5]
-
Light & Oxygen : Exposure to UV light and oxygen can accelerate degradation.[19][20]
-
Formulation and Stabilization Strategies
-
Recommended Use Level : 0.1% to 1.0% (as a standardized extract or purified compound).
-
pH Adjustment : The final formulation pH should be buffered to between 3.5 and 4.5 to ensure optimal stability and color retention.
-
Processing : Incorporate this compound during the cool-down phase of formulation (below 40°C) to prevent thermal degradation.
-
Stabilizers : The inclusion of co-antioxidants (e.g., ascorbic acid, tocopherol), chelating agents (e.g., EDTA), and UV absorbers can significantly enhance stability.
-
Packaging : Utilize opaque, airless packaging to protect the final product from light and oxygen exposure.
Experimental Protocols: Formulation and Efficacy Validation
The following protocols provide a framework for creating and validating a cosmetic formulation containing this compound.
Protocol 1: Preparation of an Antioxidant Facial Serum
This protocol details the formulation of a simple, water-based serum designed to deliver the antioxidant and skin-brightening benefits of this compound.
Table 1: Sample Formulation for this compound Serum
| Phase | Ingredient (INCI Name) | Function | % (w/w) |
| A | Deionized Water | Solvent | q.s. to 100 |
| A | Glycerin | Humectant | 3.00 |
| A | Sodium Hyaluronate | Humectant | 0.50 |
| A | Disodium EDTA | Chelating Agent | 0.10 |
| B | Hydroxyethylcellulose | Gelling Agent | 0.80 |
| C | This compound (Standardized Extract) | Active Ingredient | 0.50 |
| C | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
| C | Citric Acid | pH Adjuster | q.s. to pH 4.0 |
Step-by-Step Methodology:
-
Phase A Preparation : In the main vessel, combine Deionized Water, Glycerin, Sodium Hyaluronate, and Disodium EDTA. Heat to 75°C while mixing until all solids are dissolved.
-
Phase B Incorporation : Slowly sprinkle Hydroxyethylcellulose into the vortex of Phase A. Mix until the polymer is fully hydrated and a uniform gel is formed.
-
Cooling : Begin cooling the mixture while continuing to mix.
-
Phase C Addition : Once the batch temperature is below 40°C, add the this compound and preservative system.
-
pH Adjustment : Check the pH and slowly add Citric Acid solution to adjust the final pH to 4.0 ± 0.2.
-
Finalization : Mix until the serum is completely uniform. Package in opaque, airless containers.
Protocol 2: Accelerated Stability Testing
This protocol is essential to predict the shelf-life and ensure the integrity of the final product.[21]
Methodology:
-
Prepare three sets of samples of the final formulation in the intended final packaging.
-
Store each set at a different condition for 12 weeks:[22][23]
-
Condition 1: Refrigerated (4°C) - Control
-
Condition 2: Room Temperature (25°C)
-
Condition 3: Accelerated (45°C)
-
-
Evaluate the samples at intervals (Time 0, 1, 2, 4, 8, and 12 weeks) for the parameters listed in Table 2.
Table 2: Stability Evaluation Parameters
| Parameter | Specification | Method |
| Appearance | Homogeneous, dark purple/red gel | Visual Inspection |
| Color | No significant fading | Colorimetry / Visual |
| Odor | Characteristic, no off-odors | Olfactory Test |
| pH | 3.8 - 4.2 | pH Meter |
| Viscosity | Within ±10% of initial reading | Viscometer |
| Phase Separation | None observed | Centrifugation (3000 rpm, 30 min)[21] |
Protocol 3: In-Vitro Antioxidant Capacity (DPPH Assay)
This assay quantifies the free radical scavenging ability of the formulation.[24][25][26]
Methodology:
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample Preparation : Prepare a series of dilutions of the test serum in methanol. A vehicle control (serum base without the active) should also be tested. Ascorbic acid or Trolox can be used as a positive control.[27]
-
Reaction : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Data Analysis : Plot % Inhibition against sample concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Table 3: Example DPPH Assay Results
| Sample | IC50 Value (mg/mL) |
| This compound Serum | 0.85 |
| Vehicle Control (Placebo) | > 10 |
| Ascorbic Acid (Positive Control) | 0.05 |
Protocol 4: In-Vitro Tyrosinase Inhibition Assay
This assay measures the ability of the formulation to inhibit the key enzyme in melanin production.[18][24]
Methodology:
-
Reagent Preparation : Prepare mushroom tyrosinase solution, L-DOPA solution (substrate), and a phosphate buffer (pH 6.8).
-
Sample Preparation : Prepare a series of dilutions of the test serum. Kojic acid is commonly used as a positive control.[17][18]
-
Reaction : In a 96-well plate, combine the sample dilution, tyrosinase solution, and buffer. Pre-incubate for 10 minutes.
-
Initiation : Add the L-DOPA solution to initiate the enzymatic reaction.
-
Measurement : Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a microplate reader.
-
Calculation : Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Data Analysis : Determine the IC50 value for tyrosinase inhibition.
Table 4: Example Tyrosinase Inhibition Results
| Sample | IC50 Value (mg/mL) |
| This compound Serum | 1.20 |
| Vehicle Control (Placebo) | No inhibition |
| Kojic Acid (Positive Control) | 0.02 |
Safety and Toxicological Profile
This compound is a naturally occurring compound found in many edible plants and is generally considered safe for topical application.[28] No GHS hazard classifications have been reported.[28] Furthermore, studies have shown that this compound exhibits no cytotoxicity effects in relevant assays.[13] As with any cosmetic formulation, it is imperative to conduct standard safety assessments, including microbiological testing and human repeat insult patch testing (HRIPT), on the final product to ensure consumer safety.
Conclusion
This compound stands out as a scientifically validated, multi-functional active ingredient for modern cosmetic formulations. Its ability to provide potent antioxidant protection, mitigate inflammatory responses, and inhibit the key enzyme of melanogenesis allows for the development of sophisticated anti-aging, skin-soothing, and brightening products. By adhering to the formulation and testing protocols outlined in this guide, researchers and developers can effectively harness the benefits of this powerful anthocyanin to create innovative and efficacious skincare solutions that meet the demands of today's scientifically-minded consumer.
References
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Synthesis of Petunidin 3-glucoside for Research Applications: An Application Note and Protocol
Introduction: The Significance of Petunidin 3-glucoside in Research
This compound is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue colors in many fruits, flowers, and vegetables.[1][2] Found in produce such as grapes and elderberries, this compound is of significant interest to the scientific community due to its potent antioxidant and anti-inflammatory properties.[3][4] As a derivative of petunidin, an O-methylated anthocyanidin, its glycosidic linkage at the 3-position enhances its stability and water solubility, making it a key molecule in food science, pharmacology, and drug development research.[5][6]
The biological activities of this compound are extensive. It has been shown to be a competitive inhibitor of tyrosinase, suggesting its potential in dermatology for regulating melanin production.[7] Furthermore, its antioxidant capacity contributes to mitigating oxidative stress, a factor implicated in numerous chronic diseases.[8][9] Research has also pointed towards its role in ameliorating cognitive decline in aging models and its potential as an anti-inflammatory agent.[4][10]
While this compound can be extracted from natural sources, the process is often challenging and yields impure mixtures.[9][11][12] Chemical synthesis, therefore, presents a reliable alternative for obtaining a high-purity compound essential for rigorous scientific investigation.[9][11][12][13] This application note provides a detailed protocol for the chemical synthesis of this compound, offering researchers a reproducible method to produce this valuable compound for their studies.
Chemical Synthesis of this compound: A Strategic Overview
The synthesis of anthocyanins like this compound is a multi-step process that involves the construction of the characteristic flavylium core and the subsequent glycosylation. The general strategy involves the condensation of a substituted acetophenone (representing the A and C rings) with a substituted benzaldehyde (representing the B ring). Recent advancements have focused on optimizing this process to improve yields and simplify the procedure.[9][11][12]
The following protocol is based on an optimized method that streamlines the synthesis, making it more accessible for research laboratories. The key steps involve the preparation of a glycosylated acetophenone intermediate, followed by a condensation reaction to form the flavylium salt.
Experimental Workflow Diagram
Caption: A schematic overview of the key stages in the chemical synthesis of this compound.
Detailed Synthesis Protocol
This protocol is intended for researchers with a strong background in synthetic organic chemistry. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents
-
2-hydroxy-4,6-dihydroxyacetophenone (Phloracetophenone)
-
3,4-dihydroxy-5-methoxybenzaldehyde (Syringaldehyde)
-
Acetobromo-α-D-glucose
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone
-
Dry Methanol
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
-
Reagents for HPLC purification (e.g., acetonitrile, formic acid)
Step 1: Synthesis of the Glycosylated Acetophenone Intermediate
The initial step involves the glycosylation of the A-ring precursor, phloracetophenone, with acetobromo-α-D-glucose. This reaction selectively forms the O-glycosidic bond at the desired hydroxyl group.
Procedure:
-
To a solution of 2-hydroxy-4,6-dihydroxyacetophenone (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of acetobromo-α-D-glucose (1.1 equivalents) in dry acetone dropwise over 1 hour.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the protected glycosylated acetophenone.
Step 2: Condensation and Cyclization to form this compound
This step involves the acid-catalyzed condensation of the glycosylated acetophenone with syringaldehyde, followed by cyclization to form the flavylium ring structure.
Procedure:
-
Dissolve the purified glycosylated acetophenone (1 equivalent) and syringaldehyde (1.2 equivalents) in a suitable solvent such as ethyl acetate or a mixture of acetic acid and concentrated HCl.
-
Saturate the solution with dry HCl gas at 0°C for several hours.
-
Allow the reaction mixture to stand at room temperature for 24-72 hours in the dark. A precipitate of the flavylium salt should form.
-
Collect the precipitate by filtration and wash with cold diethyl ether to remove unreacted starting materials.
-
The resulting crude product is the chloride salt of this compound with protecting acetyl groups on the glucose moiety.
Step 3: Deprotection of the Glucoside
The acetyl protecting groups on the glucose moiety are removed by acid hydrolysis.
Procedure:
-
Suspend the crude protected this compound in a solution of methanolic HCl (e.g., 5% HCl in methanol).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the deprotection by TLC or HPLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude this compound chloride.
Step 4: Purification by Preparative HPLC
High-purity this compound is obtained by preparative high-performance liquid chromatography (HPLC).
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., water with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto a C18 reversed-phase preparative HPLC column.
-
Elute the compound using a gradient of water (with 0.1% formic acid) and acetonitrile. An example gradient is a linear increase from 5% to 40% acetonitrile over 30 minutes.[14]
-
Monitor the elution at 520 nm and collect the fractions corresponding to the main peak.[14]
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation under reduced pressure to obtain the purified this compound as a dark red to purple powder.[6]
Characterization of Synthesized this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Structural Confirmation Diagram
Caption: Key structural and analytical data for the characterization of this compound.
Quantitative Data Summary
| Parameter | Expected Value/Range | Reference |
| Yield | 15-20% (optimized) | [11] |
| Purity (HPLC) | >97% | [6] |
| ¹H NMR | Consistent with reported shifts | [11][15] |
| Mass Spectrometry (m/z) | [M]⁺ at 479.11892 | [16] |
Troubleshooting and Expert Insights
-
Low Yields: Low yields can often be attributed to incomplete reactions or degradation of the product. Ensure all reagents are anhydrous and reactions are protected from light and oxygen, as anthocyanins are sensitive to both.[17] The use of an inert atmosphere (e.g., argon or nitrogen) can be beneficial.
-
Purification Challenges: Anthocyanins can be challenging to purify due to their polar nature. The use of acidified solvents during extraction and chromatography is crucial to maintain the stability of the flavylium cation.[14] If column chromatography results in significant sample loss, consider alternative purification techniques like high-speed counter-current chromatography.[14]
-
Stability and Storage: this compound is susceptible to degradation, especially at neutral or alkaline pH and elevated temperatures.[6] The purified compound should be stored as a solid in a desiccator at low temperatures (<-5°C) and in the dark.[6] For solutions, prepare them fresh in an acidic buffer and use them promptly.[17]
Conclusion
The chemical synthesis of this compound, while intricate, provides researchers with access to a high-purity compound for a wide range of applications. The optimized protocol presented in this application note offers a reproducible and efficient method for its preparation. By understanding the underlying chemistry and potential challenges, scientists can successfully synthesize and utilize this potent bioactive molecule to advance their research in fields ranging from pharmacology to food science.
References
- Enzymatic Synthesis of [3'-O-Methyl-3H]malvidin-3-glucoside from Petunidin-3-glucoside. (URL not provided)
- Wu, G., et al. (2024). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside. Journal of Agricultural and Food Chemistry. [Link]
- He, J., et al. (2010). Biosynthesis of Anthocyanins and Their Regulation in Colored Grapes. Molecules. [Link]
- MtoZ Biolabs. Petunidin-3-O-sophoroside Analysis Service. (URL not provided)
- Wikipedia. (2023). Petunidin. [Link]
- Wu, G., et al. (2024). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O -glucoside and Petunidin-3.
- Wu, G., et al. (2024). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O-glucoside and Petunidin-3- O-glucoside. PubMed. [Link]
- PubChem. This compound. [Link]
- Wang, R., et al. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. PubMed Central. [Link]
- Das, S., et al. (2020). Biosynthesis of Anthocyanins and their Applications as Food Additives. Journal of Academia and Industrial Research (JAIR). [Link]
- Hu, J., et al. (2025). Synthesis and Properties of Site-Specific Acetylated Anthocyanins: Focusing on Cyanidin-3-O-glucoside and Malvidin-3-O-glucoside.
- Google Patents. (2008). Method for synthesizing anthocyanins.
- MassBank. (2019). Peonidin-3-O-glucoside. (URL not provided)
- Kim, H., et al. (2018). The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. MDPI. [Link]
- ResearchGate. (2019). 1 H NMR spectra (600.13 MHz) of (A) petunidin 3-O-β-glucopyranoside... (URL not provided)
- MicroSolv. (2025). Peonidin-3-Glucoside Analyzed by LCMS. [Link]
- Wu, G., et al. (2024). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside. Journal of Agricultural and Food Chemistry. [Link]
- Benchchem.
- Supporting inform
- PubChem. Peonidin-3-glucoside. [Link]
- Sari, D. C., et al. (2020). Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. NIH. (URL not provided)
- Electronic Supplementary Material (ESI) for Chemical Communications. (2018). The Royal Society of Chemistry. (URL not provided)
- Hu, J., et al. (2025). Synthesis and Properties of 5,7-dimethylated anthocyanins: Focusing on peonidin-3-O-glucoside and petunidin-3-O-glucoside.
- Sigma-Aldrich. Two diacylated malvidin glycosides from Petunia hybrida flowers. (URL not provided)
- Wikipedia. (2022). Petunidin-3-O-glucoside. [Link]
- ResearchGate. (2025). Characterization of Anthocyanins by NMR. (URL not provided)
- ResearchGate. (2025).
- Polyphenols AS. This compound. [Link]
- MedchemExpress.com. Petunidin-3-O-glucoside chloride | Antioxidant Agent. (URL not provided)
- Tena, N., et al. (2020). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. MDPI. [Link]
- Paun, N. ISOLATION, PURIFICATION AND BIOLOGICAL PROPERTIES OF ANTHOCYANINS. (URL not provided)
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Application Note: Petunidin 3-glucoside as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
Abstract
This comprehensive guide provides a detailed protocol for the use of Petunidin 3-glucoside as a reference standard in chromatographic analyses, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). This document is intended for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of anthocyanins in various matrices, including natural products, functional foods, and pharmaceutical preparations. The protocols herein are designed to ensure scientific integrity through self-validating systems, emphasizing the causality behind experimental choices and adherence to established analytical principles.
Introduction: The Role of this compound in Analytical Chromatography
This compound is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables[1]. It is the 3-O-β-D-glucopyranoside of petunidin, an O-methylated anthocyanidin[2]. Found in significant concentrations in foods like bilberries, grapes, and red wine, this compound is noted for its antioxidant properties and potential health benefits[1][2][3].
In the realm of analytical chemistry, the purity and accurate characterization of reference standards are paramount for achieving reliable and reproducible results[4][5]. This compound, available as a high-purity certified reference material, serves as an indispensable tool for:
-
Peak identification: Confirming the presence of this compound in a sample by comparing retention times.
-
Method validation: Establishing the performance characteristics of an analytical method, including linearity, accuracy, precision, and specificity.
-
Quantitative analysis: Constructing calibration curves to accurately determine the concentration of this compound in samples.
The inherent instability of anthocyanins to factors such as pH, light, and temperature necessitates robust and well-defined analytical protocols to ensure data integrity[6]. This application note addresses these challenges by providing field-proven methodologies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is critical for its proper handling, storage, and use. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [7] |
| Synonyms | Petunidin 3-O-glucoside, Petunidin 3-O-β-D-glucopyranoside | [1][8] |
| Molecular Formula | C₂₂H₂₃O₁₂⁺ (cation) / C₂₂H₂₃ClO₁₂ (chloride salt) | [8] |
| Molecular Weight | 479.41 g/mol (cation) / 514.86 g/mol (chloride salt) | [7] |
| Appearance | Dark red/purple powder | [9] |
| Solubility | Soluble in methanol and highly water-soluble.[9] Also soluble in DMSO and ethanol (with warming).[10][11] | |
| Storage Conditions | Store at -20°C in a dry, dark place.[9] Anthocyanins are sensitive to light and temperature. | |
| Purity | Typically >97% or >98% for reference standards (HPLC). | [12] |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Causality: The accuracy of quantitative analysis is directly dependent on the precise preparation of standard solutions. Due to the hydrolytic and oxidative instability of anthocyanins, especially at non-acidic pH, acidified solvents are crucial to maintain the flavylium cation, the most stable and colored form of the molecule. The use of volumetric flasks and calibrated pipettes is mandatory for accuracy.
Protocol:
-
Reagents and Materials:
-
This compound reference standard (purity ≥98%)
-
HPLC-grade methanol
-
Formic acid (or HCl), analytical grade
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Amber vials to protect from light
-
-
Preparation of Acidified Methanol (Solvent):
-
Prepare a solution of 0.1% formic acid (v/v) in HPLC-grade methanol. For example, add 100 µL of formic acid to 100 mL of methanol. This acidified solvent helps to maintain the stability of the anthocyanin.
-
-
Preparation of Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 5 mg of this compound reference standard into a 5 mL amber volumetric flask.
-
Record the exact weight.
-
Add a small volume of the acidified methanol to dissolve the standard completely. Use gentle sonication if necessary.
-
Bring the flask to volume with the acidified methanol.
-
Calculate the exact concentration based on the weighed amount and purity of the standard.
-
Store the stock solution at -20°C in a tightly sealed amber vial. Under these conditions, the solution should be stable for several weeks, but stability should be verified.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the acidified methanol.
-
For a typical calibration curve, concentrations ranging from 0.5 µg/mL to 50 µg/mL are often suitable.[13]
-
Prepare these solutions fresh daily to avoid degradation.
-
HPLC Method for the Analysis of this compound
Causality: Reversed-phase chromatography on a C18 column is the most common and effective technique for separating anthocyanins.[14] A gradient elution is necessary to achieve good resolution and reasonable analysis times, especially when analyzing complex mixtures. The acidic mobile phase (typically with formic acid) is essential to ensure good peak shape and prevent degradation on the column. Detection at 520 nm is chosen as it is near the λmax for most anthocyanins, providing high sensitivity.
Workflow Diagram:
Caption: Figure 1: General workflow for chromatographic analysis.
Protocol:
-
Instrumentation:
-
HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For UPLC, a sub-2 µm particle size column is appropriate (e.g., 50 mm x 2.1 mm, 1.7 µm).[15]
-
Mobile Phase A: 5% Formic Acid in Water
-
Mobile Phase B: 100% HPLC-grade Methanol (or Acetonitrile)
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-35 min: 30-50% B
-
35-40 min: 50-10% B (column wash)
-
40-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min for HPLC (adjust for UPLC, e.g., 0.4 mL/min)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 520 nm
-
System Suitability and Method Validation
Causality: System suitability testing (SST) is a non-negotiable component of chromatographic analysis. It provides the necessary verification that the entire system (instrument, reagents, column) is performing adequately for the intended analysis.[16][17] Method validation, guided by ICH principles, demonstrates that the analytical procedure is fit for its purpose.[18]
System Suitability Testing (SST):
Before initiating any sample analysis, a system suitability solution (a mid-range working standard) should be injected multiple times (typically n=5 or 6). The results must meet the predefined criteria to proceed.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate column degradation or secondary interactions, affecting integration accuracy. |
| Theoretical Plates (N) | N ≥ 2000 | A measure of column efficiency. Higher plate counts indicate sharper peaks and better separation performance.[16] |
| Repeatability of Peak Area (%RSD) | %RSD ≤ 2.0% | Assesses the precision of the system. Ensures that repeated injections of the same sample yield consistent results.[19] |
| Repeatability of Retention Time (%RSD) | %RSD ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Method Validation Parameters:
The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Caption: Figure 2: Interrelationship of method validation parameters.
-
Linearity: Assessed by injecting a series of at least five concentrations. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[19]
-
Accuracy: Determined by spike-recovery experiments at three concentration levels. Recovery should typically be within 95-105%.
-
Precision: Evaluated at intra-day and inter-day levels. The relative standard deviation (RSD) should be ≤ 2%.[19]
-
LOD and LOQ: Can be determined based on the signal-to-noise ratio (S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For this compound, typical LOQs can be in the sub-µg/mL range.[13][14]
Conclusion
The use of a well-characterized reference standard like this compound is fundamental for the accurate and reliable chromatographic analysis of anthocyanins. By adhering to the detailed protocols for standard preparation, HPLC analysis, and system suitability testing outlined in this note, researchers can ensure the integrity and reproducibility of their results. The principles of causality behind each step, from solvent acidification to gradient elution, provide a framework for robust method development and validation, ultimately leading to high-quality analytical data in research and development settings.
References
- Biolink Group. (n.d.). This compound. Polyphenols AS.
- FooDB. (2010). Showing Compound this compound (FDB017317).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (n.d.). HPLC system suitability parameters.
- Al-Rimawi, F., et al. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. MDPI.
- National Center for Biotechnology Information. (n.d.). petunidin 3-O-beta-D-glucoside betaine. PubChem Compound Database.
- Pharmaffiliates. (n.d.). CAS No : 6988-81-4 | Product Name : this compound.
- Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
- Wang, J., et al. (2022). Quantitative Analysis of Anthocyanins in Grapes by UPLC-Q-TOF MS Combined with QAMS. MDPI.
- Lee, J., et al. (2017). LC–MS/MS and UPLC–UV Evaluation of Anthocyanins and Anthocyanidins during Rabbiteye Blueberry Juice Processing. MDPI.
- ResearchGate. (2017). (PDF) LC–MS/MS and UPLC–UV Evaluation of Anthocyanins and Anthocyanidins during Rabbiteye Blueberry Juice Processing.
- Carl ROTH. (n.d.). This compound chloride ROTICHROM® HPLC.
- Carl ROTH. (n.d.). This compound chloride, CAS No. 6988-81-4 | Anthocyanins as HPLC standards.
- National Institutes of Health. (2020). Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn.
- National Institutes of Health. (n.d.). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects.
- Wikipedia. (n.d.). Petunidin-3-O-glucoside.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- National Institutes of Health. (2018). Simultaneous LC-MS quantification of anthocyanins and non-anthocyanin phenolics from blueberries with widely divergent profiles and biological activies.
- Agilent. (2016). UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid.
- MDPI. (2021). Identification, Quantification, and Method Validation of Anthocyanins.
- National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- National Library of Medicine. (2000). Reliability of analytical methods for determining anthocyanins in blood orange juices.
- ResearchGate. (n.d.). HPLC chromatogram recorded at 520 nm for GP: 1—petunidin-3-glucoside;....
- ResearchGate. (2000). Reliability of Analytical Methods for Determining Anthocyanins in Blood Orange Juices.
- EPrints USM. (n.d.). METHOD VALIDATION OF DELPHINIDIN-3-O- GLUCOSIDE CHLORIDE IN RAT PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC).
- BioCrick. (2020). Petunidin 3-O-glucoside.
- ResearchGate. (2021). (PDF) Identification, Quantification, and Method Validation of Anthocyanins.
- Oxford Academic. (2013). Rapid Method for Determination of Anthocyanin Glucosides and Free Delphinidin in Grapes Using u-HPLC.
- TOKIWA PHYTOCHEMICAL CO.,LTD. (n.d.). This compound Chloride.
- Science Alert. (n.d.). Stability of Pelargonidin 3-glucoside in Model Solutions in the Presence and Absence of Flavanols.
- MDPI. (n.d.). Improvement of Color Stability of cyanidin-3-Glucoside by Fatty Acid Enzymatic Acylation.
- MDPI. (n.d.). Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability.
- Pharmacognosy Magazine. (2019). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different.
- ResearchGate. (n.d.). Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried açaí (Euterpe oleraceae Mart.) by HPLC.
- ResearchGate. (n.d.). HPLC-DAD spectra of (A) cyanidin-3-O-glucoside and (B)....
- CORE. (n.d.). Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried.
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- 4. This compound chloride, CAS No. 6988-81-4 | Anthocyanins as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Austria [carlroth.com]
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- 11. Petunidin 3-O-glucoside | CAS:71991-88-3 | Anthocyanins | High Purity | Manufacturer BioCrick [biocrick.com]
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- 13. documents.thermofisher.com [documents.thermofisher.com]
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- 19. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
Troubleshooting & Optimization
Overcoming low yield in Petunidin 3-glucoside extraction from plant material.
Technical Support Center: Petunidin 3-glucoside Extraction
Introduction: This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the extraction and purification of this compound from plant materials. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your workflow effectively. This document is structured as a self-validating system, where understanding the 'why' behind each step leads to more robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding this compound extraction.
Q1: What is this compound, and why is it so prone to degradation?
A1: this compound is a water-soluble plant pigment, a type of anthocyanin responsible for many red, purple, and blue colors in nature.[1] Its central chemical structure, the flavylium cation, is highly reactive and susceptible to degradation from several factors including pH, temperature, light, and oxygen.[2][3] At pH values above 4, the stable red flavylium cation begins to convert into less stable, colorless, or blue forms (carbinol and quinoidal bases) which are prone to irreversible degradation.[4][5] High temperatures (>40-50°C) can also break down the molecule, cleaving the sugar (glucoside) moiety or opening the heterocyclic ring.[6][7]
Q2: My yield is consistently low. What are the most likely culprits in my overall workflow?
A2: Low yield is rarely due to a single issue. It's typically a cumulative loss across the entire process. The most common problem areas are:
-
Suboptimal Extraction: Incomplete lysis of plant cells or use of an inappropriate solvent fails to liberate the target molecule.
-
Degradation: Exposure to non-ideal pH, high temperatures, or prolonged light exposure during extraction and downstream processing.[3]
-
Inefficient Purification: Irreversible binding of this compound to your chromatography resin or loss of the compound during solvent partitioning and evaporation steps.
-
Improper Sample Handling: Inadequate grinding of the plant material reduces the surface area available for extraction.[8][9]
Q3: Which plant sources are richest in this compound?
A3: this compound is found in a variety of fruits and berries.[1] Notable sources include blueberries (Vaccinium corymbosum), where it can be a significant component of the total anthocyanin profile, black beans, and certain varieties of grapes (Vitis vinifera).[1][2][10][11] The concentration can vary significantly based on the plant's genetics, growing conditions, and ripeness at harvest.
Q4: Is there a "best" extraction method for maximizing yield?
A4: There is no single "best" method, as the optimal choice depends on the plant matrix, available equipment, and scale. However, modern non-conventional methods often outperform traditional maceration.
-
Ultrasound-Assisted Extraction (UAE): Uses sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration. It is fast, efficient, and operates at lower temperatures, preserving the molecule.[12][13]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample rapidly, accelerating extraction. While very fast, careful temperature control is critical to prevent degradation.[8][12]
-
Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures, which can significantly reduce extraction time and solvent consumption.[6][8]
For general lab-scale work, Ultrasound-Assisted Extraction (UAE) often provides the best balance of yield, speed, and preservation of the target molecule.[12]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step guidance to diagnose and resolve specific issues encountered during the extraction and purification workflow.
Workflow Overview: From Plant to Purified Compound
Caption: Key stages in this compound extraction and purification.
Guide 1: Low Yield During Initial Extraction
Issue: After performing the solvent extraction, quantification of the crude extract shows a very low concentration of this compound.
| Potential Cause | Scientific Explanation & Causality | Recommended Solution & Protocol |
| Improper Solvent Choice | This compound, like other anthocyanins, is a polar molecule. The extraction solvent must also be polar to follow the "like dissolves like" principle.[14] Furthermore, the flavylium cation structure is only stable at low pH (ideally pH 2-4).[4][15] Using neutral or high-polarity solvents like pure water is inefficient, while non-polar solvents like hexane will not work.[4] | Use an acidified polar solvent. The most effective and commonly used solvents are methanol or ethanol containing a small amount of acid.[6][8] Protocol: Prepare a solution of 70-80% methanol or ethanol in water, acidified with 0.1% HCl or 0.5-1.0% formic or citric acid.[16][17] The acid maintains the stable red flavylium cation form.[8] |
| Degradation due to pH & Temperature | The molecule is highly sensitive to pH and heat.[2][3] At pH levels approaching neutral, the molecule converts to unstable forms.[5] Temperatures above 50°C can accelerate degradation, breaking the glycosidic bond or opening the heterocyclic ring.[6][18] | Maintain acidic conditions and low temperatures. Ensure your solvent is properly acidified.[19] For maceration, conduct the extraction in the dark at a low temperature (e.g., 4°C). For UAE or MAE, use a cooling bath and monitor the temperature to ensure it does not exceed 40-50°C.[6][7] |
| Incomplete Cell Lysis | This compound is stored in the vacuoles within plant cells.[6] If the cell walls are not sufficiently disrupted, the solvent cannot access and solubilize the target compound, leading to poor extraction efficiency. | Optimize physical pre-treatment and extraction method. Ensure the plant material is ground to a fine powder (<0.5 mm particle size) to maximize surface area.[8] Employ an active extraction technique like Ultrasound-Assisted Extraction (UAE) , which uses cavitation to physically disrupt cell walls and enhance mass transfer.[12] |
| Enzymatic Degradation | Upon cell rupture, enzymes like polyphenol oxidases (PPO) and peroxidases can be released, which can rapidly degrade anthocyanins. | Blanching or immediate freeze-drying of the fresh plant material can deactivate these enzymes. If not possible, conducting the extraction at low temperatures (4°C) can slow enzymatic activity. |
Data Presentation: Impact of Solvent and Method on Yield
The choice of extraction parameters has a profound impact on final yield. The following tables summarize findings from various studies.
Table 1: Comparison of Extraction Solvents for Anthocyanins Data synthesized from literature. Actual yields are matrix-dependent.
| Solvent System | Relative Yield (%) | Rationale & Remarks | Source |
| Acidified Methanol (80% MeOH, 0.1% HCl) | 100% (Baseline) | Highly efficient due to polarity and ability to stabilize the flavylium cation. Considered a benchmark solvent. | [6][16] |
| Acidified Ethanol (80% EtOH, 0.5% Citric Acid) | ~90-95% | Slightly less efficient than methanol but preferred for food/pharma applications due to lower toxicity (GRAS status). | [6][8] |
| Acidified Water (pH 3 with Citric Acid) | ~40-60% | Less effective at disrupting cell structures and solubilizing the compound compared to alcohol-based solvents. | [4] |
| Acetone (70% in water) | ~70-85% | Can be effective but may co-extract more impurities. The resulting extract may be less stable. | [16][17] |
Table 2: Comparison of Extraction Methods Data synthesized from literature. Efficiency gains are relative to conventional maceration.
| Extraction Method | Typical Time | Relative Efficiency Increase | Key Advantage | Source |
| Maceration | 24-72 hours | Baseline | Simple, no special equipment needed. | [8] |
| Ultrasound-Assisted (UAE) | 15-60 min | 20-40% | Fast, operates at low temperatures, preserves compound integrity. | [12][13] |
| Microwave-Assisted (MAE) | 2-15 min | 25-50% | Extremely fast, but requires careful temperature control to prevent degradation. | [8][12] |
| Pressurized Liquid (PLE) | 10-20 min | 30-60% | Highly efficient, automated, uses less solvent. | [6][8] |
Guide 2: Significant Yield Loss During Purification
Issue: The crude extract shows a good concentration, but the final yield after purification (e.g., column chromatography) is very low.
| Potential Cause | Scientific Explanation & Causality | Recommended Solution & Protocol | | :--- | :--- | :--- | :--- | | Irreversible Adsorption on Stationary Phase | this compound can strongly and sometimes irreversibly bind to certain stationary phases, especially silica gel, due to its multiple hydroxyl groups. This is a common cause of major yield loss. | Use an appropriate purification technique. Solid-Phase Extraction (SPE) with a C18 (reversed-phase) sorbent is highly effective for anthocyanin purification.[20] The non-polar C18 resin retains the anthocyanin while polar impurities like sugars and organic acids are washed away.[20] | | Degradation During Solvent Evaporation | Removing the solvent to concentrate the purified fraction often involves heat. As established, this compound is heat-sensitive. Prolonged exposure to temperatures above 40°C during evaporation will degrade the product. | Use low-temperature evaporation. Concentrate the purified fraction using a rotary evaporator with the water bath set to a low temperature (≤40°C ).[7] Applying a strong vacuum will facilitate evaporation at this lower temperature. Protect the flask from light during this process. | | Co-elution with Impurities | If the purification method lacks selectivity, the target compound may elute along with other phenolic compounds, leading to a final product with low purity, which can be mistaken for low yield if quantification is based on purity. | Optimize the SPE wash and elution steps. A multi-step wash can improve purity. After loading the crude extract onto the C18 cartridge, wash first with acidified water (to remove sugars) and then with a non-polar solvent like ethyl acetate (to remove less polar phenolics).[20][21] Then, elute the purified anthocyanins with acidified methanol. |
Visualization: Degradation Pathways
Understanding how the molecule degrades is key to preventing it.
Caption: Factors leading to this compound degradation.
Part 3: Recommended Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is optimized for high-yield extraction of this compound from lyophilized berry powder.
-
Sample Preparation: Weigh 5 g of finely ground, freeze-dried plant material into a 250 mL beaker.
-
Solvent Addition: Add 100 mL of pre-chilled (4°C) extraction solvent (80% Ethanol: 20% Water, acidified with 0.5% citric acid, v/v). This creates a 20:1 liquid-to-solid ratio.
-
Ultrasonication: Place the beaker in an ultrasonic bath filled with ice water to maintain a low temperature.[12] Apply ultrasonic power (e.g., 160-210 W) for 30 minutes.[13][22] Ensure the sample temperature does not rise above 40°C.
-
Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.[17]
-
Collection: Carefully decant and collect the supernatant (the crude extract). Store it at 4°C in the dark until purification.
-
Re-extraction (Optional but Recommended): To maximize yield, add another 50 mL of fresh solvent to the pellet, vortex thoroughly, and repeat steps 3-5. Pool the supernatants.
Protocol 2: Solid-Phase Extraction (SPE) Purification
This protocol uses a C18 cartridge to purify the crude extract from Protocol 1.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 10 mL of methanol, followed by 10 mL of acidified water (pH 2 with HCl).[23] Do not let the cartridge run dry.
-
Sample Loading: Load 20 mL of the crude extract onto the conditioned cartridge. The anthocyanins will bind to the C18 stationary phase.
-
Wash Step 1 (Polar Impurities): Wash the cartridge with 15 mL of acidified water (pH 2). This will elute highly polar impurities like sugars and organic acids. Collect and discard this fraction.
-
Wash Step 2 (Non-polar Impurities): Wash the cartridge with 10 mL of ethyl acetate. This will remove less polar phenolic compounds.[20] Collect and discard this fraction.
-
Elution: Elute the purified this compound by passing 10 mL of acidified methanol (0.1% HCl) through the cartridge. Collect this vibrant red/purple fraction.
-
Concentration: Concentrate the eluted fraction using a rotary evaporator at a temperature below 40°C.[7] The resulting purified powder/concentrate should be stored at -20°C or lower in the dark.[7]
References
- Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application. (n.d.). PubMed Central.
- Diaconeasa, Z., Știrbu, I., Xiao, J., & Socaciu, C. (2015). High-Purity Anthocyanins Isolation Using Solid Phase Extraction Tehniques. Journal of Applied Bioanalysis, 1(1), 1.
- Katre, L. D., Patle, M. R., Patle, R. M., & Bisen, C. (n.d.). The Impact of pH and Solvent on the Extraction of Anthocyanin Pigments. Journal of Applied Bioscience.
- Katre, L. D., Patle, M. R., Patle, R. M., & Bisen, C. (2024). The Impact of pH and Solvent on the Extraction of Anthocyanin Pigments. Journal of Applied Bioscience, 2(1), 10–22.
- The Pharma Innovation Journal. (2019, November 25). Extraction methods used for extraction of anthocyanin: A review. The Pharma Innovation Journal.
- Al-Sayyed, H., & Al-Abed, A. (2023). Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries. MDPI.
- Turturică, M., Stănciulescu, I., & Bărbuceanu, F. (2021). Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A review. MDPI.
- Chapter 3: Extraction of Anthocyanins from Natural Sources – Methods and Commercial Considerations. (n.d.). Royal Society of Chemistry.
- A Reliable and Fast Two-Step Solid-Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Source. (2024, July 17). Preprints.org.
- Lee, S. G., & Choi, Y. (2020). Anthocyanin Structure and pH Dependent Extraction Characteristics from Blueberries (Vaccinium corymbosum) and Chokeberries (Aronia melanocarpa) in Subcritical Water State. MDPI.
- A Reliable and Fast Two-Step Solid-Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Sources. (2024, July 16). Preprints.org.
- Castillo-Muñoz, N., Gómez-Alonso, S., García-Romero, E., & Hermosín-Gutiérrez, I. (2009). A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes. PMC - NIH.
- Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application. (2020, October 22). PubMed Central.
- A Reliable and Fast Two-Step Solid-Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Sources. (2024, July 17). ResearchGate.
- The effect of the extraction pH on the anthocyanin extraction. (n.d.). ResearchGate.
- Exploring the Extraction and Application of Anthocyanins in Food Systems. (2023, September 26). MDPI.
- Jing, P., & Zhao, S. (2008). Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins. PMC - NIH.
- Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. (2021, July 28). MDPI.
- The possible thermal degradation pathways of delphinidin and petunidin. (n.d.). ResearchGate.
- This compound › Polyphenols AS. (n.d.). Biolink Group.
- Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O-glucoside and Petunidin-3. (2024, July 3). PubMed.
- Development of an Ultrasound-Assisted Extraction Procedure for the Simultaneous Determination of Anthocyanins and Phenolic Acids in Black Beans. (2023, September 26). MDPI.
- A Novel Ultrasound-Assisted Extraction Method for the Analysis of Anthocyanins in Potatoes (Solanum tuberosum L.). (n.d.). MDPI.
- Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different. (2019, January 23). Pharmacognosy Magazine.
- Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature. (n.d.). NIH.
- Optimization of a Novel Method Based on Ultrasound-Assisted Extraction for the Quantification of Anthocyanins and Total Phenolic Compounds in Blueberry Samples (Vaccinium corymbosum L.). (2020, November 28). MDPI.
- This compound | C22H23O12+ | CID 443651. (n.d.). PubChem.
- Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O -glucoside and Petunidin-3. (n.d.). ResearchGate.
- Quality by Design in optimizing the extraction of (poly)phenolic compounds from Vaccinium myrtillus berries. (n.d.). IRIS - Unibo.
- Optimized extraction of anthocyanins from Reid Fruits' Prunus avium 'Lapins' cherries | Request PDF. (n.d.). ResearchGate.
- Total anthocyanins and cyanidin-3-O-glucoside contents and antioxidant activities of purified extracts from eight different pigmented plants. (n.d.). ResearchGate.
- Petunidin-3-O-glucoside. (n.d.). Wikipedia.
- Optimization of Ultrasound-Assisted Extraction via Sonotrode of Phenolic Compounds from Orange By-Products. (2021, May 18). PMC - NIH.
- Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran. (n.d.). PubMed.
- Rapid isolation of cyanidin 3-glucoside and peonidin 3-glucoside from black rice (Oryza sativa) using high-performance countercurrent chromatography and reversed-phase column chromatography | Request PDF. (2025, August 6). ResearchGate.
- The Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice. (n.d.). Advion Interchim Scientific.
- Optimization of ultrasound-assisted extraction of anthocyanins and bioactive compounds from butterfly pea petals using Taguchi method and Grey relational analysis. (n.d.). PMC - NIH.
- Ultrasound-Assisted Green Natural Deep Eutectic Solvent Extraction of Flavonoids from Wild Blueberry: Process Optimization, Composition Identification, and Antioxidant Activity. (n.d.). MDPI.
Sources
- 1. Petunidin-3-O-glucoside - Wikipedia [en.wikipedia.org]
- 2. Anthocyanin Structure and pH Dependent Extraction Characteristics from Blueberries (Vaccinium corymbosum) and Chokeberries (Aronia melanocarpa) in Subcritical Water State [mdpi.com]
- 3. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Petunidin 3-glucoside in Aqueous Solutions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on improving the stability of Petunidin 3-glucoside in aqueous solutions. This compound, a vital anthocyanin found in numerous fruits and berries, offers significant potential in various applications due to its antioxidant properties.[1][2] However, its inherent instability in aqueous environments presents a considerable challenge for researchers.[3][4] This guide provides a comprehensive collection of troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these challenges and achieve reliable, reproducible results.
Understanding the Instability of this compound: FAQs
This section addresses the fundamental reasons behind the degradation of this compound.
1. What is this compound and why is its stability a primary concern?
This compound is a water-soluble natural pigment belonging to the flavonoid family of compounds.[5] Its structure, which includes a Petunidin aglycone linked to a glucose molecule, is responsible for the vibrant red and purple hues in many plants.[2][6] The primary concern with its stability arises from its susceptibility to degradation under common experimental and storage conditions, leading to a loss of color and biological activity.[3] This instability can significantly impact the accuracy of experimental outcomes and the efficacy of potential therapeutic applications.
2. How does pH influence the stability and color of this compound solutions?
The pH of an aqueous solution is one of the most critical factors affecting both the color and stability of this compound.[7][8] At low pH values (typically below 3), the molecule exists predominantly in its most stable form, the red flavylium cation.[9] As the pH increases, it undergoes structural transformations to form the colorless carbinol pseudobase and the blue quinoidal base, which are significantly less stable and prone to degradation.[10][11] This pH-dependent color change is a key indicator of the molecular form and stability of the anthocyanin in your solution.[7]
Table 1: The Influence of pH on the Chromatic Properties of this compound in Aqueous Solutions
| pH Range | Predominant Molecular Form | Observed Color | Relative Stability |
| < 3 | Flavylium Cation | Red | High |
| 4-5 | Carbinol Pseudobase | Colorless | Low |
| 6-7 | Quinoidal Base | Bluish/Violet | Very Low |
| > 8 | Chalcone | Yellowish/Colorless | Degradation |
3. What is the effect of elevated temperatures on the degradation of this compound?
Temperature plays a crucial role in the stability of this compound, with higher temperatures accelerating its degradation.[3] The degradation process generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the anthocyanin.[4][12] Increased thermal energy promotes the hydrolysis of the glycosidic bond and the opening of the pyran ring, leading to the formation of colorless or brown degradation products.[12] For long-term storage, it is recommended to keep solutions at low temperatures, ideally below -5°C, and in the dark.
4. How do light and oxygen contribute to the degradation of this compound?
Exposure to light and the presence of oxygen are significant contributors to the degradation of this compound. Light, particularly UV light, can provide the energy to excite the molecule, leading to photochemical degradation.[7][10] Oxygen, being a reactive molecule, can directly oxidize the anthocyanin or participate in enzyme-mediated oxidation, both of which lead to the breakdown of its structure.[3] The combined effect of light and oxygen is often synergistic, accelerating the rate of degradation.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Rapid loss of color in the solution. | High pH of the solvent. | Adjust the pH of your aqueous solution to be below 3.0 using a suitable acid (e.g., citric acid, HCl). This ensures the predominance of the more stable flavylium cation. |
| Elevated storage or experimental temperature. | Store stock solutions at -20°C or below. For experiments at room temperature, prepare fresh solutions and use them promptly. If elevated temperatures are necessary for your experiment, consider using stabilizing agents. | |
| Exposure to ambient light. | Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to light during experimental procedures. | |
| The solution turns brown upon storage. | Polymerization and oxidative degradation. | This is often a result of prolonged exposure to oxygen and higher temperatures, leading to the formation of brown polymeric pigments.[12] Deaerate your solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of certain enzymes. | If working with crude extracts, enzymes like polyphenol oxidase can accelerate degradation.[13] Consider heat treatment or the use of enzymatic inhibitors if appropriate for your sample. | |
| Inconsistent results between experimental runs. | Fluctuation in pH. | Use a buffered aqueous solution to maintain a constant pH throughout your experiments. |
| Variation in solution preparation. | Standardize your protocol for solution preparation, ensuring consistent concentrations, pH, and temperature. Always use freshly prepared solutions for critical experiments. |
Experimental Protocols for Enhancing Stability
The following protocols provide step-by-step guidance for assessing and improving the stability of this compound.
Protocol 1: Spectrophotometric Analysis of this compound Degradation Kinetics
This protocol outlines a method to quantify the degradation of this compound over time using UV-Vis spectrophotometry.
Materials:
-
This compound
-
pH-adjusted buffers (e.g., pH 3.0, 5.0, 7.0)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of this compound in a pH 3.0 buffer.
-
Dilute the stock solution in the different pH buffers to a final concentration that gives an initial absorbance reading between 1.0 and 1.5 at the λmax (approximately 520 nm).
-
Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, 60°C).
-
At regular time intervals, measure the absorbance of each solution at its λmax.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this line will be the negative of the first-order degradation rate constant (-k).
-
Calculate the half-life (t½) of this compound under each condition using the formula: t½ = 0.693 / k.
Causality: This method is based on the principle that the concentration of the colored flavylium cation is directly proportional to the absorbance at its λmax. By monitoring the decrease in absorbance over time, we can quantify the rate of its degradation.[12]
Protocol 2: Enhancing Stability through Co-pigmentation
Co-pigmentation is a mechanism where other molecules (co-pigments) associate with the anthocyanin, protecting it from degradation.[14][15]
Materials:
-
This compound solution (in a selected buffer)
-
Co-pigment (e.g., chlorogenic acid, rutin, gallic acid)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of this compound at a fixed concentration and pH.
-
Prepare a series of solutions with the same this compound concentration but with increasing concentrations of the co-pigment.
-
Measure the initial absorbance of all solutions at the λmax of this compound. An increase in absorbance and a slight bathochromic shift (shift to longer wavelengths) upon addition of the co-pigment indicates successful co-pigmentation.
-
Subject the solutions to a stress condition (e.g., elevated temperature or light exposure) and monitor the absorbance over time as described in Protocol 1.
-
Compare the degradation rate constants of the solutions with and without the co-pigment to quantify the stabilizing effect.
Causality: The co-pigment molecules form complexes with the this compound, shielding the reactive sites from attack by water and oxygen, thereby slowing down the degradation process.[14]
Quantitative Data Summary
The following table summarizes kinetic data from studies on anthocyanin stability, illustrating the significant impact of temperature.
Table 2: Representative Degradation Kinetics of Anthocyanins at Different Temperatures
| Anthocyanin | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) (min) |
| Cyanidin-3-O-glucoside | 80 | 0.00865 min⁻¹ | 80.18 |
| Cyanidin-3-O-glucoside with protein | 80 | - | 129.8 |
| Petunidin-3-O-glucoside | 40 | - | ~100-150 (estimated) |
Data for Cyanidin-3-O-glucoside adapted from a study on its interaction with walnut protein isolate.[4] Data for Petunidin-3-O-glucoside is an estimation based on similar anthocyanin structures under oxidative stress.[12]
Visualizing Stability Factors and Experimental Workflows
The following diagrams illustrate the key factors influencing this compound stability and a typical experimental workflow for its analysis.
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for a stability study.
By understanding the factors that influence the stability of this compound and implementing the appropriate handling, storage, and experimental design strategies, you can significantly improve the reliability and accuracy of your research.
References
- Polyphenols AS. This compound. Biolink Group.
- PubChem. This compound.
- ResearchGate. Recent advances in stability improvement of anthocyanins by efficient methods and its application in food intelligent packaging: A review.
- ResearchGate.
- FooDB. Showing Compound this compound (FDB017317).
- National Institutes of Health. Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review.
- ChemicalBook. This compound | 6988-81-4.
- Wikipedia. Petunidin-3-O-glucoside.
- MDPI.
- PubMed Central.
- National Institutes of Health. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects.
- ScienceDirect. Spectral alteration and degradation of cyanidin-3-glucoside exposed to pulsed electric field.
- ResearchGate. The first-order degradation kinetics plots of individual anthocyanins...
- MDPI. Factors Affecting Cellular Uptake of Anthocyanins: The Role of pH, Glucose and Anthocyanin Structure.
- ResearchGate. Effects of pH on the stability of Cyanidin and Cyanidin 3-O- β -glucopyranoside in.
- National Institutes of Health. The effects of the interaction between cyanidin‐3‐O‐glucoside (C3G) and walnut protein isolate (WPI)
- U.S. Highbush Blueberry Council. Degradation of cyanidin 3-glucoside by blueberry polyphenol oxidase: kinetic studies and mechanisms.
- ResearchGate. Colour and stability of the six common anthocyanidin 3-glucosides.
Sources
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- 4. The effects of the interaction between cyanidin‐3‐O‐glucoside (C3G) and walnut protein isolate (WPI) on the thermal and oxidative stability of C3G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Showing Compound this compound (FDB017317) - FooDB [foodb.ca]
- 6. This compound | C22H23O12+ | CID 443651 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Factors Affecting Cellular Uptake of Anthocyanins: The Role of pH, Glucose and Anthocyanin Structure [mdpi.com]
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- 11. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. healthprofessionals.blueberry.org [healthprofessionals.blueberry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting peak tailing of Petunidin 3-glucoside in reverse-phase HPLC.
Technical Support Center: Petunidin 3-glucoside Analysis
Welcome to the Troubleshooting Guide for Reverse-Phase HPLC Analysis of this compound. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to a common chromatographic challenge: peak tailing of this compound. Our approach moves beyond simple checklists to explain the underlying chemical principles, ensuring you can not only solve the immediate problem but also build more robust analytical methods for the future.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Root Cause
Q1: I'm seeing significant peak tailing for this compound on my C18 column. What is happening at a chemical level?
A1: Peak tailing in reverse-phase HPLC is most often a symptom of more than one retention mechanism occurring simultaneously for your analyte.[1][2] While the primary retention mechanism is the hydrophobic interaction between this compound and the C18 stationary phase, a secondary, stronger interaction is likely causing a portion of your analyte molecules to lag behind, creating the characteristic asymmetrical "tail".
For a polar molecule like this compound, which is an anthocyanin rich in hydroxyl groups, the most probable cause is an interaction with residual silanol groups (Si-OH) on the silica surface of the stationary phase.[1][3][4] These silanols can be highly acidic (pKa ≈ 3.8–4.2) and, if deprotonated (negatively charged), will strongly interact with the polar hydroxyl groups on your analyte through hydrogen bonding or ionic interactions.[5] This secondary retention is what stretches the peak.
To visualize this, consider the following interaction model:
Caption: Analyte interaction with the stationary phase.
Q2: Are all peaks in my chromatogram tailing, or just the this compound?
A2: This is a critical diagnostic question.
-
If only the this compound peak (and other similar polar analytes) is tailing: The issue is almost certainly chemical in nature, related to the specific interactions described in Q1. Your troubleshooting should focus on mobile phase optimization and column chemistry.[6]
-
If ALL peaks in the chromatogram are tailing: This points to a physical or systemic issue in your HPLC system, often referred to as "extra-column volume" or dead volume.[6][7][8] This can be caused by a void at the head of the column, improperly seated fittings, or using tubing with an unnecessarily large internal diameter.[8] In this case, troubleshooting should focus on system maintenance and hardware.
Section 2: Mobile Phase Optimization - The First Line of Defense
Q3: How can I use the mobile phase to fix peak tailing for this compound?
A3: Mobile phase optimization is the most powerful tool to combat chemical-related peak tailing. The key is to control the ionization state of both your analyte and the stationary phase. For anthocyanins like this compound, this means operating at a low pH.
Acidifying the mobile phase to a pH of ≤ 2.5 accomplishes two critical things:
-
Suppresses Silanol Activity: It fully protonates the residual silanol groups (Si-OH), neutralizing their negative charge and preventing the strong secondary interactions that cause tailing.[1][8]
-
Stabilizes the Analyte: Anthocyanins exist in their most stable, colored flavylium cation form at very low pH.[9] Operating at a higher pH can lead to the formation of other structural isomers, which can contribute to peak broadening or splitting.
Table 1: Effect of Mobile Phase pH on Analysis
| pH Range | State of Silanol Groups (pKa ~4) | State of this compound | Expected Peak Shape |
| < 2.5 | Fully protonated (Si-OH), neutral | Stable flavylium cation (+) | Symmetrical, Sharp |
| 3 - 5 | Partially deprotonated (Si-O⁻), active | Flavylium cation (+) | Significant Tailing |
| > 6 | Fully deprotonated (Si-O⁻), very active | Potential structural degradation | Poor, Broad, Tailing |
Recommended Mobile Phase Additives:
-
Formic Acid (0.1% - 1.0%): Excellent choice, volatile and MS-compatible.[10]
-
Phosphoric Acid (0.1% - 0.5%): Very effective at achieving low pH but is not volatile and therefore not suitable for LC-MS.[11]
-
Trifluoroacetic Acid (TFA) (0.05% - 0.1%): A strong ion-pairing agent that can effectively mask silanol interactions, but it may suppress MS ionization and can be difficult to remove from the column.
Protocol: Systematic Mobile Phase pH Adjustment
-
Establish a Baseline: Prepare your mobile phase (e.g., Water/Acetonitrile) without any acid additive and inject your standard. Note the severe tailing (this is your baseline for comparison). Safety Note: Operating a silica-based column without pH control is not recommended long-term.
-
Introduce Acid: Prepare a fresh mobile phase containing 0.1% formic acid in the aqueous portion (e.g., Water with 0.1% Formic Acid).
-
Equilibrate Thoroughly: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure the column is fully equilibrated.
-
Analyze and Evaluate: Inject your this compound standard. The peak shape should be significantly improved.
-
Optimize (If Necessary): If some tailing persists, you can incrementally increase the acid concentration (e.g., to 0.5% or 1.0% formic acid) or switch to a stronger acid like phosphoric acid (for UV detection only).[12]
Section 3: Column and Hardware Troubleshooting
Q4: I've adjusted my mobile phase pH, but I still see some tailing. Could my column be the problem?
A4: Yes. While pH is crucial, the column's quality and chemistry are equally important.
-
Column Choice: Not all C18 columns are created equal. For polar analytes like anthocyanins, you should use a modern, high-purity silica column that has been "end-capped." End-capping is a process where the manufacturer treats the silica to convert most of the accessible residual silanols into less polar groups, effectively shielding them from interacting with your analyte.[1][7][13] Columns specifically designed for stability at low pH are also highly recommended.[14]
-
Column Degradation: Columns are consumables. Over time, especially under harsh pH conditions, the stationary phase can degrade, exposing more active silanol sites.[3] If a column that once gave you good peak shape now produces tailing peaks under the same conditions, it may be time to replace it.
-
Column Contamination: Strongly retained compounds from previous injections can build up at the column inlet, creating active sites that interact with your analyte.[15][16] Using a guard column and ensuring adequate sample clean-up can prevent this.[15]
Q5: What if all my peaks are tailing? What is the logical troubleshooting workflow?
A5: Tailing on all peaks points to a physical problem in the HPLC system. The following workflow can help you systematically identify and resolve the issue.
Caption: Systematic workflow for troubleshooting universal peak tailing.
Section 4: Advanced Troubleshooting
Q6: I've heard that metal chelation can be an issue for flavonoids. Could this be affecting my this compound peak?
A6: This is an excellent and often overlooked point. This compound, with its adjacent hydroxyl groups on the B-ring, can act as a chelating agent for metal ions (e.g., Fe³⁺, Al³⁺).[3][17][18] These metal ions can be present as trace impurities in your sample, mobile phase, or leached from the stainless steel components (like frits and tubing) of the HPLC system itself.[13]
If chelation occurs, you may form analyte-metal complexes that have different retention characteristics, leading to peak broadening or tailing.[19]
Troubleshooting Metal Chelation:
-
Use High-Purity Solvents: Ensure you are using HPLC- or MS-grade solvents to minimize metal ion contamination.
-
Incorporate PEEK Tubing: If the problem is persistent and severe, consider replacing stainless steel tubing in your flow path with biocompatible PEEK tubing.
-
Use a Chelating Agent (Advanced): In some stubborn cases, adding a very small concentration (e.g., 0.1 mM) of a chelating agent like EDTA to the mobile phase can be effective. However, this can complicate your method and should be used as a diagnostic tool rather than a permanent solution. This is generally a last resort after addressing pH and column choice.
Summary Troubleshooting Table
| Symptom | Potential Cause | Recommended Action |
| Only this compound peak tails | Secondary Silanol Interactions | Lower mobile phase pH to ≤ 2.5 using 0.1-1.0% formic acid. |
| Inappropriate Column | Use a high-purity, fully end-capped C18 column. | |
| Metal Chelation | Use high-purity solvents; consider using PEEK tubing. | |
| All peaks in chromatogram tail | Extra-Column (Dead) Volume | Check and tighten all fittings; use shorter, narrower ID tubing. |
| Column Void / Blockage | Replace the column; use a guard column to protect the new one. | |
| Sample Overload | Dilute the sample or inject a smaller volume to see if shape improves.[8] |
References
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]
- Biolink Group. This compound › Polyphenols AS. Polyphenols AS. [Link]
- Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. [Link]
- Crawford Scientific. The Theory of HPLC Column Chemistry. Chromacademy. [Link]
- Chromatography Forum. (2004). buffered pH to avoid peak tailing. [Link]
- FooDB. (2010). Showing Compound this compound (FDB017317). [Link]
- PubChem. This compound.
- LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
- Wikipedia. Petunidin-3-O-glucoside. [Link]
- Khoo, H. E., et al. (2017).
- SIELC Technologies. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column. [Link]
- Agilent Technologies, Inc. Analysis of Anthocyanins in Common Foods Using an Agilent Poroshell 120 SB-C18. [Link]
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
- Axion Training Institute, Inc. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. [Link]
- Deshmukh, G. HPLC Troubleshooting Guide. [Link]
- Derevianko, H., et al. (2017). Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases. International Journal of Analytical Chemistry. [Link]
- IOP Conference Series: Earth and Environmental Science. (2021). Effects of Different Metal Ions on the Stability of Anthocyanins as Indicators.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
- Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
- Sinrod, A. J. G., et al. (2020). Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability. Molecules. [Link]
- YMC America. High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract using a novel 2 μm column. [Link]
- Lee, S. G., et al. (2017). Anthocyanin Structure and pH Dependent Extraction Characteristics from Blueberries (Vaccinium corymbosum) and Chokeberries (Aronia melanocarpa) in Subcritical Water State. Journal of Food Science and Technology. [Link]
- ResearchGate. (2025). Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases. [Link]
- Hawach Scientific. (2023).
- Phenomenex. HPLC Troubleshooting Guide. [Link]
- SCION Instruments. HPLC Troubleshooting Guide. [Link]
- University of Saskatchewan.
- Olennikov, D. N., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules. [Link]
- ResearchGate. (2018).
- Tang, J., et al. (2014). Antioxidative and Chelating Properties of Anthocyanins in Azolla imbricata Induced by Cadmium. Polish Journal of Environmental Studies. [Link]
- International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
Sources
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- 4. Showing Compound this compound (FDB017317) - FooDB [foodb.ca]
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- 11. Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. HPLC故障排除指南 [sigmaaldrich.com]
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- 19. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Quantification of Petunidin 3-glucoside
Welcome to the technical support center for the LC-MS/MS quantification of Petunidin 3-glucoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their experimental workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your results.
Introduction to Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample other than the analyte of interest.[1] These components, which can include salts, lipids, proteins, and other endogenous compounds, can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[3][4]
This compound, an anthocyanin commonly found in berries and other pigmented plant materials, is often analyzed in complex biological and food matrices.[5] The inherent complexity of these samples makes the quantification of this compound particularly susceptible to matrix effects, which can compromise the accuracy, sensitivity, and reproducibility of the analysis.[1][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in the LC-MS/MS analysis of this compound?
A1: Matrix effects in the LC-MS/MS analysis of this compound primarily arise from co-eluting endogenous or exogenous components from the sample matrix.[1][2] These interfering compounds can affect the ionization efficiency of this compound in the mass spectrometer's ion source.[1][3] Key causes include:
-
Ion Suppression: This is the most common matrix effect, where co-eluting compounds compete with the analyte for ionization, reducing the analyte's signal.[1][7] In complex matrices like plasma or plant extracts, phospholipids are a major contributor to ion suppression.[7][8]
-
Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal.[1][3]
-
Alteration of Physical Properties: High concentrations of non-volatile matrix components can change the droplet formation and solvent evaporation processes in the electrospray ionization (ESI) source, impacting signal stability and intensity.[9]
Q2: How can I determine if my this compound quantification is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][4] A constant flow of a this compound standard solution is infused into the LC eluent after the analytical column, and a blank matrix sample is injected. Any deviation in the baseline signal of the infused standard indicates the presence of matrix effects at that specific retention time.[2][6]
-
Post-Extraction Spike: This is a quantitative method to determine the extent of matrix effects.[2][7] The response of this compound in a matrix sample spiked after extraction is compared to the response of the analyte in a neat (pure) solvent at the same concentration. The matrix effect can be calculated using the formula:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100[2]
-
Q3: What is the role of an internal standard in mitigating matrix effects?
A3: An appropriate internal standard (IS) is crucial for compensating for matrix effects.[1][7] An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte's peak area to the IS's peak area, variability due to matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q4: What type of internal standard is best for this compound analysis?
A4: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard.[6][10][11] SIL-ISs have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[11][12] This allows for the most effective compensation for matrix effects.[3] If a SIL-IS is unavailable, a structural analog with similar properties can be used, but its performance must be carefully validated.[12]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the LC-MS/MS quantification of this compound, with a focus on resolving matrix-related problems.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Symptoms:
-
High variability in peak areas between replicate injections of the same sample.
-
Inaccurate results when analyzing quality control (QC) samples.
-
Non-linear calibration curves.
Potential Cause: Significant and variable matrix effects between samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Step-by-Step Guidance:
-
Assess Matrix Effect:
-
Optimize Chromatographic Conditions:
-
Rationale: Separating this compound from co-eluting matrix interferences is a primary strategy to reduce matrix effects.[1][6]
-
Actions:
-
Modify Gradient: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks identified during the post-column infusion experiment.
-
Change Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Consider UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide significantly better resolution and reduce ion suppression.
-
-
-
Improve Sample Preparation:
| Sample Preparation Technique | Pros | Cons | Efficacy for this compound |
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | Least effective at removing matrix components, especially phospholipids.[13] | Prone to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT.[13] | Can have low recovery for polar analytes like anthocyanins.[13] | Moderate, but recovery needs careful optimization. |
| Solid-Phase Extraction (SPE) | Highly effective at removing interferences and concentrating the analyte.[1][14] | More complex and time-consuming method development. | Recommended. Mixed-mode SPE (combining reversed-phase and ion-exchange) is often very effective.[7][13] |
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Rationale: As discussed in the FAQs, a SIL-IS is the most reliable way to compensate for unavoidable matrix effects.[6][10][11]
-
Action: If not already in use, incorporate a SIL-IS for this compound into your workflow, adding it to the samples at the very beginning of the sample preparation process.[3]
-
Issue 2: Analyte Signal Loss or Instability
Symptoms:
-
Gradual decrease in this compound signal over an analytical run.
-
Sudden signal drop-offs.
-
Poor peak shape.
Potential Causes:
-
Accumulation of non-volatile matrix components in the ion source.[15]
-
Degradation of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for signal instability.
Step-by-Step Guidance:
-
Investigate Source Contamination:
-
Rationale: Phospholipids and other non-volatile matrix components can build up on the ion source components, leading to a decline in instrument performance.[8][15]
-
Actions:
-
Visually inspect the mass spectrometer's orifice and ion transfer optics for residue.
-
Perform routine cleaning of the ion source as per the manufacturer's recommendations.
-
Implement more rigorous sample cleanup, such as phospholipid removal SPE plates, to reduce the introduction of contaminants.[14][16][17]
-
-
-
Evaluate Analyte Stability:
-
Rationale: this compound, like other anthocyanins, can be susceptible to degradation under certain conditions of temperature, pH, and light exposure.[5][18][19]
-
Actions:
-
Temperature Control: Ensure samples are kept at a low temperature (e.g., < -5°C for long-term storage, 4°C in the autosampler) and protected from light.[5]
-
pH Control: Maintain an acidic pH throughout the sample preparation and analysis process, as anthocyanins are more stable in acidic conditions.
-
Stability Experiments: Conduct freeze-thaw, short-term benchtop, and post-preparative stability experiments as part of your method validation to understand the analyte's stability limits.
-
-
Conclusion
Successfully quantifying this compound by LC-MS/MS in complex matrices requires a proactive approach to identifying and mitigating matrix effects. By systematically evaluating your method, optimizing both sample preparation and chromatographic conditions, and employing a suitable internal standard, you can achieve reliable and accurate results. This guide provides a framework for troubleshooting common issues, ensuring the integrity of your bioanalytical data.
References
- Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.).
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Methods in Chemistry. [Link]
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
- Matrix Effects and Application of Matrix Effect Factor. (2019). Taylor & Francis Online. [Link]
- Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.).
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). Journal of Bioequivalence & Bioavailability. [Link]
- Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. (2017).
- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2007). Analytical Chemistry. [Link]
- Matrix effects: Causes and solutions. (2011). Bioanalysis. [Link]
- Accurate Mass Analysis of Flavonoids by LCMS-IT-TOF. (n.d.). Shimadzu. [Link]
- LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. (2024). Scientific Reports. [Link]
- The possible thermal degradation pathways of delphinidin and petunidin. (2019). Food Chemistry. [Link]
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (2019). Taylor & Francis Online. [Link]
- This compound. (n.d.). Polyphenols AS. [Link]
- Internal Standards for Food and Nutrition. (n.d.). IsoLife. [Link]
- Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis. (2015).
- Application of a Quantitative HPLC-ESI-MS/MS Method for Flavonoids in Different Vegetables Matrices. (2019). Journal of the Brazilian Chemical Society. [Link]
- Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. (2022). Polymers. [Link]
- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2007). Journal of the American Society for Mass Spectrometry. [Link]
- Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. (2021). Molecules. [Link]
- LC-Q-TOF-MS/MS detection of food flavonoids: principle, methodology, and applications. (2022). Critical Reviews in Food Science and Nutrition. [Link]
- Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). The AAPS Journal. [Link]
- New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. (2014). Bioanalysis. [Link]
- Bioanalytical Method Validation Guidance for Industry. (2018). U.S.
- Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2019). Journal of Agricultural and Food Chemistry. [Link]
- Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temper
- UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid. (2016). Agilent Technologies. [Link]
- Ion Suppression: A Major Concern in Mass Spectrometry. (2007). LCGC North America. [Link]
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.).
- Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. (2021). Journal of Analytical Methods in Chemistry. [Link]
- Rapid screening of anthocyanins in berry samples by surfactant-mediated matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. (2008).
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. biolink.no [biolink.no]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. nebiolab.com [nebiolab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
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- 18. researchgate.net [researchgate.net]
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Optimization of mobile phase for Petunidin 3-glucoside separation.
# Technical Support Center: Optimization of Mobile Phase for Petunidin 3-glucoside Separation
Welcome to the technical support center for the chromatographic separation of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing the mobile phase in HPLC and UPLC applications.
Introduction
This compound is a prominent anthocyanin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors in plants.[1] The accurate separation and quantification of this compound are critical in various fields, including food science, pharmaceuticals, and nutraceuticals, due to its significant antioxidant properties.[2] However, the inherent chemical properties of anthocyanins, such as their pH-dependent stability and structural similarity to other flavonoids, present unique challenges in chromatographic analysis.[1][3]
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions related to mobile phase optimization for this compound separation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the separation of this compound, offering explanations and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is showing significant tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue in the chromatography of polar compounds like anthocyanins and is often indicative of secondary interactions between the analyte and the stationary phase.[4]
Causality and Solutions:
-
Silanol Interactions: The primary cause of peak tailing for basic compounds on silica-based reversed-phase columns is the interaction with residual silanol groups on the stationary phase.[4][5] At a mobile phase pH above 3, these silanols can be deprotonated and interact with polar analytes, leading to tailing.[4]
-
Solution 1: Lower Mobile Phase pH: Reducing the mobile phase pH to below 3.0 ensures that the silanol groups are fully protonated, minimizing these secondary interactions.[4] Formic acid or phosphoric acid are commonly used for this purpose.[6][7]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have a significantly reduced number of free silanol groups, which helps to produce more symmetrical peaks.
-
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of this compound, a mixed population of ionized and non-ionized forms of the analyte will exist, leading to peak distortion.[5]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
Issue 2: Poor Resolution and Co-elution
Question: I am unable to separate this compound from other similar anthocyanins or flavonoids in my sample. How can I improve the resolution?
Answer:
Achieving adequate resolution is crucial, especially in complex matrices where numerous structurally similar compounds are present.[8]
Causality and Solutions:
-
Inadequate Mobile Phase Strength: The organic modifier concentration directly impacts retention and selectivity.
-
Solution 1: Optimize Organic Modifier Concentration: In reversed-phase chromatography, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase the retention time of all analytes, potentially improving separation. A 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention.[7]
-
Solution 2: Switch Organic Modifier: Acetonitrile and methanol offer different selectivities.[9] If you are using methanol, switching to acetonitrile, or vice-versa, can alter the elution order and improve resolution.
-
-
Isocratic vs. Gradient Elution: For complex samples containing compounds with a wide range of polarities, an isocratic elution (constant mobile phase composition) may not provide sufficient resolution for all analytes.[10][11]
-
Incorrect pH of the Mobile Phase: The pH of the mobile phase can significantly influence the selectivity of ionizable compounds.
-
Solution: Experiment with different mobile phase pH values. A change in pH can alter the ionization state of the analytes and, consequently, their retention and separation.
-
Issue 3: Irreproducible Retention Times
Question: The retention time for my this compound standard is shifting between runs. What could be causing this variability?
Answer:
Consistent retention times are essential for reliable peak identification and quantification. Fluctuations often point to issues with the mobile phase preparation or the HPLC system itself.[13]
Causality and Solutions:
-
Mobile Phase Composition Drift: Inaccurate mixing of the mobile phase components or evaporation of the more volatile solvent can lead to changes in its composition over time.
-
Solution 1: Precise Mobile Phase Preparation: Always use volumetric flasks for accurate measurement and ensure thorough mixing.
-
Solution 2: Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes due to evaporation.
-
-
Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before the first injection, retention times can drift in the initial runs.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis sequence.
-
-
Temperature Fluctuations: The column temperature can affect retention times.
-
Solution: Use a column thermostat to maintain a constant and consistent temperature throughout the analysis.
-
-
Pump and Degassing Issues: Problems with the HPLC pump or inadequate degassing of the mobile phase can cause flow rate fluctuations, leading to retention time shifts.
-
Solution: Regularly maintain the pump and ensure the mobile phase is properly degassed using an online degasser or by sonication.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting mobile phase for this compound separation?
A good starting point for reversed-phase HPLC or UPLC separation of this compound is a gradient elution using a C18 column. The mobile phase typically consists of:
-
Solvent A: Water with an acidifier (e.g., 0.1-1% formic acid or phosphoric acid) to maintain a low pH.[6][14]
-
Solvent B: An organic modifier, most commonly acetonitrile or methanol.[9]
A typical gradient might start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 30-50%) over the course of the run. The optimal gradient profile will depend on the specific sample matrix and the other compounds present.
Q2: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol can be used effectively, but they offer different selectivities and have distinct properties.[9]
| Feature | Acetonitrile | Methanol |
| Elution Strength | Stronger elution strength for many compounds | Weaker elution strength |
| Selectivity | Offers different selectivity compared to methanol | Can provide better separation for certain compounds |
| Viscosity | Lower viscosity, leading to lower backpressure | Higher viscosity, resulting in higher backpressure |
| UV Cutoff | Lower UV cutoff (~190 nm) | Higher UV cutoff (~205 nm) |
It is often beneficial to screen both solvents during method development to determine which provides the best separation for your specific sample.
Q3: Why is it crucial to use an acidified mobile phase for anthocyanin analysis?
Anthocyanins are most stable in their flavylium cation form, which predominates at low pH (typically below 3.0).[3] An acidified mobile phase serves two main purposes:
-
Enhances Stability: It keeps the this compound in its stable, colored flavylium form, preventing degradation during the analysis.[3]
-
Improves Peak Shape: By suppressing the ionization of residual silanol groups on the stationary phase, it minimizes peak tailing.[4]
Q4: Can I use an isocratic method for this compound analysis?
While an isocratic method is simpler and can be used for routine analysis of simple mixtures, it is generally not recommended for complex samples containing multiple anthocyanins or other flavonoids.[10][11] A gradient elution typically provides better resolution, sharper peaks, and shorter analysis times for complex mixtures.[11][12]
Q5: How does temperature affect the separation?
Temperature can influence several aspects of the separation:
-
Viscosity: Higher temperatures decrease the viscosity of the mobile phase, leading to lower backpressure.
-
Retention: Generally, increasing the temperature will decrease the retention times of most compounds.
-
Stability: Anthocyanins can be sensitive to high temperatures, and prolonged exposure can lead to degradation.[15][16] A balance must be struck between improved chromatographic efficiency at higher temperatures and the stability of the analyte. A common operating temperature is around 25-40°C.
Experimental Workflow and Diagrams
General Workflow for Mobile Phase Optimization
The following diagram illustrates a systematic approach to optimizing the mobile phase for this compound separation.
Caption: A workflow for systematic mobile phase optimization.
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting common chromatographic issues.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- Ju, Z. Y., & Howard, L. R. (2003). Effects of solvent and temperature on pressurized liquid extraction of anthocyanins and total phenolics from dried red grape skin. Journal of Agricultural and Food Chemistry, 51(18), 5207-5213.
- Marquez, A., Perez-Serratosa, M., Varo, M. A., & Merida, J. (2014). Effect of temperature on the anthocyanin extraction and color evolution during controlled dehydration of Tempranillo grapes. Journal of Agricultural and Food Chemistry, 62(31), 7897-7902.
- Wulandari, E., & Lestari, D. A. (2019). Effects of Temperature and Heating Time on Degradation and Antioxidant Activity of Anthocyanin from Roselle Petals (Hibiscus sabdariffa L.). International Journal of Science, Technology & Management, 1(2), 287-293.
- Carl ROTH. (n.d.). This compound chloride.
- Li, Y., et al. (2021). Optimization and application of HPLC for simultaneous separation of six well-known major anthocyanins in blueberry. Cogent Chemistry, 7(1), 1883232.
- MtoZ Biolabs. (n.d.). Petunidin-3-O-sophoroside Analysis Service.
- Lourdes, M., et al. (2021). Alternative Extraction and Downstream Purification Processes for Anthocyanins. Molecules, 26(23), 7248.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Singh, J., et al. (2016). Comparison of optimized isocratic and gradient elution separations for anthocyanins. Journal of Food Science and Technology, 53(4), 1834-1842.
- Oancea, S., et al. (2020). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. Foods, 9(11), 1595.
- Le, T. H., & Nguyen, T. T. (2022). Effect of extraction methods and temperature preservation on total anthocyanins compounds of Peristrophe bivalvis L. Merr. Journal of Applied Biology and Biotechnology, 10(1), 123-130.
- Lee, J., & Lee, J. H. (2013). Rapid Method for Determination of Anthocyanin Glucosides and Free Delphinidin in Grapes Using u-HPLC.
- Al-Rimawi, F. (2024). Modern Chromatographic Methods for Determination Flavonoids. Journal of the Chemical Society of Pakistan, 46(2), 234-242.
- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
- Cetinkaya, A. (2025, April 21). New Study Reviews Chromatography Methods for Flavonoid Analysis.
- Kromasil. (n.d.). Gradient or isocratic elution in preparative reversed phase HPLC.
- Knez, Ž., et al. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- Pandey, P. K. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.
- Crawford Scientific. (n.d.). TROUBLESHOOTING GUIDE – HPLC.
- Atie, N. (2017). METHOD VALIDATION OF DELPHINIDIN-3-O-GLUCOSIDE CHLORIDE IN RAT PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) (Master's thesis, Universiti Sains Malaysia).
- Castañeda-Ovando, A., et al. (2009). Chemical studies of anthocyanins: A review. Food Chemistry, 113(4), 859-871.
- Fernandes, A., et al. (2022). Factors Affecting Cellular Uptake of Anthocyanins: The Role of pH, Glucose and Anthocyanin Structure. International Journal of Molecular Sciences, 23(22), 14045.
- Merken, H. M., & Beecher, G. R. (2000). HPLC analysis of flavonoids. In Flavonoids in health and disease (pp. 63-87). Marcel Dekker.
- Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography.
- Istrati, D., et al. (2012). Chromatographic methods for the identification of flavonoids. Farmacia, 60(2), 163-171.
- Downey, M. O., & Rochfort, S. (2008). Simultaneous separation by reversed-phase high-performance liquid chromatography of phenolic compounds from Vitis vinifera grape skins.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Dong, M. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC North America, 31(11), 968-977.
- Cimpoiu, C., et al. (2013). Development of a quantitative high performance thin layer cromatographic method for analysis of delphinidin 3-glucoside in berry extracts. University POLITEHNICA of Bucharest Scientific Bulletin, Series B, 75(4), 69-76.
- de Pascual-Teresa, S., Rivas-Gonzalo, J. C., & Santos-Buelga, C. (2002). Stability of pelargonidin 3-glucoside in model solutions in the presence and absence of flavanols. ScienceAsia, 28(3), 227-232.
- Prior, R. L., et al. (2011). High-purity isolation of anthocyanins mixtures from fruits and vegetables--a novel solid-phase extraction method using mixed mode cation-exchange chromatography.
- Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?
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- Muchlis, M., et al. (2017).
- Crawford Scientific. (n.d.). Peak tailing in HPLC.
- Li, H., et al. (2024). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside. Journal of Agricultural and Food Chemistry, 72(26), 11843-11850.
- Tan, S. P., & Kha, T. C. (2018). HPLC chromatograph to demonstrate retention time of cyanidin-3-glucoside and peonidin-3-glucoside.
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Preventing co-elution of Petunidin 3-glucoside with other anthocyanins.
Welcome to the technical support guide for resolving the co-elution of Petunidin 3-glucoside. This document is designed for researchers, chromatographers, and natural product scientists who encounter challenges in achieving baseline separation of structurally similar anthocyanins. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting strategies and validated protocols.
Understanding the Core Challenge: Why this compound Co-elutes
This compound is a common anthocyanin found in many pigmented fruits and vegetables, such as blueberries and grapes.[1] The primary difficulty in its chromatographic analysis stems from its close structural similarity to other prevalent anthocyanins, particularly Malvidin 3-glucoside and Peonidin 3-glucoside.
These molecules share the same core flavylium structure and are all 3-O-glucosides. The only differences lie in the substitution pattern on the B-ring:
-
Petunidin: One hydroxyl (-OH) and one methoxy (-OCH₃) group.
-
Peonidin: One hydroxyl (-OH) and one methoxy (-OCH₃) group (isomer of Petunidin).
-
Malvidin: Two methoxy (-OCH₃) groups.
-
Delphinidin: Three hydroxyl (-OH) groups.
-
Cyanidin: Two hydroxyl (-OH) groups.
These subtle differences in hydroxylation and methoxylation lead to very similar polarity and interaction with reversed-phase HPLC columns, making them prone to co-elution.
Frequently Asked Questions (FAQs)
Q1: My this compound peak has a significant shoulder. What is the most likely contaminant and the quickest fix?
A: The most common co-eluting species are Malvidin 3-glucoside or Peonidin 3-glucoside due to their similar structures. The quickest troubleshooting step is to modify the mobile phase acidity. A small change in pH can alter the ionization state and hydrophobicity of the analytes differently, often improving resolution. We recommend slightly decreasing the pH of your mobile phase (e.g., from 2.0 to 1.8) by adjusting the concentration of formic or phosphoric acid. Anthocyanins are most stable and exist as colored flavylium cations at a low pH, typically between 1 and 3.[2][3]
Q2: Can changing the column temperature resolve co-eluting peaks?
A: Yes, temperature is a powerful but often underutilized tool for optimizing selectivity. Increasing the column temperature (e.g., from 30°C to 40°C) reduces the mobile phase viscosity, which can improve peak efficiency. More importantly, it can alter the thermodynamics of the analyte-stationary phase interaction, which may change the elution order or improve the separation factor (α) between this compound and a co-eluting peak.[4][5] However, be aware that excessive heat can cause anthocyanin degradation.[6][7][8]
Q3: I'm using a standard C18 column. Is there a better stationary phase for this separation?
A: While C18 columns are the workhorse for anthocyanin analysis, they separate primarily based on hydrophobicity.[9] Since Petunidin and Malvidin 3-glucosides have very similar hydrophobicities, alternative selectivities can be beneficial. Consider columns with different retention mechanisms:
-
Phenyl-Hexyl: Offers π-π interactions with the aromatic rings of the anthocyanins, providing a different selectivity mechanism.
-
Pentafluorophenyl (PFP): Provides a unique separation efficiency for flavonoids through a combination of hydrophobic, π-π, and dipole-dipole interactions.[2]
-
UPLC Columns (e.g., ACQUITY BEH C18, 1.7 µm): Ultra-High-Performance Liquid Chromatography (UPLC) systems use columns with sub-2 µm particles. This dramatically increases peak efficiency and resolution, often separating peaks that co-elute on standard HPLC systems.[10][11]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving co-elution issues, from partial peak overlap to complete co-elution.
Symptom: Partial Co-elution (Peak Shouldering or Tailing)
This indicates that your current method is close to achieving separation but requires optimization.
Protocol 1: Mobile Phase Optimization
1. Rationale (The "Why"): The retention of anthocyanins in reversed-phase HPLC is highly dependent on the mobile phase pH and the organic solvent composition.[12] At acidic pH, anthocyanins exist as charged flavylium cations.[2][13] Subtle changes in pH can alter the molecule's overall polarity and interaction with the C18 stationary phase. Similarly, making the organic gradient shallower (i.e., increasing the elution time) gives the molecules more time to interact with the stationary phase, which can improve the separation of closely eluting compounds.
2. Step-by-Step Procedure:
- Baseline: Establish a stable baseline using your current method. Inject a standard mixture and note the resolution (Rs) between this compound and the adjacent peak.
- pH Adjustment:
- Prepare two new mobile phases (A and B) with a slightly different acid concentration. For example, if you are using 5% formic acid in water (A) and 5% formic acid in acetonitrile (B), try preparing new phases with 4% and 6% formic acid.
- Equilibrate the column with the new mobile phase for at least 15 minutes.
- Inject the standard and compare the resolution to the baseline. The exchange of phosphoric acid for formic acid can also alter selectivity.[12]
- Gradient Slope Adjustment:
- Identify the time window where your target compounds elute.
- Modify your gradient to be shallower across this window. For example, if the gradient was 15% to 25% B from 10 to 20 minutes (1%/min), change it to 15% to 20% B from 10 to 20 minutes (0.5%/min).
- Extend the total run time to ensure all compounds elute.
- Inject the standard and evaluate the change in resolution.
| Parameter Change | Expected Effect on this compound | Troubleshooting Focus |
| Decrease Mobile Phase pH | Slight increase in retention time | Improves separation by altering analyte polarity. |
| Shallower Gradient | Significant increase in retention time | Increases interaction time with the column, allowing for better separation. |
| Switch Acid (Formic to Phosphoric) | Unpredictable shift in retention/selectivity | Provides a different chemical environment that may uniquely affect co-eluting peaks.[12] |
Symptom: Complete Co-elution or Unacceptable Peak Shape
If optimization of your current method fails, a more fundamental change to the separation conditions is required.
Protocol 2: Stationary Phase and System Optimization
1. Rationale (The "Why"): When compounds have nearly identical interactions with a C18 phase, no amount of mobile phase optimization will resolve them. The solution is to introduce a different separation mechanism or to drastically increase the efficiency of the system. UPLC systems achieve higher resolution by using smaller particle-size columns, which minimizes analyte band broadening and allows for the separation of very similar compounds.[10][11]
2. Step-by-Step Procedure:
- Stationary Phase Selection:
- Consult column selection guides and literature for separating flavonoids. A Phenyl-Hexyl or PFP column is a logical next step.
- Install the new column and perform initial conditioning runs as recommended by the manufacturer.
- Start with a generic gradient method (e.g., 5% to 40% Acetonitrile with 0.1% Formic Acid over 30 minutes) to determine the approximate retention times of your analytes.
- Optimize the gradient as described in Protocol 1.
- Transition to UPLC:
- If available, transfer your method to a UPLC system. Note that direct method transfer is not always possible; flow rates and gradient times must be scaled appropriately.
- A typical UPLC method for anthocyanins might use a sub-2 µm C18 column (e.g., 2.1 x 50 mm) with a rapid gradient.[10]
- The high efficiency of UPLC often provides baseline separation without extensive method development.
| Column Type | Primary Separation Mechanism | Best For... |
| Standard C18 | Hydrophobicity | General purpose, initial method development. |
| Phenyl-Hexyl | Hydrophobicity + π-π interactions | Resolving compounds with aromatic rings where C18 fails. |
| PFP (Pentafluorophenyl) | Hydrophobicity, π-π, dipole-dipole | Providing unique selectivity for polar and aromatic compounds like flavonoids.[2] |
| UPLC BEH C18 (1.7 µm) | Hydrophobicity (High Efficiency) | Baseline separation of the most challenging co-elutions; high-throughput analysis.[10] |
References
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- Lee, S. G., & Lee, J. (2021). Anthocyanin Structure and pH Dependent Extraction Characteristics from Blueberries (Vaccinium corymbosum) and Chokeberries (Aronia melanocarpa)
- FooDB. (2010). Showing Compound this compound (FDB017317).
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- Lafarga, T., et al. (2024). A Review of Quantitative and Topical Analysis of Anthocyanins in Food. Applied Sciences, 14(1), 329. [Link]
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- ResearchGate. (n.d.). Effect of pH on the structural transformation of anthocyanins and the resulting color.
- Agilent. (n.d.). Scale-Up of Anthocyanin Separations and Re-Analysis of Collected Fractions on an Agilent Prep-C18 Column.
- IOP Conference Series: Materials Science and Engineering. (2017). The Effect of pH and Color Stability of Anthocyanin on Food Colorant. 193, 012047. [Link]
- Wallace, T. C., & Giusti, M. M. (2015). Recent Advances in Anthocyanin Analysis and Characterization. Current Analytical Chemistry, 11(4), 283–298. [Link]
- DigitalCommons@UMaine. (2019). Method Development for the Analysis of Anthocyanins in Aronia Berries via HPLC.
- Beaulieu, J. C., et al. (2017). LC–MS/MS and UPLC–UV Evaluation of Anthocyanins and Anthocyanidins during Rabbiteye Blueberry Juice Processing. Foods, 6(12), 106. [Link]
- ResearchGate. (n.d.). The order of anthocyanin elution in a mixed anthocyanin reference standard chromatogram.
- YMC Co., Ltd. (n.d.). High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract using a novel polymeric C18.
- Stănciuc, N., et al. (2020). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. Foods, 9(11), 1594. [Link]
- ResearchGate. (n.d.). Temperature effect on total anthocyanin level.
- Carl ROTH. (n.d.). This compound chloride, CAS No. 6988-81-4.
- Marquez, A., et al. (2014). Effect of temperature on the anthocyanin extraction and color evolution during controlled dehydration of Tempranillo grapes. Journal of Agricultural and Food Chemistry, 62(31), 7897-902. [Link]
- ResearchGate. (n.d.). Effect of extraction temperature on anthocyanin content.
- Fenger, J. A., et al. (2019).
- Kyraleou, M., et al. (2022). An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.). Molecules, 27(21), 7192. [Link]
- de Oliveira, A. B., et al. (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. Molecules, 28(5), 2200. [Link]
- EPrints USM. (2022). METHOD VALIDATION OF DELPHINIDIN-3-O- GLUCOSIDE CHLORIDE IN RAT PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC).
- Rossi, M., et al. (2003). Synergistic antioxidant effect of catechin and malvidin 3-glucoside on free radical-initiated peroxidation of linoleic acid in micelles. Archives of Biochemistry and Biophysics, 418(1), 13-20. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column.
- Cruz, L., et al. (2021). Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies. Antioxidants, 10(11), 1836. [Link]
- García-Estévez, I., et al. (2017). Supramolecular Study of the Interactions between Malvidin-3-O-Glucoside and Wine Phenolic Compounds: Influence on Color. Journal of Agricultural and Food Chemistry, 65(23), 4749-4757. [Link]
- Cruz, L., et al. (2020). Theoretical Prediction of the Color Expression of Malvidin 3-Glucoside by In Silico Tristimulus Colorimetry: Effects of Structure Conformational Changes and Molecular Interactions. Molecules, 25(21), 5192. [Link]
- Cásedas, G., et al. (2023). Malvidin and Its Mono- and Di-Glucosides Forms: A Study of Combining Both In Vitro and Molecular Docking Studies Focused on Cholinesterase, Butyrylcholinesterase, COX-1 and COX-2 Activities. International Journal of Molecular Sciences, 24(23), 17013. [Link]
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Technical Support Center: Chemical Synthesis of Petunidin 3-glucoside
Welcome to the technical support center for the chemical synthesis of Petunidin 3-glucoside. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of flavonoids and other complex natural products. The synthesis of anthocyanins like this compound is known to be intricate and challenging, often plagued by issues of stability, regioselectivity, and yield.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you navigate the common pitfalls and successfully achieve your synthetic targets.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthetic strategy and the inherent challenges of working with this compound.
Q1: Why is the total chemical synthesis of this compound considered so difficult?
The synthesis is challenging due to a combination of factors inherent to the molecule's structure:
-
Polyhydroxylated Aromatic System: The petunidin aglycone possesses five free hydroxyl groups with varying reactivity. This necessitates a sophisticated and often lengthy protecting group strategy to differentiate them and ensure the glycosylation occurs specifically at the C3-hydroxyl position.[4][5]
-
Lability of the Flavylium Cation: The core anthocyanidin structure, the flavylium cation, is highly sensitive and prone to degradation. It is only stable in a narrow, acidic pH range (typically < 3).[6] Exposure to neutral or basic conditions during reaction workups or purification can lead to the formation of unstable colorless carbinol pseudobases or quinoidal bases, resulting in significant product loss.[6]
-
Glycosylation Complexity: Forming the glycosidic bond is a critical and often low-yielding step. It requires careful selection of the glycosyl donor, promoter, and reaction conditions to avoid side reactions and anomerization.[5][7]
-
Purification and Handling: The final product is a polar, water-soluble molecule that can be difficult to purify.[8] Its sensitivity to heat, light, and oxygen requires specialized handling and purification techniques, such as preparative HPLC with acidified mobile phases, followed by lyophilization.[8][9][10]
Q2: What is the general strategic approach for synthesizing this compound?
A successful synthesis typically follows a convergent approach, outlined in the workflow below. The core idea is to build the protected aglycone and the protected sugar donor separately before coupling them.
Caption: General workflow for the chemical synthesis of this compound.
This strategy involves:
-
Synthesis of the Petunidin Aglycone: Often starting from simpler phenolic precursors to form a chalcone, which then undergoes cyclization to form the flavonoid core.[11]
-
Selective Protection: The hydroxyl groups of the aglycone are protected, leaving the C3-OH group available for glycosylation. This is the most critical step for ensuring regioselectivity.
-
Preparation of the Glycosyl Donor: A glucose molecule is typically per-acetylated, and the anomeric position is activated (e.g., as a bromide) to make it a good electrophile.[7]
-
Glycosylation: The protected aglycone is coupled with the activated sugar donor.
-
Deprotection: All protecting groups are removed from both the aglycone and the sugar moiety.
-
Purification: The final compound is purified, usually by reverse-phase preparative HPLC.[9]
Q3: How does glycosylation impact the stability and properties of the final molecule?
Glycosylation at the C3 position is crucial for the stability of anthocyanins.[12][13] Attaching the sugar moiety to the unstable aglycone does the following:
-
Increases Stability: The glycosyl group sterically hinders the C2 position, preventing the nucleophilic attack by water that leads to the opening of the pyran ring and subsequent degradation.[10]
-
Enhances Water Solubility: The multiple hydroxyl groups on the sugar make the entire molecule much more water-soluble compared to the aglycone.[14][15]
-
Modulates Bioavailability: The sugar moiety significantly affects how the molecule is absorbed and metabolized in biological systems.[14]
Part 2: Troubleshooting Guide
This section provides specific, actionable advice for problems you may encounter during the synthesis.
Issue 1: Low Yield in Glycosylation Step
Question: I am attempting a Koenigs-Knorr glycosylation between my protected petunidin aglycone and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, but my yields are consistently below 20%. What are the likely causes and how can I fix this?
Low glycosylation yield is a frequent and frustrating problem. The cause can usually be traced to one of three areas: the glycosyl donor, the reaction conditions, or the aglycone substrate.
Caption: Troubleshooting logic for low glycosylation yield.
Detailed Breakdown:
-
Glycosyl Donor Inactivity: The most common culprit is the glycosyl bromide donor. It is highly susceptible to hydrolysis.
-
Causality: Moisture in the air or solvents can quickly hydrolyze the anomeric bromide to a hemiacetal, rendering it inactive for the coupling reaction.
-
Troubleshooting:
-
Always use freshly prepared or newly purchased glycosyl bromide.
-
Before use, verify its integrity via ¹H NMR. The anomeric proton of the α-bromide should appear as a doublet around 6.6 ppm in CDCl₃.
-
Store the donor under an inert atmosphere (Argon or Nitrogen) at low temperatures.
-
-
-
Suboptimal Reaction Conditions:
-
Causality: Glycosylation reactions are highly sensitive to the promoter, solvent, and temperature. Silver salts (like Ag₂O or AgOTf) used as promoters can lose activity if old or improperly stored. The reaction must be strictly anhydrous.
-
Troubleshooting:
-
Promoter: Use freshly opened, high-purity silver (I) oxide or silver triflate.
-
Solvent: Use anhydrous solvents (e.g., DCM, acetonitrile) dispensed from a solvent purification system or freshly distilled over a drying agent like CaH₂.
-
Temperature: While some reactions are run at room temperature to minimize side products, others require cooling to -20°C or -40°C to improve selectivity.[7] Run small-scale trials to determine the optimal temperature.
-
-
-
Aglycone Reactivity/Steric Hindrance:
-
Causality: The protecting groups on the aglycone might be too bulky, sterically hindering the approach of the glycosyl donor to the C3-hydroxyl group.
-
Troubleshooting:
-
Confirm the structure of your protected aglycone with 2D NMR (HSQC, HMBC) to ensure your desired protection scheme was successful.
-
If steric hindrance is suspected, consider using smaller protecting groups for the 7, 4', and 3' positions, if your overall strategy allows.
-
-
Issue 2: Non-selective Protection of Aglycone Hydroxyls
Question: I am trying to protect the hydroxyl groups on the petunidin aglycone to leave the C3-OH free, but I am getting a mixture of products. How can I improve regioselectivity?
Achieving regioselectivity is a classic challenge in flavonoid chemistry. The key is to exploit the inherent differences in the acidity and reactivity of the hydroxyl groups.
-
Reactivity Hierarchy: The general order of reactivity for the hydroxyl groups in a flavonoid core is: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH .[5] The 7-OH and 4'-OH are the most acidic and nucleophilic. The 5-OH is the least reactive due to strong intramolecular hydrogen bonding with the C4-carbonyl oxygen.
-
Recommended Strategy (Orthogonal Protection):
-
Protect the Most Reactive Groups First: React the petunidin aglycone with a robust protecting group that favors the more acidic phenols. For example, using 2 equivalents of benzyl bromide (BnBr) with a mild base like K₂CO₃ will preferentially protect the 7-OH and 4'-OH groups.
-
Protect the 3'-OH: The next most reactive site is the 3'-OH. This can be protected with a different group, for example, a silyl ether like TBDMS-Cl, which can be removed under different conditions than the benzyl groups (this is an "orthogonal" strategy).[16][17]
-
Glycosylate the Free 3-OH: With the other hydroxyls masked (and the 5-OH being unreactive), the C3-OH is now the primary site for glycosylation.
-
Global Deprotection: In the final step, all protecting groups are removed. Benzyl ethers are typically removed by catalytic hydrogenation (H₂, Pd/C), and silyl ethers are removed with fluoride ions (TBAF).
-
| Protecting Group | Application Reagents | Removal Conditions | Target OH Group(s) |
| Benzyl (Bn) | BnBr, K₂CO₃ | H₂, Pd/C | 7, 4', 3' (most reactive) |
| Acetyl (Ac) | Ac₂O, Pyridine | Mild base (e.g., NaOMe) | All (non-selective), or on sugar |
| TBDMS | TBDMS-Cl, Imidazole | TBAF or mild acid | 3' (less hindered) |
| Boc | Boc₂O, DMAP | TFA (acid) | Can protect phenols |
| Table 1: Comparison of common protecting groups for Petunidin synthesis. |
Issue 3: Degradation During Final Deprotection and Purification
Question: After removing the protecting groups, my product turns from red to a brownish color and my final yield after HPLC is very low. How can I prevent this degradation?
This is a classic sign of anthocyanin instability. The vibrant red flavylium cation is being converted to other, less stable species.
-
Causality: The deprotection step (e.g., hydrogenation for benzyl groups or basic conditions for acetyl groups) can expose the molecule to non-ideal pH conditions. During workup and purification, exposure to neutral water, light, or oxygen accelerates degradation.[18]
-
Troubleshooting & Optimization:
-
Acidify Immediately: As soon as the deprotection reaction is complete, immediately quench it and acidify the crude mixture to a pH of 2-3 with a dilute solution of HCl or TFA. This protonates the molecule, locking it in the more stable flavylium cation form.
-
Minimize Heat and Light: Perform all subsequent steps at low temperatures and protect the sample from light by wrapping flasks in aluminum foil. Concentrate solutions using a rotary evaporator with a water bath temperature below 40°C.[8]
-
Use Acidified Solvents for Purification: Purification must be performed using an acidic mobile phase. Standard reverse-phase HPLC or flash chromatography protocols are highly effective.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase | Good retention for polar molecules. |
| Mobile Phase A | Water + 0.1% TFA or Formic Acid | Maintains low pH to stabilize flavylium cation. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Acid | Elutes the compound from the column. |
| Detection | ~520 nm (Visible) and ~280 nm (UV) | 520 nm is the λmax for the colored flavylium ion. |
| Temperature | Room Temperature (or thermostatted at 25-30°C) | Balances efficiency with stability. |
| Table 2: Recommended starting parameters for preparative HPLC purification of this compound.[9][18] |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Glycosylation
Disclaimer: This is a representative protocol. Specific amounts and conditions must be optimized for your particular protected aglycone.
-
Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the protected petunidin aglycone (1.0 eq) in anhydrous dichloromethane (DCM). Add 4Å molecular sieves and stir for 30 minutes at room temperature.
-
Addition of Reagents: Add silver (I) oxide (Ag₂O, 2.0 eq). The flask should be protected from light.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Donor Addition: In a separate flask, dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.5 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature overnight. Monitor the reaction by TLC (stain with p-anisaldehyde).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, washing the pad with DCM.
-
Extraction: Combine the filtrates and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the protected Petunidin 3-(tetra-O-acetyl)-glucoside.
Protocol 2: Final Purification by Preparative HPLC
-
Sample Preparation: After the final deprotection step and acidic workup, dissolve the crude product in a minimal volume of Mobile Phase A (Water + 0.1% TFA). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC system (with a C18 column) with a mixture of 95% Mobile Phase A and 5% Mobile Phase B (Acetonitrile + 0.1% TFA) until the baseline is stable.
-
Injection and Fractionation: Inject the sample onto the column. Run a linear gradient, for example, from 5% B to 40% B over 30 minutes. Collect fractions corresponding to the main peak detected at 520 nm.
-
Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Product Isolation: Combine the pure fractions. Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator at low temperature (<40°C).
-
Lyophilization: Freeze the remaining aqueous solution (which still contains the product and TFA/water) and lyophilize to obtain the final this compound as a dark red/purple fluffy solid.[8] Store immediately in a freezer (-20°C or below), protected from light.
References
- Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3 - PubMed. (2024). Journal of Agricultural and Food Chemistry. [Link]
- Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside | Journal of Agricultural and Food Chemistry - ACS Publications. (2024).
- Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
- Synthesis of New Glycosylated Flavonoids with Inhibitory Activity on Cell Growth - MDPI. (n.d.). MDPI. [Link]
- Proanthocyanidin Biosynthesis—a Matter of Protection | Plant Physiology - Oxford Academic. (n.d.). Oxford Academic. [Link]
- Synthesis and Properties of 5,7-dimethylated anthocyanins: Focusing on peonidin-3-O-glucoside and petunidin-3-O-glucoside | Request PDF - ResearchGate. (2025).
- Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O -glucoside and Petunidin-3 - ResearchGate. (2024).
- This compound › Polyphenols AS - Biolink Group. (n.d.). Polyphenols AS. [Link]
- Enzymatic Synthesis of [3'-O-Methyl-3H]malvidin-3-glucoside from Petunidin-3-glucoside. (2002).
- PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS - Semantic Scholar. (1996). Semantic Scholar. [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
- PETUNIDIN-3-GLUCOSIDE SUPPLEMENTATION CAUSES SEX-SPECIFIC EFFECTS ON THE LIFESPAN AND MOTOR FUNCTION IN Drosophila melanogaster. (n.d.). CUNY Academic Works. [Link]
- Progress and Achievements in Glycosylation of Flavonoids - PMC - NIH. (2021).
- Structure–activity relationships of anthocyanidin glycosylation - ResearchGate. (2025).
- The Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice - Advion Interchim Scientific. (n.d.). Advion Interchim Scientific. [Link]
- Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - NIH. (n.d.).
- Unraveling the Mechanism Underlying the Glycosylation and Methylation of Anthocyanins in Peach - PMC - PubMed Central. (n.d.).
- Flavonoid glycosylation and biological benefits | Request PDF - ResearchGate. (2025).
- “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC - NIH. (2018).
- Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC - PubMed Central. (n.d.).
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024). Neliti. [Link]
- Petunidin: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology | Request PDF - ResearchGate. (2023).
- Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - MDPI. (n.d.). MDPI. [Link]
- Natural and Synthetic Flavylium Derivatives: Isolation/Synthesis, Characterization and Application - PMC - NIH. (n.d.).
- Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability - MDPI. (n.d.). MDPI. [Link]
- A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022). Science Journal of Chemistry. [Link]
- Stability of Pelargonidin 3-glucoside in Model Solutions in the Presence and Absence of Flavanols - Science Alert. (n.d.). Science Alert. [Link]
Sources
- 1. Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O-glucoside and Petunidin-3- O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 5. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. biolink.no [biolink.no]
- 9. advion.com [advion.com]
- 10. mdpi.com [mdpi.com]
- 11. A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Unraveling the Mechanism Underlying the Glycosylation and Methylation of Anthocyanins in Peach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. media.neliti.com [media.neliti.com]
- 18. scialert.net [scialert.net]
Technical Support Center: Accurate Quantification of Petunidin 3-glucoside
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Welcome to the technical support center for the accurate quantification of Petunidin 3-glucoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during the analysis of this important anthocyanin in complex mixtures.
I. Troubleshooting Guide: Navigating Common Analytical Hurdles
This section addresses specific issues you may encounter during the quantification of this compound, offering step-by-step solutions grounded in scientific principles.
Peak Tailing in HPLC/UPLC Analysis
Question: My this compound peak is exhibiting significant tailing in my chromatogram. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue that can compromise resolution, integration accuracy, and reproducibility.[1] It can stem from several factors, including secondary interactions with the stationary phase, column overload, or issues with the chromatographic system itself.
Underlying Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound, leading to peak tailing.
-
Solution:
-
Mobile Phase Modification: Lowering the pH of the mobile phase (e.g., by adding 0.5% formic acid) can suppress the ionization of silanol groups, minimizing these interactions.[2]
-
Column Selection: Utilize an end-capped column or a column with a more inert stationary phase to reduce the availability of active silanol sites.[3]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted, tailing peak.[4]
-
Physical Column Issues: A void at the column inlet or a partially blocked frit can disrupt the sample band, causing tailing for all peaks in the chromatogram.[4]
-
Solution:
-
Column Flushing: Reverse-flush the column (if permitted by the manufacturer) to dislodge any particulates from the inlet frit.
-
Guard Column: Employ a guard column to protect the analytical column from contaminants and particulates.[5]
-
-
-
Extra-Column Band Broadening: Issues within the HPLC/UPLC system, such as excessive tubing length or a large detector cell volume, can contribute to peak tailing, especially for early-eluting peaks.[6]
-
Solution:
-
Optimize Tubing: Use narrow-bore, short-length tubing to connect the injector, column, and detector.
-
Detector Settings: Ensure the detector's data acquisition rate is appropriate for the peak width.
-
-
Workflow for Troubleshooting Peak Tailing:
Sources
Technical Support Center: Method Development for Separating Petunidin 3-Glucoside Isomers
From the Desk of a Senior Application Scientist
Welcome to the technical support center dedicated to the analytical challenges surrounding Petunidin 3-glucoside isomers. As researchers and drug development professionals, you understand that seemingly minor structural differences between isomers can lead to significant variations in bioactivity, bioavailability, and safety profiles. Therefore, robust and reliable separation methods are not just a matter of analytical elegance—they are a necessity for accurate quantification and characterization.
This guide is structured to move from foundational knowledge to advanced troubleshooting, providing not just protocols, but the underlying chromatographic principles to empower you to solve problems independently.
Frequently Asked Questions (FAQs)
Q1: What exactly are this compound isomers?
Petunidin is one of the six major anthocyanidins found in nature[1]. When it is glycosylated with a glucose molecule at the 3-position, it forms this compound. Isomers can arise in several ways:
-
Anomeric Isomers (α- and β-glucosides): While the β-anomer is most common in nature, the α-anomer can exist. These are diastereomers and can often be separated under specific chromatographic conditions.
-
Structural Isomers: If the Petunidin aglycone is acylated (modified with an organic acid like coumaric or caffeic acid), positional isomers can exist depending on where the acyl group attaches to the glucose.
-
Geometric Isomers (cis/trans): For acylated anthocyanins, the double bond in the acylating group (e.g., coumaric acid) can exist in either a cis or trans configuration. This isomerism is a common phenomenon and a significant separation challenge[2].
Q2: Why is the separation of these isomers critical for research and development?
Q3: What are the primary chromatographic techniques for this separation?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and its high-pressure counterpart, UHPLC, are the most widely used techniques[6][7]. However, due to the subtle structural differences between isomers, alternative and complementary techniques are gaining traction:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for separating highly polar compounds like anthocyanins, offering a different selectivity compared to RP-LC[8][9].
-
Supercritical Fluid Chromatography (SFC): Known for its high speed and unique selectivity, particularly for chiral separations when using a suitable chiral stationary phase[3][4][10].
-
Two-Dimensional Liquid Chromatography (2D-LC): A powerful approach for complex samples, often combining orthogonal techniques like HILIC and RP-LC to achieve exceptional resolving power[9][11].
Core Workflow: Developing a Robust HPLC/UHPLC Separation Method
This section provides a logical, step-by-step protocol for developing a separation method from the ground up. The causality behind each choice is explained to build a self-validating system.
Diagram: General Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Experimental Protocol: Step-by-Step Guide
-
Sample and Standard Preparation:
-
Rationale: Anthocyanins are notoriously unstable, degrading in the presence of heat, light, and neutral/alkaline pH[12][13]. Proper preparation is paramount.
-
Protocol:
-
Dissolve pure standards or extracted samples in a solvent that mimics the initial mobile phase, such as 95:5 Water:Acetonitrile with 0.1% formic acid.
-
Ensure all sample and standard solutions are stored in amber vials to protect from light.
-
Use a cooled autosampler set to 4-10°C to prevent degradation during the analytical run[14][15].
-
-
-
Initial Chromatographic Conditions:
-
Rationale: This provides a starting point for optimization. A C18 column is a workhorse, but a Pentafluorophenyl (PFP) phase often provides alternative selectivity for aromatic and positional isomers[16][17]. A low pH is essential to maintain the stable flavylium cation form of the anthocyanin[1][7].
-
Table: Recommended Starting UHPLC Conditions
Parameter Recommended Condition Rationale Column C18 or PFP (e.g., 100 x 2.1 mm, <2 µm) C18 for general hydrophobicity; PFP for alternative selectivity via π-π and dipole interactions[17]. Mobile Phase A Water + 0.1% Formic Acid (or 0.5% Phosphoric Acid) Maintains low pH (~2.5-2.8) for analyte stability and good peak shape[16][18]. Mobile Phase B Acetonitrile (or Methanol) + 0.1% Formic Acid Acetonitrile often provides better peak shapes and lower viscosity than methanol. Flow Rate 0.4 - 0.6 mL/min (for 2.1 mm ID) Appropriate for UHPLC particle sizes to ensure efficiency. Column Temp. 40 °C Reduces mobile phase viscosity and can improve separation efficiency. Temperature is a key parameter for selectivity tuning[6]. Detection DAD/UV-Vis at 520 nm This is the λmax for the colored flavylium cation of anthocyanins[7][19]. Injection Vol. 1 - 5 µL Keep low to prevent column overloading, which can degrade peak shape and resolution. | Initial Gradient | 5-95% B over 15 minutes | A broad "scouting" gradient to determine the approximate elution time of the isomers. |
-
-
Method Optimization:
-
Rationale: The goal is to achieve a baseline resolution (Rs ≥ 1.5) between the critical isomer pair with symmetrical peaks (Tailing Factor ≈ 1.0).
-
Protocol:
-
Gradient Slope: Once the isomers are located in the scouting run, reduce the gradient slope around the elution time to increase separation. For example, if they elute at 40% B, try a shallow gradient from 30% to 50% B over 10-15 minutes.
-
Temperature: Analyze the sample at different temperatures (e.g., 30°C, 40°C, 50°C). Changes in temperature can alter selectivity and may even reverse the elution order of closely related compounds[6].
-
Mobile Phase Modifier: Compare acetonitrile and methanol as the organic modifier (Mobile Phase B). Methanol can offer different selectivity due to its protic nature.
-
Acid Modifier: Compare formic acid with phosphoric acid. Phosphoric acid can provide different selectivity and sometimes sharper peaks for certain flavonoids[10][18].
-
-
Troubleshooting Guide
This section addresses the most common issues encountered during method development in a direct Q&A format.
Diagram: Troubleshooting Poor Resolution
Caption: A logical flow for troubleshooting co-eluting isomers.
Q&A Troubleshooting
Q1: My isomer peaks are completely co-eluting or are just a small shoulder. What is the first thing I should adjust?
A: The first and most impactful adjustment is to decrease the gradient slope . A steep gradient pushes compounds through the column too quickly, not allowing enough time for the subtle differences between isomers to effect a separation. After your initial scouting run, identify the %B at which your isomers elute and create a much shallower gradient segment around that point. If this fails, systematically work through the other mobile phase adjustments in the diagram above before changing the column.
Q2: I have some separation, but my peaks are broad and tailing. How can I fix this?
A: Peak tailing for acidic compounds like anthocyanins on silica-based columns often points to secondary interactions with surface silanol groups.
-
Possible Cause 1: Mobile Phase pH: While a low pH is needed for anthocyanin stability, if it's not low enough, interactions with ionized silanols can occur. Ensure your pH is firmly below 3.0. Using phosphoric acid can sometimes improve peak shape compared to formic acid[18].
-
Possible Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing. Try reducing your injection volume by half or diluting your sample 5-fold to see if the peak shape improves.
-
Possible Cause 3: Column Quality: The column itself may be the issue. Use a high-quality, end-capped column known for good peak shape with acidic compounds. If the column is old, its performance may be compromised.
Q3: My retention times are drifting from one injection to the next. What's causing this instability?
A: Retention time drift is a classic sign of an un-equilibrated or changing system.
-
Possible Cause 1: Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before each injection. For gradient methods, a 10-15 column volume post-run equilibration is a good starting point.
-
Possible Cause 2: Mobile Phase Instability: The pH of your mobile phase, especially the aqueous portion (Phase A), is critical[20]. If the acid concentration is too low, the pH can be unstable, leading to fluctuating retention times for ionizable compounds. Always prepare fresh mobile phases daily.
-
Possible Cause 3: Temperature Fluctuations: If you are not using a column oven, changes in ambient lab temperature can cause significant retention time shifts[21]. A stable column temperature is mandatory for reproducible results[6].
-
Possible Cause 4: Analyte Instability: As this compound can degrade over time, the chromatographic profile of a sample left in the autosampler for many hours may change. This is especially true if the sample vial is not kept cool and dark[14].
Q4: I've tried optimizing my RP-LC method extensively but still can't achieve baseline separation. What are my next steps?
A: When you've exhausted optimization on a standard C18 phase, it's time to explore fundamentally different selectivities.
-
Change Stationary Phase Chemistry: Move to a PFP or a Phenyl-Hexyl column. These phases offer aromatic selectivity that can be highly effective for separating isomers containing phenyl rings[16][17]. A mixed-mode column, which combines reversed-phase and ion-exchange characteristics, can also provide unique selectivity for charged isomers[2].
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) operates on a different retention mechanism (partitioning into an adsorbed water layer) and is ideal for polar compounds that have low retention in RP-LC[8][22]. This provides an orthogonal separation to RP-LC and is very likely to resolve isomers that co-elute in reversed-phase mode[9][11].
-
Consider SFC: Supercritical Fluid Chromatography (SFC) often provides selectivity that is completely different from HPLC. For chiral isomers, SFC coupled with a chiral stationary phase is a powerful combination[3][4].
References
- Hydrophilic interaction chromatographic analysis of anthocyanins.PubMed.
- Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis.PubMed.
- Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis.PMC - NIH.
- Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis | Request PDF.ResearchGate.
- Recent Advances in Anthocyanin Analysis and Characterization.PMC - NIH.
- High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase.PubMed.
- Comprehensive Two-Dimensional Hydrophilic Interaction Chromatography (HILIC) × Reversed-Phase Liquid Chromatography Coupled to High-Resolution Mass Spectrometry (RP-LC-UV-MS) Analysis of Anthocyanins and Derived Pigments in Red Wine.PubMed.
- The possible thermal degradation pathways of delphinidin and petunidin.ResearchGate.
- Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases.NIH.
- A UHPLC method for the rapid separation and quantification of anthocyanins in acai berry and dry blueberry extracts.PubMed.
- This compound › Polyphenols AS.Biolink Group.
- Development and validation of a fast SFC method for the analysis of flavonoids in plant extracts | Request PDF.ResearchGate.
- LC×LC Using HILIC and RPLC Determines Anthocyanin Content During Malbec Winemaking Process | LCGC International.LCGC International.
- Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA.MDPI.
- HPLC Troubleshooting Guide.Sigma-Aldrich.
- Mechanistic Chromatographic Column Characterization for the Analysis of Flavonoids Using Quantitative Structure-Retention Relationships Based on Density Functional Theory.MDPI.
- The Importance Of Mobile Phase PH in Chromatographic Separations.Industry news.
- HPLC Troubleshooting Guide.Chromatography Online.
- Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn.MDPI.
- Identification, Quantification, and Method Validation of Anthocyanins.MDPI.
- Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature.NIH.
- Using HILIC and RP-LC together to Analyze Polar and Non-Polar Compounds.YouTube.
- How can anthocyanin content be determined using HPLC?.R Discovery - Researcher.Life.
Sources
- 1. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Hydrophilic interaction chromatographic analysis of anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Two-Dimensional Hydrophilic Interaction Chromatography (HILIC) × Reversed-Phase Liquid Chromatography Coupled to High-Resolution Mass Spectrometry (RP-LC-UV-MS) Analysis of Anthocyanins and Derived Pigments in Red Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biolink.no [biolink.no]
- 15. Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn [mdpi.com]
- 16. A UHPLC method for the rapid separation and quantification of anthocyanins in acai berry and dry blueberry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
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- 22. youtube.com [youtube.com]
Enhancing the resolution of Petunidin 3-glucoside from similar anthocyanins.
Welcome to the technical support center for advanced anthocyanin analysis. This guide is designed for researchers, scientists, and drug development professionals who are focused on achieving high-resolution separation of Petunidin 3-glucoside from other structurally similar anthocyanins. We will move beyond basic protocols to explore the underlying principles and provide actionable troubleshooting advice to overcome common challenges in the lab.
The Challenge: Resolving Structurally Similar Anthocyanins
The primary difficulty in isolating this compound lies in its close structural similarity to other common anthocyanins, particularly Delphinidin 3-glucoside and Malvidin 3-glucoside. These molecules share the same core flavylium structure and glycosylation pattern, differing only by the substitution on the B-ring. This subtle difference in the number of hydroxyl (-OH) and methoxyl (-OCH₃) groups governs their polarity and, consequently, their chromatographic behavior.
Caption: Structures of Delphinidin, Petunidin, and Malvidin 3-glucosides.
In reversed-phase high-performance liquid chromatography (RP-HPLC), the elution order is typically from most polar to least polar. Therefore, you will generally observe Delphinidin 3-glucoside eluting first, followed by this compound, and then Malvidin 3-glucoside. The challenge is to create enough space between these peaks for accurate identification and quantification.
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems you may encounter during method development and routine analysis.
Q1: My this compound and Malvidin 3-glucoside peaks are co-eluting or have very poor resolution (<1.5). What is the most effective first step?
A1: This is the most common issue. The first and most impactful parameter to adjust is the gradient slope . Because these compounds are so similar, a shallow gradient is required to improve their separation.
-
Causality: A steep gradient moves the solvent composition too quickly from high aqueous to high organic. This pushes compounds through the column rapidly, giving them insufficient time to interact differentially with the stationary phase. A shallower gradient increases the retention time and allows for more interaction, amplifying the small differences in polarity between Petunidin and Malvidin 3-glucosides.
-
Actionable Advice:
-
Identify the organic solvent percentage at which your target compounds begin to elute.
-
Modify your gradient to be much shallower in the region 5-10 minutes before and after this elution point. For example, if they elute at 30% Acetonitrile, try changing a gradient from 10-50% over 20 minutes to 25-35% over 15 minutes.
-
If a shallow gradient alone is insufficient, consider changing the organic modifier. While acetonitrile is most common, methanol can offer different selectivity for phenolic compounds due to its different hydrogen bonding characteristics.
-
Q2: I'm observing significant peak tailing, especially for my later-eluting anthocyanins. What's causing this and how do I fix it?
A2: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system itself. For anthocyanins, the primary culprit is often interaction with exposed silanol groups on the silica-based C18 column.
-
Causality: At pH levels above 3, residual silanol groups on the column packing can be ionized (negatively charged) and interact with the positively charged flavylium cation of the anthocyanin. This secondary ionic interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to "stick" to the column and elute later, resulting in a tailed peak.
-
Actionable Advice:
-
Lower Mobile Phase pH: Ensure your aqueous mobile phase has a sufficiently low pH (ideally between 1.5 and 2.5) by using an acidifier like formic acid or phosphoric acid. This keeps the anthocyanins stable in their flavylium cation form and, more importantly, suppresses the ionization of silanol groups, minimizing secondary interactions.
-
Check for Column Degradation: If peak shape degrades over time, particularly for basic analytes, it may indicate the loss of end-capping on the stationary phase, exposing more silanol groups. Replacing the column or using a guard column can resolve this.
-
Investigate Extra-Column Volume: Ensure all tubing is cut cleanly and properly seated in their fittings to minimize dead volume, which can cause tailing for all peaks, especially early eluting ones.
-
Validation & Comparative
A Senior Scientist's Guide to HPLC-UV Method Validation: A Petunidin 3-glucoside Case Study
For researchers, scientists, and drug development professionals, the quantification of bioactive compounds is a critical step in ensuring product quality, efficacy, and safety. Petunidin 3-glucoside, a prominent anthocyanin found in various fruits and vegetables, is of significant interest due to its antioxidant properties and potential health benefits. Accurate and reliable quantification of this compound is paramount. This guide provides an in-depth, experience-driven comparison of two High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV) methods for the analysis of this compound, grounded in the principles of regulatory guidelines from the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[1][2][3][4]
This document is not a rigid template but a dynamic guide. It is designed to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system. We will delve into the validation of a primary method (Method A) and compare its performance against a plausible alternative (Method B), providing the supporting experimental data and protocols to empower you in your own method validation endeavors.
The Importance of Method Validation
The Analyte: this compound
This compound is a water-soluble anthocyanin responsible for the purple-red pigmentation in many plants.[7] Its chemical structure, containing a flavylium cation, makes it amenable to UV-Vis detection.[8] However, like many anthocyanins, it is susceptible to degradation influenced by factors such as pH, light, and temperature, making a robust and reliable analytical method essential for accurate quantification.[9][10]
Comparative HPLC-UV Methodologies
For this guide, we will validate and compare two distinct HPLC-UV methods for the quantification of this compound.
-
Method A (Proposed Method): A gradient elution method using a C18 column with a formic acid-modified mobile phase. This is a widely adopted approach for anthocyanin analysis.[11]
-
Method B (Alternative Method): An isocratic elution method employing a different stationary phase (Phenyl-Hexyl) and a phosphoric acid-modified mobile phase. This offers a comparison in terms of selectivity and runtime.
Chromatographic Conditions
| Parameter | Method A | Method B |
| HPLC System | Agilent 1260 Infinity II or equivalent | Waters Alliance e2695 or equivalent |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm | Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.2% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Elution | Gradient: 0-15 min, 5-30% B; 15-20 min, 30-50% B; 20-22 min, 50-5% B; 22-27 min, 5% B | Isocratic: 80% A / 20% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 10 µL | 15 µL |
| Detection | UV-Vis at 520 nm | UV-Vis at 525 nm |
The choice of an acidic mobile phase is critical for anthocyanin analysis as it maintains the flavylium cation in its stable, colored form.[10][12] The UV absorption maximum for this compound is around 538 nm in an acidic medium, hence the selection of detection wavelengths in that region.[13]
The Validation Gauntlet: A Head-to-Head Comparison
We will now walk through the essential validation parameters as stipulated by ICH Q2(R1) guidelines, presenting the experimental approach and a comparative data summary for both methods.[14][15][16]
System Suitability
The "Why": Before any sample analysis, we must confirm that the chromatographic system is performing adequately.[17][18] System suitability tests are a series of checks to ensure the precision and reliability of the analytical system on the day of analysis.[6][19]
The Protocol:
-
Prepare a system suitability solution containing this compound at a concentration that provides a significant detector response (e.g., 50 µg/mL).
-
Inject the solution six replicate times.
-
Evaluate the following parameters against predefined acceptance criteria.
Comparative Data:
| Parameter | Acceptance Criteria | Method A Result | Method B Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 | 1.30 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 | 6200 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% | 1.2% |
| %RSD of Retention Time | ≤ 1.0% | 0.3% | 0.5% |
Expert Insight: Both methods meet the system suitability criteria. Method A demonstrates higher column efficiency (theoretical plates) and slightly better peak symmetry (tailing factor), suggesting a more robust separation.
Specificity (Selectivity)
The "Why": Specificity ensures that the analytical signal is solely from the analyte of interest and not from any other components in the sample matrix, such as impurities, degradation products, or excipients.[15][20]
The Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a standard solution of this compound.
-
Analyze a sample spiked with this compound.
-
If available, analyze samples containing potential interfering compounds (e.g., other anthocyanins like cyanidin-3-glucoside).
-
Stress the analyte (e.g., with acid, base, heat, light, oxidation) to generate degradation products and analyze the stressed sample to ensure separation from the parent peak.
Comparative Data:
| Condition | Method A Observation | Method B Observation |
| Blank Injection | No interfering peaks at the retention time of this compound. | No interfering peaks at the retention time of this compound. |
| Spiked Sample | Single, symmetrical peak for this compound. | Single, symmetrical peak for this compound. |
| Interference Test | Baseline resolution (Rs > 2.0) from cyanidin-3-glucoside. | Partial co-elution with a degradation product under heat stress (Rs = 1.3). |
| Forced Degradation | All degradation peaks are well-resolved from the main analyte peak. | Some degradation peaks show tailing and overlap. |
Expert Insight: Method A demonstrates superior specificity, particularly in its ability to resolve the analyte from potential degradation products. This is a critical advantage for stability studies.
Linearity and Range
The "Why": Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[15]
The Protocol:
-
Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 1 - 100 µg/mL).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Comparative Data:
| Parameter | Acceptance Criteria | Method A Result | Method B Result |
| Range | - | 1 - 150 µg/mL | 5 - 120 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 | 0.9992 |
| Y-intercept | Close to zero | Minimal and statistically insignificant | Slightly higher but acceptable |
Expert Insight: Both methods exhibit excellent linearity. Method A offers a wider linear range, which provides greater flexibility for analyzing samples with varying concentrations of this compound.
Accuracy
The "Why": Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies.[20]
The Protocol:
-
Prepare a sample matrix (placebo or a known blank).
-
Spike the matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
Comparative Data:
| Spike Level | Acceptance Criteria | Method A (% Recovery ± SD) | Method B (% Recovery ± SD) |
| Low (80%) | 98.0 - 102.0% | 99.5 ± 0.8% | 98.8 ± 1.1% |
| Medium (100%) | 98.0 - 102.0% | 100.2 ± 0.6% | 99.3 ± 0.9% |
| High (120%) | 98.0 - 102.0% | 99.8 ± 0.7% | 101.5 ± 1.3% |
Expert Insight: Both methods demonstrate excellent accuracy within the acceptable limits. Method A shows slightly better consistency (lower standard deviation) across the tested range.
Precision
The "Why": Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[15]
The Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Comparative Data:
| Precision Level | Acceptance Criteria (%RSD) | Method A (%RSD) | Method B (%RSD) |
| Repeatability | ≤ 2.0% | 0.9% | 1.5% |
| Intermediate Precision | ≤ 3.0% | 1.4% | 2.2% |
Expert Insight: Both methods are precise. Method A consistently shows lower relative standard deviations, indicating higher precision and less variability in the results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The "Why": LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]
The Protocol: These can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.
-
S/N Method: Determine the concentration that yields a S/N of 3:1 for LOD and 10:1 for LOQ.
-
Calibration Curve Method: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Comparative Data:
| Parameter | Method A | Method B |
| LOD | 0.3 µg/mL | 0.8 µg/mL |
| LOQ | 1.0 µg/mL | 2.5 µg/mL |
Expert Insight: Method A is significantly more sensitive, with lower LOD and LOQ values. This makes it more suitable for the analysis of samples with trace amounts of this compound.
Robustness
The "Why": Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[21][22] It provides an indication of its reliability during normal usage.[23]
The Protocol:
-
Introduce small, deliberate changes to the method parameters one at a time.
-
Parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze the system suitability solution under each modified condition and evaluate the impact on key responses like retention time, peak area, and resolution.
Comparative Data:
| Parameter Varied | Method A Impact | Method B Impact |
| Flow Rate (± 0.1 mL/min) | Minor shift in retention time, system suitability passes. | Significant shift in retention time, peak broadening observed at lower flow rate. |
| Column Temp. (± 2 °C) | Negligible effect. | Minor changes in peak shape. |
| % Organic (± 2%) | Predictable shift in retention time, resolution maintained. | Significant change in retention time, potential for peak co-elution. |
| pH (± 0.1) | No significant impact. | Minor changes in peak tailing. |
| Wavelength (± 2 nm) | Minor change in peak area, within acceptable limits. | Noticeable change in peak area. |
Expert Insight: Method A is demonstrably more robust. The gradient elution provides a buffer against small variations in mobile phase composition, a common source of error. The isocratic nature of Method B makes it more susceptible to such changes.[24]
Visualizing the Process
To better illustrate the workflows, the following diagrams are provided.
Caption: Figure 1: General HPLC-UV Experimental Workflow
Caption: Figure 2: Logical Flow of Method Validation
Conclusion and Recommendation
This comprehensive guide has detailed the validation of an HPLC-UV method for the analysis of this compound, comparing it against a viable alternative. The data clearly indicates that Method A is the superior choice .
While both methods meet the fundamental requirements for a validated analytical procedure, Method A consistently outperforms Method B across several critical parameters:
-
Higher Specificity: Crucial for stability-indicating assays.
-
Wider Linear Range: Offers greater analytical flexibility.
-
Superior Precision: Provides more reliable and consistent results.
-
Greater Sensitivity: Enables the analysis of low-concentration samples.
-
Enhanced Robustness: Ensures method reliability in day-to-day laboratory operations.
The choice of a gradient elution with a C18 column (Method A) provides a more powerful and forgiving separation for a complex analyte like this compound, which may be present in intricate sample matrices.
For any laboratory, the investment in developing and validating a robust analytical method is an investment in data quality and integrity. This guide serves as a practical framework for approaching this critical task, empowering you to make informed decisions and generate data you can trust.
References
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A Senior Application Scientist's Guide to the Cross-Validation of LC-MS/MS and HPLC Methods for Petunidin 3-glucoside Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Petunidin 3-glucoside, an anthocyanin found in various fruits and berries, has garnered significant interest for its potential health benefits.[1] This guide provides an in-depth, objective comparison of two powerful analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC)—for the analysis of this compound. The focus is on providing a comprehensive cross-validation framework, grounded in scientific principles and supported by experimental data, to empower you in selecting the optimal method for your specific research needs.
This document adheres to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). The methodologies described are based on established regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a self-validating and reliable approach to analytical method validation.[2][3][4][5][6][7][8]
Introduction: The Significance of this compound and the Need for Robust Analytical Methods
This compound belongs to the anthocyanin class of flavonoids, which are water-soluble pigments responsible for the red, purple, and blue colors in many plants.[1][9] Its presence in dietary sources like red grapes and berries makes it a subject of interest for its antioxidant properties and potential therapeutic applications.[1][10] The chemical structure of this compound is C22H23O12Cl, with a molecular weight of 514.9 g/mol .[11] Given its potential biological activity, the development of sensitive, specific, and reliable analytical methods for its quantification in various matrices is crucial for pharmacokinetic studies, quality control of natural products, and drug development.[12]
Theoretical Principles: A Tale of Two Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry, renowned for its ability to separate components of a mixture. The fundamental principle lies in the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For this compound, a reversed-phase C18 column is commonly employed.[13] Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength.[11][14] While HPLC-DAD offers robust and reliable quantification, its structural elucidation capabilities are limited to comparing the UV-Vis spectrum and retention time with that of a reference standard.[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS elevates the analytical power by coupling the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (commonly using Electrospray Ionization - ESI) and enters the mass spectrometer. A triple quadrupole mass spectrometer is a widely used configuration for quantitative analysis.[16] The first quadrupole (Q1) selects the precursor ion (the molecular ion of this compound). This ion is then fragmented in the second quadrupole (Q2, the collision cell), and the resulting product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, leading to lower detection limits.[17][18][19]
Head-to-Head Comparison: Performance Metrics
The choice between HPLC and LC-MS/MS often hinges on the specific requirements of the analysis. Here, we compare their performance for this compound quantification based on key validation parameters.
| Parameter | HPLC-DAD | LC-MS/MS | Rationale and Insights |
| Specificity/Selectivity | Moderate to High | Very High | HPLC-DAD relies on chromatographic separation and UV-Vis spectra, which can be susceptible to interference from co-eluting compounds with similar spectral properties. LC-MS/MS, through MRM, provides an additional layer of specificity by monitoring a specific precursor-to-product ion transition, making it far less prone to matrix effects.[20][21] |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | The inherent sensitivity of mass spectrometric detection is significantly higher than that of UV-Vis detection. This makes LC-MS/MS the method of choice for applications requiring the measurement of very low concentrations of this compound, such as in biological matrices for pharmacokinetic studies.[21][22] |
| Linearity | Good (R² > 0.99) | Excellent (R² > 0.99) | Both techniques can achieve excellent linearity over a defined concentration range. However, the wider dynamic range of LC-MS/MS can sometimes offer advantages.[17][21] |
| Precision | Good (%RSD < 15%) | Excellent (%RSD < 15%) | Both methods can demonstrate high precision (repeatability and intermediate precision) when properly validated.[21][22] |
| Accuracy | Good | Excellent | Accuracy is often influenced by the selectivity of the method. The higher selectivity of LC-MS/MS generally leads to more accurate results, especially in complex matrices where interferences can affect HPLC-DAD measurements.[21][22] |
| Cost & Complexity | Lower | Higher | HPLC systems are generally less expensive to purchase and maintain. The operational complexity of LC-MS/MS is also higher, requiring more specialized expertise. |
| Throughput | Moderate | High | The speed of modern UPLC systems coupled with MS/MS detectors can allow for very rapid analysis times, often under a few minutes per sample.[16] |
Experimental Protocols: A Step-by-Step Guide to Method Validation
The following protocols are designed to be a comprehensive guide for the validation of both HPLC and LC-MS/MS methods for the quantification of this compound, in accordance with ICH Q2(R1) guidelines.[2][6][23][24]
General Sample Preparation
A critical step for both methods is the efficient extraction of this compound from the sample matrix.
-
Extraction: For solid samples, a common approach is sonication with a suitable solvent like methanol.[13] For liquid samples, particularly biological fluids like plasma or urine, Solid Phase Extraction (SPE) is often employed to clean up the sample and concentrate the analyte.[12][22]
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to protect the chromatographic column.[13]
HPLC-DAD Method Validation Protocol
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[9]
-
Mobile Phase: A gradient elution is typically used, for example, with a mixture of acetonitrile and water, both containing a small percentage of an acid like formic acid or sulfuric acid to improve peak shape.[9]
-
Flow Rate: 1.0 mL/min[13]
-
Detection Wavelength: 520 nm for anthocyanins[11]
-
Injection Volume: 10-20 µL
Validation Parameters:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Prepare a series of at least five calibration standards of this compound in the expected sample concentration range. Plot the peak area against the concentration and determine the regression equation and correlation coefficient (R²).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least three different concentrations of quality control (QC) samples in triplicate on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days.
-
-
Accuracy: Analyze QC samples at three different concentration levels and calculate the percentage recovery.
LC-MS/MS Method Validation Protocol
Chromatographic and Mass Spectrometric Conditions:
-
Column: A shorter, smaller particle size column (e.g., 2.1 x 50 mm, 1.7 µm) can be used for faster analysis.
-
Mobile Phase: Similar to HPLC, but often with volatile buffers like formic acid or ammonium acetate.
-
Flow Rate: 0.4 mL/min[20]
-
Ionization: Electrospray Ionization (ESI) in positive mode is common for anthocyanins.[20]
-
MRM Transitions: The specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
-
Injection Volume: 1-5 µL
Validation Parameters: The validation parameters are the same as for HPLC-DAD, with the addition of:
-
Matrix Effect: This is a crucial parameter for LC-MS/MS. It is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. This helps to determine if components of the matrix are suppressing or enhancing the ionization of the analyte.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC and LC-MS/MS analysis.
Caption: Experimental workflow for HPLC-DAD analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion: Selecting the Right Tool for the Job
Both HPLC-DAD and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between them should be guided by the specific analytical needs.
-
HPLC-DAD is a cost-effective and robust method suitable for routine quality control and for the analysis of samples where the concentration of this compound is relatively high and the matrix is not overly complex.[25]
-
LC-MS/MS is the superior choice for applications demanding high sensitivity, high selectivity, and high throughput, such as bioanalytical studies in complex matrices like plasma and urine, and for the analysis of trace levels of the compound.[15][16][26]
Ultimately, a thorough cross-validation of both methods, as outlined in this guide, will provide the most comprehensive understanding of their respective performance characteristics and will ensure the generation of accurate and reliable data for your research and development endeavors.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
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- This compound chloride, CAS No. 6988-81-4 | Anthocyanins as HPLC standards.
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A Comparative Analysis of Petunidin 3-glucoside and Delphinidin 3-glucoside: In Vitro Anti-inflammatory Efficacy
This guide provides a detailed comparative analysis of the in vitro anti-inflammatory properties of two closely related anthocyanins: Petunidin 3-glucoside and Delphinidin 3-glucoside. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate their mechanisms of action and relative potency in modulating key inflammatory pathways.
Introduction: The Structural Nuance Dictating Bioactivity
Anthocyanins, a subclass of flavonoids responsible for the vibrant red, purple, and blue hues in many plants, are increasingly recognized for their potent health benefits, including significant anti-inflammatory and antioxidant activities.[1][2] Among the most common anthocyanidins are delphinidin and petunidin, which primarily exist in nature as glycosides, most frequently bound to glucose.[1][3]
This compound and Delphinidin 3-glucoside share a nearly identical chemical scaffold, differing by a single functional group on their B-ring. Delphinidin possesses three hydroxyl (-OH) groups, while in petunidin, one of these is methoxylated (-OCH₃). This subtle structural difference is a critical determinant of their physicochemical properties and, consequently, their biological efficacy. This guide dissects the available in vitro evidence to compare their ability to suppress inflammatory responses at a molecular level.
The Molecular Battlefield: In Vitro Inflammation Models
To assess anti-inflammatory activity in vitro, a standardized and reproducible model is essential. The most common approach involves using murine macrophage cell lines, such as RAW 264.7, stimulated with bacterial lipopolysaccharide (LPS).[4][5][6][7] LPS, an endotoxin from the outer membrane of Gram-negative bacteria, acts as a potent immunostimulant, triggering a cascade of inflammatory signaling.[5][7]
Upon recognition by Toll-like receptor 4 (TLR4) on the macrophage surface, LPS activates two primary downstream signaling pathways:
-
Nuclear Factor-kappa B (NF-κB) Pathway: This is a master regulator of inflammation.[5] Activation leads to the phosphorylation and degradation of its inhibitor, IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus. There, it initiates the transcription of a host of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][8][9]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, comprising kinases like ERK, JNK, and p38, also plays a crucial role in regulating the synthesis of inflammatory mediators.[7][9][10]
The efficacy of an anti-inflammatory compound is therefore measured by its ability to inhibit these pathways and reduce the production of their downstream products: nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.
Figure 1: Simplified LPS-induced NF-κB and MAPK signaling pathways in macrophages.
Comparative Efficacy: Petunidin vs. Delphinidin Glucosides
While direct, side-by-side comparative studies are limited, a synthesis of available data allows for a robust evaluation of their individual activities. Delphinidin and its glycosides have been more extensively studied for their anti-inflammatory properties.
Inhibition of Inflammatory Mediators
Both compounds demonstrate the ability to suppress key inflammatory markers, though the potency may vary. Delphinidin 3-glucoside has shown significant efficacy in reducing the production of NO and pro-inflammatory cytokines.
-
Delphinidin 3-glucoside (D3G) has been shown to effectively inhibit inflammatory cytokines. In various models, it reduces levels of TNF-α, IL-6, IL-1β, and VCAM-1.[11][12][13] An in-silico study further suggests that D3G may function as an anti-inflammatory agent by interacting with the TNF-α receptor, thereby inhibiting its downstream signaling.[12][14]
-
This compound (P3G) also possesses anti-inflammatory capabilities. Studies on mixtures containing P3G have demonstrated a reduction in NF-κB activity and IL-1α.[1] One study noted that P3G was protective against TNF-α-induced damage in Caco-2 cells, but only at the highest concentration tested (1 µM), whereas D3G was effective at all tested concentrations (0.25-1 µM).[15]
The superior activity of Delphinidin 3-glucoside is often attributed to the ortho-dihydroxyl structure on its B-ring, a feature known to enhance radical scavenging and antioxidant potential, which is intrinsically linked to anti-inflammatory action.
Table 1: Summary of In Vitro Anti-inflammatory Effects
| Parameter | Delphinidin 3-glucoside (D3G) | This compound (P3G) | Key Findings & References |
| NO Production | Strong Inhibition | Moderate Inhibition | D3G and its aglycone are potent inhibitors of iNOS expression and NO production.[11] P3G has also shown inhibitory effects, often as part of extracts.[1] |
| TNF-α Suppression | Strong Inhibition | Moderate Inhibition | D3G effectively reduces TNF-α levels and can inhibit its signaling pathway.[12][13] P3G shows protective effects against TNF-α, but potentially at higher concentrations than D3G.[15] |
| IL-6 / IL-1β Suppression | Strong Inhibition | Moderate Inhibition | D3G significantly down-regulates the mRNA and protein levels of IL-6 and IL-1β.[11][13] P3G's activity is confirmed, though less data is available for the pure compound.[1][16] |
| NF-κB Pathway | Strong Inhibition | Inhibition Confirmed | D3G robustly suppresses NF-κB activation and nuclear translocation.[11][13] P3G also inhibits the NF-κB pathway.[1] |
| MAPK Pathway | Strong Inhibition | Inhibition Confirmed | The aglycone, Delphinidin, is a known inhibitor of ERK, p38, and JNK phosphorylation.[10][17][18] P3G has also been shown to inhibit the MAPK pathway.[16] |
Modulation of Core Signaling Pathways
The anti-inflammatory effects of these anthocyanins are rooted in their ability to interfere with upstream signaling cascades.
-
Delphinidin 3-glucoside has demonstrated a clear ability to suppress the NF-κB pathway by preventing the degradation of IκB-α, thus sequestering the p65 subunit in the cytoplasm.[11][18] Furthermore, its aglycone, delphinidin, potently inhibits the phosphorylation of key MAPK members (ERK, JNK, p38), effectively shutting down a parallel inflammatory signaling route.[10]
-
This compound also exerts its effects through these pathways. Studies indicate it can inhibit the MAPK pathway and subsequent inflammatory responses.[16] While it is established that it inhibits NF-κB, the body of evidence detailing the precise molecular interactions is less extensive compared to that for delphinidin.[1]
Standardized Experimental Protocols
To ensure reproducibility and validity, standardized protocols are paramount. Below are methodologies for key in vitro anti-inflammatory assays.
Cell Culture and LPS Stimulation
Causality: RAW 264.7 cells are murine macrophages that are robust, easy to culture, and express the necessary receptors (TLR4) to mount a strong and quantifiable inflammatory response to LPS, making them an industry-standard model.[19]
-
Cell Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed cells in 24-well plates at a density of 1.5 x 10⁵ to 5 x 10⁵ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[19][20]
-
Pre-treatment: The following day, replace the old media with fresh, serum-free media. Add varying concentrations of this compound or Delphinidin 3-glucoside to the respective wells. A vehicle control (e.g., DMSO) should be run in parallel. Incubate for 1-2 hours.
-
Inflammation Induction: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group.[8][19]
-
Incubation: Incubate the plates for 24 hours to allow for the production of inflammatory mediators.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the supernatant for subsequent analysis of NO and cytokines. The remaining cell lysate can be used for Western blotting.
Nitric Oxide (NO) Production Assay (Griess Reaction)
Causality: NO has a very short half-life. The Griess reaction provides a reliable and simple colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO, in the cell culture supernatant.[19][21]
-
Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[8][19]
-
Standard Curve: Prepare a standard curve using sodium nitrite (ranging from ~1 to 100 µM) in culture medium.
-
Reaction: Add 100 µL of cell culture supernatant from each sample well to a new 96-well plate.
-
Griess Reagent Addition: Add 100 µL of the freshly mixed Griess reagent to each well containing supernatant or standard.[19]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[21]
-
Quantification: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Pro-inflammatory Cytokine Quantification (Sandwich ELISA)
Causality: The sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is a highly specific and sensitive method for detecting and quantifying a single target protein (e.g., TNF-α) within a complex mixture like cell culture supernatant.[22][23] The dual-antibody "sandwich" ensures that only the cytokine of interest is captured and detected.
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) diluted in coating buffer. Incubate overnight at 4°C.[23]
-
Washing & Blocking: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA or 10% FBS) and incubating for 1-2 hours at room temperature.[23][24]
-
Sample Incubation: Wash the plate again. Add 100 µL of cell culture supernatants and standards (recombinant cytokine) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate. HRP is an enzyme that will catalyze the color-changing reaction. Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate thoroughly. Add a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine). A blue color will develop in the presence of HRP.[24]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.[24]
-
Measurement: Read the absorbance at 450 nm. The intensity of the color is proportional to the amount of cytokine present.
-
Analysis: Generate a standard curve from the recombinant cytokine standards and determine the concentration of the cytokine in the samples.[22]
Figure 2: Standard workflow for a sandwich ELISA protocol.
Conclusion and Future Directions
The available evidence strongly suggests that both this compound and Delphinidin 3-glucoside are effective in vitro anti-inflammatory agents. They operate through the canonical NF-κB and MAPK signaling pathways to reduce the expression and production of key inflammatory mediators like NO, TNF-α, and IL-6.
Based on a synthesis of current literature, Delphinidin 3-glucoside appears to exhibit a more potent and broadly documented anti-inflammatory profile . This enhanced activity is likely attributable to its chemical structure, specifically the presence of an additional hydroxyl group on the B-ring, which increases its antioxidant capacity.
For researchers in drug development, both molecules represent promising scaffolds. However, Delphinidin 3-glucoside may be the more compelling lead compound for targeting inflammatory conditions. Future research should include direct, side-by-side comparisons of these two glucosides in various in vitro models to definitively quantify their relative potencies and further elucidate any subtle mechanistic differences.
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A Comparative Analysis of Petunidin 3-Glucoside Content in Vitis vinifera Varieties: A Guide for Researchers
This guide provides a comprehensive comparative analysis of Petunidin 3-glucoside content across various grape varieties (Vitis vinifera L.). Designed for researchers, scientists, and professionals in drug development, this document delves into the quantitative differences in this specific anthocyanin, outlines the methodologies for its accurate measurement, and explores the underlying biosynthetic pathways. The objective is to furnish a scientifically robust resource that informs experimental design and supports the selection of grape varieties for research and development purposes.
Introduction: The Significance of this compound
Anthocyanins are a class of flavonoid compounds responsible for the vibrant red, purple, and blue colors in many fruits and flowers, including grapes.[1][2] Beyond their role as natural colorants, anthocyanins are of significant interest for their potential health benefits, which are attributed to their antioxidant properties. This compound, a specific anthocyanin, is a key contributor to the color profile of many red grape varieties and is an important target for phytochemical and pharmacological research. Its concentration can vary significantly between different grape cultivars, influencing not only the sensory characteristics of derived products like wine but also their potential bioactivity. Understanding these variations is crucial for applications ranging from viticulture and oenology to natural product-based drug discovery.
Comparative Quantitative Analysis of this compound
The concentration of this compound is highly dependent on the grape variety, as well as viticultural practices and environmental conditions.[3] The following table summarizes findings from various studies, providing a comparative overview of this compound content in the skins of different grape cultivars. It is important to note that direct comparisons between studies should be made with caution due to variations in extraction methods, analytical techniques, and environmental factors.
| Grape Variety | This compound Content (mg/kg fresh weight of grapes) | Reference |
| Bidaneh Ghermez | Highest among 11 Iranian cultivars (specific value not provided) | |
| Syrah | 220 | [4][5] |
| Tempranillo | 64.67 | [5] |
| Cabernet Sauvignon | 38.51 | [5] |
| Lael | Lowest among 11 Iranian cultivars (specific value not provided) | |
| Nebbiolo | Lower content observed when skins and seeds are macerated together | [6] |
| Aglianico | Data available, but specific value for this compound not isolated in the provided text | |
| Primitivo | Data available, but specific value for this compound not isolated in the provided text | |
| Sangiovese | Data available, but specific value for this compound not isolated in the provided text |
Note: The table presents a selection of data found in the provided search results. A comprehensive literature review would be necessary for a complete list.
The Biosynthetic Pathway of Anthocyanins in Grapes
The production of this compound is a multi-step enzymatic process known as the flavonoid pathway.[1][7] This pathway is a branch of the broader phenylpropanoid pathway and is tightly regulated by a series of structural and regulatory genes.[8][9] Understanding this pathway is essential for researchers aiming to modulate anthocyanin content in grapes.
The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce naringenin chalcone, a key intermediate. From there, the pathway branches to produce various classes of flavonoids, including anthocyanins. The core of the anthocyanin-specific branch involves the conversion of dihydroflavonols to colored anthocyanidins, which are then stabilized by glycosylation, typically with a glucose molecule at the 3-O-position, to form anthocyanins like this compound.[7]
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A Head-to-Head Comparison of Extraction Techniques for Petunidin 3-glucoside: An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the efficient isolation of bioactive compounds is a critical first step in discovery and development. Petunidin 3-glucoside, a prominent anthocyanin found in a variety of pigmented fruits and vegetables, has garnered significant interest for its potential therapeutic properties. The choice of extraction methodology can profoundly impact the yield, purity, and ultimately, the biological activity of the final extract. This guide provides a comprehensive head-to-head comparison of prevalent extraction techniques for this compound, supported by experimental insights to inform your selection process.
The Significance of this compound
This compound is a water-soluble flavonoid responsible for the purple-red coloration of many plants, including blueberries, blackcurrants, and red grapes[1]. Its antioxidant and anti-inflammatory properties are subjects of ongoing research, making its efficient extraction a key area of focus. The stability of anthocyanins like this compound is highly dependent on factors such as pH, temperature, and light, making the choice of extraction technique crucial for preserving its integrity[2][3].
Conventional Solvent Extraction: The Baseline Method
Conventional solvent extraction (CSE), also known as solid-liquid extraction, is a traditional and widely used method for obtaining anthocyanins from plant materials[4]. This technique relies on the principle of "like dissolves like," where a polar solvent is used to solubilize the polar anthocyanin molecules[2].
Mechanistic Principle
The process involves immersing the plant matrix in a suitable solvent, allowing the this compound to diffuse from the plant cells into the solvent. The efficiency of this mass transfer is influenced by the solvent type, temperature, time, and the solid-to-liquid ratio[5][6]. Acidified polar solvents, such as ethanol or methanol mixed with a small amount of weak acid (e.g., formic or citric acid), are commonly employed to maintain the stability of the anthocyanin's flavylium cation structure, which is most stable at a low pH[2][7].
Experimental Protocol:
-
Sample Preparation : The plant material is typically freeze-dried and ground into a fine powder to increase the surface area for solvent penetration[7].
-
Solvent Selection : An acidified hydroalcoholic solution (e.g., 70% ethanol in water with 0.1% HCl) is a common choice[8][9].
-
Extraction : The powdered sample is macerated in the solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v) and agitated for a defined period (e.g., 2-24 hours) at a controlled temperature (e.g., 4°C to 50°C)[8][9].
-
Separation : The mixture is then filtered or centrifuged to separate the liquid extract from the solid plant residue.
-
Concentration : The solvent is typically removed under reduced pressure using a rotary evaporator to obtain a concentrated extract.
Caption: Workflow for Conventional Solvent Extraction.
Ultrasound-Assisted Extraction (UAE): Enhancing Efficiency with Cavitation
Ultrasound-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to enhance the extraction process. The primary mechanism behind UAE is acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the solvent[10][11].
Mechanistic Principle
The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and creating micro-pores. This significantly improves solvent penetration into the plant matrix and facilitates the release of intracellular contents, including this compound, into the solvent[11][12]. UAE is often faster and requires lower temperatures than conventional methods, which helps in preserving heat-sensitive compounds like anthocyanins[10][12].
Experimental Protocol:
-
Sample and Solvent Preparation : Similar to CSE, the plant material is prepared and suspended in an appropriate solvent.
-
Ultrasonication : The mixture is subjected to ultrasonication using an ultrasonic bath or a probe system. Key parameters to optimize include ultrasonic power, frequency, temperature, and extraction time. For instance, optimal extraction from blackberries was achieved at 30°C for 5 minutes[8].
-
Post-Extraction Processing : Following sonication, the extract is separated and concentrated as in the conventional method.
Caption: Workflow for Ultrasound-Assisted Extraction.
Microwave-Assisted Extraction (MAE): Leveraging Microwave Energy
Microwave-assisted extraction employs microwave energy to heat the solvent and the plant matrix, thereby accelerating the extraction of target compounds[10].
Mechanistic Principle
The efficiency of MAE stems from the direct interaction of microwaves with polar molecules (like water within the plant cells and the polar solvent). This interaction causes rapid heating of the intracellular water, leading to a buildup of pressure that ruptures the cell walls and releases the anthocyanins into the solvent[13][14]. This localized heating is more efficient than conventional heating methods, resulting in shorter extraction times and reduced solvent consumption[10][14].
Experimental Protocol:
-
Sample and Solvent Preparation : The powdered plant material is mixed with a microwave-absorbing solvent.
-
Microwave Irradiation : The mixture is placed in a microwave extractor, and parameters such as microwave power, temperature, and extraction time are controlled. For example, anthocyanins from saffron tepals were optimally extracted at 48°C for 9.3 minutes[13].
-
Cooling and Separation : After irradiation, the sample is cooled, and the extract is separated from the solid residue.
Caption: Workflow for Microwave-Assisted Extraction.
Supercritical Fluid Extraction (SFE): A Green Chemistry Approach
Supercritical fluid extraction utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its low critical temperature and pressure, non-toxicity, and non-flammability[15].
Mechanistic Principle
Supercritical CO₂ has high diffusivity and low viscosity, allowing it to penetrate the plant matrix effectively. While pure supercritical CO₂ is non-polar and thus not ideal for extracting polar anthocyanins, its polarity can be modified by adding a polar co-solvent, such as ethanol or water[4][15][16]. The solvating power of the supercritical fluid can be fine-tuned by adjusting the pressure and temperature, allowing for selective extraction[15][17].
Experimental Protocol:
-
Sample Loading : The powdered plant material is loaded into an extraction vessel.
-
Supercritical Fluid Generation : CO₂ is pressurized and heated to its supercritical state and then pumped through the extraction vessel. A polar co-solvent is often introduced to enhance the extraction of anthocyanins.
-
Extraction and Separation : The supercritical fluid containing the dissolved this compound flows into a separator where the pressure is reduced. This causes the CO₂ to return to its gaseous state, leaving behind the extracted compounds. Optimal conditions for anthocyanin extraction from black bean coats were found to be 300 bar and 60°C with an ethanol/water co-solvent[17].
-
Collection : The purified extract is collected from the separator.
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Petunidin 3-glucoside Quantification
Abstract
The accurate quantification of Petunidin 3-glucoside, a key anthocyanin responsible for the deep red and purple hues in many fruits and vegetables, is critical for quality control, nutraceutical research, and drug development. However, significant variability in reported concentrations across different laboratories highlights the need for a standardized approach and a clear understanding of the analytical methodologies employed. This guide provides an in-depth comparison of the primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and the spectrophotometric pH differential method. We delve into the core principles, provide validated experimental protocols, and discuss the critical parameters that influence inter-laboratory reproducibility, such as matrix effects and reference standard integrity. This document serves as a crucial resource for researchers, scientists, and drug development professionals striving for accurate, reliable, and comparable analytical results.
Introduction: The Challenge of Quantifying a Key Anthocyanin
This compound is a prominent member of the anthocyanin family, a class of water-soluble flavonoids that contribute to the vibrant colors of many plants.[1] Beyond its role as a natural colorant, this compound is investigated for its potent antioxidant properties and potential health benefits.[2][3] Consequently, its precise quantification in raw materials, dietary supplements, and functional foods is of paramount importance.
Discrepancies in quantification results between laboratories can arise from numerous factors, including the choice of analytical instrumentation, sample preparation protocols, matrix complexity, and the purity of reference standards. This guide aims to elucidate these variables, offering a framework for method selection and validation to improve data concordance across the scientific community.
Overview of Quantification Methodologies
The selection of an analytical method is a critical decision dictated by the specific requirements of the study, including desired sensitivity, selectivity, sample matrix, and available instrumentation. The three most prevalent methods for anthocyanin analysis are compared herein.
Caption: Figure 1. Key methodologies and parameters for comparison.
Method 1: pH Differential Spectrophotometry
This technique, recognized as AOAC Official Method 2005.02, is a rapid and simple spectrophotometric method for determining the total monomeric anthocyanin content.[4] It does not quantify individual anthocyanins but provides a valuable measure of total content, often expressed as cyanidin-3-glucoside equivalents.
Scientific Principle
The method leverages the structural transformation of the anthocyanin flavylium cation as a function of pH.[5] At pH 1.0, the molecule exists predominantly in its colored oxonium form, exhibiting maximum absorbance around 520 nm. At pH 4.5, it converts to a colorless hemiketal form. The difference in absorbance at these two pH values is proportional to the total monomeric anthocyanin concentration, correcting for interfering compounds and haze.[5][6]
Caption: Figure 2. pH-dependent structural transformation of anthocyanins.
Experimental Protocol (AOAC Official Method 2005.02)
-
Reagent Preparation :
-
pH 1.0 Buffer (0.025 M Potassium Chloride): Dissolve 1.86 g KCl in ~980 mL of distilled water. Adjust pH to 1.0 (±0.05) with HCl. Bring to a final volume of 1 L.[5]
-
pH 4.5 Buffer (0.4 M Sodium Acetate): Dissolve 54.43 g of CH₃CO₂Na·3H₂O in ~960 mL of distilled water. Adjust pH to 4.5 (±0.05) with HCl. Bring to a final volume of 1 L.[5]
-
-
Sample Preparation & Dilution :
-
Prepare an aqueous extract of the sample material.
-
Determine the appropriate dilution factor by diluting the sample with the pH 1.0 buffer until the absorbance at 520 nm is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).[5]
-
Using this dilution factor, prepare two dilutions of the sample: one with the pH 1.0 buffer and one with the pH 4.5 buffer.
-
-
Spectrophotometric Measurement :
-
Allow solutions to equilibrate for 20-50 minutes.
-
Measure the absorbance of both diluted samples at the wavelength of maximum absorption for the major anthocyanin (~520 nm for this compound) and at 700 nm (to correct for haze). Use distilled water as a blank.[5]
-
-
Calculation :
-
Calculate the absorbance difference (A) = (A₅₂₀ₙₘ – A₇₀₀ₙₘ) at pH 1.0 – (A₅₂₀ₙₘ – A₇₀₀ₙₘ) at pH 4.5.
-
Calculate Total Monomeric Anthocyanin (mg/L) = (A × MW × DF × 10³) / (ε × l), where MW is the molecular weight of the standard (e.g., 449.2 g/mol for cyanidin-3-glucoside), DF is the dilution factor, ε is the molar extinction coefficient (e.g., 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside), and l is the pathlength (1 cm).[5]
-
Trustworthiness & Limitations
-
Self-Validation: The protocol's trustworthiness comes from its differential measurement, which inherently corrects for non-anthocyanin colored compounds and turbidity that do not change absorbance with pH.
-
Expertise in Causality: The 700 nm measurement is crucial; it subtracts the contribution of light scattering from suspended solids (haze), ensuring the final absorbance value is due to pigment absorption alone.[5]
-
Limitations: This method is not specific to this compound and quantifies all monomeric anthocyanins. The result is an aggregate value and is highly dependent on using the correct molar extinction coefficient for the predominant anthocyanin, which may not always be known.[6]
Method 2: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
HPLC-UV is the workhorse method for the separation, identification, and quantification of individual anthocyanins.[1][7] It offers a significant step up in specificity compared to spectrophotometry.
Scientific Principle
HPLC separates compounds based on their differential partitioning between a stationary phase (typically a C18 reversed-phase column) and a liquid mobile phase.[8] For anthocyanins, the mobile phase is typically an acidified aqueous/organic gradient. The acidic conditions (e.g., using formic acid) are critical to maintain the anthocyanins in their stable, colored flavylium cation form for consistent detection.[7] A UV-Vis or Diode Array Detector (DAD) measures the absorbance of the eluting compounds at a specific wavelength, typically ~520 nm for anthocyanins. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from a certified reference standard.[8][9]
Experimental Protocol
-
Reference Standard Preparation :
-
Sample Extraction :
-
Homogenize the sample material.
-
Extract a known weight of the sample with an acidified solvent (e.g., methanol with 2% HCl or 1% formic acid). The acid is crucial to prevent degradation and ensure efficient extraction.
-
Use sonication or vortexing to facilitate extraction. Centrifuge to pellet solids.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection to protect the HPLC column.[8]
-
-
Chromatographic Conditions (Representative) :
-
System: HPLC with UV-Vis or DAD detector.[8]
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[12]
-
Mobile Phase A: Water with 1-5% Formic Acid.[8]
-
Mobile Phase B: Acetonitrile or Methanol.[8]
-
Gradient Elution: A typical gradient might start at ~5-10% B, increasing to 30-40% B over 20-30 minutes to elute the various anthocyanins.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25-40°C.
-
Detection Wavelength: 520 nm.[8]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis :
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Generate a linear regression calibration curve (Peak Area vs. Concentration) from the standard injections.
-
Quantify the this compound in the sample by interpolating its peak area on the calibration curve.
-
Trustworthiness & Limitations
-
Self-Validation: The method is validated by its specificity (separation from other compounds), linearity (response across a concentration range), precision (repeatability), and accuracy (recovery of spiked samples).[12][13]
-
Expertise in Causality: A gradient elution is used because complex samples contain anthocyanins with a wide range of polarities. A simple isocratic elution would either fail to resolve early-eluting polar compounds or take an excessively long time to elute late-eluting non-polar compounds. The C18 column separates based on hydrophobicity, which is modulated by the organic solvent (Mobile Phase B) concentration.
-
Limitations: Co-elution with interfering compounds that also absorb at 520 nm can lead to inaccurate quantification. While more specific than spectrophotometry, it lacks the definitive identification provided by mass spectrometry.
Method 3: UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for trace-level quantification and unambiguous identification of this compound, especially in complex matrices.[14][15]
Scientific Principle
UPLC utilizes columns with smaller particle sizes (<2 µm) compared to HPLC, resulting in faster analysis times, higher resolution, and improved peak efficiency.[15] The eluent from the UPLC is directed into a mass spectrometer. The compound is ionized (typically via Electrospray Ionization, ESI), and the mass spectrometer acts as a highly specific and sensitive detector. In tandem MS (MS/MS), a specific parent ion (the molecular ion of this compound) is selected, fragmented, and a specific daughter ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and virtually eliminates interferences from matrix components, providing the highest level of confidence in both identification and quantification.[14][16]
Caption: Figure 3. Workflow for UPLC-MS/MS quantification using MRM.
Experimental Protocol
-
Standard and Sample Preparation : As described for HPLC-UV, but often requiring greater dilution due to the high sensitivity of the MS detector.
-
Chromatographic Conditions (Representative) :
-
System: UPLC coupled to a triple quadrupole mass spectrometer.[14]
-
Column: UPLC C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Elution: Faster gradients are used due to the higher efficiency of UPLC columns (e.g., 5-95% B over 5-10 minutes).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The specific mass-to-charge ratio (m/z) transitions for this compound must be optimized. For example:
-
Parent Ion (Q1): m/z 479.2 (corresponding to [M]⁺ of this compound).
-
Daughter Ion (Q3): m/z 317.1 (corresponding to the Petunidin aglycone after loss of the glucose moiety).[15]
-
-
-
Data Analysis : Quantification is based on the peak area of the specific MRM transition, plotted against a calibration curve from a reference standard.
Trustworthiness & Addressing Matrix Effects
-
Self-Validation: The use of a specific parent-daughter ion transition provides an extremely high degree of certainty in compound identification.
-
Expertise in Causality - Matrix Effects: The primary challenge in LC-MS is the matrix effect, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[16][17]
-
Assessment: Matrix effects can be quantified by comparing the response of a standard in pure solvent to its response in a post-extraction spiked sample matrix.[16][18]
-
Mitigation: Strategies include:
-
Sample Dilution: A simple and effective way to reduce the concentration of interfering matrix components.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank sample matrix that is free of the analyte. This ensures that the standards and samples experience the same matrix effects.[19]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The most robust approach. A SIL-IS of this compound is chemically identical but mass-shifted. It is added to all samples and standards at a fixed concentration. Since it co-elutes and experiences the same matrix effects as the analyte, quantifying based on the ratio of the analyte peak area to the IS peak area effectively cancels out variability from matrix effects and sample preparation.[20]
-
-
Comparative Analysis and Performance Data
To achieve inter-laboratory agreement, it is crucial to understand the typical performance of each method. The following table summarizes key validation parameters synthesized from various studies.
| Parameter | pH Differential | HPLC-UV | UPLC-MS/MS | Causality & Rationale |
| Specificity | Low (Total Monomeric) | High (Chromatographic Separation) | Very High (Mass-based transition) | MS/MS is superior as it relies on a unique chemical fingerprint (mass transition), not just retention time and UV absorbance.[7][14] |
| LOD (Limit of Detection) | ~1 mg/L | 0.01 - 0.5 µg/mL | < 0.1 ng/mL (< 25 µg/L) | The MS detector is orders of magnitude more sensitive than a UV detector, allowing for quantification of trace amounts.[7][21] |
| LOQ (Limit of Quantification) | ~3 mg/L | 0.03 - 1.5 µg/mL | < 0.5 ng/mL (~0.1 µg/mL) | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[7][21] |
| Linearity (r²) | N/A | > 0.999 | > 0.99 | Demonstrates a direct proportional response of the detector to the analyte concentration over a defined range.[9][22] |
| Precision (%RSD) | < 10% | < 5% | < 10% | Measures the closeness of repeated measurements, indicating method reproducibility. UPLC-MS/MS can have slightly higher RSD due to complex instrumentation.[9] |
| Accuracy (Recovery %) | N/A | 90 - 110% | 90 - 110% (with IS) | Indicates how close the measured value is to the true value. An internal standard (IS) is often required for high accuracy in MS.[9] |
| Matrix Effect | Low | Moderate | High | Ionization in MS is highly susceptible to suppression or enhancement by co-eluting matrix components, a major source of inter-lab variability.[16][20] |
| Cost & Complexity | Low | Medium | High | The capital and maintenance costs, as well as the operator expertise required, increase significantly from spectrophotometry to UPLC-MS/MS. |
Conclusion and Recommendations for Inter-Laboratory Studies
There is no single "best" method for all applications. The choice depends on the research question.
-
For rapid screening and quality control of total anthocyanin content, the pH differential method is a cost-effective and robust choice, with its AOAC official status providing a strong basis for comparability.[4]
-
For routine quantification of this compound in moderately complex samples where specificity is required, HPLC-UV offers a reliable and widely accessible solution. Inter-laboratory agreement can be achieved through strict adherence to validated protocols and the use of the same certified reference standard.[8][10]
-
For trace-level analysis, quantification in highly complex matrices (e.g., biological fluids, complex food products), or when unambiguous identification is required, UPLC-MS/MS is the definitive method.[23] To ensure inter-laboratory comparability with this technique, it is imperative to implement a strategy to mitigate matrix effects, with the use of a stable isotope-labeled internal standard being the most rigorous approach.
To facilitate successful inter-laboratory comparisons, all participating labs must agree upon and standardize:
-
Sample Preparation: Identical extraction solvents, times, and filtration steps.
-
Reference Standard: Use of the same lot of a high-purity, certified reference material.[24]
-
Validation Protocol: A shared protocol for assessing method performance parameters (linearity, LOD, LOQ, precision, accuracy).
-
Matrix Effect Management (for MS): A consistent strategy, whether it be dilution, matrix-matched standards, or an internal standard.
By understanding the principles and nuances of each method and adopting a standardized analytical approach, the scientific community can achieve greater consistency and confidence in the quantification of this compound.
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A Comparative Analysis of the Anticancer Efficacy of Petunidin 3-glucoside and Peonidin 3-glucoside
Introduction
Within the vast landscape of natural compounds exhibiting therapeutic potential, anthocyanins—a subclass of flavonoids responsible for the vibrant red, purple, and blue hues in many plants—have garnered significant attention for their diverse health benefits, including potent anticancer properties. This guide provides an in-depth comparative analysis of two such anthocyanins: Petunidin 3-glucoside and Peonidin 3-glucoside. While structurally similar, subtle differences in their molecular architecture can lead to distinct biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their anticancer effects, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties.
Physicochemical Properties and Natural Sources
This compound and Peonidin 3-glucoside belong to the anthocyanin family, characterized by a C6-C3-C6 flavonoid backbone with a glycosidic linkage. Their core structure, the anthocyanidin aglycone, differs by the substitution pattern on the B-ring, which influences their color, stability, and biological activity.
This compound is characterized by two hydroxyl (-OH) groups and one methoxy (-OCH3) group on the B-ring. It is commonly found in a variety of dark-colored fruits and vegetables, including blueberries, blackcurrants, and certain varieties of grapes and potatoes.
Peonidin 3-glucoside , on the other hand, possesses one hydroxyl group and one methoxy group on its B-ring. It is abundant in foods such as cranberries, cherries, red grapes, and purple corn.
The presence and position of these hydroxyl and methoxy groups play a crucial role in the antioxidant capacity and interaction of these molecules with cellular targets, which in turn dictates their anticancer efficacy.
Comparative Anticancer Effects: A Data-Driven Analysis
Direct head-to-head comparative studies evaluating the anticancer effects of this compound and Peonidin 3-glucoside in the same cancer cell lines under identical conditions are limited. However, by synthesizing data from various independent studies, a comparative overview can be constructed.
| Compound | Cancer Cell Line | Observed Effects | Effective Concentration | Reference |
| Peonidin 3-glucoside | HS578T (Breast Cancer) | Inhibition of cell growth, G2/M cell cycle arrest, Induction of apoptosis | 10-100 µM | [1][2] |
| LLC (Lewis Lung Carcinoma) | Inhibition of tumor growth in vivo | Not specified | [1][2] | |
| H1299 (Lung Cancer) | Inhibition of invasion and motility | Not specified | [3] | |
| This compound | B16-F10 (Melanoma) | Inhibition of proliferation, Induction of apoptosis, G0/G1 cell cycle arrest | 50-400 µg/mL (extract) | [4] |
| Various Tumor Cell Lines | Antiproliferative activity | IC50: 10.4–22.5 mg/mL (extract) | [1] |
Note: The data for this compound is primarily from extracts, which may contain other bioactive compounds. The concentrations are therefore not directly comparable to those of the pure Peonidin 3-glucoside.
From the available data, both compounds demonstrate significant antiproliferative and pro-apoptotic activities across different cancer cell lines. Peonidin 3-glucoside has been shown to induce G2/M phase arrest in breast cancer cells, while extracts containing this compound have been observed to cause G0/G1 arrest in melanoma cells[1][2][4]. This suggests that while both compounds can halt the cell cycle, they may do so at different checkpoints, potentially through distinct molecular interactions.
Mechanisms of Action: A Tale of Two Pathways
The anticancer effects of this compound and Peonidin 3-glucoside are underpinned by their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and death.
Peonidin 3-glucoside: Targeting Cell Division and Metastasis
Peonidin 3-glucoside has been demonstrated to exert its anticancer effects through at least two well-defined mechanisms:
-
Induction of Cell Cycle Arrest and Apoptosis: In breast cancer cells, Peonidin 3-glucoside treatment leads to a significant downregulation of key cell cycle regulatory proteins, including cyclin-dependent kinase 1 (CDK1), CDK2, cyclin B1, and cyclin E[1][2]. This disruption of the cell cycle machinery culminates in arrest at the G2/M checkpoint, preventing cancer cells from dividing. Subsequently, the compound induces apoptosis, or programmed cell death, as evidenced by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade[1][2].
-
Inhibition of Metastasis via the MAPK Pathway: In lung cancer models, Peonidin 3-glucoside has been shown to inhibit cancer cell invasion and motility[3]. This anti-metastatic effect is attributed to its ability to downregulate the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell spread. Mechanistically, Peonidin 3-glucoside achieves this by attenuating the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically ERK1/2[3].
Figure 1. Signaling pathways modulated by Peonidin 3-glucoside in cancer cells.
This compound: A Focus on Inflammation and Apoptosis
While less characterized in direct comparative studies, the anticancer mechanisms of this compound appear to involve the modulation of inflammatory pathways and the induction of apoptosis.
-
Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, a process intricately linked to cancer development and progression. Chronic inflammation can promote tumor growth, angiogenesis, and metastasis. This compound has been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects that can contribute to its anticancer activity. By suppressing NF-κB, this compound can potentially reduce the production of pro-inflammatory cytokines and other molecules that create a tumor-supportive microenvironment.
-
Induction of Apoptosis: Similar to Peonidin 3-glucoside, this compound is also known to induce apoptosis in cancer cells[4]. Molecular docking studies have suggested that both compounds can bind to and potentially inhibit caspase-3, indicating a shared mechanism for triggering programmed cell death. The structural differences in their B-rings may, however, influence their binding affinity and the efficiency of apoptosis induction.
Figure 2. Postulated signaling pathways affected by this compound in cancer.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the key experiments used to assess the anticancer effects of these anthocyanins.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 3. Workflow for the MTT cell viability assay.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound and Peonidin 3-glucoside in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the respective anthocyanins at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or Peonidin 3-glucoside for the specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish the cell cycle phases.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins, such as cyclins, CDKs, and components of signaling pathways.
Protocol:
-
After treatment with the anthocyanins, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-CDK1, anti-p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Treat cells with the anthocyanins as described previously.
-
Lyse the cells and prepare cell lysates.
-
Add the lysate to a microplate well containing a caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.
-
Incubate the plate to allow the active caspase-3 in the lysate to cleave the substrate.
-
Measure the resulting colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
Conclusion
Both this compound and Peonidin 3-glucoside exhibit promising anticancer properties through their ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis. While they share some mechanistic similarities, such as the potential to activate caspase-3, they also appear to modulate distinct signaling pathways. Peonidin 3-glucoside has been shown to interfere with the cell cycle machinery and the MAPK pathway to inhibit metastasis, whereas this compound's effects are linked to the inhibition of the pro-inflammatory NF-κB pathway.
The lack of direct, quantitative comparative studies underscores a critical gap in the current research. Future investigations should focus on head-to-head comparisons of these and other anthocyanins in a panel of cancer cell lines to elucidate their relative potencies and to identify the cancer types that are most susceptible to each compound. Such data will be invaluable for guiding the rational design of novel chemopreventive and therapeutic strategies based on these natural products.
References
- Chen, P. N., Chu, S. C., Chiou, H. L., Chiang, C. L., Yang, S. F., & Hsieh, Y. S. (2005). Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo. Nutrition and Cancer, 53(2), 232-243. [Link]
- ResearchGate. (2023). (PDF) Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and Suppress Tumor Growth In Vivo. [Link]
- Food & Nutrition Research. (2017). Antiproliferative and proapoptotic activities of anthocyanin and anthocyanidin extracts from blueberry fruits on B16-F10 melanoma cells. [Link]
- MDPI. (2022). Anthocyanins: From Natural Colorants to Potent Anticancer Agents. [Link]
- PubMed. (2022).
- ResearchGate. (n.d.). Inhibitory concentration values (IC50) of extracts against tumor and... [Link]
- PubMed. (2010).
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- 4. In vitro anticancer properties of anthocyanins: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Petunidin 3-glucoside: a competitive inhibitor of tyrosinase compared to other anthocyanins.
A Comparative Guide to Petunidin 3-glucoside: A Competitive Inhibitor of Tyrosinase
In the ongoing search for potent and safe modulators of pigmentation, natural compounds have emerged as a promising frontier. Among these, anthocyanins, the pigments responsible for many of the red, purple, and blue hues in plants, have garnered significant attention for their diverse bioactivities.[1][2] This guide provides an in-depth analysis of a specific anthocyanin, this compound, establishing its role as a potent competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis and enzymatic browning.
This document is intended for researchers, scientists, and drug development professionals. We will dissect the mechanism of action, provide comparative data against other anthocyanins, and detail the experimental protocols necessary to validate these findings in your own laboratory.
The Central Role of Tyrosinase in Pigmentation and Browning
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that serves as the rate-limiting catalyst in the initial stages of melanin production.[2][3][4] Its activity is twofold: it first hydroxylates the monophenol L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and subsequently oxidizes the o-diphenol L-DOPA to dopaquinone.[2][4] This dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin pigments.[4]
The implications of this pathway are significant:
-
In Human Skin: Overproduction of melanin, often triggered by UV radiation, can lead to hyperpigmentation disorders such as age spots, melasma, and freckles.[2][5] Therefore, inhibitors of tyrosinase are highly sought after in dermatology and cosmetics for skin-whitening and even-toning applications.[4][6]
-
In the Food Industry: The same enzymatic reaction is responsible for the undesirable browning of fruits and vegetables upon cutting or bruising, which negatively impacts their aesthetic appeal, nutritional value, and shelf-life.[3][7] Tyrosinase inhibitors are therefore valuable as anti-browning agents in food preservation.[3]
The universal importance of regulating this enzyme underscores the need for effective and safe inhibitors. Natural flavonoids, and specifically anthocyanins, represent a compelling class of candidates.[8][9]
Caption: The catalytic cycle of tyrosinase in melanin biosynthesis.
This compound: A Profile
This compound is a specific type of anthocyanin found in various deeply colored foods like bilberries, black soybeans, and grapes.[10][11] Structurally, it is a flavonoid characterized by the petunidin aglycone O-glycosidically linked to a glucose molecule at the C3 position.[10]
-
Class: Flavonoid, Sub-class: Anthocyanin[12]
Recent research has identified this compound as a potent tyrosinase inhibitor, making it a strong candidate for further development.[2][13][14]
Comparative Analysis: this compound vs. Other Anthocyanins
To contextualize the efficacy of this compound, it is essential to compare its inhibitory performance against structurally similar anthocyanins. A key study evaluated a series of anthocyanidin and anthocyanin derivatives, providing critical data on their half-maximal inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ).[2][13]
Why IC₅₀ and Kᵢ Matter:
-
IC₅₀: This value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ indicates greater potency. However, it's important to note that IC₅₀ values can be influenced by experimental conditions, such as substrate concentration.[1]
-
Kᵢ (Inhibition Constant): This is a more absolute measure of an inhibitor's binding affinity. For competitive inhibitors, Kᵢ represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a tighter binding affinity and, consequently, a more effective inhibitor.
The data below, derived from a single, controlled study, allows for a direct and objective comparison.[2][13][15]
| Compound | Type | IC₅₀ (μM) | Inhibition Type | Kᵢ (μM) |
| Petunidin 3-O-glucoside | Anthocyanin | 10.3 ± 1.0 | Competitive | 9.0 ± 2.1 |
| Luteolinidin | Anthocyanidin | 3.7 ± 0.1 | Competitive | 2.8 ± 0.5 |
| Delphinidin 3-O-galactoside | Anthocyanin | 41.3 ± 3.2 | Competitive | 51.9 ± 3.8 |
| Kojic Acid (Reference) | Standard Inhibitor | 31.4 ± 1.1 | - | - |
Analysis of the Data:
-
Potency: this compound demonstrates a significantly lower IC₅₀ value (10.3 μM) than the well-known standard inhibitor, kojic acid (31.4 μM), indicating superior potency in this experimental setup.[15]
-
Competitive Inhibition: Enzyme kinetic studies confirm that this compound acts as a competitive inhibitor .[2][13] This is a crucial mechanistic insight, suggesting that it directly competes with the substrate (L-DOPA) for binding to the enzyme's active site.[16]
-
Structure-Activity Relationship:
-
The aglycone (lacking a sugar moiety) Luteolinidin is the most potent inhibitor in this set (IC₅₀ = 3.7 μM). This is a common observation where the aglycone form exhibits stronger activity than its glycoside counterpart.[1]
-
Among the glycosylated anthocyanins, this compound is substantially more effective than delphinidin 3-O-galactoside. This highlights the importance of the specific hydroxylation and methoxylation pattern on the flavonoid's B-ring for effective binding to the tyrosinase active site.
-
Caption: Mechanism of competitive inhibition by this compound.
Experimental Validation: Protocols and Rationale
Reproducibility and validation are the cornerstones of scientific integrity. The following protocols describe a self-validating system for assessing tyrosinase inhibition.
Rationale for Methodological Choices
-
Enzyme Source: Mushroom tyrosinase (from Agaricus bisporus) is extensively used as a model for identifying potential tyrosinase modulators.[1] This is due to its commercial availability, high homology with mammalian tyrosinase, and a highly conserved active site containing two copper ions coordinated by histidine residues.[1]
-
Substrate: L-DOPA is used as the substrate for the diphenolase activity of the enzyme. Its oxidation leads to the formation of dopachrome, a colored product that can be easily quantified.[17][18]
-
Detection Method: The rate of reaction is monitored spectrophotometrically by measuring the increase in absorbance of the product, dopachrome, at approximately 475-492 nm.[17][19][20]
Protocol: Tyrosinase Inhibition Assay
This protocol is designed for a 96-well microplate reader format for higher throughput.
Reagents:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824): Prepare a stock solution in 0.1 M sodium phosphate buffer (pH 6.8). The final working concentration should be determined empirically to yield a linear reaction rate for 5-10 minutes (e.g., 200-400 U/mL).[21]
-
L-DOPA (e.g., Sigma-Aldrich, D9628): Prepare a stock solution (e.g., 2 mg/mL) in 0.1 M sodium phosphate buffer (pH 6.8). Prepare fresh before use as it can auto-oxidize.[17][18]
-
0.1 M Sodium Phosphate Buffer (pH 6.8).
-
Test Inhibitors: Dissolve this compound and other anthocyanins in an appropriate solvent (e.g., DMSO or buffer) to create a stock solution. Prepare serial dilutions.
-
Positive Control: Kojic Acid.
Procedure:
-
Plate Setup: In a 96-well plate, add the following to respective wells:
-
150 µL of 0.1 M Sodium Phosphate Buffer.
-
20 µL of the test inhibitor solution at various concentrations (or solvent for the control).
-
20 µL of the tyrosinase enzyme solution.
-
-
Pre-incubation: Incubate the plate at 25°C or 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[22]
-
Reaction Initiation: Add 30 µL of the L-DOPA substrate solution to all wells to start the reaction.[22]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (or 492 nm) every minute for 10-20 minutes.[17][20][22]
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot % Inhibition vs. inhibitor concentration to determine the IC₅₀ value.
-
Protocol: Kinetic Analysis via Lineweaver-Burk Plot
To determine the mechanism of inhibition, the assay is run with varying concentrations of both the substrate (L-DOPA) and the inhibitor.
Procedure:
-
Perform the tyrosinase assay as described above.
-
Set up reactions with at least four different concentrations of L-DOPA (e.g., 0.25, 0.5, 1.0, 2.0 mM).[23]
-
For each substrate concentration, run the assay in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of this compound.[23]
-
Calculate the initial reaction velocity (V) for each condition.
-
Plotting: Create a Lineweaver-Burk (double reciprocal) plot of 1/V versus 1/[S] (where [S] is the substrate concentration).[24][25][26]
-
Interpretation:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax remains unchanged), but the x-intercepts and slopes will differ.[16][27]
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains unchanged).
-
Mixed Inhibition: The lines will intersect at a point other than the axes.
-
-
-
The inhibition constant (Kᵢ) can be determined from a secondary plot of the slope of each line versus the inhibitor concentration.[28]
Caption: Experimental workflow for tyrosinase inhibition analysis.
Conclusion and Future Directions
The experimental evidence strongly supports the classification of this compound as a potent, competitive inhibitor of tyrosinase.[2][13] Its inhibitory capacity, as measured by its IC₅₀ and Kᵢ values, surpasses that of several other anthocyanins and the commonly used inhibitor, kojic acid.[13][15] Molecular docking simulations further corroborate these findings, suggesting a favorable interaction between this compound and the enzyme's catalytic site.[2][13][15]
These characteristics position this compound as a lead compound for the development of novel depigmenting agents for cosmetic and therapeutic applications, as well as a natural anti-browning agent for the food industry. Further research should focus on in vivo efficacy, safety profiling, and formulation strategies to optimize its stability and delivery.
References
- Title: Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC - NIH Source: N
- Title: The Role of Anthocyanins, Deoxyanthocyanins and Pyranoanthocyanins on the Modulation of Tyrosinase Activity: An In Vitro and In Silico Approach - PMC Source: PubMed Central URL:[Link]
- Title: Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chel
- Title: The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase Source: Molecules URL:[Link]
- Title: Inhibition of tyrosinase-mediated enzymatic browning by sulfite and natural alternatives Source: Wageningen University & Research URL:[Link]
- Title: Showing Compound this compound (FDB017317) Source: FooDB URL:[Link]
- Title: Isolation, Purification and Tyrosinase Inhibitory Activity of Anthocyanins and Their Novel Degradation Compounds from Solanum tuberosum L. Source: MDPI URL:[Link]
- Title: (PDF)
- Title: The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase Source: N
- Title: Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC Source: N
- Title: Lineweaver-Burk plots for inhibition of tyrosinase in the presence of...
- Title: Tyrosinase inhibitory mechanism and the anti-browning properties of piceid and its ester Source: ScienceDirect URL:[Link]
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- Title: this compound › Polyphenols AS Source: Biolink Group URL:[Link]
- Title: A comprehensive review on tyrosinase inhibitors Source: Taylor & Francis Online URL:[Link]
- Title: Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety - PMC Source: N
- Title: Tyrosinase Activity Colorimetric Microplate Assay Kit User Manual Source: Abbkine URL:[Link]
- Title: Promotion effects of flavonoids on browning induced by enzymatic oxidation of tyrosinase: structure–activity relationship Source: RSC Publishing URL:[Link]
- Title: Lineweaver–Burk plots for inhibition of tyrosinase in the presence of...
- Title: Visualization of Intracellular Tyrosinase Activity in vitro - PMC Source: N
- Title: Peonidin-3-glucoside | C22H23O11+ Source: PubChem URL:[Link]
- Title: An Updated Review of Tyrosinase Inhibitors - PMC Source: PubMed Central URL:[Link]
- Title: Fig. 3. Lineweaver-Burk plots for the inhibition of mushroom tyrosinase...
- Title: Tyrosinase Inhibition Assay Source: Active Concepts URL:[Link]
- Title: this compound | C22H23O12+ Source: PubChem URL:[Link]
- Title: IC 50 values for selected compounds versus DO activity of human tyrosinase.
- Title: Tyrosinase inhibition kinetics of luteolin at the different...
- Title: The unravelling of the complex pattern of tyrosinase inhibition - PMC Source: N
- Title: Showing dietary polyphenol Petunidin 3-O-glucoside Source: Phenol-Explorer URL:[Link]
- Title: A comprehensive review on tyrosinase inhibitors - PMC Source: PubMed Central URL:[Link]
- Title: Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 Source: MDPI URL:[Link]
- Title: [PDF] Isolation, Purification and Tyrosinase Inhibitory Activity of Anthocyanins and Their Novel Degradation Compounds from Solanum tuberosum L. Source: Semantic Scholar URL:[Link]
- Title: The plots of ν vs. [tyrosinase] inhibited by cyanidin (A-1), peonidin...
- Title: Kinetics of Mushroom Tyrosinase Inhibition by Quercetin Source: CORE URL:[Link]
- Title: Comparative Study of Binding Behaviors of Cyanidin, Cyanidin-3-Galactoside, Peonidin with Tyrosinase Source: PubMed URL:[Link]
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A Comparative Guide to the Biological Effects of Petunidin 3-Glucoside and its Aglycone, Petunidin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Glycosylation in Anthocyanin Bioactivity
Anthocyanins, the vibrant pigments responsible for the red, purple, and blue hues in many plants, are a subject of intense research due to their potential health benefits. A key determinant of their biological activity is their chemical structure, particularly the glycosylation state. This guide provides a detailed comparative analysis of petunidin 3-glucoside, a common dietary anthocyanin, and its aglycone form, petunidin. Understanding the nuances of how the presence of a glucose moiety influences their biological effects is paramount for researchers in nutrition, pharmacology, and drug development.
Petunidin belongs to the anthocyanidin class of flavonoids and is characterized by two hydroxyl groups and one methoxy group on its B-ring. This compound is the glycosylated form of petunidin, where a glucose molecule is attached at the 3-position. This structural difference, while seemingly minor, has profound implications for their stability, bioavailability, and ultimately, their biological efficacy. This guide will dissect these differences, drawing upon experimental data to provide a clear comparison of their antioxidant, anti-inflammatory, and anti-cancer properties.
Comparative Bioactivity: A Tale of Two Molecules
The addition of a glucose molecule to the petunidin backbone alters its physicochemical properties, which in turn modulates its interaction with biological systems. While the aglycone, petunidin, is often considered more potent in in vitro assays, the glycoside, this compound, is the form predominantly found in nature and consumed in the diet.
Antioxidant Activity: The Role of Free Hydroxyl Groups
The antioxidant capacity of anthocyanins is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The number and arrangement of hydroxyl groups on the B-ring are critical to this function.[1]
Structure-Activity Relationship: The antioxidant activity of anthocyanidins generally increases with the number of hydroxyl groups on the B-ring.[1][2] Petunidin possesses two hydroxyl groups and one methoxy group, contributing to its potent antioxidant properties. However, glycosylation at the 3-position in this compound can sterically hinder the hydrogen-donating ability of the hydroxyl groups, potentially leading to a lower antioxidant capacity compared to its aglycone in certain assays.[3]
Experimental Evidence: While direct comparative studies are limited, the general consensus from research on various anthocyanins suggests that aglycones exhibit higher antioxidant activity in in vitro chemical assays. For instance, a study on the antioxidant activity of six common anthocyanidins revealed a clear relationship between the number of B-ring hydroxyl groups and antioxidant capacity.[1] Another review highlights that 3-glucosylation can have variable effects, either increasing, not affecting, or decreasing the antioxidant activity depending on the specific anthocyanidin.[2]
Table 1: Conceptual Comparison of Antioxidant Activity
| Feature | Petunidin (Aglycone) | This compound | Rationale |
| Radical Scavenging | Potentially Higher | Potentially Lower | The free hydroxyl groups in the aglycone are more accessible for hydrogen donation compared to the glycoside, where the sugar moiety can cause steric hindrance.[3] |
| Metal Chelating Activity | Potentially Higher | Potentially Lower | The ortho-dihydroxy structure on the B-ring of petunidin is a key site for metal chelation, and glycosylation might influence this activity. |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a common method for assessing the antioxidant activity of compounds like petunidin and this compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (Petunidin or this compound) in methanol.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
Add 100 µL of various concentrations of the test compound to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
Anti-Inflammatory Effects: Modulating Key Signaling Pathways
Chronic inflammation is a key driver of many diseases. Both petunidin and its glucoside have demonstrated anti-inflammatory properties, primarily through the modulation of critical signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4]
Mechanism of Action: The aglycone form is often reported to be more effective in penetrating cell membranes and interacting with intracellular targets due to its smaller size and increased lipophilicity. This could lead to a more potent inhibition of pro-inflammatory enzymes and cytokines. Petunidin has been shown to reduce the expression of inflammatory mediators.[5]
Experimental Evidence: In silico studies suggest that petunidin-3-O-glucoside may have anti-inflammatory effects related to TNF-α signaling.[6] Research on other anthocyanins indicates that the aglycones are generally more potent inhibitors of inflammatory responses in cell-based assays. For instance, a study on peonidin and its glycosides showed that the aglycone was a more effective inhibitor of NF-κB activation.[7]
dot
Caption: Inhibition of the NF-κB signaling pathway by Petunidin and its glucoside.
Anti-Cancer Activity: Induction of Apoptosis and Cell Cycle Arrest
The potential of anthocyanins as anti-cancer agents is an area of active investigation. Both petunidin and its glycoside have been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5]
Structure-Activity Relationship: Similar to other biological activities, the aglycone form is often found to be more cytotoxic to cancer cells in in vitro studies. The increased ability of the aglycone to traverse the cell membrane allows for higher intracellular concentrations, leading to a more pronounced effect on cancer cell signaling pathways.
Experimental Evidence: Studies on peonidin 3-glucoside have demonstrated its ability to inhibit tumor cell growth and induce apoptosis.[8][9] While direct comparative data for petunidin and its 3-glucoside is scarce, research on other anthocyanins, such as delphinidin, has shown that the aglycone is more effective at inhibiting cell growth and inducing apoptosis in certain cancer cell lines compared to its glycosides.[1]
Table 2: Summary of Comparative Biological Activities
| Biological Effect | Petunidin (Aglycone) | This compound | Key Considerations |
| Antioxidant Activity | Generally higher in vitro | May be lower in vitro | Dependent on the specific assay used. |
| Anti-inflammatory | Potentially more potent | Active, but potentially less potent | Aglycone may have better cell permeability. |
| Anti-cancer | Often more cytotoxic in vitro | Active, but may require higher concentrations | Bioavailability in vivo is a critical factor. |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of petunidin and its 3-glucoside on cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of Petunidin or this compound for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.
-
Bioavailability and Metabolism: The Journey from Gut to Cell
A crucial aspect of comparing this compound and petunidin is their respective bioavailability and metabolic fate. The presence of the glucose moiety significantly impacts how the molecule is absorbed and processed in the body.
This compound: The glycoside form is generally more water-soluble and may be more stable in the acidic environment of the stomach.[10] However, its larger size can limit its direct absorption across the intestinal wall.[11] Some intact glycosides can be absorbed, but a significant portion is hydrolyzed by intestinal enzymes (β-glucosidases) or gut microbiota to release the aglycone, petunidin.[10]
Petunidin (Aglycone): The aglycone is more lipophilic and smaller than its glycoside, which theoretically allows for more efficient passive diffusion across the intestinal epithelium. However, the aglycone form is less stable in the neutral pH of the small intestine.
dot
Caption: Metabolic pathway of this compound.
Conclusion: A Symbiotic Relationship in Bioactivity
The comparison of this compound and its aglycone, petunidin, reveals a complex interplay between chemical structure and biological function. While the aglycone, petunidin, often demonstrates superior potency in in vitro antioxidant, anti-inflammatory, and anti-cancer assays, its glycosylated counterpart, this compound, is the form predominantly available in our diet and possesses greater stability in the gastrointestinal tract.
The biological effects of this compound in vivo are likely a combination of the activity of the intact glycoside and its metabolic product, the aglycone petunidin. Therefore, it is not a simple case of one being "better" than the other. Instead, they can be viewed as having a symbiotic relationship, where the glycoside acts as a stable carrier, delivering the bioactive aglycone to sites of absorption and action.
For researchers and drug development professionals, this understanding is critical. Future research should focus on direct, head-to-head in vivo studies to elucidate the pharmacokinetic and pharmacodynamic differences between these two molecules. Such studies will be invaluable in designing effective functional foods and therapeutic agents that harness the full potential of these promising natural compounds.
References
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- Chen, P. N., Chu, S. C., Chiou, H. L., Chiang, C. L., Yang, S. F., & Hsieh, Y. S. (2005). Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and Suppress Tumor Growth In Vivo. Nutrition and Cancer, 53(2), 232-243. [Link]
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- Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O -glucoside and Petunidin-3.
- He, J., & Giusti, M. M. (2024). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside. Journal of agricultural and food chemistry, 72(26), 15005–15012. [Link]
- Zhao, C. L., Bai, X. S., Chen, Z. J., Long, T. J., Wei, F. G., & Miao, K. R. (2021). Structure-activity relationships of anthocyanidin glycosylation. Journal of Zhejiang University. Science. B, 22(1), 1–20. [Link]
- Wojdyło, A., Oszmiański, J., & Czemerys, R. (2007). Antioxidant Activity and Phenolic Compounds in 32 Selected Herbs. Food Chemistry, 105(3), 940-949. [Link]
- Kowalczyk, D., & Kopeć, A. (2021). Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies. International journal of molecular sciences, 22(19), 10349. [Link]
- Chen, P. N., Chu, S. C., Chiou, H. L., Kuo, W. H., Chiang, C. L., & Hsieh, Y. S. (2005). Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and Suppress Tumor Growth In Vivo. Nutrition and Cancer, 53(2), 232-43. [Link]
- This compound. PubChem. Accessed January 24, 2024. [Link]
- Chen, P. N., Chu, S. C., Chiou, H. L., Kuo, W. H., Chiang, C. L., & Hsieh, Y. S. (2005). Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and Suppress Tumor Growth In Vivo. Nutrition and Cancer, 53(2), 232-243. [Link]
- Zhao, C. L., Bai, X. S., Chen, Z. J., Long, T. J., Wei, F. G., & Miao, K. R. (2021).
- Chen, P. N., Chu, S. C., Chiou, H. L., Chiang, C. L., Yang, S. F., & Hsieh, Y. S. (2005). Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and Suppress Tumor Growth In Vivo. Semantic Scholar. [Link]
- Selective Anti-Proliferation of HER2-Positive Breast Cancer Cells by Anthocyanins Identified by High-Throughput Screening.
- Khoiriyah, Z., & Sari, D. R. (2020). Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 7(2), 65-72. [Link]
- Tena, N., & Asencio, C. (2020). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Molecules (Basel, Switzerland), 25(10), 2395. [Link]
- Commonly used methods for measurement in vitro of antioxidant activity.
- Ghosh, D. (2022). Bioavailability of Anthocyanins: Whole Foods versus Extracts. Molecules (Basel, Switzerland), 27(19), 6599. [Link]
- Wang, L. S., & Stoner, G. D. (2008). Anthocyanins and their role in cancer prevention. Cancer letters, 269(2), 281–290. [Link]
- Zhang, J., Wu, J., Liu, F., & Wang, X. (2019). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different. Pharmacognosy Magazine, 15(60), 123-130. [Link]
- Kim, J. H., & Kim, D. H. (2022). The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. Molecules (Basel, Switzerland), 27(17), 5703. [Link]
- Kim, J. H., & Kim, D. H. (2022). The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. Molecules (Basel, Switzerland), 27(17), 5703. [Link]
- This compound. Human Metabolome Database. Accessed January 24, 2024. [Link]
- Li, Y., Li, S., Wang, Y., Zhang, Y., & Chen, Y. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. International journal of molecular sciences, 25(11), 5988. [Link]
- An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. Frontiers. Accessed January 24, 2024. [Link]
- Publications for the metabolite Petunidin 3-O-glucoside with food phytochemical Petunidin 3-O-glucoside. PhytoHub. Accessed January 24, 2024. [Link]
- Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico.
- This compound. FooDB. Accessed January 24, 2024. [Link]
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Safety Operating Guide
A Researcher's Guide to Handling Petunidin 3-glucoside: A Framework for Safe and Effective Laboratory Operations
As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Petunidin 3-glucoside. While this compound is a naturally occurring anthocyanin pigment and is not classified as a hazardous substance, this guide establishes a framework of best practices to ensure personnel safety and maintain experimental integrity.[1][2][3] The core principle of this guidance is to treat all chemical substances, regardless of their hazard classification, with a consistent and rigorous standard of care.
Hazard Assessment and Risk Mitigation
This compound, like other anthocyanins, is valued for its antioxidant properties and potential health benefits.[3] Safety Data Sheets (SDS) for this compound chloride indicate that the substance does not meet the criteria for classification as hazardous under Regulation (EC) No 1272/2008 (CLP) or the Globally Harmonized System (GHS).[1][2]
However, a comprehensive safety protocol extends beyond formal classifications. The primary physical risks associated with handling this compound in its common solid, powdered form are:
-
Inhalation: As with any fine powder, inhalation of dust particles should be avoided to prevent potential respiratory irritation.[4][5]
-
Combustibility: The material is combustible, and in the event of a fire, may liberate hazardous combustion products such as carbon monoxide (CO) and carbon dioxide (CO₂).[1]
-
Reactivity: While stable under normal conditions, a violent reaction can occur with strong oxidizing agents.[1][6]
Therefore, the following personal protective equipment (PPE) and handling procedures are mandated to mitigate these risks.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended PPE for handling this compound. Adherence to these guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection | Rationale |
| Weighing/Handling Powder | Safety glasses with side-shields (EN 166 or NIOSH approved) | Standard laboratory coat, Nitrile gloves (EN 374) | N95/FFP2 Particulate Respirator or work within a certified chemical fume hood | Prevents inhalation of fine dust and protects eyes from airborne particles.[7] |
| Preparing Solutions | Safety goggles | Standard laboratory coat, Nitrile gloves (EN 374) | Not required if performed on an open bench with adequate ventilation | Protects against accidental splashes into the eyes.[7] |
| General Laboratory Use | Safety glasses with side-shields | Standard laboratory coat, Nitrile gloves (EN 374) | Not required | Standard laboratory practice to protect against minor spills and contamination.[8] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling ensures both safety and the quality of your experimental results. The following workflow should be adopted for all procedures involving this compound.
Preparation and Handling Workflow
-
Designate Work Area: Cordon off a specific, clean area for handling the compound. Ensure the area is well-ventilated. For weighing the powder, a chemical fume hood is the preferred environment.[7]
-
Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and a designated waste container are within reach.
-
Don PPE: Put on all required PPE as detailed in the table above. Always inspect gloves for any signs of tears or degradation before use.
-
Handling the Compound:
-
Post-Handling:
-
Securely close the primary container.
-
Clean the work area thoroughly using a wet wipe or a HEPA-filtered vacuum. Do not dry sweep the area, as this can aerosolize fine particles.[8]
-
Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Wash hands thoroughly with soap and water.
-
Fig 1. Safe Handling Workflow for this compound.
Emergency and Disposal Procedures
First Aid and Spill Response
In the event of accidental exposure, follow these first-aid measures as outlined in the substance's SDS:
-
After Inhalation: Move the individual to fresh air. If symptoms persist, seek medical advice.[10]
-
After Skin Contact: Wash the affected area with plenty of soap and water.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
After Ingestion: Rinse mouth with water and seek immediate medical attention.[10]
For small spills of the powder, gently cover with a damp paper towel to avoid generating dust, then wipe up and place in a sealed container for disposal.
Disposal Plan
Proper disposal is critical to environmental stewardship and laboratory safety.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container designated for non-hazardous chemical waste. Do not dispose of it down the drain.[7]
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, wipes) must be placed in a sealed bag or container and disposed of as chemical waste.[7]
-
Empty Containers: Rinse the original container thoroughly with an appropriate solvent (e.g., ethanol or water). The rinsate should be collected and disposed of as chemical waste. Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Fig 2. Disposal Workflow for this compound.
By implementing this comprehensive safety and handling framework, researchers can confidently work with this compound, ensuring personal safety, environmental responsibility, and the integrity of their scientific endeavors.
References
- Carl ROTH. (2024, March 3). Safety Data Sheet: this compound chloride.
- Conservation Wiki. (2020, May 30). Pigment Health & Safety Quick Guide.
- Carl ROTH. (2024, March 2). Safety Data Sheet: Peonidin 3-glucoside chloride.
- PubChem. This compound.
- Natural Pigments. (2013, June 2). Safe Handling of Pigments.
- WILD PIGMENT PROJECT. safety guidelines.
- Stucco naturale. SAFETY REGULATIONS FOR COLOUR PIGMENTS.
- Earth Pigments. Safety Guidelines.
- Albert Kerbl GmbH. Protective Equipment | Plant Protection.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
